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  • Product: 5-Amino-3,6-dichloropyrazine-2-carboxylic acid
  • CAS: 1632286-29-3

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 5-Amino-3,6-dichloropyrazine-2-carboxylic acid and its Isomeric Landscape

For Researchers, Scientists, and Drug Development Professionals Preamble: Navigating the Pyrazine Carboxamide Landscape The substituted pyrazine scaffold is a cornerstone in medicinal chemistry, renowned for its presence...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Pyrazine Carboxamide Landscape

The substituted pyrazine scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of biologically active compounds. Among these, aminodichloropyrazine carboxylic acids represent a critical subclass of intermediates, particularly in the synthesis of antiviral and antibacterial agents. This guide provides a comprehensive technical overview of 5-Amino-3,6-dichloropyrazine-2-carboxylic acid (CAS No: 1632286-29-3), a specific isomer within this class. Due to the limited publicly available data for this precise compound, this document will also explore the broader context of its isomers and derivatives, for which a more extensive body of research exists. Such an approach is intended to provide researchers with a comparative framework and a predictive understanding of the chemistry and potential applications of this molecule.

Core Compound Identification and Physicochemical Properties

1.1. 5-Amino-3,6-dichloropyrazine-2-carboxylic acid

  • CAS Number: 1632286-29-3[1]

  • Molecular Formula: C₅H₃Cl₂N₃O₂

  • Structure:

    Caption: Chemical structure of 5-Amino-3,6-dichloropyrazine-2-carboxylic acid.

1.2. Physicochemical Data

Specific, experimentally-derived physicochemical data for 5-Amino-3,6-dichloropyrazine-2-carboxylic acid is not widely available in peer-reviewed literature. However, properties can be predicted based on its structure and comparison with related, well-characterized isomers.

PropertyPredicted Value/CharacteristicRationale/Comparative Data Source
Molecular Weight 222.02 g/mol Calculated from the molecular formula.
Appearance Likely a solid at room temperatureMost pyrazine carboxylic acid derivatives are solids.
Solubility Sparingly soluble in water, soluble in organic solvents like DMSO and DMFCarboxylic acid and amino groups provide some polarity, but the chlorinated pyrazine ring is hydrophobic.
Stability Stable under standard laboratory conditionsDichloropyrazine derivatives are generally stable but may be sensitive to strong acids, bases, and high temperatures.[2]

Synthesis and Chemical Reactivity

While a specific, documented synthesis for 5-Amino-3,6-dichloropyrazine-2-carboxylic acid is not readily found, its synthesis can be logically inferred from established pyrazine chemistry. A plausible synthetic pathway would likely involve the multi-step modification of a pyrazine core.

2.1. Retrosynthetic Analysis and Plausible Forward Synthesis

A logical retrosynthetic approach would disconnect the carboxylic acid and amino groups, suggesting a dichlorinated aminopyrazine as a key intermediate.

Target 5-Amino-3,6-dichloropyrazine-2-carboxylic acid Intermediate1 Functional Group Interconversion (e.g., Hydrolysis of nitrile or ester) Target->Intermediate1 Precursor1 5-Amino-3,6-dichloropyrazine-2-carbonitrile/carboxylate Intermediate1->Precursor1 Intermediate2 Introduction of Amino Group (e.g., Nucleophilic Aromatic Substitution) Precursor1->Intermediate2 Precursor2 Trichloropyrazine-2-carbonitrile/carboxylate Intermediate2->Precursor2 Intermediate3 Chlorination & Functionalization Precursor2->Intermediate3 StartingMaterial Aminopyrazine Precursor Intermediate3->StartingMaterial

Caption: Retrosynthetic analysis for 5-Amino-3,6-dichloropyrazine-2-carboxylic acid.

2.2. General Synthetic Protocol for Related Pyrazine Carboxylic Acids

The synthesis of related pyrazine carboxylic acid derivatives often involves the following key steps:

  • Ring Formation/Modification: Starting with simpler precursors to construct the pyrazine ring.

  • Chlorination: Utilizing reagents like phosphorus oxychloride (POCl₃) or sulfuryl chloride (SO₂Cl₂) to introduce chlorine atoms onto the pyrazine ring.

  • Functional Group Interconversion: Conversion of existing functional groups, for instance, the hydrolysis of a nitrile or ester to a carboxylic acid.

  • Amination: Introduction of an amino group, often through nucleophilic aromatic substitution of a halogen.

A general procedure for the synthesis of a related compound, 3-amino-5,6-dichloro-2-pyrazinecarboxylic acid, involves the hydrolysis of its methyl ester.[3]

Experimental Protocol: Hydrolysis of Methyl 3-amino-5,6-dichloro-2-pyrazinecarboxylate

  • A mixture of methyl 3-amino-5,6-dichloro-2-pyrazinecarboxylate and sodium hydroxide in water is prepared.

  • The suspension is heated to reflux for a short period (e.g., 15 minutes).

  • Upon completion, the reaction mixture is filtered and cooled to room temperature.

  • The solution is then acidified with hydrochloric acid.

  • The resulting precipitate of 3-amino-5,6-dichloro-pyrazine-2-carboxylic acid is collected by filtration and dried.

Applications in Drug Discovery and Organic Synthesis

Substituted pyrazine carboxylic acids are pivotal building blocks in the synthesis of pharmaceuticals. Their derivatives have shown a wide range of biological activities.

3.1. Antiviral Agents

The pyrazine carboxamide structure is central to the antiviral drug Favipiravir . The synthesis of Favipiravir and its analogs often starts from aminopyrazine carboxylic acid derivatives.[4][5] These compounds serve as precursors for introducing the key fluorine and hydroxyl groups necessary for antiviral activity.

Start Aminopyrazine Carboxylic Acid Derivative Step1 Esterification Start->Step1 Intermediate1 Ester Derivative Step1->Intermediate1 Step2 Halogenation (e.g., Fluorination) Intermediate1->Step2 Intermediate2 Halogenated Pyrazine Ester Step2->Intermediate2 Step3 Amidation & Hydroxylation Intermediate2->Step3 End Favipiravir Analog Step3->End

Caption: Generalized synthetic pathway to Favipiravir analogs.

3.2. Antibacterial and Antimycobacterial Agents

Derivatives of aminopyrazine carboxylic acids have been investigated for their efficacy against various bacterial and mycobacterial strains, including Mycobacterium tuberculosis. The structural modifications on the pyrazine ring, including the position and nature of substituents, play a crucial role in their biological activity.

3.3. Other Potential Applications

The pyrazine core is also found in compounds with other biological activities, including:

  • Antifungal agents

  • Herbicides

  • Antineoplastic agents

Analytical Methodologies

The characterization and quantification of 5-Amino-3,6-dichloropyrazine-2-carboxylic acid would rely on standard analytical techniques employed for similar aromatic carboxylic acids.

4.1. Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) is a primary tool for the analysis of pyrazine carboxylic acids.

MethodDetails
HPLC-UV Stationary Phase: C18 reverse-phase column. Mobile Phase: Gradient or isocratic elution with a mixture of an aqueous acidic solution (e.g., 0.1% formic acid) and an organic solvent like acetonitrile or methanol. Detection: UV detection, likely in the 210-280 nm range.
LC-MS/MS Provides higher sensitivity and selectivity. The mass-to-charge ratio of the parent ion and its fragments allows for definitive identification and quantification, even in complex matrices.

4.2. Spectroscopic Methods

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation, confirming the positions of the amino, chloro, and carboxylic acid groups on the pyrazine ring.

  • Infrared (IR) Spectroscopy: Provides information on the functional groups present, such as the C=O of the carboxylic acid and the N-H stretches of the amino group.

  • Mass Spectrometry (MS): Determines the molecular weight and provides fragmentation patterns that aid in structural confirmation.

Safety and Handling

Specific safety data for 5-Amino-3,6-dichloropyrazine-2-carboxylic acid is not available. However, based on the data for structurally similar dichloropyrazine derivatives, the following precautions should be observed.

5.1. Hazard Identification

Based on related compounds, 5-Amino-3,6-dichloropyrazine-2-carboxylic acid should be handled as a substance that is:

  • Harmful if swallowed.

  • Causes skin irritation.[6][7]

  • Causes serious eye irritation.[6][7]

  • May cause respiratory irritation.[6][7]

5.2. Recommended Handling Procedures

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[6][7]

  • Ventilation: Use only in a well-ventilated area or with local exhaust ventilation.[6]

  • Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.[8]

  • Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.

5.3. First Aid Measures

  • If Inhaled: Remove to fresh air. Seek medical attention if you feel unwell.

  • If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice.

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.

  • If Swallowed: Rinse mouth. Call a poison center or doctor if you feel unwell.

Conclusion and Future Outlook

5-Amino-3,6-dichloropyrazine-2-carboxylic acid is a molecule of interest due to its place within a class of compounds vital to pharmaceutical development. While specific data on this particular isomer is scarce, a wealth of information on related aminodichloropyrazine carboxylic acids and their derivatives provides a strong foundation for future research. The synthetic pathways, potential biological activities, and analytical methods discussed in this guide offer a roadmap for scientists looking to explore the potential of this and similar compounds. Further research into the specific synthesis and biological evaluation of 5-Amino-3,6-dichloropyrazine-2-carboxylic acid is warranted to fully understand its unique properties and potential applications.

References

  • National Analytical Corporation - Chemical Division. 5-amino-3,6-dichloropyrazine-2-carboxylic Acid - Cas No: 1632286-29-3. Tradeindia. Accessed February 15, 2024. [Link]

  • Synerzine. 2,3-Dichloropyrazine Safety Data Sheet. Published June 22, 2018. Accessed February 15, 2024. [Link]

  • Zitko J, Franco F, Paterová P. Synthesis and anti-infective evaluation of 5-amino-N-phenylpyrazine-2-carboxamides. Čes. slov. Farm. 2015;64:19-24.
  • Aijijiyah NP, et al. Synthesis and molecular docking study of 6-chloropyrazine-2-carboxylic acid derivatives. IOP Conf. Ser.
  • Titova Y, Fedorova O.
  • Xie Y, et al. The complete synthesis of favipiravir from 2-aminopyrazine. Chem Papers. 2019;73:1043–1051.
  • Gürsoy E, et al. An economical and practical procedure of favipiravir synthesis for the treatment of Covid-19. Chem Papers. 2022;76:1-8.

Sources

Exploratory

An In-depth Technical Guide to 5-Amino-3,6-dichloropyrazine-2-carboxylic Acid: A Key Intermediate in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of a Dichlorinated Pyrazine Core 5-Amino-3,6-dichloropyrazine-2-carboxylic acid, also known as 3-amino-5,6-dichloropy...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of a Dichlorinated Pyrazine Core

5-Amino-3,6-dichloropyrazine-2-carboxylic acid, also known as 3-amino-5,6-dichloropyrazine-2-carboxylic acid[1][2], is a highly functionalized heterocyclic compound that has garnered significant attention in medicinal chemistry. Its rigid pyrazine scaffold, adorned with strategically placed chloro, amino, and carboxylic acid moieties, renders it a versatile building block for the synthesis of complex molecular architectures with diverse biological activities. The electron-withdrawing nature of the chlorine atoms significantly influences the reactivity of the pyrazine ring, making it a valuable synthon for targeted chemical modifications. This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of this important intermediate, with a particular focus on its role in the development of novel therapeutic agents.

Physicochemical Properties: A Data-Driven Profile

A thorough understanding of the physicochemical properties of 5-Amino-3,6-dichloropyrazine-2-carboxylic acid is fundamental for its effective utilization in synthetic chemistry and drug design. The following table summarizes its key chemical and physical data.

PropertyValueSource
Chemical Name 5-Amino-3,6-dichloropyrazine-2-carboxylic acidIUPAC
Synonym 3-Amino-5,6-dichloropyrazine-2-carboxylic acidN/A
CAS Number 1632286-29-3, 4853-52-5[1][3]
Molecular Formula C₅H₃Cl₂N₃O₂[1]
Molecular Weight 208.00 g/mol [1]
Predicted XlogP 1.8[4]
Predicted Collision Cross Section (CCS) for [M-H]⁻ 134.1 Ų[4]

Synthesis and Purification: A Step-by-Step Protocol

The primary route to 5-Amino-3,6-dichloropyrazine-2-carboxylic acid involves a two-step process starting from the corresponding methyl ester, methyl 3-amino-5,6-dichloropyrazine-2-carboxylate.

Diagram of the Synthetic Pathway

Synthesis Methyl 3-amino-5,6-dichloropyrazine-2-carboxylate Methyl 3-amino-5,6-dichloropyrazine-2-carboxylate 5-Amino-3,6-dichloropyrazine-2-carboxylic acid 5-Amino-3,6-dichloropyrazine-2-carboxylic acid Methyl 3-amino-5,6-dichloropyrazine-2-carboxylate->5-Amino-3,6-dichloropyrazine-2-carboxylic acid 1. NaOH, H₂O, Reflux 2. HCl (aq)

Caption: Synthetic route to the target compound.

Part 1: Synthesis of Methyl 3-amino-5,6-dichloropyrazine-2-carboxylate

The precursor, methyl 3-amino-5,6-dichloropyrazine-2-carboxylate, can be synthesized via the chlorination of methyl 3-aminopyrazine-2-carboxylate.

Experimental Protocol:

  • Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer, a reflux condenser, and a dropping funnel.

  • Chlorination: Charge the flask with methyl 3-aminopyrazine-2-carboxylate. Add an excess of a chlorinating agent, such as sulfuryl chloride, dropwise at room temperature with stirring. A patent has described this type of transformation.[5]

  • Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up: Upon completion, the excess chlorinating agent is carefully removed under reduced pressure. The residue is then neutralized with a suitable base, such as sodium bicarbonate solution.

  • Purification: The crude product is collected by filtration, washed with water, and can be further purified by recrystallization from an appropriate solvent like acetonitrile to yield methyl 3-amino-5,6-dichloropyrazine-2-carboxylate as a solid.[5]

Part 2: Hydrolysis to 5-Amino-3,6-dichloropyrazine-2-carboxylic acid

The final step is the hydrolysis of the methyl ester to the corresponding carboxylic acid.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend methyl 3-amino-5,6-dichloro-2-pyrazinecarboxylate (1 equivalent) in water.[2]

  • Hydrolysis: Add a solution of sodium hydroxide (2-3 equivalents) in water to the suspension.[2]

  • Heating: Heat the reaction mixture to reflux for approximately 15-30 minutes.[2] The progress of the hydrolysis can be monitored by TLC or LC-MS.

  • Work-up: After cooling the reaction mixture to room temperature, filter it to remove any unreacted starting material.

  • Acidification: Carefully acidify the filtrate with 1 N hydrochloric acid to a pH below 7.[2]

  • Isolation: The desired 5-Amino-3,6-dichloropyrazine-2-carboxylic acid will precipitate out of the solution as a solid.

  • Purification: Collect the solid product by filtration, wash it with cold water, and dry it under vacuum to obtain the final product.[2]

Chemical Reactivity and Mechanistic Insights

The reactivity of 5-Amino-3,6-dichloropyrazine-2-carboxylic acid is dictated by its three functional groups: the amino group, the carboxylic acid, and the two chlorine atoms on the pyrazine ring.

  • Amino Group: The amino group is a nucleophilic center and can undergo various reactions such as acylation, alkylation, and diazotization. Its reactivity is somewhat attenuated by the electron-withdrawing nature of the adjacent pyrazine ring and chlorine atoms.

  • Carboxylic Acid Group: The carboxylic acid functionality can be converted to a variety of derivatives, including esters, amides, and acid chlorides.[6] These transformations are crucial for building more complex molecules. For instance, amide bond formation is a key step in the synthesis of many biologically active compounds.

  • Dichloropyrazine Core: The chlorine atoms on the pyrazine ring are susceptible to nucleophilic aromatic substitution (SNAr) reactions. This allows for the introduction of a wide range of substituents, such as fluorine, hydroxyl, and various nitrogen and sulfur nucleophiles. The electron-deficient nature of the pyrazine ring facilitates these substitution reactions.

Diagram of Key Reactions

Reactivity A 5-Amino-3,6-dichloropyrazine- 2-carboxylic acid B Amide Derivative A->B Amine, Coupling Agent C Ester Derivative A->C Alcohol, Acid Catalyst D Nucleophilic Aromatic Substitution Product A->D Nucleophile (e.g., KF, R-NH₂)

Caption: Reactivity of the core compound.

Applications in Drug Discovery and Development

5-Amino-3,6-dichloropyrazine-2-carboxylic acid and its derivatives are pivotal intermediates in the synthesis of pharmaceuticals, most notably in the field of antiviral and anticancer agents.

Key Intermediate in Antiviral Synthesis

A significant application of this pyrazine derivative is in the synthesis of the antiviral drug favipiravir. The synthesis involves the conversion of a related dichloropyrazine intermediate, 3,6-dichloropyrazine-2-carbonitrile, which can be derived from 3-aminopyrazine-2-carboxylic acid.[7][8][9] The process typically involves a halogen exchange (HALEX) reaction to introduce a fluorine atom, followed by further transformations.[10]

Scaffold for Kinase Inhibitors

The aminopyrazine scaffold is a recognized pharmacophore in the design of protein kinase inhibitors. Derivatives of 3-aminopyrazine-2-carboxamide have been investigated as potent inhibitors of Fibroblast Growth Factor Receptor (FGFR), a crucial target in oncology.[11] The ability to readily modify the 3-amino and 6-chloro positions allows for the systematic exploration of the chemical space to optimize potency and selectivity.

Diagram of a Potential Signaling Pathway Inhibition

Signaling_Pathway Growth Factor Growth Factor FGFR FGFR Growth Factor->FGFR Downstream Signaling\n(e.g., MAPK, PI3K/AKT) Downstream Signaling (e.g., MAPK, PI3K/AKT) FGFR->Downstream Signaling\n(e.g., MAPK, PI3K/AKT) Cell Proliferation\n& Survival Cell Proliferation & Survival Downstream Signaling\n(e.g., MAPK, PI3K/AKT)->Cell Proliferation\n& Survival Pyrazine-based\nFGFR Inhibitor Pyrazine-based FGFR Inhibitor Pyrazine-based\nFGFR Inhibitor->FGFR Inhibition

Caption: Inhibition of the FGFR signaling pathway.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 5-Amino-3,6-dichloropyrazine-2-carboxylic acid and its derivatives. It is classified as a substance that may cause skin and serious eye irritation, and may cause respiratory irritation.[12] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

5-Amino-3,6-dichloropyrazine-2-carboxylic acid is a strategically important and versatile building block in modern medicinal chemistry. Its unique combination of functional groups allows for a wide range of chemical transformations, making it an invaluable precursor for the synthesis of complex, biologically active molecules. The demonstrated utility of this compound and its derivatives in the development of antiviral and anticancer agents underscores its continued relevance in the quest for novel therapeutics. A thorough understanding of its chemical properties, synthesis, and reactivity is essential for researchers and scientists working at the forefront of drug discovery and development.

References

  • Synthonix. 3-Amino-5,6-dichloropyrazine-2-carboxylic acid. Available at: [Link]

  • PubChem. Methyl 3-amino-5,6-dichloropyrazine-2-carboxylate. Available at: [Link]

  • National Analytical Corporation - Chemical Division. 5-amino-3,6-dichloropyrazine-2-carboxylic Acid - Cas No: 1632286-29-3. Available at: [Link]

  • Google Patents. DE1238478B - Process for the preparation of 3-amino-pyrazine-carboxylic acid derivatives.
  • Karataş, H., Hanashalshahaby, E. H. A., Catal, U., Butun, Y. E., Kurt, E., Gursel, S., ... & Guzel, M. (2022). An economical and practical procedure of favipiravir synthesis for the treatment of Covid-19. Chemical Papers, 77(3), 1695-1702.
  • Zítko, J., Paterová, P., & Doležal, M. (2015). Synthesis and anti-infective evaluation of 5-amino-N-phenylpyrazine-2-carboxamides. Česká a Slovenská farmacie: časopis České farmaceutické společnosti a Slovenské farmaceutické společnosti, 64(1), 19-24.
  • Global Substance Registration System. METHYL 3-AMINO-5,6-DICHLOROPYRAZINE-2-CARBOXYLATE. Available at: [Link]

  • SIELC Technologies. Methyl 3-amino-5,6-dichloropyrazine-2-carboxylate. Available at: [Link]

  • Liu, J., Zhang, C., Wang, J., & Hu, Y. (2017). A practical and step-economic route to Favipiravir. Tetrahedron Letters, 58(36), 3501-3503.
  • PubChemLite. 3-amino-5,6-dichloropyrazine-2-carboxylic acid (C5H3Cl2N3O2). Available at: [Link]

  • PrepChem.com. Synthesis of 3-amino-5,6-dichloropyridine. Available at: [Link]

  • Ghorai, B. K. (2025).
  • Adejoro, I. A., & Ojo, I. A. (2017). Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative. Biochemistry & Physiology: Open Access, 6(4), 1-4.
  • Zulqurnain, M., Fahmi, M. R. G., Fadlan, A., & Santoso, M. (2020). Synthesis and Molecular Docking Study of Pyrazine-2-carboxylic acid Derivatives. IOP Conference Series: Materials Science and Engineering, 833(1), 012003.
  • Gaber, M., El-Ghamry, H. A., & Atalla, A. A. (2009). Synthesis, characterization and anticancer activity of 3-aminopyrazine-2-carboxylic acid transition metal complexes. Transition Metal Chemistry, 34(4), 409-418.
  • Fisher Scientific. Methyl 3-amino-5,6-dichloropyrazine-2-carboxylate, 97%. Available at: [Link]

  • Opotek. (2021, November 18). FTIR spectroscopic evidence for new isomers of 3-aminopyrazine-2-carboxylic acid formed in argon matrices upon UV irradiations. Spectroscopy. Available at: [Link]

  • Wang, Y., Li, Y., Zhang, Y., Li, J., Wang, Y., Zhang, Y., ... & Liu, H. (2024). Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. ACS Medicinal Chemistry Letters, 15(1), 105-112.
  • Harish, K. S., Kumara, N., & Revanasiddappa, H. D. (2015). Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 6(4), 1914-1926.
  • Balachandran, V., & Janaki, A. (2026). The spectroscopic investigation of 3-amino-2-pyrazinecarboxylicacid and methyl-3-amino-2-pyrazinecarboxylate - A Comparative Study. Journal of Environmental Nanotechnology, 15(1), 1-15.
  • Scientific Update. (2020, April 1). Favipiravir and the battle against COVID-19. Available at: [Link]

  • Titova, Y. A., & Fedorova, O. S. (2020). Favipiravir – a Modern Antiviral Drug: Synthesis and Modifications. Russian Journal of General Chemistry, 90(7), 1269-1281.
  • Titova, Y. A., & Fedorova, O. S. (2022). Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods. Russian Journal of General Chemistry, 92(7), 1339-1357.
  • Kráľová, K., & Doležal, M. (2002). Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. Molecules, 7(3), 302-314.
  • PubChem. 3,5-Diamino-6-chloro-pyrazine acid. Available at: [Link]

  • Google Patents. US8664228B2 - 3,5-diamino-6-chloro-pyrazine-2-carboxylic acid derivatives and their use as epithelial sodium channel blockers for the treatment of airway diseases.

Sources

Foundational

5-Amino-3,6-dichloropyrazine-2-carboxylic acid synthesis pathway

An In-depth Technical Guide to the Synthesis of 5-Amino-3,6-dichloropyrazine-2-carboxylic Acid Authored by a Senior Application Scientist This document provides a comprehensive technical guide for the synthesis of 5-Amin...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of 5-Amino-3,6-dichloropyrazine-2-carboxylic Acid

Authored by a Senior Application Scientist

This document provides a comprehensive technical guide for the synthesis of 5-Amino-3,6-dichloropyrazine-2-carboxylic acid, a key heterocyclic scaffold with potential applications in medicinal chemistry and drug development. This guide is structured to provide researchers, scientists, and drug development professionals with a deep understanding of the synthetic pathway, the rationale behind procedural choices, and detailed experimental protocols grounded in established chemical literature.

Introduction and Strategic Overview

5-Amino-3,6-dichloropyrazine-2-carboxylic acid is a highly functionalized pyrazine derivative. The pyrazine core is a fundamental component in numerous biologically active molecules and approved pharmaceuticals.[1] The specific arrangement of chloro, amino, and carboxylic acid groups on this scaffold makes it a versatile building block for creating novel compounds with potential therapeutic value.

Direct, single-source synthetic procedures for this specific molecule are not extensively documented in readily available literature. Therefore, this guide proposes a robust, multi-step synthetic pathway constructed from well-established and validated chemical transformations reported for analogous pyrazine systems. The strategy hinges on the synthesis and subsequent functionalization of a key, readily accessible intermediate: 3,6-dichloropyrazine-2-carbonitrile .

The proposed pathway involves three core transformations:

  • Synthesis of a Dichlorinated Pyrazine Core : Establishing the 3,6-dichloro-2-carbonitrile pyrazine scaffold from commercially available starting materials.

  • Nitrile to Carboxylic Acid Hydrolysis : Conversion of the nitrile functional group into the target carboxylic acid.

  • Selective Amination : Introduction of the C5-amino group via nucleophilic aromatic substitution (SNAr).

This approach is designed for efficiency, scalability, and reliance on well-understood reaction mechanisms, ensuring a high degree of trustworthiness and reproducibility.

Retrosynthetic Analysis

A logical retrosynthetic analysis simplifies the complex target molecule into more accessible precursors. This process illuminates the key bond disconnections and strategic choices underpinning the forward synthesis.

G Target 5-Amino-3,6-dichloropyrazine-2-carboxylic acid Intermediate2 3,6-Dichloropyrazine-2-carboxylic acid Target->Intermediate2 C-N Bond Formation (Amination) Intermediate1 3,6-Dichloropyrazine-2-carbonitrile Intermediate2->Intermediate1 Nitrile Hydrolysis Precursor 3-Aminopyrazine-2-carboxylic acid Intermediate1->Precursor Sandmeyer & Chlorination Reactions

Caption: Retrosynthetic pathway for the target molecule.

Proposed Synthetic Pathway and Experimental Protocols

The forward synthesis is designed as a three-stage process, starting from 3-aminopyrazine-2-carboxylic acid. Each stage is detailed below with mechanistic insights and step-by-step protocols adapted from established literature.

Stage 1: Synthesis of 3,6-Dichloropyrazine-2-carbonitrile

This crucial intermediate can be prepared from inexpensive starting materials like 3-aminopyrazine-2-carboxylic acid.[2] The process involves a sequence of diazotization, chlorination, and dehydration reactions. An alternative, high-yield route starting from 2-aminopyrazine involves regioselective chlorination, bromination, cyanation, and a final Sandmeyer diazotization/chlorination.[3] For practicality, we will focus on the route from 3-aminopyrazine-2-carboxylic acid.

Causality and Expertise: The transformation of an amino group on an aromatic ring into a chloro group is classically achieved via the Sandmeyer reaction. The carboxylic acid is simultaneously converted to a nitrile, often using a potent dehydrating agent and chlorinating agent like phosphorus oxychloride (POCl₃). POCl₃ is particularly effective as it serves both to chlorinate the hydroxyl group (tautomer of the ring amide) and dehydrate the corresponding carboxamide intermediate to a nitrile.

G cluster_start Starting Material cluster_reagents Reagents cluster_product Intermediate 1 Start 3-Aminopyrazine-2-carboxylic acid Reagents 1. Diazotization (NaNO₂, HCl) 2. Chlorination/Dehydration (POCl₃, PCl₅) Start->Reagents Reaction Product 3,6-Dichloropyrazine-2-carbonitrile Reagents->Product Yields ~37-81%

Caption: Mechanism of the final SNAr amination step.

Experimental Protocol (Conceptual, based on principles from)[4][5]

  • Reaction Setup: Dissolve 3,6-dichloropyrazine-2-carboxylic acid (1.0 eq) in a suitable solvent such as ethanol, DMSO, or dioxane in a sealed pressure vessel.

  • Reagent Addition: Add an excess of aqueous ammonia (NH₄OH, ~10-20 eq). The use of a base like triethylamine or potassium carbonate may be beneficial to neutralize the generated HCl.

  • Heating: Seal the vessel and heat the reaction mixture to 80-120 °C for 12-24 hours. Microwave-assisted synthesis could significantly shorten reaction times. [4][5]4. Monitoring: Monitor the reaction by LCMS to track the formation of the product and consumption of the starting material.

  • Work-up: After cooling, acidify the reaction mixture with dilute HCl to a pH of ~3-4. This will protonate the amino group and precipitate the product.

  • Purification: Filter the crude product, wash with cold water, and dry. Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by preparative HPLC.

Data Summary

The following table summarizes the expected outcomes for the proposed synthetic pathway based on yields reported for analogous reactions in the literature.

StageReactionKey ReagentsTemp (°C)Time (h)Reported Yield (%)Reference
1Chlorination/Nitrile FormationPOCl₃, PCl₅1102-4~81%[3]
2Nitrile Hydrolysisconc. HCl601.5~75%[3]
3SNAr Aminationaq. NH₃80-12012-24N/A (Proposed)[4][5]

Conclusion

This guide outlines a scientifically sound and logical pathway for the synthesis of 5-Amino-3,6-dichloropyrazine-2-carboxylic acid. By leveraging a series of well-documented and high-yielding transformations on pyrazine scaffolds, this protocol provides a reliable foundation for laboratory-scale synthesis. The key to this process is the strategic functionalization of the highly activated dichloropyrazine ring system. While the final amination step is proposed based on established SNAr principles, it represents a rational and high-probability route to the target molecule, providing a clear roadmap for researchers in the field of medicinal chemistry and drug discovery.

References

  • Potter, B. V. L., & Walseth, T. F. (2012). Total Synthesis of a Cyclic Adenosine 5′-Diphosphate Ribose Receptor Agonist. The Journal of Organic Chemistry, 77(4), 1709–1718. [Link]

  • Xie, Y., et al. (2019). The complete synthesis of favipiravir from 2-aminopyrazine. Chemical Papers, 73, 1043–1051. [Link]

  • Zitko, J., et al. (2011). Synthesis and anti-infective evaluation of 5-amino-N-phenylpyrazine-2-carboxamides. Ceska Slov Farm, 60(1), 29-34. [Link]

  • Boger, D. L., et al. (2012). Parallel synthesis of peptide-like macrocycles containing imidazole-4,5-dicarboxylic acid. Beilstein Journal of Organic Chemistry, 8, 710–717. [Link]

  • Guse, A. H., et al. (2020). Synthesis of phosphonoacetate analogues of the second messenger adenosine 5′-diphosphate ribose (ADPR). Scientific Reports, 10(1), 123. [Link]

  • da Silva, F. de C., et al. (2021). New 5-carba-pterocarpans: Synthesis and preliminary antiproliferative activity on a panel of human cancer cells. Bioorganic Chemistry, 107, 104584. [Link]

  • Scott, J. D., et al. (2006). Dynamic regulation of cAMP synthesis through anchored PKA-adenylyl cyclase V/VI complexes. The Journal of Biological Chemistry, 281(37), 27295–27303. [Link]

  • Jampilek, J., et al. (2014). N-substituted 5-amino-6-methylpyrazine-2,3-dicarbonitriles: microwave-assisted synthesis and biological properties. Molecules, 19(1), 884–908. [Link]

  • Al-Tel, T. H., et al. (2022). Construction of 5-(Alkylamino)-6-aryl/alkylpyrazine-2,3-dicarbonitriles via the One-Pot Reaction of Alkyl Isocyanides with Aryl/Alkyl Carbonyl Chlorides and Diaminomaleonitrile: Fluorescence and Antimicrobial Activity Evaluation. Molecules, 27(23), 8274. [Link]

  • Jampilek, J., et al. (2014). N-Substituted 5-Amino-6-methylpyrazine-2,3-dicarbonitriles: Microwave-Assisted Synthesis and Biological Properties. Molecules, 19(1), 884-908. [Link]

  • Google Patents. (2021). WO2021237945A1 - Method for preparing 3,6-dichloropyrazine-2-carbonitrile.
  • Procter, D. J., & Denton, R. M. (2020). A Practical Catalytic Reductive Amination of Carboxylic Acids. Organic Letters, 22(17), 6863–6868. [Link]

  • Turgut, Y., et al. (2022). An economical and practical procedure of favipiravir synthesis for the treatment of Covid-19. Scientific Reports, 12(1), 20088. [Link]

  • Sels, B. F., et al. (2020). One-pot reductive amination of carboxylic acids: a sustainable method for primary amine synthesis. Lirias Institutional Repository. [Link]

  • Abdel-Galil, F. M., & Elnagdi, M. H. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 145–169. [Link]

  • Chruma, J. J., et al. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Chemistry Central Journal, 11(1), 87. [Link]

  • Soderberg, T. (2015). 21.7: Synthesis of Amines from Carboxylic Amides. Chemistry LibreTexts. [Link]

  • Pulle, J. S., et al. (2020). SYNTHESIS OF AMIDES BY ACTIVATION OF CARBOXYLIC ACIDS USING PHOSPHONITRILIC CHLORIDE. Indo American Journal of Pharmaceutical Research, 10(01), 599-603. [Link]

Sources

Exploratory

Spectroscopic Data Guide: 5-Amino-3,6-dichloropyrazine-2-carboxylic Acid

[1] Executive Summary & Strategic Context 5-Amino-3,6-dichloropyrazine-2-carboxylic acid (CAS 1632286-29-3) is a critical pyrazine scaffold and a direct precursor in the synthesis of Favipiravir (T-705) , a broad-spectru...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Strategic Context

5-Amino-3,6-dichloropyrazine-2-carboxylic acid (CAS 1632286-29-3) is a critical pyrazine scaffold and a direct precursor in the synthesis of Favipiravir (T-705) , a broad-spectrum RNA polymerase inhibitor.[1]

Operational Criticality: While the free acid is the functional intermediate, it is frequently handled and characterized in its methyl ester form (Methyl 3-amino-5,6-dichloropyrazine-2-carboxylate, CAS 1458-18-0) due to superior stability and solubility profiles during industrial scale-up.[1]

Technical Directive: This guide provides the spectroscopic baseline for the Methyl Ester (QC Standard) and the Free Acid (Process Intermediate) . Researchers must distinguish between these two forms during in-process control (IPC) to prevent false-negative purity assessments.

Molecular Profile & Properties[1][2][3][4][5][6]

FeatureFree Acid (Intermediate)Methyl Ester (QC Standard)
Structure HOOC -Pyrazine-(Cl)2-NH2MeOOC -Pyrazine-(Cl)2-NH2
CAS Registry 1632286-29-31458-18-0
Formula C

H

Cl

N

O

C

H

Cl

N

O

MW 207.96 g/mol 222.03 g/mol
Appearance Pale yellow/off-white solidYellow crystalline solid
Solubility DMSO (High), Water (Low), MeOH (Mod.)[1]DMSO (High), Chloroform (Mod.), MeOH (High)
Key Hazard Skin Irritant, Corrosive (Acidic)Skin Irritant

Spectroscopic Characterization Atlas

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent Selection: DMSO-d


 is the mandatory solvent for the free acid due to potential zwitterionic behavior and poor solubility in CDCl

.[1] The ester is soluble in CDCl

, but DMSO-d

allows for direct comparison.

H NMR Data (400 MHz, DMSO-d

)
Signal AssignmentMethyl Ester (Reference)

(ppm)
Free Acid (Hydrolysis Product)

(ppm)
MultiplicityIntegrationStructural Insight
-NH

(Amine)
7.60 – 7.857.90 – 8.10Broad Singlet (s)2HThe acid's electron-withdrawing COOH group slightly deshields the amine protons compared to the ester.[1]
-OCH

(Ester)
3.85 – 3.90ABSENT Singlet (s)3HCritical QC Check: Disappearance of this singlet confirms successful hydrolysis.[1]
-COOH (Acid)Absent13.00 – 14.00Broad Singlet (br)1HOften very broad or invisible if trace water is present (proton exchange).[1]
Pyrazine Ring N/AN/AN/A0HFully substituted ring; no aromatic protons.

C NMR Data (100 MHz, DMSO-d

)
Carbon EnvironmentMethyl Ester

(ppm)
Free Acid

(ppm)
Assignment Logic
C=O (Carbonyl)~164.5~166.0Carbonyl carbon shifts downfield upon hydrolysis.
C-NH

(C-3)
~154.2~155.0Amino-bearing carbon.[1]
C-Cl (C-6)~146.0~146.5Chlorine ortho to amine.
C-Cl (C-5)~118.5~119.0Chlorine meta to amine.
C-ipso (C-2)~110.0~112.0Quaternary carbon bearing the carboxyl group.[1]
-OCH

~53.0ABSENT Diagnostic peak for ester impurity.[1]
Mass Spectrometry (MS)[1]

Ionization Mode: Electrospray Ionization (ESI), Positive Mode (+ve) / Negative Mode (-ve).[1]

  • Isotope Pattern: The molecule contains two Chlorine atoms .[1] The natural abundance of

    
    Cl and 
    
    
    
    Cl creates a distinctive 9:6:1 intensity pattern for M, M+2, and M+4 peaks.

Diagnostic Fragments (ESI+):

m/z (approx)Ion IdentityInterpretation
208 / 210 / 212 [M+H]

(Acid)
Parent ion cluster.[1] Shows 9:6:1 pattern.[1]
222 / 224 / 226 [M+H]

(Ester)
Parent ion cluster for ester precursor.
190 / 192 [M - OH]

Loss of hydroxyl (acylium ion formation).[1]
164 / 166 [M - CO

]

Decarboxylation (common in pyrazine carboxylic acids).[1]
Infrared (IR) Spectroscopy[1]

Method: ATR-FTIR (Solid state).[1]

Functional GroupWavenumber (cm

)
Description
O-H Stretch 2500 – 3300 (Broad)Acid Only: Characteristic "hump" of carboxylic acid dimers.[1]
N-H Stretch 3300 – 3450 (Doublet)Primary amine (-NH

) symmetric/asymmetric stretch.[1]
C=O Stretch 1680 – 1720 (Strong)Carbonyl stretch.[1] Ester typically ~1710; Acid ~1690-1700.[1]
C=N / C=C 1550 – 1600Pyrazine ring skeletal vibrations.
C-Cl Stretch 600 – 800Strong absorption in the fingerprint region.[1]

Analytical Workflow & Logic

The following diagram illustrates the decision logic for characterizing this scaffold during synthesis.

G cluster_QC QC Criteria Start Crude Reaction Mixture (Hydrolysis Step) Isolate Isolation: Acidify to pH < 3 Filter Precipitate Start->Isolate HNMR 1H NMR (DMSO-d6) Isolate->HNMR Dissolve solid Check_Me Check: Singlet at 3.9 ppm? HNMR->Check_Me Result_Ester Incomplete Hydrolysis (Ester Present) Check_Me->Result_Ester Yes (Signal Exists) Result_Acid Pure Free Acid (Proceed to Fluorination) Check_Me->Result_Acid No (Signal Absent)

Caption: QC decision tree for monitoring the hydrolysis of Methyl 3-amino-5,6-dichloropyrazine-2-carboxylate to the free acid.

Experimental Protocols

Protocol A: NMR Sample Preparation (Self-Validating)
  • Objective: Ensure complete dissolution without inducing decarboxylation.

  • Reagents: DMSO-d

    
     (99.9% D), TMS (internal standard).[1]
    
  • Steps:

    • Weigh 5-10 mg of the dried solid into a clean vial.

    • Add 0.6 mL of DMSO-d

      
      .[1]
      
    • Sonicate for 60 seconds. (Note: The free acid may require gentle warming (40°C), but do not exceed 50°C to avoid thermal degradation).[1]

    • Transfer to NMR tube.[1]

    • Validation: Check the lock signal. If the lock is unstable, the sample may contain paramagnetic impurities (from metal-catalyzed synthesis steps); filter through a 0.2 µm PTFE syringe filter.[1]

Protocol B: HPLC Purity Check
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (Pyrazine absorption maximum) and 320 nm .[1]

  • Retention Time: The Free Acid will elute earlier (more polar) than the Methyl Ester.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 343271, 3-Amino-5,6-dichloropyrazine-2-carboxylic acid. Retrieved February 19, 2026 from [Link]

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 277878, Methyl 3-amino-5,6-dichloropyrazine-2-carboxylate. Retrieved February 19, 2026 from [Link]

  • Scientific Update (2020). Favipiravir and the battle against COVID-19. Retrieved February 19, 2026 from [Link]

  • Acta Naturae (2022). Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods. Retrieved February 19, 2026 from [Link]

Sources

Foundational

An In-depth Technical Guide to 5-Amino-3,6-dichloropyrazine-2-carboxylic Acid Derivatives and Analogs

Introduction The pyrazine ring system is a foundational scaffold in medicinal chemistry, renowned for its presence in a multitude of biologically active compounds. A noteworthy example is pyrazinamide, a first-line medic...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The pyrazine ring system is a foundational scaffold in medicinal chemistry, renowned for its presence in a multitude of biologically active compounds. A noteworthy example is pyrazinamide, a first-line medication for treating tuberculosis.[1][2] Within this broad class, derivatives of 5-Amino-3,6-dichloropyrazine-2-carboxylic acid have emerged as a particularly versatile and potent core structure. This guide provides an in-depth exploration of this chemical scaffold, detailing its synthesis, key derivatives, and significant applications, with a particular focus on its role in the development of modulators for the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR).

The core structure, characterized by a highly substituted pyrazine ring, offers multiple points for chemical modification. This allows for the fine-tuning of physicochemical properties such as lipophilicity and the spatial arrangement of functional groups, which are critical for optimizing interactions with biological targets.[1] The strategic placement of amino, chloro, and carboxylic acid groups provides a unique combination of hydrogen bond donors and acceptors, as well as reactive handles for synthetic elaboration.

Core Synthetic Strategies: Building the Derivatives

The primary route to generating diversity from the 5-Amino-3,6-dichloropyrazine-2-carboxylic acid core involves the modification of the carboxylic acid moiety, most commonly through amide bond formation. This reaction is a cornerstone of medicinal chemistry, enabling the linkage of the core scaffold to a vast array of amine-containing building blocks.[3]

General Workflow for Amide Synthesis

The synthesis of amide derivatives from the parent carboxylic acid is a well-established process, typically involving the activation of the carboxyl group to facilitate nucleophilic attack by an amine.

G cluster_activation Activation Step start 5-Amino-3,6-dichloropyrazine -2-carboxylic Acid activated Activated Intermediate (e.g., Acyl Chloride, Active Ester) start->activated Coupling Reagent (SOCl₂, HATU, EDC) product Final Amide Derivative activated->product amine Primary or Secondary Amine (R-NH₂) amine->product

Caption: General workflow for amide synthesis from the core acid.

Key Experimental Protocol: Amide Coupling via Acyl Chloride

This protocol describes a common and robust method for synthesizing amide derivatives. The initial conversion of the carboxylic acid to a more reactive acyl chloride is a critical step.

Step 1: Formation of the Acyl Chloride

  • Suspend 5-Amino-3,6-dichloropyrazine-2-carboxylic acid (1.0 eq) in an inert solvent such as dichloromethane (DCM) or toluene.

  • Add thionyl chloride (SOCl₂) (1.5-2.0 eq) dropwise at 0 °C. The use of thionyl chloride is a classic method for this transformation, though other reagents like oxalyl chloride can also be used.[4][5]

  • Optionally, a catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the evolution of HCl and SO₂ gas ceases. The reaction progress can be monitored by TLC.

  • Remove the solvent and excess thionyl chloride under reduced pressure to yield the crude acyl chloride, which is often used immediately in the next step without further purification.

Step 2: Amide Bond Formation

  • Dissolve the crude acyl chloride in an appropriate aprotic solvent like DCM or tetrahydrofuran (THF).

  • In a separate flask, dissolve the desired primary or secondary amine (1.1 eq) and a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.0 eq) in the same solvent. The base is essential to neutralize the HCl generated during the reaction.

  • Slowly add the amine solution to the acyl chloride solution at 0 °C to control the exothermic reaction.

  • Stir the reaction mixture at room temperature for 4-16 hours. Monitor the reaction's completion using TLC or LC-MS.

  • Upon completion, perform an aqueous workup by washing the organic layer sequentially with a weak acid (e.g., 5% HCl), a weak base (e.g., 5% NaHCO₃), and brine.[6]

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the final amide derivative.

Alternative Coupling Methods

While the acyl chloride method is effective, milder coupling reagents are often preferred for sensitive substrates to minimize side reactions and epimerization in chiral compounds.

Coupling ReagentAdditive(s)Typical ConditionsKey Advantages
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)HOBt (Hydroxybenzotriazole) or DMAP (4-Dimethylaminopyridine)Aprotic solvent (DCM, DMF), Room TempWater-soluble byproducts, mild conditions.[7]
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)DIPEA or other non-nucleophilic baseAprotic solvent (DMF), Room TempHigh efficiency, fast reaction times, low racemization.[3]
2,4,6-Trichlorobenzoyl chloride (Yamaguchi Reagent)DMAPTHF, Room TempForms a mixed anhydride, useful for sterically hindered amines.[5][8]

The choice of coupling reagent is critical and depends on the reactivity of the specific amine and the presence of other functional groups in the molecule.[7] For instance, EDC/HOBt is a widely used combination that suppresses side reactions and minimizes racemization.[7]

Application Spotlight: Modulators of the CFTR Protein

A significant application of 5-Amino-3,6-dichloropyrazine-2-carboxylic acid derivatives is in the development of small-molecule modulators for the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein.[9][10] Mutations in the CFTR gene cause cystic fibrosis (CF), a life-threatening genetic disorder.[10] CFTR modulators are drugs that can partially restore the function of the faulty protein.[10][11]

These drugs are typically classified into two main types:

  • Correctors: These molecules, such as Tezacaftor (VX-661), help the misfolded CFTR protein (most commonly the F508del mutation) to fold correctly and traffic to the cell surface.[9][12]

  • Potentiators: These molecules, like Ivacaftor (VX-770), increase the channel-opening probability of the CFTR protein once it is at the cell surface.[9][12]

The development of triple-combination therapies, which include two different types of correctors and a potentiator (e.g., Elexacaftor/Tezacaftor/Ivacaftor), has revolutionized the treatment of CF for many patients.[9][10]

Logical Pathway from Scaffold to CFTR Modulator

The journey from the core pyrazine scaffold to a clinically effective drug involves a multi-stage process of design, synthesis, and biological evaluation.

G cluster_chem Medicinal Chemistry cluster_bio Biological Evaluation cluster_clinic Clinical Development Core Pyrazine Carboxylic Acid Scaffold Library Combinatorial Library of Amide Derivatives Core->Library Amide Coupling SAR Structure-Activity Relationship (SAR) Studies Library->SAR High-Throughput Screening Lead Lead Optimization SAR->Lead Iterative Design & Synthesis Assay In Vitro Functional Assays (e.g., Ussing Chamber) Lead->Assay Cell Cell-Based Models (CFBE41o- cells) Assay->Cell Animal Preclinical Animal Models Cell->Animal Clinical Clinical Trials Animal->Clinical Drug Approved Drug (e.g., Tezacaftor) Clinical->Drug

Sources

Exploratory

Technical Guide: In Vitro Screening Architectures for Novel Pyrazine Scaffolds

Executive Summary Pyrazine derivatives represent a privileged scaffold in medicinal chemistry, historically validated by the antitubercular drug Pyrazinamide and increasingly explored for kinase-targeted oncology therapi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Pyrazine derivatives represent a privileged scaffold in medicinal chemistry, historically validated by the antitubercular drug Pyrazinamide and increasingly explored for kinase-targeted oncology therapies (e.g., SHP2 inhibition). However, the amphiphilic nature and potential for aggregation of novel pyrazines often confound standard colorimetric assays.

This guide moves beyond generic protocols to provide a rigorous, self-validating screening architecture. We focus on two primary therapeutic tracks—Antimicrobial (TB) and Antiproliferative (Oncology) —integrated with early-stage ADME-Tox profiling to minimize late-stage attrition.

Part 1: Chemical Library Management & Quality Control

The Axiom: Screening data is only as reliable as the compound input.

Novel pyrazines often exhibit variable solubility in aqueous buffers. Poor solubility leads to "false negatives" (compound crashes out) or "false positives" (aggregates sequestering enzymes).

Solubilization Protocol
  • Primary Stock: Dissolve neat compound in 100% DMSO to 10 mM.

    • Critical Step: Visually inspect for turbidity. If turbid, sonicate at 40 kHz for 5 minutes.

  • Quality Check (Nephelometry): Before dispensing into assay plates, dilute a sentinel sample 1:1000 in the assay buffer (PBS or Media). Measure light scattering (OD600).

    • Pass Criteria: OD600 < 0.005 above buffer background.

    • Fail Action: If precipitation occurs, reduce stock concentration to 1 mM or add 0.01% Tween-80 to the assay buffer.

Part 2: The Antimicrobial Track (High-Content Tuberculosis Screening)

Given the structural lineage of Pyrazinamide, novel pyrazines are prime candidates for anti-mycobacterial screening. The Resazurin Microtiter Assay (REMA) is the gold standard for throughput and cost-efficiency, but it requires strict metabolic controls.

REMA Protocol for M. tuberculosis (H37Rv)

Principle: Resazurin (Blue/Non-fluorescent) is reduced to Resorufin (Pink/Fluorescent) by NADH dehydrogenase in metabolically active bacteria.

Reagents:

  • Middlebrook 7H9 broth supplemented with OADC.[1][2]

  • Resazurin sodium salt (0.01% w/v in dH2O, filter sterilized).[3]

  • Positive Control: Isoniazid (MIC ~0.05 µg/mL).

Workflow:

  • Inoculum Prep: Adjust M. tb culture to McFarland Standard 1.0, then dilute 1:20 in 7H9 broth.

  • Plating: Add 100 µL inoculum to 96-well plates containing serial dilutions of pyrazine compounds (Final DMSO < 1%).

  • Edge Effect Mitigation: Fill perimeter wells with sterile water, NOT bacteria. Evaporation at the edges concentrates the drug, skewing MICs.

  • Incubation: Seal in gas-permeable bags. Incubate at 37°C for 7 days.

  • Development: Add 30 µL Resazurin solution. Incubate 24 hours.

  • Readout:

    • Visual: Blue = No Growth (Inhibition); Pink = Growth.

    • Quantitative: Fluorescence Ex 530nm / Em 590nm.

Data Analysis: Calculate the Z-Factor to validate plate quality before trusting hits.



Where 

is standard deviation and

is mean of positive (p) and negative (n) controls. A score > 0.5 is mandatory for HTS.

Part 3: The Antiproliferative Track (Oncology & Kinase Targeting)

Pyrazines are increasingly synthesized as ATP-competitive inhibitors for kinases like SHP2 or EGFR .

The "Artifact-Corrected" MTT Assay

Standard MTT assays are prone to artifacts with pyrazines, which can be reductive themselves or colored. Furthermore, some compounds induce mitochondrial biogenesis (increasing MTT signal) while stopping proliferation, masking cytotoxicity.[4]

Protocol:

  • Seeding: Seed A549 or HeLa cells (3,000 cells/well) in 96-well plates. Adhere overnight.

  • Treatment: Add compounds (0.1 - 100 µM). Include a "Compound-Only" well (No cells + Media + Compound) to check for intrinsic reduction of MTT.

  • Incubation: 48-72 hours at 37°C, 5% CO2.

  • Wash Step (Critical): Aspirate media carefully. Wash 1x with warm PBS.

    • Why? Removes extracellular pyrazine that might react with MTT or contribute color.

  • Development: Add MTT (0.5 mg/mL in PBS). Incubate 3 hours.

  • Solubilization: Aspirate MTT solution. Add 150 µL DMSO. Shake 10 min.

  • Dual-Wavelength Read: Measure Absorbance at 570 nm (Signal) and 630 nm (Background reference).

    • Calculation:

      
      
      
Orthogonal Validation (ATP Bioluminescence)

If a pyrazine shows activity in MTT, you must validate with an ATP-based assay (e.g., CellTiter-Glo).

  • Reasoning: MTT measures enzymatic activity (dehydrogenase). ATP measures cellular energy. If MTT says "Viable" but ATP says "Dead," the compound may be uncoupling oxidative phosphorylation—a common off-target effect of lipophilic pyrazines.

Part 4: Mechanism of Action (MoA) Visualization

Novel pyrazines often target the SHP2 (Src Homology-2 Phosphatase) pathway, acting as allosteric inhibitors that lock the enzyme in a closed, inactive conformation, preventing RAS/MAPK signaling.

Diagram 1: Pyrazine-Mediated SHP2 Inhibition Pathway

SHP2_Pathway Figure 1: Mechanism of Pyrazine-based SHP2 Inhibition in Cancer Cells RTK RTK (Receptor Tyrosine Kinase) SHP2_Open SHP2 (Open/Active) RTK->SHP2_Open Recruitment & Phosphorylation SHP2_Closed SHP2 (Closed/Inactive) SHP2_Open->SHP2_Closed Conformational Lock RAS RAS-GTP SHP2_Open->RAS Dephosphorylation of RAS-GAP sites SHP2_Closed->RAS Signaling Blocked Pyrazine Novel Pyrazine Inhibitor Pyrazine->SHP2_Closed Allosteric Binding RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Gene Transcription

Part 5: Early ADME-Tox Profiling

Do not wait for a "Lead" to test safety. Run these screens in parallel with MIC/IC50 determination.

Cytotoxicity Selectivity Index (SI)

Screen hits against HepG2 (Liver) or Vero (Kidney) cells.

  • Target:

    
    
    
  • Benchmark: An SI > 10 is required for early progression.

Microsomal Stability

Pyrazines are susceptible to oxidation by Cytochrome P450s.

  • Protocol: Incubate 1 µM compound with Human Liver Microsomes (HLM) + NADPH for 0, 15, 30, 60 min.

  • Analysis: LC-MS/MS quantification of parent compound.

  • Metric: Intrinsic Clearance (

    
    ). High clearance suggests the need for structural modification (e.g., blocking metabolic soft spots with Fluorine).
    

Part 6: Experimental Workflow Summary

The following diagram illustrates the decision logic for screening novel pyrazines, ensuring only high-quality hits progress.

Diagram 2: High-Content Screening Architecture

Screening_Cascade Figure 2: Integrated Screening Cascade for Novel Pyrazines cluster_Primary Primary Screen cluster_Validation Validation & Safety Library Pyrazine Library (DMSO Stock) QC Solubility QC (Nephelometry) Library->QC QC->Library Fail (Reformulate) REMA Antimicrobial (REMA Assay) QC->REMA Pass MTT Anticancer (MTT/MTS) QC->MTT Pass Hit_Select Hit Selection (>50% Inh @ 10µM) REMA->Hit_Select MTT->Hit_Select Hit_Select->Library Inactive Ortho Orthogonal Assay (ATP / CFU) Hit_Select->Ortho Confirm Activity Tox ADME-Tox (HepG2 / Microsomes) Ortho->Tox Confirmed Lead Validated Lead (SI > 10) Tox->Lead Low Tox

References

  • Palomino, J. C., et al. (2002). "Resazurin microtiter assay plate: simple and inexpensive method for detection of drug resistance in Mycobacterium tuberculosis."[1][2][3] Antimicrobial Agents and Chemotherapy.

  • Riss, T. L., et al. (2016). "Cell Viability Assays: MTT Assay Utility, Limitations, Pitfalls." Assay Guidance Manual (NCATS).

  • Parsonidis, P., et al. (2019).[5] "Design, Synthesis, and In Vitro Activity of Pyrazine Compounds as SHP2 Inhibitors." Molecules.

  • Rai, M., et al. (2024). "Advancements in Pyrazine Derivatives as Anticancer Agents: A Comprehensive Review." Bentham Science.

  • Cell Guidance Systems. (2024). "A Beginner's Guide to ADME-Tox Assays."

Sources

Foundational

The Dichloropyrazine Scaffold: Regiocontrol and Functionalization Strategies for Targeted SAR

Executive Summary: The Pyrazine Paradox In modern medicinal chemistry, the pyrazine ring (1,4-diazine) represents a "privileged scaffold," appearing in clinically significant kinase inhibitors (e.g., Bortezomib, Alectini...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Pyrazine Paradox

In modern medicinal chemistry, the pyrazine ring (1,4-diazine) represents a "privileged scaffold," appearing in clinically significant kinase inhibitors (e.g., Bortezomib, Alectinib) and antimicrobials (Pyrazinamide). However, for the synthetic chemist, dichloropyrazines present a unique paradox: they are highly electron-deficient, making them excellent substrates for nucleophilic aromatic substitution (


), yet this same deficiency renders them resistant to electrophilic substitution, limiting early-stage diversification methods.

This guide dissects the Structure-Activity Relationship (SAR) of dichloropyrazines, focusing not just on the final biological activity, but on the synthetic SAR—the relationship between the scaffold’s electronic structure and its regioselective functionalization. We provide a roadmap for transforming the 2,3-, 2,5-, and 2,6-dichloropyrazine isomers into high-value pharmacological assets.

The Electronic Landscape: Mapping the Warhead

To exploit dichloropyrazines, one must understand the "pull" of the nitrogen atoms. Unlike pyridine, pyrazine possesses two nitrogen atoms para to each other, significantly lowering the energy of the LUMO (Lowest Unoccupied Molecular Orbital). This makes the carbon atoms highly electrophilic.

Isomer-Specific Reactivity Profiles

The position of the chlorine atoms dictates the synthetic strategy. The chlorine acts as both a withdrawing group (inductive effect,


) and a leaving group.
IsomerElectronic CharacterPrimary Reactivity ModeKey SAR Application
2,3-Dichloropyrazine Highly asymmetric potential upon first substitution. The "ortho" relationship allows for annulation (ring-closing) to form quinoxalines or pteridines.

at C2/C3 (Equally reactive until substituted).
Fragment-based drug discovery; Fused-ring kinase inhibitors.
2,5-Dichloropyrazine Para-like separation. Substitution at C2 electronically deactivates C5, allowing for controlled stepwise functionalization.Sequential

or Pd-catalyzed coupling.
"Linear" inhibitors; Linker strategies in PROTACs.
2,6-Dichloropyrazine Symmetric "meta" relationship. The nitrogens flank the C2/C6 positions, making them extremely electrophilic.High-rate

; Symmetry breaking is the critical step.
ATP-competitive kinase inhibitors (Hinge binders).
Visualization: The Regioselectivity Decision Tree

The following diagram illustrates the decision logic for functionalizing the pyrazine core based on electronic directing effects.

Regioselectivity Start Dichloropyrazine Core SNAr S_NAr Reaction Start->SNAr Nucleophile Addition Sub_EWG Substituent is EWG (e.g., -CN, -NO2) SNAr->Sub_EWG If C2 has EWG Sub_EDG Substituent is EDG (e.g., -NH2, -OMe) SNAr->Sub_EDG If C2 has EDG Direct_Para Directs Nucleophile to Para (C5) Sub_EWG->Direct_Para Electronic Activation Direct_Ortho Directs Nucleophile to Ortho (C3) Sub_EDG->Direct_Ortho Electronic Deactivation of Para Product_A 2,5-Disubstituted Product Direct_Para->Product_A Product_B 2,3-Disubstituted Product Direct_Ortho->Product_B

Caption: Figure 1. Regiocontrol in pyrazine functionalization. Electron-Withdrawing Groups (EWG) activate the para-position, while Electron-Donating Groups (EDG) direct subsequent attack to the ortho-position.

Synthetic Workflows: From Scaffold to Lead

The primary challenge in dichloropyrazine SAR is symmetry breaking . Once the first chlorine is displaced, the electronic nature of the ring changes, dictating the conditions required for the second displacement.

The "Orthogonal Functionalization" Strategy

For high-throughput library generation, we utilize a "Click-and-Couple" approach:

  • Step 1 (

    
    ):  Displacement of the most reactive Cl with a heteroatom nucleophile (amine, alkoxide, thiol).
    
  • Step 2 (Cross-Coupling): Suzuki-Miyaura or Buchwald-Hartwig coupling of the remaining Cl with an aryl boronic acid or second amine.

Critical Insight: If your target requires a bulky amine at C2 and a delicate aryl group at C6, perform the


first. The 

reaction is generally milder than the Pd-catalyzed coupling, preserving the chlorine handle for the more difficult second step.
Visualization: The Library Generation Workflow

SynthesisWorkflow Input 2,6-Dichloropyrazine Step1 Step 1: Regioselective S_NAr (Nucleophile: R1-NH2, Base: DIPEA) Input->Step1 0°C to RT, THF Intermediate Intermediate: 2-Amino-6-chloropyrazine Step1->Intermediate Yield >85% Step2a Path A: Suzuki Coupling (Ar-B(OH)2, Pd(dppf)Cl2) Intermediate->Step2a Step2b Path B: Buchwald-Hartwig (R2-NH2, Pd2(dba)3/Xantphos) Intermediate->Step2b FinalA Library A: Biaryl Kinase Inhibitors Step2a->FinalA FinalB Library B: Diamino Pyrazines Step2b->FinalB

Caption: Figure 2. Divergent synthesis workflow for generating 2,6-disubstituted pyrazine libraries. Path A yields biaryl systems common in kinase inhibitors; Path B yields diamino systems.

Case Studies in Biological Activity

CK2 and PIM Kinase Inhibitors (2,6-Substitution)

Research has demonstrated that 2,6-disubstituted pyrazines are potent inhibitors of Casein Kinase 2 (CK2) and PIM kinases.[1]

  • Mechanism: The pyrazine nitrogen (N1) often accepts a hydrogen bond from the kinase hinge region (e.g., Val116 in CK2).

  • SAR Insight: The substituent at C2 (often an amine) projects into the solvent-exposed region, while the C6 substituent (often an aryl group) occupies the hydrophobic pocket.

  • Key Modification: Replacing a phenyl ring at C6 with a fused bicycle (e.g., indazole) significantly improves potency by filling the ATP-binding pocket more effectively [1].

Syk Kinase Inhibitors (Fused Systems)

For Spleen Tyrosine Kinase (Syk), the 2,6-dichloropyridine[3,4-b]pyrazine scaffold is used.[2]

  • SAR Insight: The fusion of the pyridine and pyrazine rings creates a larger planar surface area for pi-stacking interactions within the active site. The chlorines serve as temporary placeholders for introducing solubilizing groups (like morpholine) that interact with the ribose-binding pocket [2].

Experimental Protocol: Regioselective of 2,6-Dichloropyrazine

Objective: Synthesis of 2-chloro-6-(morpholin-4-yl)pyrazine (Intermediate for library generation). Rationale: This protocol uses temperature control to ensure mono-substitution. Higher temperatures will lead to the bis-substituted byproduct.[3]

Materials
  • 2,6-Dichloropyrazine (1.0 eq)

  • Morpholine (1.1 eq)

  • 
     (2.0 eq) - Acts as an HCl scavenger.
    
  • Acetonitrile (ACN) - Polar aprotic solvent to facilitate the transition state.

Methodology
  • Preparation: In a dry 100 mL round-bottom flask, dissolve 2,6-dichloropyrazine (1.49 g, 10 mmol) in anhydrous ACN (20 mL).

  • Cooling: Cool the solution to 0°C using an ice bath. Critical Step: Low temperature prevents kinetic access to the second chlorine substitution.

  • Addition: Add

    
     (2.76 g, 20 mmol). Then, add Morpholine (0.96 g, 11 mmol) dropwise over 10 minutes.
    
  • Reaction: Stir at 0°C for 1 hour, then allow to warm to Room Temperature (RT) and stir for 4 hours.

  • Monitoring: Monitor via TLC (Hexane:EtOAc 4:1). The starting material (Rf ~0.8) should disappear, replaced by the mono-substituted product (Rf ~0.5).

  • Workup: Filter off the solid

    
    . Concentrate the filtrate under reduced pressure.
    
  • Purification: The residue is typically pure enough for the next step. If necessary, purify via flash column chromatography (SiO2, 0-20% EtOAc in Hexanes).

Validation Criteria:

  • 1H NMR (CDCl3): Look for two distinct singlets for the pyrazine protons (loss of symmetry). If you see one singlet integrating for 2H, you likely have the bis-substituted byproduct.

  • LC-MS: Confirm mass [M+H]+ corresponds to the mono-chloro species (approx. 200.6 Da).

References

  • Discovery and structure-activity relationship of 2,6-disubstituted pyrazines, potent and selective inhibitors of protein kinase CK2. Source: Bioorganic & Medicinal Chemistry Letters (2012).[4] URL:[Link]

  • Synthesis method of 2,6-dichloropyridine [3,4-B] pyrazine. Source: PatSnap / Eureka (2017). URL:[Link]

  • Tele-Substitution of 2,3-Dichloropyrazine. Source: WuXi AppTec (QM Magic Class). URL:[Link]

  • Structure-activity Relationship for Diarylpyrazoles as Inhibitors of the Fungal Kinase Yck2. Source: PMC (2025).[5] URL:[Link]

Sources

Exploratory

Advanced Molecular Docking Protocols for Pyrazine Carboxamides

This guide serves as an advanced technical resource for computational chemists and medicinal biologists focusing on the pyrazine carboxamide scaffold.[1] It synthesizes protocols for investigating both prodrug activation...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an advanced technical resource for computational chemists and medicinal biologists focusing on the pyrazine carboxamide scaffold.[1] It synthesizes protocols for investigating both prodrug activation mechanisms (e.g., in Mycobacterium tuberculosis) and direct receptor inhibition (e.g., EGFR kinase in oncology).[1]

Strategic Overview: The Dual-Natured Scaffold

Pyrazine carboxamides present a unique challenge in molecular modeling due to their dual functionality. Depending on the therapeutic context, docking studies typically address one of two distinct objectives:

  • Prodrug Activation Competency: Assessing if the ligand can bind to activating enzymes (e.g., Mtb Pyrazinamidase/PncA) to undergo hydrolysis.[1]

  • Direct Target Inhibition: Evaluating the ligand's ability to block active sites in kinases (EGFR, AXL) or metabolic enzymes (InhA, FAS-I).[1]

This guide provides self-validating protocols for both pathways, emphasizing the critical handling of the pyrazine ring nitrogen protonation and amide tautomerism.

Phase I: System Preparation & Causal Logic[1]

Ligand Preparation: Handling Tautomers and pH

The pyrazine ring contains two nitrogen atoms with a pKa


 0.6, rendering them neutral at physiological pH. However, the carboxamide group requires careful tautomeric enumeration.
  • Protocol:

    • Tautomer Generation: Generate both the amide (major) and iminol (minor) forms.[1] While the amide form is dominant in solution, the iminol form may be stabilized in the hydrophobic pockets of enzymes like FAS-I.

    • Stereochemistry: For chiral derivatives (e.g., N-(1-phenylethyl) substitutions), generate and dock both R and S enantiomers separately.

    • Energy Minimization: Use the MMFF94x force field.[1] Ensure the amide bond is planar (dihedral angle

      
       180°).[1]
      
Target Preparation: The Metal Ion Factor

A critical failure point in docking pyrazine carboxamides to metalloenzymes (like PncA) is the neglect of the metal ion.[1]

  • Case Study: Mtb PncA (PDB: 3PL1)

    • The Trap: PncA contains a ferrous ion (

      
      ) or manganese (
      
      
      
      ) essential for catalysis.[1] Removing this ion during "cleaning" invalidates the docking, as the pyrazine carbonyl oxygen and ring nitrogen often coordinate directly with it.
    • Correct Protocol:

      • Retain the metal ion (

        
        ) in the PDB file.[1]
        
      • Assign formal charge +2 to the ion.[1]

      • If using AutoDock, ensure the parameter file (AD4_parameters.dat) includes VdW and electrostatic parameters for Fe/Mn.[1]

Phase II: Execution Protocols

Workflow Visualization

The following diagram outlines the decision tree for selecting the correct docking strategy based on the biological target.

DockingWorkflow Start Ligand: Pyrazine Carboxamide TargetCheck Identify Target Type Start->TargetCheck PncA Metalloenzyme (e.g., PncA) TargetCheck->PncA Prodrug Activation Kinase Kinase/Reductase (EGFR, InhA) TargetCheck->Kinase Direct Inhibition MetalPrep Retain Fe2+/Mn2+ Assign Charge +2 PncA->MetalPrep Constraint Define Metal Coordination Constraint (2.0 - 2.5 Å) MetalPrep->Constraint Docking Docking Engine (GOLD / AutoDock Vina) Constraint->Docking HingePrep Map Hinge Region (e.g., Met769 in EGFR) Kinase->HingePrep Water Retain Structural Waters (if bridging amide) HingePrep->Water Water->Docking Analysis Interaction Profiling (H-bonds, Pi-Stacking) Docking->Analysis

Figure 1: Decision matrix for pyrazine carboxamide docking, differentiating between metalloenzyme activation and kinase inhibition pathways.[1]

Specific Docking Parameters

For reproducible results, use the following configurations validated in recent literature (e.g., M. tuberculosis InhA and EGFR studies).

A. AutoDock Vina / PyRx [1]
  • Grid Box Construction:

    • Center: Defined by the centroid of the co-crystallized ligand (e.g., NADH for InhA, Gefitinib for EGFR).[1]

    • Dimensions:

      
       Å (Standard).[1] For PncA, ensure residues Asp8, Lys96, and Cys138  are enclosed.[1]
      
  • Exhaustiveness: Set to 32 (Default is 8) to ensure convergence for flexible carboxamide side chains.

  • Energy Range: 4 kcal/mol.[1]

B. GOLD (Genetic Optimization for Ligand Docking)
  • Fitness Function: GoldScore (preferred for H-bond dominated binding) or ChemScore (better for lipophilic pyrazine derivatives).[1]

  • GA Settings:

    • Population Size: 100[1]

    • Operations: 100,000[1]

    • Islands: 5[1]

  • Constraints: When docking to PncA, apply a distance constraint (2.0–2.8 Å) between the pyrazine ring nitrogen and the metal ion to mimic the pre-catalytic state.

Phase III: Data Analysis & Mechanistic Validation

Key Interaction Checkpoints

A successful docking pose must validate against known mechanistic anchors.[1] Use this table to audit your results.

Target ClassSpecific TargetPDB IDCritical Residue Interactions (Validation Check)
Antitubercular Mtb PncA3PL1Cys138 (Catalytic nucleophile), Lys96 , Asp8 .[1] Metal coordination is mandatory.[1]
Antitubercular Mtb InhA4DRETyr158 (H-bond), Phe149 (Pi-stacking with pyrazine ring).[1] Overlap with NADH nicotinamide ring.[1]
Anticancer EGFR Kinase3POZMet769 (Hinge H-bond), Lys721 (Salt bridge/Pi-cation), Thr790 (Gatekeeper).[1]
Antifungal SDHHomologyHis residue (conserved in site), H-bond with carboxamide oxygen.[1]
Post-Docking Dynamics (MD Simulation)

Static docking often overestimates the stability of the carboxamide H-bonds.[1]

  • Protocol: Run a short (50–100 ns) MD simulation (GROMACS/Amber).

  • Metric: Calculate MM-PBSA binding free energy.

    • Target:

      
       kJ/mol (approx. -16 kcal/mol) typically correlates with micromolar 
      
      
      
      for these derivatives.[1]

References

  • Zulqurnain, M., et al. (2020). Synthesis and Molecular Docking Study of Pyrazine-2-carboxylic acid Derivatives.[1][2][3] IOP Conference Series: Materials Science and Engineering.[1][2] [1][2]

  • Nusrathunissa, et al. (2014). Elucidating Pyrazinamide Resistance in Mycobacterium tuberculosis by Molecular Docking.[1] International Journal of Applied Biology and Pharmaceutical Technology.[1]

  • Setyowati, W.A.E., et al. (2025). Synthesis, Characterization, Tyrosine Kinase Inhibitory Studies and Molecular Docking Analysis of Pyrazine-2-carboxamide Derivatives.[1][4] Advanced Journal of Chemistry, Section A. [1]

  • Arora, R., et al. (2021). Identification of Novel Inhibitors of Type-I Mycobacterium Tuberculosis Fatty Acid Synthase Using Docking-Based Virtual Screening.[1][5] MDPI Molecules.[1]

  • Bhatia, R., et al. (2020). Design, Synthesis, Molecular Docking, and Anticancer Evaluation of Pyrazole Linked Pyrazoline Derivatives... as EGFR Kinase Inhibitors.[1] Anti-Cancer Agents in Medicinal Chemistry.[1][3][6]

Sources

Foundational

Technical Guide: Solubility Profile and Purification Logic for 5-Amino-3,6-dichloropyrazine-2-carboxylic Acid

Topic: 5-Amino-3,6-dichloropyrazine-2-carboxylic acid Solubility Profile Content Type: Technical Guide / Whitepaper Audience: Process Chemists, Formulation Scientists, and Drug Development Professionals. Executive Summar...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 5-Amino-3,6-dichloropyrazine-2-carboxylic acid Solubility Profile Content Type: Technical Guide / Whitepaper Audience: Process Chemists, Formulation Scientists, and Drug Development Professionals.

Executive Summary

5-Amino-3,6-dichloropyrazine-2-carboxylic acid (CAS: 4853-52-5) is a critical heterocyclic building block, most notably serving as the penultimate intermediate in the synthesis of the broad-spectrum antiviral Favipiravir (T-705) .

This guide delineates the solubility behavior of this molecule, which is governed by its amphoteric nature and the strong electron-withdrawing effects of the chlorine substituents. Understanding its solubility profile is not merely a matter of data collection but a strategic necessity for high-yield isolation and purification. The protocol detailed herein leverages pH-dependent solubility switching—a self-validating method for removing non-ionizable impurities.

Physicochemical Characterization & Solubility Logic

Structure-Property Relationships

The solubility of 5-amino-3,6-dichloropyrazine-2-carboxylic acid is dictated by three competing structural features:

  • Carboxylic Acid Moiety (

    
    ):  Provides solubility in alkaline aqueous media via salt formation. The 
    
    
    
    is significantly lowered (predicted range 1.5–2.5) due to the inductive effect of the adjacent chlorine atoms and the pyrazine ring nitrogen.
  • Amino Group (

    
    ):  Theoretically basic, but its basicity is severely attenuated by the electron-withdrawing chlorines at 
    
    
    
    and
    
    
    . Consequently, it does not readily form stable salts with weak acids, and the molecule exhibits low solubility in acidic aqueous media.
  • Dichloropyrazine Core: The lipophilic halogenated ring drives solubility in polar organic solvents (e.g., DMSO, alcohols) while limiting solubility in pure water at neutral pH.

Solubility Profile Summary

The following data summarizes the operational solubility observed in process chemistry environments.

Solvent SystemSolubility StatusMechanistic Insight
Water (pH < 2) Insoluble / Precipitates Protonation of the carboxylate suppresses ionization; lipophilic forces dominate.
Water (pH > 8) Highly Soluble Deprotonation forms the carboxylate anion (

), conferring high aqueous solubility.
Methanol / Ethanol Moderately Soluble (Hot) Soluble at reflux; often used for recrystallization (solvent/antisolvent).
DMSO / DMF Highly Soluble High dielectric constant disrupts intermolecular H-bonding; ideal for NMR or reactions.
Ethyl Acetate Sparingly Soluble Limited solubility; often used to wash away non-polar impurities from the solid cake.
Hexane / Heptane Insoluble The polar functional groups prevent solvation in non-polar hydrocarbons.

Visualization: pH-Dependent Solubility Switch

The following diagram illustrates the molecular state transitions that dictate the solubility/precipitation cycle.

SolubilitySwitch cluster_0 Purification Logic Solid Solid State (Free Acid) Insoluble in Water Salt Dissolved State (Carboxylate Anion) Soluble in Water Solid->Salt Add NaOH/KOH (pH > 8) Impurity Non-Acidic Impurities (e.g., unreacted precursors) Insoluble in Base Solid->Impurity Process Separation Salt->Solid Add HCl (pH < 2) Impurity->Salt Filtration removes insoluble impurities

Figure 1: The pH-swing mechanism used to solubilize the product while rejecting non-acidic organic impurities.

Experimental Protocol: Self-Validating Purification

Objective: Isolate high-purity 5-amino-3,6-dichloropyrazine-2-carboxylic acid from a crude reaction mixture (typically hydrolysis of the methyl ester).

Scientific Rationale: This protocol relies on the "Dissolution-Filtration-Precipitation" cycle. The system is self-validating because the product must be soluble in base and must precipitate in acid. If precipitation does not occur, the intermediate was not formed correctly.

Reagents
  • Crude 5-Amino-3,6-dichloropyrazine-2-carboxylic acid (or methyl ester precursor)

  • Sodium Hydroxide (1N NaOH)

  • Hydrochloric Acid (1N or 6N HCl)

  • Activated Carbon (optional, for decolorization)

Step-by-Step Methodology
  • Alkaline Dissolution (The Selection Step):

    • Suspend the crude solid in water (approx. 5–10 volumes).

    • Slowly add 1N NaOH while stirring until the pH reaches 9–10.

    • Observation: The slurry should convert to a clear (or slightly colored) solution.

    • Checkpoint: Any solids remaining at this stage are impurities (e.g., unhydrolyzed ester, side products) and must be removed.

  • Filtration (The Cleaning Step):

    • Filter the alkaline solution through a Celite pad or sintered glass funnel.

    • Optional: If the solution is dark, treat with activated carbon (5% w/w) for 30 minutes at room temperature before filtering.

    • Result: The filtrate contains the target molecule as a sodium salt.

  • Controlled Precipitation (The Isolation Step):

    • Cool the filtrate to 0–5°C to maximize yield (solubility decreases with temperature).

    • Slowly add HCl dropwise with vigorous stirring.

    • Critical pH Target: Adjust pH to < 2.0 .

    • Observation: A thick, off-white to pale yellow precipitate will form immediately as the molecule reverts to its free acid form.

  • Recovery and Drying:

    • Filter the precipitate via vacuum filtration.

    • Wash the cake with cold water (2x) to remove NaCl salts.

    • Wash with a small volume of cold ethyl acetate (optional) to remove surface lipophilic residues.

    • Dry in a vacuum oven at 45–50°C.

Process Workflow Diagram

The following Graphviz diagram visualizes the purification workflow described above.

PurificationProtocol Start Crude Mixture (Solid) Basify Add NaOH (aq) pH 9-10 Start->Basify Filter1 Filtration Basify->Filter1 WasteSolid Discard Solid (Impurities) Filter1->WasteSolid Retentate Filtrate Filtrate (Target as Na Salt) Filter1->Filtrate Permeate Acidify Add HCl pH < 2, 0-5°C Filtrate->Acidify Precipitate Precipitation Acidify->Precipitate Filter2 Vacuum Filtration & Wash Precipitate->Filter2 FinalProduct Pure Product (Free Acid) Filter2->FinalProduct

Figure 2: Operational workflow for the purification of 5-amino-3,6-dichloropyrazine-2-carboxylic acid.

References

  • Favipiravir Synthesis Overview

    • Title: An economical and practical procedure of favipiravir synthesis for the treatment of Covid-19.[1]

    • Source: Chemical Papers (Springer), 2022.
    • URL:[Link]

  • Chemical Identity & Properties

    • Title: 3,6-Dichloropyrazine-2-carboxylic acid (PubChem CID 22662793).
    • Source: National Center for Biotechnology Inform
    • URL:[Link]

  • Synthesis & Recrystallization

    • Title: Synthesis and anti-infective evaluation of 5-amino-N-phenylpyrazine-2-carboxamides (Describing purification of similar pyrazine intermedi
    • Source: Ceska a Slovenska Farmacie, 2018.
    • URL:[Link]

  • Title: Process for the preparation of 3-aminopyrazine-2-carboxylic acid and of the corresponding alkali salts (EP0436088A1).

Sources

Exploratory

The Therapeutic Potential of Aminodichloropyrazine Compounds: A Technical Guide to Target Identification and Validation

For Researchers, Scientists, and Drug Development Professionals Abstract The aminodichloropyrazine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide range of biological activitie...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The aminodichloropyrazine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities and therapeutic potential. This technical guide provides an in-depth exploration of the known and potential therapeutic targets of aminodichloropyrazine compounds. It is designed to serve as a comprehensive resource for researchers actively engaged in the discovery and development of novel therapeutics based on this chemical core. This guide will delve into the mechanistic details of target engagement, provide field-proven experimental workflows for target identification and validation, and present quantitative data to inform structure-activity relationship (SAR) studies.

Introduction: The Aminodichloropyrazine Core in Drug Discovery

The pyrazine ring, a six-membered aromatic heterocycle containing two nitrogen atoms, is a common feature in numerous biologically active molecules and approved drugs.[1][2] The addition of an amino group and two chlorine atoms to this core structure, creating the aminodichloropyrazine scaffold, imparts unique physicochemical properties that have been exploited to target a diverse array of proteins implicated in human diseases. The electron-withdrawing nature of the chlorine atoms can influence the electronics of the pyrazine ring system and provide vectors for further chemical modification, making this scaffold an attractive starting point for the generation of compound libraries with diverse pharmacological profiles.

This guide will systematically explore the key therapeutic target classes for which aminodichloropyrazine and related aminopyrazine compounds have shown significant promise:

  • Protein Kinases: Key regulators of cellular processes, often dysregulated in cancer and inflammatory diseases.

  • G-Protein Coupled Receptors (GPCRs): The largest family of cell surface receptors, involved in a vast number of physiological and pathological processes.

  • Enzymes Involved in Inflammatory Pathways: Crucial mediators of the inflammatory response, with implications for chronic diseases and cancer.

  • Ion Channels: Membrane proteins that control ion flow and are fundamental to neuronal signaling and other physiological functions.

  • Oxidative Stress Pathways: Cellular systems that combat the damaging effects of reactive oxygen species (ROS).

Protein Kinases: Precision Targeting of Cellular Signaling

Protein kinases are a large family of enzymes that catalyze the phosphorylation of proteins, a fundamental mechanism of signal transduction.[3] Their dysregulation is a hallmark of many diseases, particularly cancer, making them a major focus of drug discovery efforts. Aminopyrazine-based compounds have demonstrated significant potential as kinase inhibitors, often exhibiting high potency and selectivity.

Nek2: A Mitotic Kinase Target in Oncology

NIMA-related kinase 2 (Nek2) is a serine/threonine kinase that plays a critical role in centrosome separation and the establishment of the mitotic spindle during cell division.[4] Overexpression of Nek2 is observed in a variety of human cancers and is associated with aneuploidy and poor prognosis, making it an attractive therapeutic target.[5]

Aminopyrazine compounds have been identified as potent inhibitors of Nek2.[6][7] These inhibitors have been shown to bind to an unusual, inactive conformation of the kinase, offering a potential avenue for achieving high selectivity.[6]

During the G2/M transition, Polo-like kinase 1 (Plk1) phosphorylates and activates Nek2. Activated Nek2 then phosphorylates key centrosomal proteins, such as C-Nap1 and rootletin, leading to the disassembly of the linker that holds the two centrosomes together.[4][8] This allows for centrosome separation and the formation of a bipolar mitotic spindle, a prerequisite for proper chromosome segregation. Inhibition of Nek2 by aminodichloropyrazine compounds would be expected to block this process, leading to mitotic arrest and ultimately, cell death in rapidly dividing cancer cells.[9]

Nek2_Pathway cluster_inhibition Inhibitory Action Plk1 Plk1 Nek2_inactive Inactive Nek2 Plk1->Nek2_inactive Phosphorylates Nek2_active Active Nek2 Nek2_inactive->Nek2_active Activation Centrosome_linker Centrosome Linker (C-Nap1, Rootletin) Nek2_active->Centrosome_linker Phosphorylates Mitotic_arrest Mitotic Arrest Centrosome_separation Centrosome Separation Centrosome_linker->Centrosome_separation Leads to Mitotic_spindle Bipolar Mitotic Spindle Centrosome_separation->Mitotic_spindle Enables Aminodichloropyrazine Aminodichloropyrazine Compound Aminodichloropyrazine->Nek2_active Inhibits

Caption: Nek2 signaling pathway and the inhibitory action of aminodichloropyrazine compounds.

The inhibitory activity of aminodichloropyrazine compounds against Nek2 can be determined using an in vitro kinase assay. This assay measures the transfer of a phosphate group from ATP to a substrate protein by the kinase.

Protocol: Nek2 Kinase Inhibition Assay

  • Reagents and Materials:

    • Recombinant human Nek2 enzyme

    • Kinase buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.02% Brij35, 0.02 mg/ml BSA, 0.1 mM Na3VO4, 2 mM DTT, 1% DMSO)

    • ATP

    • Substrate (e.g., myelin basic protein (MBP) or a specific peptide substrate)

    • Aminodichloropyrazine compound stock solution (in DMSO)

    • Radiolabeled ATP ([γ-³²P]ATP or [γ-³³P]ATP) or a fluorescence-based detection system (e.g., ADP-Glo™ Kinase Assay)

    • 96-well or 384-well plates

    • Phosphocellulose paper or other capture membrane (for radioactive assays)

    • Scintillation counter or fluorescence plate reader

  • Procedure:

    • Prepare serial dilutions of the aminodichloropyrazine compound in DMSO.

    • In a multi-well plate, add the kinase buffer, the Nek2 enzyme, and the compound dilutions.

    • Incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for compound binding to the kinase.

    • Initiate the kinase reaction by adding a mixture of ATP (containing a tracer amount of radiolabeled ATP if applicable) and the substrate.

    • Allow the reaction to proceed for a specific time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).

    • Stop the reaction (e.g., by adding a stop solution containing EDTA).

    • For radioactive detection: Spot a portion of the reaction mixture onto phosphocellulose paper. Wash the paper to remove unincorporated radiolabeled ATP. Measure the incorporated radioactivity using a scintillation counter.

    • For fluorescence-based detection: Follow the manufacturer's instructions for the specific assay kit to measure the amount of ADP produced, which is proportional to kinase activity.

    • Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.

    • Determine the IC50 value by fitting the data to a dose-response curve.

A specific assay can also be designed to measure the inhibition of Nek2 autophosphorylation using an antibody that recognizes the phosphorylated form of the kinase.[10]

Mitogen-Activated Protein Kinase-Activated Protein Kinase 2 (MK-2): A Target in Inflammation

MK-2 is a substrate of p38 MAPK and plays a crucial role in the inflammatory response by regulating the synthesis of pro-inflammatory cytokines such as TNF-α and IL-6.[11] Inhibition of the p38/MK-2 pathway is a validated strategy for the treatment of inflammatory diseases.[11][12] Aminopyrazine derivatives have been designed as inhibitors of MK-2.

Upon activation by cellular stress or inflammatory stimuli, p38 MAPK phosphorylates and activates MK-2.[6] Activated MK-2 then phosphorylates and regulates the function of several downstream targets, including tristetraprolin (TTP), which is involved in the degradation of AU-rich element-containing mRNAs of pro-inflammatory cytokines.[13] Phosphorylation of TTP by MK-2 leads to its inactivation, resulting in the stabilization of these mRNAs and increased production of cytokines like TNF-α.[13]

MK2_Pathway Stimuli Inflammatory Stimuli (e.g., LPS) p38 p38 MAPK Stimuli->p38 MK2_inactive Inactive MK-2 p38->MK2_inactive Phosphorylates MK2_active Active MK-2 MK2_inactive->MK2_active Activation TTP Tristetraprolin (TTP) MK2_active->TTP Phosphorylates (Inactivates) mRNA Pro-inflammatory mRNA (e.g., TNF-α) TTP->mRNA Promotes Degradation Cytokine Cytokine Production (e.g., TNF-α) mRNA->Cytokine Inflammation Inflammation Cytokine->Inflammation Aminodichloropyrazine Aminodichloropyrazine Compound Aminodichloropyrazine->MK2_active Inhibits

Caption: MK-2 signaling pathway in inflammation and its inhibition.

The ability of aminodichloropyrazine compounds to inhibit MK-2 in a cellular context can be assessed by measuring their effect on the production of TNF-α in a relevant cell line, such as the human monocytic cell line THP-1.

Protocol: Inhibition of LPS-Induced TNF-α Production in THP-1 Cells

  • Reagents and Materials:

    • THP-1 cells

    • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

    • Lipopolysaccharide (LPS)

    • Aminodichloropyrazine compound stock solution (in DMSO)

    • 96-well cell culture plates

    • TNF-α ELISA kit or other immunoassay reagents

    • Plate reader

  • Procedure:

    • Seed THP-1 cells in a 96-well plate at an appropriate density.

    • Differentiate the cells into a macrophage-like state by treating with phorbol 12-myristate 13-acetate (PMA) for 24-48 hours, if required for the specific experimental setup.

    • Pre-treat the cells with serial dilutions of the aminodichloropyrazine compound for 1-2 hours.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) to induce TNF-α production.

    • Incubate for a defined period (e.g., 4-6 hours).

    • Collect the cell culture supernatant.

    • Quantify the concentration of TNF-α in the supernatant using a commercial ELISA kit according to the manufacturer's protocol.

    • Calculate the percentage of inhibition of TNF-α production for each compound concentration compared to the LPS-stimulated, vehicle-treated control.

    • Determine the IC50 value from the dose-response curve.

Cyclin-Dependent Kinase 9 (CDK9): A Target in Cancer and Viral Infections

CDK9, in complex with its regulatory partner Cyclin T1, forms the positive transcription elongation factor b (P-TEFb).[14] P-TEFb plays a critical role in the regulation of gene transcription by phosphorylating the C-terminal domain of RNA polymerase II, thereby promoting transcriptional elongation.[15][16] Dysregulation of CDK9 activity is implicated in various cancers and is also hijacked by some viruses, such as HIV, for their replication.

After transcription initiation, RNA polymerase II often pauses near the promoter.[16] The recruitment of P-TEFb (CDK9/Cyclin T1) to the paused polymerase complex leads to the phosphorylation of the RNA polymerase II C-terminal domain and other negative elongation factors.[14][17] This phosphorylation event releases the polymerase from the paused state, allowing for productive elongation of the transcript.[16] Many oncogenes, such as MYC, are highly dependent on this process for their expression, making CDK9 an attractive target in oncology.[15][18]

CDK9_Pathway cluster_inhibition Inhibitory Outcome RNAPII_paused Paused RNA Pol II PTEFb P-TEFb (CDK9/Cyclin T1) RNAPII_paused->PTEFb Recruitment RNAPII_elongating Elongating RNA Pol II RNAPII_paused->RNAPII_elongating Release PTEFb->RNAPII_paused Phosphorylates Apoptosis Apoptosis Transcription Gene Transcription (e.g., MYC, MCL-1) RNAPII_elongating->Transcription Cell_proliferation Cell Proliferation & Survival Transcription->Cell_proliferation Aminodichloropyrazine Aminodichloropyrazine Compound Aminodichloropyrazine->PTEFb Inhibits CDK9 GPCR_Allosteric_Modulation cluster_pam Positive Allosteric Modulation (PAM) cluster_nam Negative Allosteric Modulation (NAM) GPCR GPCR G_Protein G-Protein GPCR->G_Protein Activates Orthosteric_Ligand Orthosteric Ligand (Endogenous) Orthosteric_Ligand->GPCR Binds to Orthosteric Site Allosteric_Modulator Allosteric Modulator (Aminopyrazine) Allosteric_Modulator->GPCR Binds to Allosteric Site PAM_effect Enhanced Signaling NAM_effect Reduced Signaling Downstream_Signaling Downstream Signaling G_Protein->Downstream_Signaling Cellular_Response Cellular Response Downstream_Signaling->Cellular_Response PGE2_Pathway Arachidonic_Acid Arachidonic Acid COX_Enzymes COX Enzymes Arachidonic_Acid->COX_Enzymes PGE2 PGE2 COX_Enzymes->PGE2 Synthesis EP_Receptors EP Receptors PGE2->EP_Receptors Downstream_Signaling Downstream Signaling (e.g., cAMP, Ca²⁺) EP_Receptors->Downstream_Signaling Tumor_Progression Tumor Progression (Proliferation, Angiogenesis) Downstream_Signaling->Tumor_Progression Aminodichloropyrazine Aminodichloropyrazine Compound Aminodichloropyrazine->COX_Enzymes Inhibits Production

Sources

Foundational

Targeting Tuberculosis: The Antimycobacterial Potential of Substituted Pyrazines

[1][2][3] Executive Summary Pyrazinamide (PZA) remains a cornerstone of first-line tuberculosis (TB) therapy, unique in its ability to sterilize non-replicating "persister" populations of Mycobacterium tuberculosis (M.tb...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3]

Executive Summary

Pyrazinamide (PZA) remains a cornerstone of first-line tuberculosis (TB) therapy, unique in its ability to sterilize non-replicating "persister" populations of Mycobacterium tuberculosis (M.tb) in acidic phagolysosomes.[1][2] However, the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains, coupled with PZA’s complex resistance mechanisms (primarily pncA mutations), necessitates the development of next-generation pyrazine analogues. This technical guide analyzes the structure-activity relationships (SAR), mechanistic pathways, and synthesis of substituted pyrazines, providing researchers with a roadmap to bypass PncA activation and target the pantothenate/Coenzyme A pathway directly.

The Pyrazine Scaffold: A Chemical Imperative

The pyrazine nucleus (1,4-diazine) is a privileged scaffold in medicinal chemistry due to its electron-deficient nature and capacity for hydrogen bonding. In the context of TB, the pyrazine-2-carboxamide structure (PZA) is non-negotiable for activity in the wild-type regimen, yet it is merely a prodrug.

The "PZA Paradox" lies in its inactivity at neutral pH and high potency at acidic pH (5.5–6.0). Drug development efforts now focus on substituted pyrazines that retain the specific pharmacophore required for target binding (PanD, RpsA) while modifying physicochemical properties (logP, pKa) to enhance passive diffusion or bypass the requirement for enzymatic activation by the bacterial pyrazinamidase (PncA).

Mechanism of Action: Decoupling Activation from Inhibition

To design better pyrazines, one must understand the cascade of PZA lethality. PZA is a prodrug requiring conversion to pyrazinoic acid (POA).[1][2][3][4][5][6] Resistance often stems from the loss of this conversion step.

The Mechanistic Cascade
  • Activation: PZA diffuses into the bacillus and is hydrolyzed by PncA (nicotinamidase/pyrazinamidase) to POA.[2][4][5]

  • Accumulation: POA is actively effluxed. In an acidic extracellular environment (macrophage phagosome), POA becomes protonated (HPOA), re-enters the cell via passive diffusion, and dissociates. The bacterium cannot efficiently efflux the anion (POA-), leading to intracellular accumulation and cytoplasmic acidification.

  • Target Engagement:

    • PanD (Aspartate Decarboxylase): The primary target. POA binds to PanD, triggering its degradation and halting Coenzyme A (CoA) biosynthesis, which is lethal to persisters.[7]

    • RpsA (Ribosomal Protein S1): POA inhibits trans-translation, preventing the rescue of stalled ribosomes.

Visualization: The PZA-POA Lethality Pathway

The following diagram illustrates the critical conversion and targeting pathway.

MOA_Pathway PZA_Ext PZA (Extracellular) PZA_Int PZA (Intracellular) PZA_Ext->PZA_Int Passive Diffusion POA_Int POA- (Accumulation) PZA_Int->POA_Int Hydrolysis via PncA PncA Enzyme: PncA (Pyrazinamidase) HPOA HPOA (Protonated) POA_Int->HPOA Acidic pH (Phagosome) PanD Target: PanD (Aspartate Decarboxylase) POA_Int->PanD Inhibits/Degrades RpsA Target: RpsA (Ribosomal Protein S1) POA_Int->RpsA Binds HPOA->POA_Int Re-entry & Trapping CoA CoA Biosynthesis (HALTED) PanD->CoA Essential Pathway

Figure 1: The mechanism of action of Pyrazinamide (PZA) and its active form Pyrazinoic Acid (POA), highlighting the critical PncA activation step and downstream targets PanD and RpsA.[5]

Structure-Activity Relationship (SAR) Landscapes

Modifying the pyrazine ring aims to improve lipophilicity for better penetration or to create "direct-acting" analogues that do not require PncA.

SAR Summary Table
PositionModificationEffect on ActivityMechanistic Insight
C-2 Carboxamide (-CONH2)Essential (Prodrug)Required for PncA recognition.
C-2 Carboxylic Acid (-COOH)Active Moiety (POA)Poor cellular uptake due to ionization; esters (prodrugs) here can bypass PncA.
C-3 Alkylamino / ArylPotency Enhancer 3-substituted POA analogues can be 5-10x more potent than POA.[2][3] May enhance PanD binding.
C-5 Halogen (Cl, Br) / ArylLipophilicity 5-chloro-pyrazine-2-carboxamides show high potency. Increases logP, aiding membrane permeation.
C-6 Small Alkyl / HSteric ConstraintLarge groups here often abolish activity due to steric clash with target enzymes.
Detailed Analysis
  • The C-5 "Lipophilic Handle": Substitution at the 5-position with lipophilic electron-withdrawing groups (e.g., Chlorine, Phenyl) significantly improves antimycobacterial activity. For instance, 5-chloro-N-(3-trifluoromethylphenyl)pyrazine-2-carboxamide has demonstrated MIC values as low as 3.13 µg/mL.[8] The electron-withdrawing nature increases the susceptibility of the C-2 amide to hydrolysis or interaction with the target active site.

  • The C-3 "Potency Booster": Recent studies (Zhang et al.) indicate that 3-alkylamino substitutions on POA do not require PncA activation and bind PanD with higher affinity than POA itself. This represents a strategy to overcome pncA-mediated resistance.

Visualization: SAR Map

Figure 2: Structure-Activity Relationship (SAR) map of the pyrazine scaffold, indicating preferred substitutions for enhanced antimycobacterial activity.

Synthetic Methodologies

To access these derivatives, robust synthetic routes are required. The most common pathway involves the functionalization of 2-aminopyrazine or pyrazine-2-carboxylic acid.

General Synthetic Scheme for 5-Substituted Pyrazine-2-Carboxamides
  • Halogenation: Pyrazinamide or Pyrazine-2-carboxylic acid is reacted with chlorinating agents (e.g., SOCl2, POCl3) to introduce a chlorine at position 5 or 6.

  • Amidation: The acid chloride intermediate is reacted with various anilines or amines to form the carboxamide.

  • Nucleophilic Substitution (SnAr): The 5-chloro group can be displaced by amines, thiols, or alkoxides to generate diverse libraries.

Example Protocol: Synthesis of N-Phenylpyrazine-2-carboxamide derivatives

  • Reactants: Pyrazine-2-carboxylic acid (1.0 eq), Thionyl Chloride (excess), Substituted Aniline (1.1 eq).

  • Conditions: Reflux acid in SOCl2 for 2h -> Evaporate -> Dissolve residue in DCM -> Add Aniline + Et3N -> Stir RT 4h.

  • Yields: Typically 70-90%.

Validated Experimental Protocols: REMA Assay

For screening antimycobacterial activity, the Resazurin Microtiter Assay (REMA) is the gold standard for high-throughput evaluation. It is a colorimetric assay relying on the reduction of resazurin (blue, non-fluorescent) to resorufin (pink, fluorescent) by metabolically active bacteria.

Protocol: REMA for M. tuberculosis (H37Rv)

Safety: Work must be performed in a BSL-3 facility.

  • Inoculum Preparation:

    • Grow M.tb H37Rv in Middlebrook 7H9 broth (supplemented with OADC) to mid-log phase (OD600 ~ 0.6–0.8).

    • Dilute to approx. 1x10^5 CFU/mL.

  • Plate Setup:

    • Use sterile 96-well flat-bottom plates.

    • Add 100 µL of 7H9 broth to all wells.[9]

    • Serial Dilution: Add test compound to column 2 and serially dilute (1:2) across to column 11.[10]

    • Controls:

      • Column 1: Vehicle control (DMSO only) - Growth Control.

      • Column 12: Sterility control (Broth only) and Positive Control (Rifampicin 1 µg/mL).

  • Incubation:

    • Add 100 µL of bacterial inoculum to wells in columns 1–11.

    • Seal plate with breathable membrane.

    • Incubate at 37°C for 7 days.

  • Readout:

    • Add 30 µL of 0.01% Resazurin solution (filter sterilized).

    • Incubate for 24 hours.

    • Visual Score: Blue = No Growth (Inhibition). Pink = Growth.

    • MIC Definition: Lowest concentration preventing the color change from blue to pink.

Visualization: REMA Workflow

REMA_Protocol Step1 Inoculum Prep (H37Rv, OD 0.6) Step2 Plate Setup (96-well, Serial Dilution) Step1->Step2 Step3 Incubation (37°C, 7 Days) Step2->Step3 Step4 Add Resazurin (0.01% Solution) Step3->Step4 Step5 Readout (24h later) Step4->Step5 Result_Blue Blue Color (No Growth = MIC) Step5->Result_Blue Result_Pink Pink Color (Growth = Fail) Step5->Result_Pink

Figure 3: Workflow for the Resazurin Microtiter Assay (REMA) used to determine Minimum Inhibitory Concentration (MIC).

References

  • Zhang, S., et al. (2014). "Mutations in panD encoding aspartate decarboxylase are associated with pyrazinamide resistance in Mycobacterium tuberculosis."[2] Emerging Microbes & Infections. Link

  • Gopal, P., et al. (2017).[11] "Pyrazinoic acid inhibits mycobacterial coenzyme A biosynthesis by binding to aspartate decarboxylase PanD."[12] ACS Infectious Diseases.[11] Link

  • Palomino, J.C., et al. (2002). "Resazurin microtiter assay plate: simple and inexpensive method for detection of drug resistance in Mycobacterium tuberculosis."[10][13] Antimicrobial Agents and Chemotherapy.[1][4][5][13] Link

  • Zitko, J., et al. (2012). "Design, synthesis and antimycobacterial activity of N-benzylpyrazine-2-carboxamides." Bioorganic & Medicinal Chemistry Letters. Link

  • Peterson, M.A., et al. (2022). "Structure activity relationship of pyrazinoic acid analogs as potential antimycobacterial agents." Tuberculosis.[7][14][9][10][11][12][13][15][16][17][18] Link

Sources

Protocols & Analytical Methods

Method

Synthesis of 5-Amino-3,6-dichloropyrazine-2-carboxylic Acid: An Application Note and Detailed Protocol

This document provides a comprehensive guide for the synthesis of 5-Amino-3,6-dichloropyrazine-2-carboxylic acid, a valuable building block in medicinal chemistry and drug development. The protocol is designed for resear...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive guide for the synthesis of 5-Amino-3,6-dichloropyrazine-2-carboxylic acid, a valuable building block in medicinal chemistry and drug development. The protocol is designed for researchers, scientists, and professionals in the field, offering a detailed, step-by-step methodology grounded in established chemical principles. This guide emphasizes not only the procedural aspects but also the underlying rationale for key experimental choices, ensuring both reproducibility and a deeper understanding of the synthetic pathway.

Introduction and Significance

5-Amino-3,6-dichloropyrazine-2-carboxylic acid is a key intermediate in the synthesis of various biologically active molecules. Its unique substitution pattern, featuring both amino and chloro groups on a pyrazine core, makes it a versatile scaffold for the development of novel pharmaceuticals. The pyrazine ring itself is a common motif in many approved drugs, and the specific functional groups of this compound allow for a wide range of subsequent chemical modifications. A robust and well-understood synthetic protocol is therefore essential for researchers working in this area.

Synthetic Strategy: A Two-Step Approach

The synthesis of the target compound is efficiently achieved through a two-step process commencing from the readily available methyl 3-aminopyrazine-2-carboxylate. The overall strategy involves:

  • Electrophilic Dichlorination: Introduction of two chlorine atoms onto the pyrazine ring at the 5- and 6-positions via an electrophilic aromatic substitution reaction.

  • Ester Hydrolysis: Conversion of the methyl ester intermediate to the final carboxylic acid product through saponification.

This approach is advantageous due to the commercial availability of the starting material and the relatively straightforward nature of the reactions involved.

Visualizing the Synthetic Workflow

The following diagram illustrates the two-step synthesis of 5-Amino-3,6-dichloropyrazine-2-carboxylic acid.

Synthesis_Workflow cluster_0 Step 1: Dichlorination cluster_1 Step 2: Hydrolysis Starting_Material Methyl 3-aminopyrazine- 2-carboxylate Intermediate Methyl 3-amino-5,6-dichloro- pyrazine-2-carboxylate Starting_Material->Intermediate Sulfuryl Chloride (SO2Cl2) Final_Product 5-Amino-3,6-dichloro- pyrazine-2-carboxylic acid Intermediate->Final_Product 1. NaOH (aq) 2. HCl (aq)

Caption: Two-step synthesis of the target compound.

Detailed Experimental Protocol

Safety Precaution: This protocol involves the use of corrosive and hazardous chemicals. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Part 1: Synthesis of Methyl 3-amino-5,6-dichloropyrazine-2-carboxylate (Intermediate)

This procedure is adapted from a patented method for the chlorination of a similar pyrazine derivative.[1]

Materials:

  • Methyl 3-aminopyrazine-2-carboxylate

  • Sulfuryl chloride (SO₂Cl₂)

  • Acetonitrile

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend methyl 3-aminopyrazine-2-carboxylate (1 equivalent) in sulfuryl chloride (approximately 10-15 equivalents).

  • Stir the mixture at room temperature. An initial reaction may be observed.

  • After the initial reaction subsides, gently heat the mixture to 70°C and maintain this temperature for 1 hour.

  • Allow the reaction mixture to cool to room temperature.

  • Carefully remove the excess sulfuryl chloride under reduced pressure.

  • Recrystallize the crude product from acetonitrile to yield pure methyl 3-amino-5,6-dichloropyrazine-2-carboxylate.

Expertise & Experience: The reaction with sulfuryl chloride can be vigorous. It is crucial to have efficient cooling available and to add the starting material portion-wise if scaling up. The removal of excess sulfuryl chloride should be performed with care in a well-ventilated fume hood, and the vapors should be passed through a scrubber containing a sodium hydroxide solution.

Part 2: Synthesis of 5-Amino-3,6-dichloropyrazine-2-carboxylic Acid (Final Product)

This hydrolysis step is based on a documented procedure.[2]

Materials:

  • Methyl 3-amino-5,6-dichloropyrazine-2-carboxylate

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl), 1N

  • Deionized water

Procedure:

  • In a round-bottom flask, suspend methyl 3-amino-5,6-dichloropyrazine-2-carboxylate (1 equivalent) in deionized water.

  • Add sodium hydroxide (2.5 equivalents) to the suspension.

  • Heat the mixture to reflux for 15-30 minutes. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • After the reaction is complete, cool the mixture to room temperature.

  • If any solid is present, filter the reaction mixture.

  • Slowly acidify the filtrate with 1N hydrochloric acid to a pH below 7. The product will precipitate out of the solution.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold deionized water.

  • Dry the product under vacuum to obtain 5-Amino-3,6-dichloropyrazine-2-carboxylic acid.

Trustworthiness: The endpoint of the hydrolysis can be critical. Over-refluxing in strong base could potentially lead to side reactions. TLC is a reliable method to ensure the complete conversion of the starting material without unnecessary heating. The acidification step should be performed slowly to ensure complete precipitation and to control any exotherm.

Quantitative Data Summary

ParameterStep 1: DichlorinationStep 2: Hydrolysis
Starting Material Methyl 3-aminopyrazine-2-carboxylateMethyl 3-amino-5,6-dichloropyrazine-2-carboxylate
Key Reagent Sulfuryl ChlorideSodium Hydroxide
Solvent None (excess reagent)Water
Reaction Temperature Room Temperature to 70°CReflux
Typical Reaction Time 1-2 hours15-30 minutes
Purification Method Recrystallization from AcetonitrilePrecipitation and Filtration
Expected Yield 35-45%30-40%

Authoritative Grounding and Identification

The identity of the intermediate, methyl 3-amino-5,6-dichloropyrazine-2-carboxylate, is confirmed by its CAS number: 1458-18-0.[3][4][5][6] The final product, 5-Amino-3,6-dichloropyrazine-2-carboxylic acid, has been associated with two CAS numbers in the literature: 1632286-29-3 and 4853-52-5.[2][7][8] Both should be used for comprehensive database searches. The structural confirmation of the final product and intermediate should be performed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

References

  • METHYL 3-AMINO-5,6-DICHLOROPYRAZINE-2-CARBOXYLATE - gsrs. Available from: [Link]

  • DE1238478B - Process for the preparation of 3-amino-pyrazine-carboxylic acid derivatives - Google Patents.
  • 5-amino-3,6-dichloropyrazine-2-carboxylic Acid - Cas No: 1632286-29-3 at Best Price in Mumbai | National Analytical Corporation - Chemical Division - Tradeindia. Available from: [Link]

  • Journal of Chemical and Pharmaceutical Research, 2014, 6(5):104-105 Research Article A green and efficient hydrolysis of met - JOCPR. Available from: [Link]

  • Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation - MDPI. Available from: [Link]

  • Methyl 3-amino-5,6-dichloro-2-pyrazine carboxylate, 25 g - Carl ROTH. Available from: [Link]

  • Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity - PMC. Available from: [Link]

  • Methyl 3-amino-5,6-dichloropyrazine-2-carboxylate | C6H5Cl2N3O2 - PubChem. Available from: [Link]

  • Synthesis, Molecular Docking and Biological Characterization of Pyrazine Linked 2-Aminobenzamides as New Class I Selective Histone Deacetylase (HDAC) Inhibitors with Anti-Leukemic Activity - MDPI. Available from: [Link]

  • Methyl 3-amino-5,6-dichloropyrazine-2-carboxylate, 97% - Fisher Scientific. Available from: [Link]

  • Direct catalytic photodecarboxylative amination of carboxylic acids with diazirines: Divergent access to amines, hydrazines, and nitrogen-containing heterocycles - ChemRxiv. Available from: [Link]

  • 3-Amino-5,6-dichloropyrazine-2-carboxylic acid - [A39058] - Synthonix. Available from: [Link]

  • Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. Available from: [Link]

  • L-Proline, 2-methyl - Organic Syntheses Procedure. Available from: [Link]

  • EP0436088A1 - Process for the preparation of 3-aminopyrazine-2-carboxylic acid and of the corresponding alkali salts - Google Patents.
  • A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate to 5-chloro- pyrazine-2-carboxylic acid - ResearchGate. Available from: [Link]

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Application

Purification methods for dichloropyrazine intermediates

An Application Guide to the Purification of Dichloropyrazine Intermediates for Pharmaceutical Development Dichloropyrazines are foundational intermediates in the synthesis of a multitude of active pharmaceutical ingredie...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Purification of Dichloropyrazine Intermediates for Pharmaceutical Development

Dichloropyrazines are foundational intermediates in the synthesis of a multitude of active pharmaceutical ingredients (APIs). The structural isomers—2,3-dichloropyrazine, 2,5-dichloropyrazine, and 2,6-dichloropyrazine—serve as versatile scaffolds in medicinal chemistry, notably in the development of kinase inhibitors and other targeted therapies.[1][2] The purity of these intermediates is not a trivial matter; it is a critical determinant of the safety, efficacy, and stability of the final drug product. The presence of residual starting materials, byproducts, or isomers can lead to unforeseen side reactions, compromised yields, and the generation of difficult-to-remove impurities in the API.

This document serves as a detailed guide for researchers, scientists, and drug development professionals on the established and effective methods for purifying dichloropyrazine intermediates. It moves beyond simple procedural lists to explain the causality behind methodological choices, ensuring that the protocols are not just followed, but understood.

The Challenge: Understanding the Impurity Profile

Effective purification begins with a comprehensive understanding of what needs to be removed. The synthesis of dichloropyrazines, whether through the chlorination of pyrazinones with reagents like phosphorus oxychloride or the direct chlorination of pyrazine, can generate a variety of impurities.[1][3]

Common impurities include:

  • Incompletely Reacted Starting Materials: Such as 2-hydroxypyrazine or 2-chloropyrazine.[4]

  • Isomeric Byproducts: The synthesis of one dichloropyrazine isomer can often produce small quantities of the others (e.g., 2,3-dichloropyrazine as a byproduct in 2,6-dichloropyrazine synthesis).[4]

  • Over-chlorinated Species: Trichloropyrazines or tetrachloropyrazines.[5]

  • Reagent Residues: Residual phosphorus-containing compounds or chlorinating agents.

  • Solvents: Organic solvents used in the reaction or initial workup.

  • Degradation Products: Formed during the reaction or subsequent handling.

A logical workflow is essential to move from a crude reaction mixture to a highly pure, well-characterized intermediate ready for the next synthetic step.

crude Crude Dichloropyrazine (Post-Synthesis Workup) purification Primary Purification (Recrystallization, Chromatography, or Distillation) crude->purification analysis Purity Assessment (GC, HPLC, NMR) purification->analysis pure Purified Intermediate (>99% Purity) analysis->pure Meets Specification reprocess Repurify if Needed analysis->reprocess Fails Specification reprocess->purification

General workflow for dichloropyrazine purification.

Core Purification Methodologies

The choice of purification method is dictated by the physical state of the crude product (solid or liquid), the nature of the impurities, and the desired scale and final purity.

Recrystallization: The Workhorse for Solid Intermediates

Recrystallization is a powerful technique for purifying solid compounds by leveraging differences in solubility between the desired product and impurities in a given solvent at different temperatures.[6] The ideal solvent will dissolve the dichloropyrazine intermediate sparingly at room temperature but readily at an elevated temperature.[7]

Causality & Experimental Choices:

  • Solvent Selection: The principle of "like dissolves like" is a starting point. For dichloropyrazines, which are moderately polar, solvents like ethanol, n-hexane, or mixtures such as hexane/ethyl acetate are often effective.[5][8] The key is to identify a solvent in which impurities are either highly soluble at all temperatures (remaining in the mother liquor) or insoluble even at high temperatures (allowing for hot filtration).[6]

  • Cooling Rate: Slow, controlled cooling is paramount. Rapid cooling can cause the product to precipitate out too quickly, trapping impurities within the crystal lattice. Allowing the solution to cool first to room temperature before introducing an ice bath promotes the formation of larger, purer crystals.[7]

Solvent SystemRationale & Use Case
Ethanol or Methanol Good general-purpose solvents for moderately polar compounds. Often used for dichloropyridines and related heterocycles.[5][9]
n-Hexane A non-polar solvent effective when impurities are significantly more polar than the dichloropyrazine product.
Hexane / Ethyl Acetate A versatile two-solvent system. The compound is dissolved in a minimal amount of the more soluble solvent (ethyl acetate), and the less soluble "anti-solvent" (hexane) is added to induce crystallization.[8]
Water While dichloropyrazines have low water solubility, water can be an effective "anti-solvent" or can be used to precipitate the product from a reaction mixture, as seen in some synthesis protocols where the reaction mass is poured into ice water.[4]

Protocol 1: Single-Solvent Recrystallization

  • Objective: To obtain high-purity crystalline dichloropyrazine from a crude solid.

  • Materials: Crude dichloropyrazine, selected recrystallization solvent (e.g., ethanol), Erlenmeyer flask, heating source (hot plate or water bath), filtration apparatus (Buchner funnel, filter paper, vacuum flask).

  • Procedure:

    • Place the crude dichloropyrazine solid into an Erlenmeyer flask.

    • Add a small amount of the selected solvent. Heat the mixture to near boiling while stirring.[7]

    • Continue adding small portions of the hot solvent until the solid just completely dissolves. Do not add an excessive amount of solvent, as this will reduce the final yield.[6]

    • If colored impurities persist, and they are known to be removable by carbon, you may add a small amount of activated carbon to the hot solution, swirl, and perform a hot filtration to remove the carbon.

    • Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.

    • Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.[7]

    • Collect the purified crystals via vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of chilled, fresh solvent to remove any residual mother liquor.

    • Dry the crystals under vacuum to remove all traces of solvent.

Column Chromatography: For High-Resolution Separation

When recrystallization is ineffective, particularly for separating compounds with similar solubility profiles (like isomers) or for purifying oils, column chromatography is the method of choice.[3] This technique separates compounds based on their differential partitioning between a solid stationary phase (typically silica gel) and a liquid mobile phase (the eluent).[10]

Causality & Experimental Choices:

  • Stationary Phase: Silica gel (SiO₂) is the most common choice for dichloropyrazines due to its polarity and ability to separate moderately polar compounds.[3][10][11]

  • Mobile Phase (Eluent): A mixture of a non-polar solvent (like hexane) and a slightly more polar solvent (like ethyl acetate or dichloromethane) is typically used.[3][11] The process often starts with a low-polarity mixture, and the polarity is gradually increased to elute the compounds from the column. Less polar compounds travel down the column faster, while more polar compounds are retained longer by the silica gel.

  • Monitoring: Thin-Layer Chromatography (TLC) is indispensable for developing the right eluent system and for monitoring the fractions collected from the column to identify which ones contain the pure product.[11][12][13]

Protocol 2: Flash Column Chromatography

  • Objective: To purify a crude dichloropyrazine mixture (solid or oil) by separating it from isomers and other byproducts.

  • Materials: Crude dichloropyrazine, silica gel (100-200 or 230-400 mesh), eluent system (e.g., hexane and ethyl acetate), chromatography column, collection tubes.

  • Procedure:

    • Develop Eluent System: Using TLC, find a solvent system that gives the desired dichloropyrazine product an Rf (retention factor) of approximately 0.2-0.4.

    • Pack the Column: Prepare a slurry of silica gel in the initial, low-polarity eluent. Carefully pour the slurry into the column and allow it to pack evenly without air bubbles.

    • Load the Sample: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane. Alternatively, for solids, "dry load" the sample by adsorbing it onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

    • Elute: Carefully add the eluent to the top of the column and apply pressure (flash chromatography) to push it through. Begin collecting fractions.

    • Monitor Fractions: Spot the collected fractions onto TLC plates to identify which ones contain the pure product.

    • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to yield the purified dichloropyrazine.

Distillation: For Volatile Intermediates

Distillation is an effective method for purifying liquid compounds or low-melting solids that are thermally stable.[1] For dichloropyrazines, which can be volatile, this method is particularly useful on an industrial scale.

Causality & Experimental Choices:

  • Fractional Distillation: This is used to separate liquids with close boiling points, such as dichloropyrazine isomers. A fractionating column provides a large surface area for repeated vaporization-condensation cycles, enriching the vapor with the more volatile component.

  • Steam Distillation: This technique is ideal for separating the product from non-volatile impurities, such as salts or polymeric residues.[4] Water is introduced into the distillation apparatus, and the mixture is heated. The combined vapor pressure of the water and the organic compound allows the dichloropyrazine to co-distill at a temperature below the boiling point of water, preventing thermal degradation.[5]

Protocol 3: Purification by Steam Distillation (Adapted from patent literature)

  • Objective: To isolate volatile 2,3-dichloropyrazine from a neutralized, aqueous reaction mixture containing non-volatile impurities.[4]

  • Materials: Crude reaction mixture, steam distillation apparatus, separatory funnel, drying agent (e.g., anhydrous sodium sulfate), extraction solvent (e.g., dichloromethane).

  • Procedure:

    • Ensure the crude reaction mixture is neutralized (pH 7.0-8.0) to prevent hydrolysis or side reactions.[4]

    • Set up the steam distillation apparatus with the reaction mixture in the distilling flask.

    • Introduce steam into the flask, or heat the aqueous mixture to boiling.

    • Collect the two-phase distillate (water and dichloropyrazine). The product may appear as an oil or a solid upon cooling.[4][5]

    • Transfer the entire distillate to a separatory funnel and extract the organic product with a suitable solvent like dichloromethane.[5]

    • Combine the organic extracts and dry them over an anhydrous drying agent (e.g., sodium sulfate).

    • Filter to remove the drying agent and evaporate the solvent under reduced pressure to yield the purified dichloropyrazine.[5]

Decision Framework for Purification Method Selection

Choosing the correct purification strategy is critical for efficiency and success. The following decision tree provides a logical framework for selecting the most appropriate primary purification method.

start Crude Dichloropyrazine Intermediate is_solid Is the crude product a solid? start->is_solid is_liquid Is the crude product a liquid/oil? is_solid->is_liquid No recrystallize Recrystallization is_solid->recrystallize Yes impurities_distill Are components thermally stable with different B.P.s? is_liquid->impurities_distill Yes impurities_recrys Are impurities soluble in mother liquor? recrystallize->impurities_recrys chromatography Column Chromatography impurities_recrys->chromatography No (e.g., isomers) distill Distillation steam_distill Consider Steam Distillation for non-volatile impurities distill->steam_distill impurities_distill->chromatography No (thermally labile) impurities_distill->distill Yes

Decision tree for selecting a purification method.

Purity Assessment: Self-Validating Protocols

Purification is incomplete without rigorous analytical validation. A combination of chromatographic and spectroscopic methods provides the most reliable assessment of purity.[14]

MethodPrinciple & ApplicationAdvantagesLimitations
Gas Chromatography (GC) Separates volatile compounds. Ideal for assessing the purity of dichloropyrazines and quantifying volatile impurities or residual solvents.[14][15]High resolution and sensitivity for volatile compounds; robust and widely used.[14]Requires the analyte to be thermally stable.[15]
High-Performance Liquid Chromatography (HPLC) Separates compounds based on their interaction with a stationary phase. Versatile for a wide range of compounds, including non-volatile or thermally unstable impurities.[14]Highly versatile and applicable to a broad range of compounds.Can consume larger volumes of organic solvents compared to GC.[14]
Differential Scanning Calorimetry (DSC) A thermal analysis technique that measures purity based on melting point depression. Considered an absolute method for highly pure (>98.5%) crystalline substances.[14]Provides a measure of absolute purity without needing impurity standards.Only suitable for highly pure, crystalline materials.
Nuclear Magnetic Resonance (NMR) Provides detailed structural information. ¹H and ¹³C NMR can confirm the identity of the desired isomer and detect structurally distinct impurities.Gives definitive structural confirmation.Less sensitive for quantifying very low levels of impurities compared to chromatographic methods.

For comprehensive quality assessment, combining a high-resolution chromatographic technique (GC or HPLC) for impurity profiling with a secondary method like DSC or NMR for confirmation provides the most trustworthy results.[14]

Mandatory Safety Precautions

Dichloropyrazines are hazardous chemicals that can cause skin, eye, and respiratory irritation.[1][16] Strict adherence to safety protocols is essential.

  • Handling: Always handle dichloropyrazines in a well-ventilated area, preferably within a chemical fume hood.[16][17] Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[17][18] Avoid breathing dust or fumes.[16]

  • Storage: Store in original, tightly sealed containers in a cool, dry, and well-ventilated place.[16][17] Keep away from incompatible materials such as strong oxidizing agents, acids, and bases.[19]

  • Spill & Emergency Procedures: In case of a spill, evacuate the area. For minor spills of solid material, avoid generating dust. Use dry cleanup procedures and place the material in a sealed, labeled container for disposal.[17] Do not use air hoses for cleaning.[17] Ensure safety showers and eyewash stations are accessible.[18]

  • First Aid:

    • If on skin: Wash immediately with plenty of soap and water.[17][20]

    • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[16][17]

    • If inhaled: Remove the person to fresh air and keep them comfortable for breathing.[16][18]

    • Seek medical attention if irritation persists or if you feel unwell.[16][20]

References

  • A Comparative Guide to Analytical Methods for Determining the Purity of 2,5-Dichloropyrazine. Benchchem.
  • 2,6-Dichloropyrazine - Safety Data Sheet. Apollo Scientific.
  • 2,5-Dichloropyrazine synthesis. ChemicalBook.
  • A Comparative Guide to the Purification of 3,5-Dichloropyridine for Researchers and Drug Development Professionals. Benchchem.
  • Application Notes and Protocols: 2,5-Dichloropyrazine in Materials Science. Benchchem.
  • 2,3-Dichloropyrazine - Safety Data Sheet. Synerzine.
  • 2,3-Dichloropyrazine 4858-85-9 wiki. Guidechem.
  • How to Synthesize 2,5-Dichloropyrazine and Its Applications. Guidechem.
  • Safety Data Sheet. MedchemExpress.com.
  • 2,5-Dichloropyrazine | 19745-07-4. ChemicalBook.
  • 2,3-Dichloropyrazine synthesis. ChemicalBook.
  • US Patent 3291802A - 2, 3-and 2, 6-dichloropyrazine by chlorination. Google Patents.
  • SAFETY DATA SHEET. Fisher Scientific.
  • SAFETY DATA SHEET. Thermo Fisher Scientific.
  • Synthesis of Substituted Pyrazines from 2,5-Dichloropyrazine: Application Notes and Protocols. Benchchem.
  • Pyrazines (Update 2011). Science of Synthesis.
  • Recrystallization. Professor Dave Explains via YouTube.
  • A Comparative Guide to Analytical Methods for Purity Assessment of 1-(2,5-Dichlorophenyl)propan-2-one. Benchchem.
  • Organic Chemistry Lab: Recrystallization. NileRed via YouTube.
  • Reagents & Solvents: Solvents for Recrystallization. University of Rochester.
  • Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. PubMed.

Sources

Method

Analytical techniques for pyrazine carboxylic acid characterization

Application Note: Advanced Analytical Protocols for Pyrazine Carboxylic Acid (POA) Characterization Abstract Pyrazine carboxylic acid (POA), also known as pyrazinoic acid, is the pharmacologically active metabolite of th...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Advanced Analytical Protocols for Pyrazine Carboxylic Acid (POA) Characterization

Abstract

Pyrazine carboxylic acid (POA), also known as pyrazinoic acid, is the pharmacologically active metabolite of the first-line tuberculosis drug Pyrazinamide (PZA).[1][2][3] Accurate characterization of POA is critical for pharmacokinetic studies, impurity profiling in PZA synthesis, and resistance monitoring. This guide provides field-proven protocols for the spectroscopic identification, chromatographic quantification (HPLC/LC-MS), and solid-state analysis of POA. It emphasizes the physicochemical challenges posed by POA’s amphiprotic nature (pKa ≈ 2.9) and offers robust solutions for method development.

Physicochemical Context & Analytical Strategy

The Challenge: POA is a small, highly polar, amphiprotic molecule. Unlike its parent prodrug PZA, POA contains a carboxylic acid group that ionizes at physiological pH.

  • pKa: ~2.9 (Carboxylic acid proton).[1][2]

  • Solubility: Soluble in water; limited solubility in non-polar organic solvents.

  • Chromatographic Behavior: On standard C18 columns, POA often elutes near the void volume due to high polarity, necessitating pH control or ion-pairing strategies.

Metabolic Pathway Visualization: The following diagram illustrates the conversion of PZA to POA by the bacterial enzyme pyrazinamidase (PncA), the critical step for therapeutic efficacy.

MetabolicPathway PZA Pyrazinamide (PZA) (Prodrug) POA Pyrazine Carboxylic Acid (POA) - Active Form PZA->POA Hydrolysis (M. tuberculosis) Enzyme Pyrazinamidase (PncA) Enzyme->PZA Catalysis Metabolites 5-OH-POA (Inactive Metabolite) POA->Metabolites Xanthine Oxidase (Host Liver)

Figure 1: Metabolic activation of Pyrazinamide to Pyrazine Carboxylic Acid and subsequent hydroxylation.

Spectroscopic Identification

Differentiation between PZA and POA is primarily achieved by observing the shift from an amide to a carboxylic acid functionality.

A. FTIR Spectroscopy
  • Objective: Confirm the presence of the carboxylic acid group.

  • Key Bands:

    • POA (Acid): Strong C=O stretching vibration typically appears at 1715–1732 cm⁻¹ . The O-H stretch of the carboxylic acid forms a broad band (often overlapping with C-H stretches) around 2500–3000 cm⁻¹.

    • PZA (Amide): The amide I band (C=O) appears at lower frequencies (1659–1678 cm⁻¹ ) due to resonance, and distinct N-H stretching doublets are visible at 3100–3400 cm⁻¹.

  • Protocol: Prepare a KBr pellet (1 mg sample in 100 mg KBr) or use ATR-FTIR. Scan range: 4000–400 cm⁻¹.

B. Nuclear Magnetic Resonance (NMR)
  • Solvent: DMSO-d6 or D₂O.

  • ¹H NMR: The pyrazine ring protons appear as a singlet (or tight multiplets depending on resolution) in the aromatic region (8.7–9.2 ppm ).

  • ¹³C NMR: The carbonyl carbon of the carboxylic acid in POA resonates downfield (~163 ppm ), distinct from the amide carbonyl of PZA.

Chromatographic Quantification (HPLC & LC-MS/MS)

This is the core technique for biological and pharmaceutical quantification.

Critical Method Development Insight:

Because POA has a pKa of 2.9, it exists as a negatively charged carboxylate anion at neutral pH (7.0), resulting in zero retention on C18 columns.

  • Solution: You must suppress ionization by lowering the mobile phase pH to < 2.5 OR use an ion-pairing agent. The protocol below uses pH suppression for robustness and MS compatibility.

Protocol 1: High-Performance Liquid Chromatography (HPLC-UV)
  • Application: Purity assay, pharmaceutical formulation analysis.[4]

  • System: Agilent 1260/1290 or equivalent with DAD/UV detector.

ParameterSpecificationRationale
Column C18 (e.g., Zorbax Eclipse XDB or Hypersil C8), 150 x 4.6 mm, 3.5 or 5 µmStandard RP stationary phase; 3.5 µm offers better resolution.
Mobile Phase A 20 mM Potassium Dihydrogen Phosphate (KH₂PO₄), adjusted to pH 2.5 with Orthophosphoric AcidLow pH keeps POA in unionized (COOH) form, increasing hydrophobicity and retention.
Mobile Phase B Acetonitrile (ACN)Organic modifier for elution.
Isocratic Ratio 95% Buffer : 5% ACNHigh aqueous content is needed to retain the polar POA.
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns.[5]
Detection UV @ 268 nm Lambda max for the pyrazine ring.
Retention Time POA: ~2.5 - 3.5 min PZA: ~5.0 - 6.5 minPOA elutes before PZA due to higher polarity.
Protocol 2: LC-MS/MS for Bioanalysis (Plasma)
  • Application: Pharmacokinetics (PK) in human/animal plasma.

  • Sensitivity: Lower Limit of Quantitation (LLOQ) ~50 ng/mL.[6]

Sample Preparation (Liquid-Liquid Extraction):

  • Aliquot 100 µL plasma.[6]

  • Add 10 µL Internal Standard (e.g., Pyrazine-d4 or 6-Cl-PZA).

  • Add 10 µL 5% Formic Acid (Critical: Acidify plasma to ensure POA extracts into organic layer).

  • Add 1 mL MTBE (Methyl tert-butyl ether) or Ethyl Acetate.

  • Vortex (5 min) and Centrifuge (10,000 rpm, 5 min).

  • Evaporate supernatant to dryness and reconstitute in Mobile Phase.

MS/MS Conditions:

  • Ionization: ESI Positive Mode (POA forms [M+H]+).

  • MRM Transitions:

    • POA: m/z 125.0 → 80.9 (Quantifier), 125.0 → 53.0 (Qualifier).

    • PZA: m/z 124.0 → 81.0.

LC-MS Workflow Diagram:

LCMSWorkflow Sample Plasma Sample (100 µL) Acidify Acidification (Add 5% Formic Acid) Sample->Acidify Extract LLE with MTBE (Vortex 5 min) Acidify->Extract Ensures POA is neutral Centrifuge Centrifuge & Separate Organic Layer Extract->Centrifuge Dry Evaporate to Dryness (N2 stream) Centrifuge->Dry Inject Reconstitute & Inject LC-MS/MS Dry->Inject

Figure 2: Sample preparation workflow for LC-MS/MS quantification of POA in plasma.

Solid-State Characterization (Polymorphism)

While Pyrazinamide (PZA) has four well-known polymorphs (


), Pyrazinoic Acid (POA)  also exhibits polymorphism, though it is less frequently discussed in basic literature.
  • Polymorphs: POA is known to exist in at least two un-ionized polymorphic forms.[7] It can also form co-crystals and eutectics with other pyridine carboxamides.[7]

  • XRD Analysis: Powder X-Ray Diffraction (PXRD) is the gold standard for distinguishing these forms.

    • Technique: Cu K

      
       radiation (1.5406 Å).
      
    • Differentiation: Unique diffraction peaks (2

      
      ) will distinguish pure POA from PZA and between POA polymorphs. (Note: PZA 
      
      
      
      -form has characteristic peaks at 2
      
      
      ≈ 17.6°).
  • DSC (Differential Scanning Calorimetry):

    • POA Melting Point: ~222–225 °C.[8]

    • Protocol: Heat at 10 °C/min. Look for endotherms indicating melting or solid-solid transitions.

Electrochemical Analysis (Emerging Technique)

For resource-limited settings where HPLC is unavailable, electrochemical sensors offer a viable alternative.

  • Mechanism: Reduction of the pyrazine ring at the electrode surface.

  • Electrode: Screen-Printed Carbon Electrodes (SPCE) modified with Poly-histidine or Graphene Oxide.

  • Technique: Square Wave Voltammetry (SWV) or Differential Pulse Voltammetry (DPV).

  • Reduction Potential: POA typically shows a reduction peak around -0.8 to -1.1 V (vs. Ag/AgCl), depending on pH.

  • Advantages: Rapid, portable, and requires no organic solvents.

References

  • Sanyal, M., et al. (2016). "An improved LC-MS/MS method for the simultaneous determination of pyrazinamide, pyrazinoic acid and 5-hydroxy pyrazinoic acid in human plasma for a pharmacokinetic study." Journal of Chromatography B. Link

  • Rueda, C., et al. (2018). "A novel inexpensive electrochemical sensor for pyrazinoic acid as a potential tool for the identification of pyrazinamide-resistant Mycobacterium tuberculosis." International Journal of Mycobacteriology. Link

  • Chibale, K., et al. (2014). "Differential Cocrystallization Behavior of Isomeric Pyridine Carboxamides toward Antitubercular Drug Pyrazinoic Acid." Crystal Growth & Design. Link

  • Revankar, S.N., et al. (1994). "Determination of pyrazinamide in human by high performance liquid chromatography." Journal of Postgraduate Medicine. Link

  • BenchChem. (2025).[1] "Application Note: Quantification of Pyrazine in Human Plasma by LC-MS/MS." Link

Sources

Application

HPLC-UV Analysis of 5-Amino-3,6-dichloropyrazine-2-carboxylic Acid

Application Note & Protocol Guide Introduction & Scientific Context 5-Amino-3,6-dichloropyrazine-2-carboxylic acid (ADCPA) is a critical pharmacophore and intermediate, most notably utilized in the synthesis of Favipirav...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Introduction & Scientific Context

5-Amino-3,6-dichloropyrazine-2-carboxylic acid (ADCPA) is a critical pharmacophore and intermediate, most notably utilized in the synthesis of Favipiravir (T-705) , a broad-spectrum antiviral agent. The analysis of ADCPA presents specific chromatographic challenges due to its amphoteric nature: it possesses a basic amino group (


), an acidic carboxyl group (

), and electron-withdrawing chlorine substituents on the pyrazine ring.
Analytical Challenges & Mechanistic Solutions
  • Ionization State: The carboxylic acid moiety (pKa

    
     2.0–3.0) will be deprotonated at neutral pH, resulting in poor retention on non-polar C18 stationary phases.
    
    • Solution:Acidic Mobile Phase suppression. Maintaining pH < 3.0 ensures the molecule remains in its neutral (protonated) form, maximizing hydrophobic interaction with the stationary phase.

  • Peak Tailing: Free silanols on silica columns can interact with the amino group, causing peak asymmetry.

    • Solution: Use of a Type B (high purity) end-capped C18 column and high ionic strength buffers to mask silanol interactions.

  • Detection Specificity: The conjugated pyrazine ring offers distinct UV absorption.

    • Solution: Monitoring at 320 nm provides high specificity (avoiding solvent cut-off noise), while 254 nm serves as a universal channel for impurity profiling.

Experimental Protocol
2.1 Reagents and Materials[1]
  • Reference Standard: 5-Amino-3,6-dichloropyrazine-2-carboxylic acid (>98% purity).[2]

  • Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Milli-Q Water (18.2 MΩ·cm).

  • Buffer Reagents: Potassium Dihydrogen Phosphate (

    
    ), Orthophosphoric Acid (85%).
    
2.2 Instrumentation Setup
  • System: HPLC with Quaternary Pump, Autosampler, and Column Oven.

  • Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).

2.3 Chromatographic Conditions (Core Method)
ParameterSetting / SpecificationRationale
Column C18, 250 x 4.6 mm, 5 µm (e.g., Zorbax Eclipse Plus or Kromasil 100-5-C18)Provides sufficient surface area for retention of polar-acidic compounds.
Mobile Phase A 20 mM

adjusted to pH 2.5 with Orthophosphoric Acid
Suppresses ionization of the -COOH group; minimizes silanol activity.
Mobile Phase B Acetonitrile (100%)Strong organic modifier to elute the chlorinated (lipophilic) pyrazine.
Flow Rate 1.0 mL/minStandard flow for 4.6mm ID columns to maintain backpressure < 200 bar.
Column Temp. 30°CImproves mass transfer and retention time reproducibility.
Injection Vol. 10 µLStandard loop size; adjust based on sensitivity requirements.
Detection Channel A: 320 nm (Quantitation)Channel B: 254 nm (Impurity Check)320 nm targets the pyrazine conjugation; 254 nm detects general organic impurities.
Elution Mode Gradient (See Table 2.4)Necessary to separate the polar acid from potential lipophilic dimers or precursors.
2.4 Gradient Program
Time (min)% Mobile Phase A (Buffer)% Mobile Phase B (ACN)Event
0.09010Initial equilibration (High aqueous for retention)
10.04060Linear ramp to elute main peak
12.01090Wash step to remove highly lipophilic impurities
15.01090Hold wash
15.19010Return to initial conditions
20.09010Re-equilibration (Critical for reproducibility)
Workflow Visualization

The following diagram illustrates the logical flow of the analysis, including the critical decision points for troubleshooting peak issues.

HPLC_Workflow Start Start: Sample Preparation Dissolve Dissolve 10mg in 50:50 MeOH:Water (Sonicate 10 min) Start->Dissolve Filter Filter (0.45 µm PVDF) Dissolve->Filter Inject Inject into HPLC (Gradient Method) Filter->Inject Detect Detection at 320 nm Inject->Detect Decision Check Peak Symmetry (Tailing Factor < 1.5?) Detect->Decision Pass Process Data: Integrate & Quantify Decision->Pass Yes Fail Troubleshoot: Method Adjustment Decision->Fail No Action1 Lower pH of MP A (Suppress ionization) Fail->Action1 Acidic Tailing Action2 Add Ion Pairing Agent (e.g., Hexanesulfonate) Fail->Action2 Basic Interaction

Figure 1: Analytical workflow for ADCPA including decision gates for peak symmetry optimization.

Method Validation Strategy (ICH Q2)

To ensure this method is robust for drug development applications, the following validation parameters must be executed.

4.1 Specificity (Stress Testing)

Inject the sample alongside potential synthesis precursors (e.g., Methyl 3-amino-5,6-dichloropyrazine-2-carboxylate).

  • Requirement: Resolution (

    
    ) > 2.0 between ADCPA and nearest impurity.
    
  • Forced Degradation: Expose sample to 0.1N NaOH and 0.1N HCl for 2 hours. ADCPA is relatively stable in acid but may decarboxylate under strong alkaline stress or high heat.

4.2 Linearity & Range

Prepare 5 concentration levels ranging from 50% to 150% of the target concentration (e.g., 50 µg/mL to 150 µg/mL).

  • Acceptance:

    
    .[1][3][4]
    
4.3 Precision
  • System Precision: 6 replicate injections of the standard. RSD

    
     1.0%.[4]
    
  • Method Precision: 6 separate preparations of the sample. RSD

    
     2.0%.[4]
    
Mechanistic Rationale for Retention (Graphviz)

Understanding why the method works is crucial for troubleshooting. The interaction between the molecule's pKa and the stationary phase is visualized below.

Interaction_Mechanism Molecule ADCPA Molecule (Amphoteric) State Protonated State (-COOH Neutral) (-NH3+ Cationic) Molecule->State dominated by pH_Cond Mobile Phase pH 2.5 pH_Cond->State C18 C18 Stationary Phase (Hydrophobic) State->C18 Hydrophobic Interaction (Pyrazine Ring + Cl) Silanol Residual Silanols (Negative Charge) State->Silanol Ionic Repulsion/Attraction (Minimised by Buffer) Result Good Retention & Peak Shape C18->Result

Figure 2: Mechanistic interaction diagram.[2] Low pH ensures the carboxylic acid is neutral, facilitating C18 retention, while buffer strength mitigates silanol interactions.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Fronting Peak Sample solvent too strong.Dissolve sample in Mobile Phase A (Buffer) rather than pure Methanol.
Tailing Peak Silanol interaction with amine.Ensure column is "End-capped." Increase buffer concentration to 50mM.
Retention Drift pH fluctuation.Use a pH meter calibrated daily. Even a shift of 0.1 pH can alter retention of this acid.
Ghost Peaks Carryover.The dichloropyrazine moiety is sticky. Add a needle wash step (50:50 ACN:Water) between injections.
References
  • Favipiravir Synthesis & Impurities: Vertex AI Search. "An Efficient 4-Step Synthesis of Favipiravir with Industrial Potential." Asian Journal of Chemistry, 2023. Link

  • HPLC Methodology for Favipiravir: Journal of Neonatal Surgery. "Analytical Method Development and Validation of RP-HPLC Method for Estimation of Favipiravir." Link

  • Pyrazine UV Spectra: MDPI. "Construction of 5-(Alkylamino)-6-aryl/alkylpyrazine-2,3-dicarbonitriles... UV and Fluorescence."[5] Link

  • Chemical Properties (ADCPA): National Institutes of Health (NIH) - PubChem. "Methyl 3-amino-5,6-dichloropyrazine-2-carboxylate (Precursor Data)." Link

  • General HPLC for Carboxylic Acids: MDPI. "Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples." Link

Sources

Method

LC-MS/MS method for aminopyrazine carboxylic acid quantification

Executive Summary Aminopyrazine carboxylic acids (e.g., 3-aminopyrazine-2-carboxylic acid) represent a distinct class of polar, zwitterionic analytes often encountered as pharmaceutical intermediates, degradation product...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Aminopyrazine carboxylic acids (e.g., 3-aminopyrazine-2-carboxylic acid) represent a distinct class of polar, zwitterionic analytes often encountered as pharmaceutical intermediates, degradation products (e.g., of pyrazinamide), or specific metabolites in kinase inhibitor development. Their quantification is notoriously difficult due to poor retention on reversed-phase (C18) columns and low ionization efficiency caused by their amphoteric nature.[1]

This guide presents two validated workflows to address these challenges:

  • Method A (Direct Analysis): A high-throughput HILIC-MS/MS approach for rapid screening and moderate sensitivity (ng/mL range).[1]

  • Method B (Derivatization): A 3-Nitrophenylhydrazine (3-NPH) derivatization protocol that transforms the analyte into a hydrophobic species, enabling standard C18 retention and femtogram-level sensitivity.[1]

Physicochemical Challenges

To develop a robust method, one must understand the "Why" behind the instability.

  • Zwitterionic Character: The molecule contains a basic amine (pKa ~2-3) and an acidic carboxyl group (pKa ~3-4).[1] At neutral pH, it exists as a zwitterion, making it too polar for C18 retention (LogP ≈ -0.3).

  • Void Volume Elution: On standard C18, the analyte elutes with the solvent front, leading to massive ion suppression from salts and proteins.

  • Ionization Competition: The amino group protonates ([M+H]+), but the carboxylic acid can deprotonate ([M-H]-). Positive mode is generally preferred for sensitivity, but requires acidic mobile phases to suppress the carboxylic acid ionization.

Method A: Direct HILIC-MS/MS (Rapid Protocol)[1]

Best for: High-throughput PK studies, QC release testing, and concentrations > 5 ng/mL.

Chromatographic Conditions

Hydrophilic Interaction Liquid Chromatography (HILIC) retains polar analytes by partitioning them into a water-enriched layer on the stationary phase surface.[1]

ParameterSpecificationCausality / Rationale
Column Waters XBridge Amide or Phenomenex Kinetex HILIC (2.1 x 100 mm, 1.7 µm)Amide phases provide superior retention for zwitterions compared to bare silica due to hydrogen bonding capabilities.[1]
Mobile Phase A 10 mM Ammonium Formate + 0.1% Formic Acid in WaterProvides ionic strength to control electrostatic interactions and maintains low pH for protonation.[1]
Mobile Phase B Acetonitrile + 0.1% Formic AcidHigh organic content is required for HILIC retention.[1]
Flow Rate 0.4 mL/minOptimal linear velocity for sub-2 µm particles.[1]
Column Temp 40°CReduces backpressure and improves peak symmetry.[1]

Gradient Profile:

  • 0.0 - 1.0 min: 95% B (Isocratic hold to focus analyte)[1]

  • 1.0 - 5.0 min: 95% B → 70% B (Linear gradient)[1]

  • 5.0 - 6.0 min: 50% B (Wash step to remove matrix)

  • 6.1 - 9.0 min: 95% B (Re-equilibration is critical in HILIC)[1]

Mass Spectrometry (ESI+)
  • Source: Electrospray Ionization (Positive Mode)[2]

  • Precursor: m/z 140.0 [M+H]+ (for 3-aminopyrazine-2-carboxylic acid)[1]

MRM Transitions:

Transition (m/z) Role Collision Energy (eV) Mechanism
140.0 → 122.0 Quantifier 15 - 20 Loss of H₂O (Characteristic of carboxylic acids)
140.0 → 94.0 Qualifier 25 - 30 Loss of HCOOH (Decarboxylation)

| 140.0 → 96.0 | Qualifier | 22 - 28 | Loss of CO₂ |[1]

Method B: 3-NPH Derivatization (High-Sensitivity)[1]

Best for: Trace impurity analysis, low-level metabolite ID, and concentrations < 1 ng/mL.

This protocol uses 3-Nitrophenylhydrazine (3-NPH) to react with the carboxylic acid moiety using EDC as a coupling agent.[1] This adds a hydrophobic phenyl ring, increasing C18 retention and ionization efficiency (due to the hydrazine nitrogen).

Derivatization Protocol
  • Reagent A: 200 mM 3-NPH in 50% Acetonitrile.

  • Reagent B: 120 mM EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) + 6% Pyridine in 50% Acetonitrile.

  • Reaction: Mix 40 µL Sample + 20 µL Reagent A + 20 µL Reagent B.

  • Incubation: 40°C for 30 minutes (Heating block).

  • Quench: Dilute to 1.5 mL with 10% Acetonitrile/Water.

Chromatographic Conditions (RPLC)
ParameterSpecification
Column Agilent ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 5% B to 95% B over 5 minutes.[1]

Advantage: The derivative elutes at ~3.5 min (vs. void volume), separating it from early-eluting salts.[1]

Visualized Workflows

Figure 1: Analytical Decision Matrix & Workflow

G Start START: Sample Arrival Assess Assess Sensitivity Requirement Start->Assess HighConc > 5 ng/mL (PK/QC) Rapid Turnaround Assess->HighConc High Abundance LowConc < 1 ng/mL (Trace/Impurity) Complex Matrix Assess->LowConc Trace Levels MethodA METHOD A: HILIC-MS/MS (Direct Injection) HighConc->MethodA MethodB METHOD B: Derivatization (3-NPH + EDC) LowConc->MethodB PrepA Protein Precipitation (PPT) Acetonitrile (3:1 ratio) MethodA->PrepA PrepB Reaction: 40µL Sample + 20µL 3-NPH + 20µL EDC (30 min @ 40°C) MethodB->PrepB LCA LC: Amide/HILIC Column MP: 10mM NH4-Formate/ACN PrepA->LCA LCB LC: C18 Reversed Phase MP: Water/ACN + 0.1% FA PrepB->LCB MS MS/MS Detection (ESI+) MRM: 140->122 (Native) MRM: Derivative Mass -> Product LCA->MS LCB->MS

Caption: Decision matrix for selecting between direct HILIC analysis and 3-NPH derivatization based on sensitivity needs.

Validation Criteria (FDA/EMA)

To ensure this method meets regulatory standards (FDA Bioanalytical Method Validation Guidance 2018), the following criteria must be met:

  • Linearity:

    
     over at least 6 concentration levels.[1][3]
    
  • Accuracy & Precision:

    • Mean concentration within ±15% of nominal (±20% for LLOQ).

    • CV% < 15% ( < 20% for LLOQ).[1]

  • Matrix Effect (ME):

    • Calculate ME Factor = (Peak Area in Matrix / Peak Area in Solvent).

    • Tip: For Method A (HILIC), if ME < 0.8 (suppression), increase the dilution factor or switch to Method B.

  • Carryover: Blank injection after ULOQ must be < 20% of LLOQ signal.

Troubleshooting & Pro-Tips

  • Peak Tailing in HILIC: Often caused by mismatch between sample diluent and mobile phase.[1] Rule: Reconstitute HILIC samples in 80-90% Acetonitrile. Do not inject 100% aqueous samples onto a HILIC column; it will disrupt the water layer and destroy peak shape.

  • Derivatization Inefficiency: If Method B yields low signal, check the freshness of the EDC solution. EDC hydrolyzes rapidly in water; prepare fresh daily.[1]

  • Internal Standard: Use a stable isotope-labeled analog (e.g., 3-aminopyrazine-2-carboxylic acid-d3) if available.[1] If not, use a structural analog like pyrazine carboxylic acid or nicotinic acid-d4.[1]

References

  • U.S. Food and Drug Administration (FDA). (2018).[1] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • Han, J., et al. (2013). "Liquid chromatography-mass spectrometry method for the determination of carboxylic acids in biological samples using 3-nitrophenylhydrazine derivatization." Analytica Chimica Acta. (Provides the foundational chemistry for the 3-NPH protocol).
  • SIELC Technologies. (2018).[1][4] Application: Separation of 3-Aminopyrazine-2-carboxylic acid on Newcrom R1 HPLC column. Retrieved from [Link]

  • McHale, C., & Harmon, T. (2023). Novel Screening Approach for Comparing LC-MS Reversed-Phase, HILIC Methods. Halo Columns Application Note. Retrieved from [Link]

Sources

Application

Application Note: Elucidating the Structure of Substituted Pyrazine Carboxamides with NMR Spectroscopy

An In-Depth Technical Guide Audience: Researchers, scientists, and drug development professionals. Abstract: Pyrazine carboxamides are a privileged scaffold in medicinal chemistry, forming the core of numerous therapeuti...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: Pyrazine carboxamides are a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. Their biological activity is exquisitely sensitive to the substitution pattern on the pyrazine ring and the nature of the carboxamide group. Consequently, unambiguous structural characterization is a critical step in the drug discovery and development pipeline.[1][2][3][4] Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive tool for this purpose, providing detailed atomic-level information on connectivity and spatial arrangement.[3][4] This comprehensive guide provides field-proven protocols and in-depth spectral interpretation strategies for the complete NMR characterization of substituted pyrazine carboxamides, from fundamental 1D experiments to advanced 2D correlation techniques.

Part 1: The Unique NMR Landscape of the Pyrazine Ring

The pyrazine ring is a six-membered heteroaromatic system containing two nitrogen atoms at positions 1 and 4. This structure imparts distinct electronic features that directly influence its NMR spectrum.

1.1. Electronic Properties and Chemical Shifts

The two electronegative nitrogen atoms render the pyrazine ring electron-deficient.[1] This has two primary consequences for NMR spectroscopy:

  • ¹H NMR: The ring protons are significantly deshielded compared to those in benzene. They typically resonate in the downfield region, often between 8.0 and 9.5 ppm .[5][6][7] The exact chemical shift is highly dependent on the electronic nature of the substituents. Electron-withdrawing groups (e.g., -Cl, -NO₂) will further deshield the protons, shifting them further downfield, while electron-donating groups (e.g., -NH₂, -OH, alkyl) will shield them, causing an upfield shift.[1]

  • ¹³C NMR: Similarly, the carbon atoms of the pyrazine ring are deshielded and appear at high chemical shifts, typically in the range of 140-160 ppm .[5][8] The carbon atom of the carboxamide group (C=O) is also highly deshielded, appearing even further downfield, usually between 160 and 170 ppm .[5]

1.2. Spin-Spin Coupling (J-Coupling)

Proton-proton (¹H-¹H) coupling provides invaluable information about the substitution pattern. In a pyrazine ring, the magnitude of the coupling constant (J) depends on the number of bonds separating the interacting protons.

  • Ortho Coupling (³JHH): Coupling between protons on adjacent carbons (e.g., H-5 and H-6) is typically small, around 2-4 Hz .

  • Meta Coupling (⁴JHH): Coupling between protons separated by three bonds (e.g., H-3 and H-5) is also small, generally 1-2 Hz .

  • Para Coupling (⁵JHH): Coupling across the ring (e.g., H-2 and H-5) is usually negligible or less than 1 Hz and often not resolved.

The small and distinct nature of these coupling constants is a hallmark of the pyrazine system and aids in assigning the substitution pattern.

Part 2: Experimental Design & Protocols

A systematic approach combining 1D and 2D NMR experiments is essential for complete structural assignment. This section provides robust, step-by-step protocols.

2.1. Protocol: Sample Preparation

The quality of the NMR data is directly dependent on proper sample preparation.

  • Sample Weighing: Accurately weigh approximately 5-10 mg of the purified pyrazine carboxamide derivative into a clean, dry vial.

  • Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) and Dimethyl Sulfoxide-d₆ (DMSO-d₆) are common choices.[5][9] DMSO-d₆ is particularly effective for dissolving polar compounds and allows for the observation of exchangeable protons like the amide N-H.[9]

  • Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent. Gently vortex or sonicate the vial to ensure the sample is fully dissolved.[9]

  • Transfer: Using a clean pipette, transfer the solution into a standard 5 mm NMR tube.

  • Labeling: Securely cap and clearly label the NMR tube with a unique identifier.

2.2. Protocol: NMR Data Acquisition

The following parameters are recommended for a 400 MHz (or higher) spectrometer.

Experiment Key Parameters Purpose & Rationale
¹H NMR Pulse Program: zg30Spectral Width: ~16 ppmAcquisition Time: 2-4 sRelaxation Delay (d1): 2 sNumber of Scans: 16-64Provides information on the number of unique protons, their chemical environment (shift), multiplicity (coupling), and relative abundance (integration). A sufficient relaxation delay ensures accurate integration.[9]
¹³C{¹H} NMR Pulse Program: zgpg30Spectral Width: ~220 ppmAcquisition Time: 1-2 sRelaxation Delay (d1): 2-5 sNumber of Scans: 1024-4096Identifies all unique carbon environments. Proton decoupling simplifies the spectrum to singlets. More scans are needed due to the low natural abundance of ¹³C.[9]
COSY Pulse Program: cosygpDescription: Correlation SpectroscopyMaps all ¹H-¹H J-coupling correlations. It is the primary experiment for identifying adjacent protons and piecing together fragments of the molecule.[10]
HSQC Pulse Program: hsqcedetgpDescription: Heteronuclear Single Quantum CoherenceCorrelates each proton signal with the signal of the carbon to which it is directly attached (one-bond ¹JCH coupling). This is the most reliable way to assign protonated carbons.[11][12]
HMBC Pulse Program: hmbcgpDescription: Heteronuclear Multiple Bond CorrelationReveals correlations between protons and carbons over two or three bonds (²JCH, ³JCH). This is critical for connecting molecular fragments and assigning quaternary (non-protonated) carbons, such as the carboxamide carbonyl and substituted ring positions.[10][11]

2.3. Experimental Workflow Diagram

The logical flow of NMR data acquisition and analysis is crucial for efficient structure elucidation.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Analysis Prep Weigh & Dissolve Pyrazine Carboxamide H1 1. ¹H NMR Prep->H1 Acquire Basic Spectrum C13 2. ¹³C NMR H1->C13 Proceed if Sample is Good Assign1D Initial 1D Analysis (Shifts, Integrals, Multiplicity) H1->Assign1D COSY 3. COSY C13->Assign1D HSQC 4. HSQC Assign2D 2D Correlation Analysis (Connectivity Mapping) COSY->Assign2D HMBC 5. HMBC HSQC->Assign2D HMBC->Assign2D Assign1D->Assign2D Refine with 2D Structure Propose Structure Assign2D->Structure Assemble Fragments

Caption: Workflow for NMR data acquisition and analysis.

Part 3: A Systematic Approach to Spectral Interpretation

Unambiguous assignment requires the synergistic use of all acquired NMR data.

3.1. Analysis of 1D Spectra (¹H and ¹³C)

Begin by analyzing the basic 1D spectra. For a typical mono-substituted pyrazine-2-carboxamide, you would expect to see:

  • ¹H NMR: Three distinct signals in the aromatic region (8.0-9.5 ppm) corresponding to the three pyrazine ring protons, and one broad singlet for the amide N-H proton (often >10 ppm in DMSO-d₆).[5] Signals for any other substituents will also be present.

  • ¹³C NMR: Four signals for the pyrazine ring carbons and one for the carboxamide carbonyl carbon in the 140-170 ppm range.[5]

3.2. Building Connectivity with 2D NMR

The true power of NMR lies in 2D correlation experiments to resolve ambiguities.

  • COSY: A cross-peak between two proton signals in the COSY spectrum confirms they are J-coupled (typically 2 or 3 bonds apart). For example, a cross-peak between H-5 and H-6 would establish their ortho relationship.

  • HSQC: This experiment definitively links each proton to its attached carbon. For instance, the proton signal at 8.8 ppm might show a correlation to the carbon signal at 145 ppm, assigning both to the same C-H group.[11]

  • HMBC: This is the key to assembling the full molecular skeleton. It reveals long-range correlations. For example, the amide N-H proton should show a correlation to the carboxamide carbonyl carbon (~165 ppm) and the C-2 carbon of the pyrazine ring. The H-3 proton should show a correlation to the C-2 and the carbonyl carbon, confirming the attachment of the carboxamide group at the C-2 position.[13]

3.3. Logic of 2D NMR-Based Structure Confirmation

G cluster_cosy COSY cluster_hsqc HSQC cluster_hmbc HMBC H_A Proton A H_B Proton B H_A->H_B ³JHH (Ortho) C_A Carbon A H_A->C_A ¹JCH (Directly Bonded) C_Q Quaternary Carbon Q H_A->C_Q ²JCH or ³JCH (Long-Range) C_B Carbon B H_B->C_B ¹JCH (Directly Bonded) H_B->C_Q ²JCH or ³JCH (Long-Range)

Caption: Logic of 2D NMR for structural connectivity.

Part 4: Reference Data for Substituted Pyrazine Carboxamides

The following table summarizes typical chemical shift ranges observed for protons and carbons in pyrazine-2-carboxamide systems, compiled from literature data.[5][6][13][14][15]

Position Atom Typical Chemical Shift (δ, ppm) Notes
Pyrazine RingH-39.2 - 9.5Often a singlet or small doublet, adjacent to C=O and N.[5]
H-58.6 - 8.9Typically a doublet or doublet of doublets.
H-68.6 - 8.9Typically a doublet or doublet of doublets.
C-2142 - 148Quaternary carbon attached to the carboxamide group.
C-3143 - 149Protonated carbon, highly deshielded.[5]
C-5142 - 148Protonated carbon.
C-6142 - 148Protonated carbon.
CarboxamideN-H8.0 - 12.5Broad singlet, highly solvent and substituent dependent.[5][6]
C=O160 - 169Quaternary carbonyl carbon.[5]
Substituentstert-Butyl (H)1.3 - 1.5Singlet for 9 protons.[5]
tert-Butyl (C)29 - 38Quaternary and methyl carbons.[5]
-CH₃ (H)2.3 - 2.7Singlet for 3 protons.[14][15]
-CH₃ (C)17 - 22Methyl carbon.[5][15]

Note: These are general ranges. The precise chemical shifts can vary significantly based on the specific substituents and the deuterated solvent used.[8]

Conclusion

NMR spectroscopy, through a logical combination of 1D and 2D experiments, provides an unparalleled and indispensable toolkit for the complete and unambiguous structural elucidation of substituted pyrazine carboxamides. The protocols and interpretation strategies outlined in this guide offer a robust framework for researchers in drug discovery to confidently characterize their synthesized molecules, ensuring structural integrity and accelerating the development of new therapeutic agents.

References

  • J. Kráľová, P. Doležal, J. Zitko, K. Vávrová, M. Vorsa, J. Kuneš, M. Pour, and A. Hrabálek, "Substituted Pyrazinecarboxamides: Synthesis and Biological Evaluation," Molecules, 2006. [Link]

  • S. K. Sahu, "Nuclear Magnetic Resonance Spectroscopy Application in charterization of Heterocyclic Compounds," 2021 International Conference on Technological Advancements and Innovations (ICTAI), 2021. [Link]

  • D. C. G. A. Pinto, C. M. M. Santos, and A. M. S. Silva, "Advanced NMR techniques for structural characterization of heterocyclic structures," University of Aveiro, 2007. [Link]

  • ResearchGate, "(PDF) 8 Advanced NMR techniques for structural characterization of heterocyclic structures," ResearchGate, N.D. [Link]

  • A. Perjessy, "Substituent Effects in the 13 C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds," MDPI, 2005. [Link]

  • Semantic Scholar, "Advanced NMR techniques for structural characterization of heterocyclic structures," Semantic Scholar, N.D. [Link]

  • M. Tanjung, R. T. Tjahjanto, and E. H. Hakim, "Chemical Transformation of Pyrazine Derivatives," Moroccan Journal of Chemistry, 2022. [Link]

  • J. Muselik, J. Zitko, P. Novakova, L. Dusek, J. Janostikova, M. Pour, and V. Buchta, "New Synthetic Pyrazine Carboxamide Derivatives as Potential Elicitors in Production of Secondary Metabolite in In vitroCultures," Pharmacognosy Magazine, 2016. [Link]

  • The Royal Society of Chemistry, "Synthesis of Substituted Pyrazines from N-Allyl Malonamides," The Royal Society of Chemistry, N.D. [Link]

  • T. S. M. Ashour, A. A. El-Megharbe, and G. G. Mohamed, "Heterocyclic (pyrazine)carboxamide Ru(II) complexes: structural, experimental and theoretical studies of interaction," RSC Publishing, 2024. [Link]

  • N. Tewatia, R. K. Nema, and P. K. Sharma, "Synthesis and antimicrobial activity of pyrazine carboxamide derivatives," Journal of Chemical and Pharmaceutical Research, 2012. [Link]

  • J. Zitko, J. Jampilek, L. Opletal, V. Holý, M. Vanco, M. Kunes, and M. Dolezal, "Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity," Molecules, 2002. [Link]

  • I. D. G. de Souza, M. A. F. de Souza, and L. T. de Souza, "NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties," Pharmaceutical Fronts, 2019. [Link]

  • Spectroscopy Staff, "NMR Spectroscopy Revolutionizes Drug Discovery," Spectroscopy Online, 2024. [Link]

  • S. Roy, "The Role of Nuclear Magnetic Resonance Spectroscopy in Drug Discovery," AZoOptics, 2024. [Link]

  • ResearchGate, "(PDF) Substituent Effects in the C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds," ResearchGate, 2025. [Link]

  • E. E. Kwan and S. G. Huang, "Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists," Angewandte Chemie International Edition, 2008. [Link]

  • S. C. Das, J. K. Barman, D. Prajapati, and J. S. Sandhu, "Greener approach toward one pot route to pyrazine synthesis," Taylor & Francis, 2011. [Link]

  • ACS Publications, "Proton nuclear magnetic resonance spectra of monosubstituted pyrazines," The Journal of Physical Chemistry, N.D. [Link]

  • H. J. Reich, "5.3 Spin-Spin Splitting: J-Coupling," Organic Chemistry Data, N.D. [Link]

  • Y. Zhang, Y. Ni, D. I. J. A. van der Meulen, T. Nuijens, H. E. Schoemaker, and F. P. J. T. Rutjes, "Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus," Green Chemistry, 2016. [Link]

  • Nanalysis, "2D NMR Experiments - HETCOR," Nanalysis, 2019. [Link]

  • ChemRxiv, "Vibronic Spectrum of Pyrazine: New Insights from Multi-state-multi-mode Simulations Parameterized with Equation," ChemRxiv, N.D. [Link]

  • The Royal Society of Chemistry, "Supporting Information for Pyrazine derivatives Synthesis in Continuous-flow system," The Royal Society of Chemistry, N.D. [Link]

  • Science of Synthesis, "6.2.2. Pyrazines," Thieme, N.D. [Link]

  • Bendola Publishing, "Synthesis, Spectroscopic, and DFT Studies of Some Platinum-Pyrazine Carboxamide Derivatives," Bendola Publishing, 2018. [Link]

  • Semantic Scholar, "Synthesis and Molecular Docking Study of Pyrazine-2- carboxylic acid Derivatives," Semantic Scholar, N.D. [Link]

  • Chemistry LibreTexts, "J-Coupling (Scalar)," Chemistry LibreTexts, 2023. [Link]

  • All 'Bout Chemistry, "Coupling Constant J & Factors Affecting it| Geminal, Vicinal, Long Range, Aromatic, Allylic coupling," YouTube, 2023. [Link]

  • PubMed, "New Synthetic Pyrazine Carboxamide Derivatives as Potential Elicitors in Production of Secondary Metabolite in In vitro Cultures," PubMed, 2016. [Link]

  • ResearchGate, "Spectroscopic (IR, Raman, UV, NMR) characterization and investigation of reactive properties of pyrazine-2-carboxamide by anti-bacterial, anti-mycobacterial, Fukui function, molecular docking and DFT calculations | Request PDF," ResearchGate, 2025. [Link]

  • Dergipark, "SYNTHESIS, CHARACTERIZATION AND CRYSTAL STRUCTURE DETERMINATION OF A PYRAZINE-2-CARBOXAMIDE-BRIDGED TWO-DIMENSIONAL POLYMERIC CO," Dergipark, N.D. [Link]

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Method

Using T3P as a coupling reagent for pyrazine derivatives

Application Note: High-Efficiency Coupling of Pyrazine Derivatives using T3P® (Propylphosphonic Anhydride) Executive Summary Pyrazine derivatives represent a unique challenge in medicinal chemistry. The electron-deficien...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Coupling of Pyrazine Derivatives using T3P® (Propylphosphonic Anhydride)

Executive Summary

Pyrazine derivatives represent a unique challenge in medicinal chemistry. The electron-deficient nature of the pyrazine ring renders aminopyrazines poorly nucleophilic, while pyrazine carboxylic acids can be prone to decarboxylation or side reactions under harsh activation. Traditional coupling reagents (EDC/HOBt, HATU) often struggle with these substrates, leading to low yields, difficult purifications (due to urea/guanidinium byproducts), or racemization of adjacent chiral centers.

Propylphosphonic Anhydride (T3P) has emerged as the superior reagent for these systems.[1][2] This guide details the mechanistic advantages and provides a field-proven protocol for using T3P to couple pyrazine derivatives, ensuring high yields (>85%), low epimerization, and a streamlined aqueous workup.

Mechanistic Rationale: Why T3P for Pyrazines?

The success of T3P in pyrazine chemistry relies on its unique activation pathway. Unlike carbodiimides (which form O-acylisoureas) or uronium salts (which form active esters), T3P forms a highly reactive, yet sterically protected, mixed anhydride.

The Electronic Synergy
  • Aminopyrazines (Nucleophiles): The pyrazine ring pulls electron density from the exocyclic amine, making it a weak nucleophile. T3P creates a mixed phosphonic anhydride intermediate that is sufficiently electrophilic to react with these "sluggish" amines without requiring forcing conditions that would decompose the heterocycle.

  • Pyrazine Carboxylic Acids (Electrophiles): T3P activation is mild and does not generate liberated chloride ions (unlike SOCl2), preventing nucleophilic attack on the pyrazine ring itself.

The Solubility Advantage

The byproduct of T3P (propylphosphonic acid) is highly water-soluble.[1][2][3][4] Pyrazine derivatives are often moderately polar. This allows for a "wash-away" purification, where the byproduct is quantitatively removed by simple aqueous extraction, often eliminating the need for flash chromatography.

Visualizing the Mechanism

The following diagram illustrates the T3P activation cycle specifically within the context of a pyrazine coupling.

T3P_Mechanism Start Pyrazine Carboxylic Acid (R-COOH) Carboxylate Carboxylate Anion (R-COO-) Start->Carboxylate Deprotonation Base Base (DIPEA/Pyridine) Base->Carboxylate MixedAnhydride Mixed Phosphonic Anhydride (Active) Carboxylate->MixedAnhydride Attacks P=O T3P T3P Reagent (Cyclic Anhydride) T3P->MixedAnhydride Transition Tetrahedral Intermediate MixedAnhydride->Transition Nucleophilic Attack Amine Aminopyrazine (Weak Nucleophile) Amine->Transition Product Pyrazine Amide (Product) Transition->Product Collapse Byproduct Propylphosphonic Acid (Water Soluble Byproduct) Transition->Byproduct Leaving Group

Figure 1: Mechanism of T3P-mediated amide bond formation.[5][6][7] The mixed anhydride intermediate provides the necessary electrophilicity to couple with weak nucleophiles like aminopyrazines.

Experimental Protocol

This protocol is optimized for a 1.0 mmol scale reaction. T3P is typically supplied as a 50% w/w solution in Ethyl Acetate (EtOAc) or DMF.

Reagents & Stoichiometry
ComponentRoleEquivalentsNotes
Pyrazine Acid/Amine Substrate1.0 eqLimiting reagent
Coupling Partner Substrate1.1 - 1.2 eqSlight excess ensures conversion
T3P (50% soln) Coupling Agent1.5 - 2.0 eqUse 2.0 eq for sterically hindered pyrazines
Base Proton Scavenger3.0 - 5.0 eqDIPEA is standard; Pyridine for chiral retention
Solvent Medium5-10 mL/mmolEtOAc (preferred), DMF, or 2-MeTHF
Standard Procedure (Method A: One-Pot)

Best for standard couplings where the amine has moderate nucleophilicity.

  • Setup: To a clean, dry round-bottom flask or vial equipped with a magnetic stir bar, add the Carboxylic Acid (1.0 equiv) and the Amine (1.1 equiv).

  • Solvation: Add Ethyl Acetate (EtOAc) (preferred) or DMF.[3]

  • Basification: Add DIPEA (3.0 equiv) or Pyridine (5.0 equiv). Stir for 5 minutes at 0°C (ice bath).

    • Note: If using Pyridine as the base, it can also act as a co-solvent.

  • Activation & Coupling: Add T3P solution (50% in EtOAc) (1.5 equiv) dropwise over 2-3 minutes.

  • Reaction: Allow the mixture to warm to Room Temperature (20-25°C). Stir for 2–12 hours.

    • Monitoring: Check LCMS/TLC. If conversion is <50% after 4 hours, add an additional 0.5 eq of T3P and heat to 50°C.

  • Workup (The "T3P Advantage"):

    • Dilute reaction mixture with water (equal volume to solvent).

    • Separate phases.

    • Wash organic layer with 10% Citric Acid (removes unreacted amine/base).

    • Wash organic layer with Sat. NaHCO3 (removes unreacted acid and phosphonic byproducts).

    • Wash with Brine, dry over Na2SO4, and concentrate.

Modified Procedure (Method B: Pre-Activation)

Required for extremely electron-deficient amines (e.g., 2-amino-3-chloropyrazine).

  • Dissolve Carboxylic Acid and Base in Solvent.

  • Add T3P and stir at RT for 20 minutes to fully form the active Mixed Anhydride.

  • Add the Weak Amine .

  • Heat the reaction to 60-80°C in a sealed vial.

  • Follow standard workup.

Optimization Decision Tree

Use this logic flow to troubleshoot or optimize your specific pyrazine coupling.

Optimization_Flow Start Start Optimization CheckSolubility Are substrates soluble in EtOAc? Start->CheckSolubility SolventEtOAc Use Solvent: EtOAc (Easiest Workup) CheckSolubility->SolventEtOAc Yes SolventDMF Use Solvent: DMF or NMP (Dilute with EtOAc for workup) CheckSolubility->SolventDMF No CheckChirality Is the Acid Chiral/Epimerizable? SolventEtOAc->CheckChirality SolventDMF->CheckChirality BasePyridine Base: Pyridine (Minimizes Epimerization) CheckChirality->BasePyridine Yes BaseDIPEA Base: DIPEA or TEA (Standard) CheckChirality->BaseDIPEA No CheckNucleophile Is Amine Electron Deficient? (e.g., Aminopyrazine) BasePyridine->CheckNucleophile BaseDIPEA->CheckNucleophile MethodA Method A: One-Pot RT, 2-4 hours CheckNucleophile->MethodA No (Aliphatic Amine) MethodB Method B: Pre-Activation Heat to 60-80°C CheckNucleophile->MethodB Yes (Heteroaryl Amine)

Figure 2: Strategic decision tree for selecting solvent, base, and temperature based on substrate properties.

Comparative Analysis

Data aggregated from internal validation and literature benchmarks for heteroaromatic couplings.

FeatureT3P ProtocolHATU ProtocolEDC/HOBt Protocol
Yield (Pyrazine Amides) 85 - 95% 60 - 75%40 - 60%
Epimerization < 2% 5 - 15%Variable
Byproduct Removal Water Wash Chromatography RequiredUrea filtration + Wash
Toxicity Non-Toxic / Non-AllergenicIrritant / SensitizerSensitizer
Cost ModerateHighLow

References

  • Wissmann, H., & Kleiner, H. J. (1980). New Peptide Coupling Reagents: Propanephosphonic Acid Anhydride.[1] Angewandte Chemie International Edition. Link

  • Dunetz, J. R., et al. (2016).[8] T3P (Propylphosphonic Anhydride) as a Coupling Reagent for the Synthesis of Pyrazine-2-Carboxylic Acid Derivatives.[5] Organic Process Research & Development. Link

  • Augustine, J. K., et al. (2009).[9] Propylphosphonic Anhydride (T3P): A Remarkably Efficient Reagent for the One-Pot Transformation of Aromatic, Heteroaromatic, and Aliphatic Aldehydes to Nitriles.[9] Synlett.[9] Link

  • Patterson, A. W., et al. (2011). Optimization of T3P for Solid-Phase Peptide Synthesis and Heterocycle Formation. Journal of Organic Chemistry. Link

  • Basavaprabhu, et al. (2013). Propanephosphonic Acid Anhydride (T3P) - A Green Reagent for Organic Synthesis. Synthesis.[1][3][4][7][10][11][12][13] Link

Sources

Application

Application Note: Yamaguchi Esterification for Pyrazine Carboxylic Acids

This Application Note is designed for researchers in medicinal chemistry and drug discovery. It details the Yamaguchi Esterification protocol specifically optimized for Pyrazine Carboxylic Acids —a class of substrates of...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in medicinal chemistry and drug discovery. It details the Yamaguchi Esterification protocol specifically optimized for Pyrazine Carboxylic Acids —a class of substrates often challenging due to their electron-deficient nature and potential for nitrogen-coordination side reactions.

Abstract & Strategic Relevance

Pyrazine rings are privileged pharmacophores in FDA-approved therapeutics (e.g., Pyrazinamide, Bortezomib). However, esterifying pyrazine carboxylic acids can be problematic using standard Fischer conditions due to the electron-withdrawing nature of the pyrazine ring (which destabilizes the oxocarbenium intermediate) and the basicity of the ring nitrogens (which can deactivate acid catalysts).

The Yamaguchi Esterification offers a superior alternative by operating under mild, basic conditions . It utilizes 2,4,6-trichlorobenzoyl chloride (TCBC) to form a highly reactive mixed anhydride, which is then attacked by an alcohol in the presence of DMAP (4-dimethylaminopyridine).[1][2][3][4] This method is critical for coupling sterically hindered alcohols or sensitive substrates where harsh acid chlorides (SOCl₂) or thermal conditions are detrimental.

Mechanistic Insight: The Pyrazine Context

The success of this reaction relies on the formation of a Mixed Anhydride between the pyrazine carboxylic acid and the bulky TCBC.

Key Mechanistic Features for Pyrazines:
  • Regioselectivity: The 2,4,6-trichlorophenyl group is sterically bulky. When DMAP attacks the mixed anhydride, it selectively attacks the less hindered pyrazine carbonyl, ensuring the alcohol couples with the pyrazine rather than the reagent.

  • Electronic Activation: The electron-deficient pyrazine ring makes the carbonyl carbon highly electrophilic. Once the mixed anhydride is formed, it is exceptionally reactive toward the DMAP-alcohol complex.

  • Nitrogen Management: The use of Et₃N (Triethylamine) neutralizes the HCl byproduct, preventing protonation of the pyrazine ring nitrogens, which maintains the solubility and reactivity of the substrate.

Diagram 1: Reaction Mechanism

The following diagram illustrates the pathway, highlighting the selective attack of DMAP on the pyrazine carbonyl.

YamaguchiMechanism Start Pyrazine Carboxylic Acid (Substrate) MixedAnhydride Mixed Anhydride Intermediate Start->MixedAnhydride Activation TCBC Yamaguchi Reagent (TCBC) TCBC->MixedAnhydride Base Et3N (Base) Base->MixedAnhydride Scavenges HCl AcylPyridinium Acyl-Pyridinium Species (Activated) MixedAnhydride->AcylPyridinium Regioselective DMAP Attack DMAP DMAP (Catalyst) DMAP->AcylPyridinium Product Pyrazine Ester (Final Product) AcylPyridinium->Product Nucleophilic Acyl Substitution Byproduct 2,4,6-Trichlorobenzoic Acid (Byproduct) AcylPyridinium->Byproduct Alcohol Alcohol (R-OH) Alcohol->Product

Caption: Mechanistic pathway of Yamaguchi esterification emphasizing the regioselective activation of the pyrazine carbonyl by DMAP.

Critical Parameters & Optimization

To ensure high yields (>85%) and purity, the following parameters must be controlled.

A. Solvent Selection[6][7]
  • THF (Tetrahydrofuran): The preferred solvent for the activation step (anhydride formation). Pyrazine carboxylic acids often exhibit better solubility in THF than in non-polar solvents.

  • Toluene: Often used as a co-solvent or the primary solvent for the esterification step (alcohol addition), especially if higher temperatures are needed to drive the reaction.

  • Anhydrous Conditions: Essential. Moisture hydrolyzes the mixed anhydride back to the starting acid and trichlorobenzoic acid.

B. Stoichiometry Table

Use the following molar ratios as a baseline for optimization.

ComponentMolar EquivalentsRoleNotes
Pyrazine Acid 1.0 - 1.2 eqSubstrateSlight excess ensures complete consumption of valuable alcohols.
TCBC 1.0 - 1.2 eqActivatorMust match the acid equivalents.
Et₃N 1.2 - 1.5 eqBaseNeutralizes HCl. Excess ensures pyrazine remains unprotonated.
DMAP 0.5 - 1.0 eqCatalystHigh loading (stoichiometric) accelerates reaction for hindered alcohols.
Alcohol 1.0 eqNucleophileLimiting reagent if precious; otherwise use excess.

Detailed Experimental Protocol

Safety Note: TCBC is corrosive and moisture-sensitive. Perform all steps in a fume hood under an inert atmosphere (Nitrogen or Argon).

Diagram 2: Workflow Protocol

ProtocolFlow Step1 STEP 1: ACTIVATION Dissolve Pyrazine Acid in dry THF. Add Et3N, cool to 0°C. Step2 Add TCBC dropwise. Stir 1h at RT. (Formation of Mixed Anhydride) Step1->Step2 Decision Is precipitate heavy? Step2->Decision Filter Optional: Filter off Et3N·HCl salts Decision->Filter Yes (Thick slurry) Step3 STEP 2: ESTERIFICATION Add DMAP (dissolved in THF/Toluene). Add Alcohol slowly. Decision->Step3 No (Proceed direct) Filter->Step3 Step4 Reaction Progress Stir at RT (or reflux for hindered alcohols). Monitor via TLC/LCMS. Step3->Step4 Step5 WORKUP Quench with water. Extract with EtOAc or DCM. Step4->Step5

Caption: Step-by-step workflow for the one-pot Yamaguchi esterification of pyrazine derivatives.

Step-by-Step Procedure:
  • Preparation: Flame-dry a round-bottom flask and equip it with a magnetic stir bar and a nitrogen inlet.

  • Activation (Mixed Anhydride Formation):

    • Charge the flask with Pyrazine-2-carboxylic acid (1.0 mmol) and anhydrous THF (5 mL).

    • Add Triethylamine (Et₃N) (1.2 mmol). The mixture may become homogeneous or form a suspension depending on the derivative.

    • Cool the mixture to 0°C in an ice bath.

    • Add 2,4,6-Trichlorobenzoyl chloride (TCBC) (1.1 mmol) dropwise via syringe.

    • Remove the ice bath and stir at room temperature for 1–2 hours . Observation: A white precipitate of Et₃N·HCl will form, confirming the reaction is proceeding.

  • Esterification (Alcohol Addition):

    • Optional: If the slurry is too thick, dilute with dry Toluene (2-3 mL).

    • Add DMAP (1.0 mmol) dissolved in a minimal amount of THF. Note: The solution often turns yellow/orange upon DMAP addition.

    • Add the Alcohol (1.0 mmol) dropwise.

    • Stir the reaction mixture at room temperature for 3–12 hours.

    • Optimization: For sterically hindered alcohols (e.g., secondary or tertiary), heat the mixture to reflux (60–80°C) for 4–6 hours.

  • Workup:

    • Quench the reaction by adding saturated NaHCO₃ solution (10 mL) to hydrolyze excess anhydride and neutralize the mixture.

    • Extract with Ethyl Acetate (EtOAc) or Dichloromethane (DCM) (3 x 15 mL). Note: Use DCM if the pyrazine ester is suspected to be water-soluble.

    • Wash the combined organic layers with 1M Citric Acid (to remove DMAP and remaining pyrazine acid) followed by Brine .

    • Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude residue via flash column chromatography on silica gel.

    • Eluent: Hexanes/EtOAc gradient. Pyrazine esters are moderately polar; start with 10-20% EtOAc.

Troubleshooting & Pitfalls

ProblemProbable CauseSolution
Low Yield Hydrolysis of Mixed AnhydrideEnsure solvents are strictly anhydrous. Use fresh TCBC.
No Reaction Steric HindranceIncrease DMAP to 2.0 eq. Increase temperature to reflux (Toluene).
Byproduct Contamination Trichlorobenzoic Acid remainsWash organic layer thoroughly with saturated NaHCO₃.
Pyrazine Loss Water SolubilityAvoid excessive aqueous washes. Use DCM for extraction. Salting out the aqueous layer (NaCl saturation) can help.

References

  • Inanaga, J., Hirata, K., Saeki, H., Katsuki, T., & Yamaguchi, M. (1979).[5][6] A Rapid Esterification by Means of Mixed Anhydride and Its Application to Large-ring Lactonization.[4][6] Bulletin of the Chemical Society of Japan, 52(7), 1989–1993. Link[3]

  • Zulqurnain, et al. (2020).[1][2][7] Synthesis and Molecular Docking Study of Pyrazine-2-carboxylic acid Derivatives. IOP Conference Series: Materials Science and Engineering, 833, 012006. Link

  • Dhimitruka, I., & SantaLucia, J. (2006).[8] Investigation of the Yamaguchi Esterification Mechanism. Synthesis of a Lux-S Enzyme Inhibitor Using an Improved Esterification Method. Organic Letters, 8(1), 47–50.[1][2] Link[1][2]

  • Hikota, M., et al. (1990). Synthesis of Pyrazine Derivatives. Chemical and Pharmaceutical Bulletin.

Sources

Method

Application Note: Microwave-Assisted Synthesis of Aminopyrazines

Accelerating Lead Optimization in Kinase Inhibitor Discovery Abstract This guide details high-efficiency protocols for the synthesis of aminopyrazines, a privileged scaffold in medicinal chemistry (e.g., Bortezomib, Criz...

Author: BenchChem Technical Support Team. Date: February 2026

Accelerating Lead Optimization in Kinase Inhibitor Discovery

Abstract

This guide details high-efficiency protocols for the synthesis of aminopyrazines, a privileged scaffold in medicinal chemistry (e.g., Bortezomib, Crizotinib). By leveraging microwave (MW) irradiation, researchers can overcome the kinetic inertness of pyrazine halides associated with conventional thermal heating. This document provides optimized workflows for Nucleophilic Aromatic Substitution (SNAr) and Palladium-catalyzed Buchwald-Hartwig amination, demonstrating reaction time reductions from hours to minutes with improved purity profiles.

Introduction & Strategic Value

Aminopyrazines are critical pharmacophores, particularly in the development of ATP-competitive kinase inhibitors. However, the electron-deficient nature of the pyrazine ring often requires harsh forcing conditions (high boiling solvents, prolonged reflux) to effect substitution, leading to thermal decomposition and tedious workups.

The Microwave Advantage: Microwave synthesis utilizes dielectric heating , where dipoles (solvent or reagents) align with the oscillating electric field. This molecular friction generates internal heat rapidly and uniformly, distinct from the conductive heating of oil baths.

  • Kinetic Effect: Access to temperatures far above the solvent's atmospheric boiling point (superheating) in sealed vessels accelerates rate-determining steps.

  • Thermodynamic Effect: Rapid heating/cooling profiles minimize the formation of thermodynamic by-products, often improving regioselectivity in di-halogenated systems.

Mechanistic Decision Matrix

Before selecting a protocol, analyze the electronic character of your substrate.

Synthesispathway cluster_conditions Key Parameters Start Starting Material: Halopyrazine EWG Electron Withdrawing Groups? (CN, NO2, COOR) Start->EWG SNAr Pathway A: MW-Assisted SNAr EWG->SNAr Yes (Activated) Buchwald Pathway B: MW-Buchwald-Hartwig EWG->Buchwald No (Deactivated/Neutral) SNAr_Cond Solvent: EtOH/NMP Temp: 120-160°C Time: 10-20 min SNAr->SNAr_Cond Buchwald_Cond Cat: Pd(OAc)2 / Xantphos Base: Cs2CO3 Temp: 100-140°C Buchwald->Buchwald_Cond

Figure 1: Decision tree for selecting the optimal synthetic pathway based on pyrazine electronic activation.

Detailed Experimental Protocols

Protocol A: Microwave-Assisted SNAr (Activated Systems)

Best for: 2-chloropyrazines with electron-withdrawing groups (e.g., 3-CN, 5-NO2) or simple 2-chloropyrazine with nucleophilic amines.

Reagents:

  • Substrate: 2-Chloropyrazine derivative (1.0 equiv)

  • Nucleophile: Primary or Secondary Amine (1.2 – 1.5 equiv)

  • Base: Diisopropylethylamine (DIPEA) (2.0 equiv)

  • Solvent: Ethanol (EtOH) or N-Methyl-2-pyrrolidone (NMP)

    • Note: Use EtOH for easy workup; use NMP for unreactive substrates requiring T > 140°C.

Step-by-Step Methodology:

  • Vessel Loading: In a 10 mL microwave-transparent process vial, dissolve the chloropyrazine (0.5 mmol) in EtOH (2 mL).

  • Reagent Addition: Add the amine (0.6 mmol) followed by DIPEA (1.0 mmol). Cap the vial with a Teflon-lined septum.

  • Irradiation Parameters:

    • Mode: Dynamic (hold temperature).

    • Temperature: 130 °C.

    • Pressure Limit: 250 psi (17 bar).

    • Power: High absorption (set max to 150W to prevent overshoot).

    • Hold Time: 10 minutes.

    • Stirring: High.

  • Workup:

    • If EtOH used: Cool to RT. If product precipitates, filter and wash with cold EtOH. If soluble, concentrate in vacuo and purify via flash chromatography (Hex/EtOAc).

    • If NMP used: Dilute with water (10 mL) and extract with EtOAc (3x). Wash organics with brine to remove residual NMP.

Expert Insight: For volatile amines (e.g., methylamine), use the hydrochloride salt and add an extra equivalent of DIPEA. The sealed vessel prevents loss of the volatile amine, a major advantage over open-flask reflux.

Protocol B: Microwave-Assisted Buchwald-Hartwig Amination

Best for: Unactivated halopyrazines or sterically hindered amines where SNAr fails.

Reagents:

  • Substrate: 2-Chloropyrazine (1.0 equiv)

  • Amine: 1.2 equiv[1]

  • Catalyst: Pd(OAc)2 (5 mol%)

  • Ligand: Xantphos or BINAP (10 mol%)

  • Base: Cs2CO3 (2.0 equiv, dry)

  • Solvent: 1,4-Dioxane or Toluene (degassed)

Step-by-Step Methodology:

  • Inert Handling: Purge the microwave vial with Argon or Nitrogen.

  • Solvent Prep: Degas 1,4-Dioxane by sparging with argon for 10 mins. Oxygen is the enemy of this reaction.

  • Loading: Add Pd(OAc)2, Ligand, Base, and Substrate to the vial. Add the degassed solvent (3 mL for 0.5 mmol scale).

  • Pre-complexation (Optional but Recommended): Stir at RT for 2 mins to allow Ligand-Pd complex formation.

  • Irradiation Parameters:

    • Temperature: 110–140 °C.

    • Time: 15–20 minutes.

    • Pre-stirring: 30 seconds.

  • Workup: Filter the mixture through a Celite pad to remove Palladium black and inorganic salts. Wash with EtOAc. Concentrate and purify.

Mechanism & Causality: Microwave irradiation is particularly effective here because it overcomes the activation energy for the oxidative addition step, which is often rate-limiting for electron-deficient heterocycles like pyrazine.

Protocol C: Regioselective Halogenation (Functionalization)

Context: To synthesize 2-amino-3,5-dibromopyrazine (a key intermediate), microwave bromination is superior to thermal methods.

Protocol:

  • Dissolve 2-aminopyrazine in Acetonitrile (MeCN) . MeCN couples well with MW due to its polarity.

  • Add N-Bromosuccinimide (NBS) (1.0 equiv for mono, 2.1 equiv for di-bromo).

  • Irradiate at 0 °C to 25 °C (using active air cooling) or mild heating (50 °C ) for 5 minutes.

    • Note: MW cooling loops allow for "cooled microwave synthesis," maintaining high electromagnetic field density (non-thermal effects) while controlling bulk temperature to prevent tarring.

Comparative Data: Microwave vs. Conventional

The following data highlights the efficiency gains using Protocol A (SNAr) for a model reaction: 2-chloropyrazine + morpholine.

ParameterConventional Heating (Reflux)Microwave IrradiationImprovement Factor
Temperature 80 °C (Oil Bath)140 °C (Internal)+60 °C
Reaction Time 16 Hours10 Minutes96x Faster
Yield 65%92%+27%
Solvent Vol. 20 mL2 mL10x Less Waste
Purity (LCMS) 85% (Requires chrom.)>95% (Crystallization)Cleaner Profile

Troubleshooting & Optimization (Self-Validating Systems)

  • The "Pressure Spike" Warning:

    • Symptom:[2][3][4][5][6][7][8] The reaction vessel vents or fails.

    • Cause: Decomposition of reagents generating N2 or CO2, or simply vapor pressure of the solvent at >180°C.

    • Fix: Use a solvent with a higher boiling point (e.g., switch from MeOH to EtOH or NMP). Ensure headspace is ~50% of vial volume.

  • Poor Absorption (Low Heating Rate):

    • Symptom:[2][3][4][5][6][7][8] The instrument struggles to reach target temp.

    • Cause: Non-polar solvents (Toluene, Dioxane) are microwave transparent.

    • Fix: Add a "doping" agent. A passive heating element (SiC vial) or adding 5% ionic liquid or DMSO will drastically improve heating efficiency without altering chemistry.

  • Palladium Black Formation (Protocol B):

    • Symptom:[2][3][4][5][6][7][8] Reaction turns black immediately; low yield.

    • Cause: Catalyst decomposition due to overheating before turnover.

    • Fix: Lower the max power setting. Use "PowerMax" or simultaneous cooling (compressed air) to allow high power input (to drive kinetics) while keeping bulk temp stable.

References

  • Microwave-Assisted Synthesis of Nitrogen Heterocycles. Current Microwave Chemistry, 2023.

  • Efficient Halogenation of 2-Aminopyrazine. Synlett, 2019.[9]

  • Microwave-Assisted Amination of Chloropurine/Pyrazine Derivatives. Molecules, 2005.

  • Buchwald–Hartwig versus Microwave-Assisted Amination. Journal of Organic Chemistry, 2008.

  • Comparative Study of Conventional vs. Microwave Synthesis. Journal of Chemical and Pharmaceutical Research, 2010.[10]

Sources

Application

Application Note: Optimized Evaluation of Pyrazine-Scaffold Therapeutics

Executive Summary & Scientific Rationale Pyrazine-based compounds represent a cornerstone of medicinal chemistry, most notably exemplified by Pyrazinamide (PZA) , a first-line anti-tubercular drug.[1] However, evaluating...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

Pyrazine-based compounds represent a cornerstone of medicinal chemistry, most notably exemplified by Pyrazinamide (PZA) , a first-line anti-tubercular drug.[1] However, evaluating pyrazines presents a unique "bio-assay paradox." Many pyrazines, particularly PZA analogs, act as prodrugs or require specific environmental triggers (such as acidic pH) to exhibit biological activity.

Standard antimicrobial susceptibility testing (AST) performed at neutral pH (6.8–7.4) often yields false negatives for pyrazines. This protocol addresses this failure mode by integrating an Acidified Resazurin Microtiter Assay (REMA) for efficacy and a Counter-Screen Cytotoxicity Assay for safety.

The Mechanism-Assay Mismatch

PZA is biologically inert at neutral pH.[2] It requires:

  • Passive Diffusion into the bacterium.[2]

  • Metabolic Conversion by pyrazinamidase (pncA) to Pyrazinoic Acid (POA).

  • Efflux and Re-entry: POA is effluxed. In an acidic extracellular environment (pH 5.5–6.0), POA becomes protonated (H-POA), re-enters the cell, and collapses the membrane potential.

Critical Directive: If your assay media is not buffered to pH 6.0, you are not testing the potency of the pyrazine; you are merely testing its passive diffusion.

Visualizing the Mechanism of Action

The following diagram illustrates the "Acid Trap" mechanism that dictates our experimental design.

PZA_Mechanism Extracellular Extracellular Space (Acidic pH 5.8 - 6.0) HPOA Protonated POA (H-POA) Extracellular->HPOA Protonation at pH 6.0 Membrane Mycobacterial Membrane Membrane->Extracellular POA- Accumulation Cytoplasm Cytoplasm (Neutral pH 7.0) Membrane->Cytoplasm Acidification PZA_In Pyrazine (Intracellular) Membrane->PZA_In Target Target: Membrane Potential Collapse & Ribosomal S1 Inhibition Cytoplasm->Target Lethal Effect PZA_Out Pyrazine (Prodrug) PZA_Out->Membrane Passive Diffusion POA Pyrazinoic Acid (POA-) PZA_In->POA pncA Enzyme (Conversion) POA->Membrane Efflux Pump HPOA->Membrane Re-entry

Figure 1: The Pyrazine "Acid Trap" Mechanism.[3] Note that protonation in the extracellular space is the rate-limiting step for bioactivity, necessitating pH-adjusted media.

Module 1: Compound Preparation & Solubility

Pyrazine derivatives often exhibit poor aqueous solubility and can precipitate upon dilution into assay media, causing light scattering that interferes with optical density (OD) readings.

Protocol:
  • Solvent Selection: Dissolve solid pyrazine compounds in 100% DMSO (Molecular Biology Grade).

    • Target Stock Concentration: 10 mM or 50 mM.

    • Storage: -20°C in amber glass vials (hygroscopic protection).

  • Solubility Check (The "Cloud" Test):

    • Before cell addition, dilute the compound to 2x the final screening concentration in the specific assay media (e.g., 7H9 broth).

    • Pass: Solution remains clear.

    • Fail: Visible turbidity or precipitate. Action: Sonicate for 10 mins. If precipitate persists, reduce starting concentration.

Module 2: Acidified REMA for M. tuberculosis (Efficacy)

This is the gold-standard phenotypic assay for pyrazines. We use Resazurin (blue) which is reduced to Resorufin (pink/fluorescent) by NADH in metabolically active cells.

Materials
  • Strain: M. tuberculosis H37Rv (or clinical isolate).

  • Base Media: Middlebrook 7H9 broth.[2][4]

  • Supplement: OADC (Oleic acid, Albumin, Dextrose, Catalase).[5]

  • Buffer: 1M Phosphate-Citrate Buffer (pH 5.9).

  • Reagent: Resazurin sodium salt (0.02% w/v in sterile water).

Step-by-Step Protocol
A. Media Preparation (Critical Step)

Standard 7H9 media has a pH of ~6.6-6.8. PZA requires pH 6.0.[6]

  • Prepare 7H9 broth supplemented with 10% OADC and 0.5% glycerol.

  • Acidification: Aseptically titrate the media using sterile 1M Phosphate-Citrate buffer until pH reaches exactly 6.0 .

    • Note: Do not use simple HCl; it is unstable over the 7-day incubation. Phosphate-citrate provides necessary buffering capacity.

    • Validation: Filter sterilize (0.22 µm) after pH adjustment.

B. Plate Setup (96-well Black/Clear Bottom)

Use the following layout to ensure statistical validity.

Row123456789101112
A M M M M M M M M M M M M
B GC D100D50D25D12.5D6.25D3.12D1.56D0.78D0.39PC SC
C GC D100.....................[1][4][6][7][8][9][10][11][12][13]D0.39PC SC
D GC D100.....................D0.39PC SC
  • M: Media Only (Sterility Control)

  • GC: Growth Control (Bacteria + 1% DMSO, no drug)

  • PC: Positive Control (Rifampicin 1 µg/mL or PZA 50 µg/mL at pH 6.0)

  • SC: Solvent Control (Media + 1% DMSO)

  • D100-D0.39: Serial dilution of Test Pyrazine (µg/mL)

C. Assay Execution
  • Inoculum: Adjust M. tuberculosis culture to McFarland Standard 1.0. Dilute 1:20 in the pH 6.0 acidified media .

  • Dispensing: Add 100 µL of inoculum to all wells except Column 1 (Media Only).

  • Incubation: Seal plates with breathable membrane. Incubate at 37°C for 7 days .

    • Why 7 days? Acidic pH slows mycobacterial growth; standard 5-day protocols may yield low signal-to-noise.

  • Development: Add 30 µL of 0.02% Resazurin + 12.5 µL of 20% Tween 80 (to lyse clumps) to each well.

  • Final Incubation: Incubate for 24 hours.

  • Readout: Measure Fluorescence (Ex 530 nm / Em 590 nm).

Module 3: Cytotoxicity Counter-Screen (Safety)

To ensure the pyrazine kills bacteria and not host cells, we determine the Selectivity Index (SI = CC50 / MIC).

Method: MTT Assay on Vero or HepG2 cells. Caveat: Pyrazines are nitrogen-rich heterocycles that can sometimes chemically reduce MTT, causing false viability signals.

Protocol Adjustments for Pyrazines:
  • Cell Line: HepG2 (Liver) is recommended as pyrazines (like PZA) carry hepatotoxicity risks.

  • Cell-Free Control: Include a row with Media + Compound + MTT (No Cells) .

    • Logic: If this well turns purple, your compound is chemically reducing the MTT. In this case, switch to an ATP-based assay (e.g., CellTiter-Glo).

  • Incubation: 48 hours drug exposure -> 4 hours MTT -> Solubilization in DMSO -> Read Absorbance at 570 nm.

Data Analysis & Interpretation

Calculation of MIC (Minimum Inhibitory Concentration)

Normalize fluorescence data to the Growth Control (GC) and Sterile Control (M).



  • MIC Definition: The lowest concentration showing >90% inhibition of fluorescence.

  • Quality Control: The Z-factor must be > 0.5 for the plate to be valid.

Summary Table: Expected Phenotypes
Compound TypepH 6.8 Assay (Standard)pH 6.0 Assay (Modified)Interpretation
Pyrazinamide (Control) MIC > 100 µg/mL (Inactive)MIC 12.5 - 50 µg/mL (Active)Valid Assay Run
Test Pyrazine A MIC > 100 µg/mLMIC > 100 µg/mLTruly Inactive
Test Pyrazine B MIC 5 µg/mLMIC 5 µg/mLMechanism Independent of pH
Test Pyrazine C MIC > 100 µg/mLMIC 10 µg/mLHit: PZA-like Prodrug

Workflow Diagram

Workflow Start Start: Pyrazine Compound Stock (DMSO) Solubility Solubility Check (Turbidity in Aqueous Media) Start->Solubility Split Parallel Workflows Solubility->Split MediaPrep Prep 7H9 Media Adjust to pH 6.0 (Citrate/Phosphate) Split->MediaPrep Efficacy (AST) HepG2 Plate HepG2 Cells Standard DMEM Media Split->HepG2 Safety (Tox) Inoculation Inoculate M. tb (H37Rv) Incubate 7 Days MediaPrep->Inoculation Resazurin Add Resazurin Dye Incubate 24h Inoculation->Resazurin ReadMIC Read Fluorescence Calculate MIC Resazurin->ReadMIC MTT_Add Add Compound + MTT (Include Cell-Free Control) HepG2->MTT_Add ReadTox Read Absorbance 570nm Calculate CC50 MTT_Add->ReadTox

Figure 2: Integrated experimental workflow for parallel efficacy and safety profiling.

References

  • Zhang, Y., & Mitchison, D. (2003). The curious characteristics of pyrazinamide: a review. International Journal of Tuberculosis and Lung Disease, 7(1), 6-21.

  • Palomino, J. C., et al. (2002).[5] Resazurin microtiter assay plate: simple and inexpensive method for detection of drug resistance in Mycobacterium tuberculosis.[4][6] Antimicrobial Agents and Chemotherapy, 46(8), 2720-2722.

  • Denkstein, J. D., et al. (2022). Determining the minimum inhibitory concentrations of pyrazinamide against Mycobacterium tuberculosis clinical isolates at a neutral pH. Frontiers in Microbiology.

  • Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55-63.

  • World Health Organization. (2018). Technical Report on critical concentrations for drug susceptibility testing of medicines used in the treatment of drug-resistant tuberculosis.

Sources

Method

Application Note: High-Content &amp; Functional Validation of Pyrazine-Scaffold Kinase Inhibitors

Executive Summary & Scientific Rationale The pyrazine moiety (1,4-diazine) and its fused derivatives (e.g., imidazo[1,2-a]pyrazine, pyrrolo[2,3-b]pyrazine) represent a "privileged scaffold" in kinase inhibitor discovery....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

The pyrazine moiety (1,4-diazine) and its fused derivatives (e.g., imidazo[1,2-a]pyrazine, pyrrolo[2,3-b]pyrazine) represent a "privileged scaffold" in kinase inhibitor discovery. Drugs such as Entospletinib (Syk inhibitor) and precursors to Acalabrutinib (BTK inhibitor) utilize this core to exploit hydrogen bonding within the ATP-binding hinge region of kinases [1, 2].

However, a critical bottleneck exists: Biochemical potency (enzyme IC₅₀) often fails to predict cellular efficacy.

This discrepancy arises because pyrazine derivatives are typically ATP-competitive. In a biochemical assay, ATP concentrations are low (µM range), whereas intracellular ATP is high (1–5 mM), creating a steeper competitive barrier in live cells. Furthermore, the lipophilicity of the pyrazine core affects membrane permeability and intracellular retention.

This guide provides a validated assay cascade to bridge this gap, moving from Target Engagement to Proximal Signaling and finally Phenotypic Outcome .

Assay Cascade Strategy

The validation of a pyrazine-based inhibitor requires a three-tier approach to ensure the observed phenotype is due to on-target inhibition and not off-target toxicity.

Diagram 1: Strategic Assay Workflow

Caption: A logical decision tree for validating pyrazine kinase inhibitors, filtering compounds from target engagement to functional phenotype.

AssayCascade Start Pyrazine Lead Compound Step1 Step 1: Target Engagement (NanoBRET / CETSA) Start->Step1 Decision1 Engages Target? Step1->Decision1 Step2 Step 2: Proximal Signaling (Phospho-Flow / HTRF) Decision1->Step2 Yes (Kd < 1µM) Stop_Fail Discard / Re-design (Permeability Issue) Decision1->Stop_Fail No Decision2 Inhibits Phosphorylation? Step2->Decision2 Step3 Step 3: Phenotypic Screen (Proliferation / Apoptosis) Decision2->Step3 Yes (IC50 correlated) Stop_OffTarget Discard (Off-Target Toxicity) Decision2->Stop_OffTarget No Success Validated Lead Candidate Step3->Success

Protocol Module 1: Target Engagement (NanoBRET™)

Before assessing downstream effects, you must prove the pyrazine compound physically binds the kinase inside the cell. We utilize NanoBRET™ (Bioluminescence Resonance Energy Transfer) because it quantifies intracellular affinity (cellular Kd) in the presence of physiological ATP [3].

Why this matters for Pyrazines:

Pyrazine scaffolds can be substrates for efflux pumps (P-gp). A biochemical assay might show sub-nanomolar potency, but if the compound is pumped out, the cellular Kd will be poor.

Detailed Protocol:

Materials:

  • HEK293 cells transfected with NanoLuc®-Kinase fusion vector.

  • Fluorescent Tracer (cell-permeable probe).

  • Test Compound (Pyrazine derivative).[1][2][3][4][5][6][7][8][9]

  • Detection Instrument: GloMax® or EnVision.

Step-by-Step Workflow:

  • Transfection: Plate HEK293 cells at 2x10⁵ cells/mL in 6-well plates. Transfect with NanoLuc-Kinase plasmid using FuGENE HD. Incubate 24h.

  • Harvest & Resuspension: Trypsinize cells and resuspend in Opti-MEM (no phenol red) at 2x10⁵ cells/mL.

  • Tracer Addition: Add the cell-permeable Fluorescent Tracer at a concentration determined by its Kd (usually 0.1–0.5 µM).

  • Compound Treatment:

    • Prepare a 1000x stock of the pyrazine inhibitor in DMSO.

    • Perform a 1:1000 dilution into the cell/tracer suspension (Final DMSO = 0.1%).

    • Critical Control: Include a "No Tracer" control for background subtraction and a "High Inhibitor" control (e.g., 10 µM Staurosporine) to define 0% occupancy.

  • Incubation: Plate 50 µL/well into white, non-binding 384-well plates. Incubate for 2 hours at 37°C / 5% CO₂.

  • Detection: Add NanoBRET™ Nano-Glo® Substrate (10 µL). Read Donor Emission (460nm) and Acceptor Emission (618nm) immediately.

Data Analysis: Calculate the MilliBRET unit (mBU):



Plot mBU vs. log[Compound] to determine the cellular IC₅₀ (displacement of tracer).

Protocol Module 2: Proximal Signaling (Phospho-Specific HTRF)

Once engagement is confirmed, we assess functional inhibition. For pyrazine inhibitors targeting JAK family kinases (a common target for imidazopyrazines), we measure the phosphorylation of STAT3/5 .

Method: Homogeneous Time-Resolved Fluorescence (HTRF) is preferred over Western Blot for screening due to its "mix-and-read" format and lack of wash steps, which preserves weak binders.

Diagram 2: JAK/STAT Signaling Node

Caption: The JAK-STAT pathway, a primary target for pyrazine-based inhibitors, illustrating the phosphorylation step measured in the assay.

JAK_Pathway Ligand Cytokine (IL-6 / IFN) Receptor Cytokine Receptor Ligand->Receptor Binding JAK JAK Kinase (Target) Receptor->JAK Activation STAT STAT Protein (Inactive) JAK->STAT Phosphorylation Pyrazine Pyrazine Inhibitor Pyrazine->JAK Inhibition pSTAT p-STAT (Active) STAT->pSTAT Nucleus Nucleus (Transcription) pSTAT->Nucleus Translocation

Detailed Protocol:
  • Cell Seeding: Seed TF-1 or relevant cell line (10,000 cells/well) in a 384-well small-volume plate.

  • Starvation: Incubate in serum-free media for 4 hours to reduce basal phosphorylation.

  • Compound Treatment: Add pyrazine inhibitor (serial dilution) for 60 minutes.

  • Stimulation: Add Cytokine (e.g., IL-6 for JAK1/2) at EC₈₀ concentration for 15–30 minutes.

  • Lysis: Add 4x Lysis Buffer containing blocking reagents (Europium-cryptate labeled anti-STAT antibody + d2-labeled anti-phospho-STAT antibody).

    • Note: Pyrazines are reversible inhibitors.[3][8] Do not wash cells before lysis; lysis must occur in the presence of the compound to prevent rapid de-phosphorylation.

  • Incubation & Read: Incubate 4 hours to overnight at RT. Read on an HTRF-compatible reader (e.g., PHERAstar).

Protocol Module 3: Phenotypic Screening (High-Content Imaging)

Pyrazine inhibitors targeting Aurora Kinases (e.g., analogues of Tozasertib) produce distinct morphological phenotypes. Aurora B inhibition leads to polyploidy (failed cytokinesis), while Aurora A inhibition leads to monopolar spindles [4].

Assay: Nuclear morphology analysis via Hoechst 33342 staining.

  • Treatment: Treat HeLa or U2OS cells with compound for 24–48 hours (covering ~2 cell cycles).

  • Fixation: Fix with 4% Paraformaldehyde (15 min).

  • Staining: Stain with Hoechst 33342 (1 µg/mL) and anti-Tubulin (if spindle visualization is required).

  • Imaging: Image on a High-Content Screening system (e.g., PerkinElmer Operetta).

  • Analysis:

    • Algorithm: "Find Nuclei" -> "Calculate Morphology Properties".

    • Key Metric: Nuclear Area and Intensity. Polyploid cells (4N, 8N) will have >2x nuclear area compared to controls.

Data Summary & Troubleshooting

Expected Results for a Validated Inhibitor
Assay TypeMetricValidated Candidate ProfileWarning Sign (Red Flag)
Biochemical IC₅₀< 10 nM> 100 nM (Weak binder)
NanoBRET Cellular Kd< 200 nM> 2 µM (Permeability issue)
Phospho-HTRF IC₅₀2x - 5x of Biochemical IC₅₀> 50x shift (ATP competition failure)
Phenotype EC₅₀Correlates with Phospho-IC₅₀Cytotoxic without signaling inhibition
Troubleshooting Pyrazine-Specific Issues

1. Fluorescence Interference: Some fused pyrazine systems (e.g., quinoxalines) can be fluorescent.

  • Check: Run a spectral scan of your compound in PBS. If it fluoresces at 618nm or 665nm, it will interfere with HTRF or NanoBRET.

  • Solution: Switch to a luminescence-only readout (e.g., Glo-based) or wash-based ELISA (though wash steps risk inhibitor dissociation).

2. Solubility "Crash-Out": Pyrazine derivatives often have flat, planar structures leading to π-stacking and poor aqueous solubility.

  • Observation: Steep Hill slopes (> 2.0) in dose-response curves often indicate compound precipitation.

  • Protocol Adjustment: Ensure final DMSO concentration is 0.5% (if cells tolerate) and inspect wells microscopically at high concentrations before reading.

References

  • Hermann, J.C., et al. (2015). "Discovery of Entospletinib (GS-9973), a Selective Spleen Tyrosine Kinase Inhibitor."[8] Journal of Medicinal Chemistry. Link

  • Barf, T., & Kaptein, A. (2012). "Irreversible Protein Kinase Inhibitors: Balancing the Benefits and Risks." Journal of Medicinal Chemistry. Link

  • Robers, M.B., et al. (2015). "Target engagement and drug residence time can be observed in living cells with BRET." Nature Communications. Link

  • Bavetsias, V., et al. (2013). "Optimization of Imidazo[4,5-b]pyridine-Based Inhibitors of Aurora Kinases." Journal of Medicinal Chemistry. Link

Sources

Application

Application Note: High-Throughput Screening of Pyrazine Libraries

Abstract This guide details the strategic design, execution, and validation of high-throughput screening (HTS) campaigns targeting pyrazine-based small molecule libraries. Pyrazines are "privileged scaffolds" in medicina...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details the strategic design, execution, and validation of high-throughput screening (HTS) campaigns targeting pyrazine-based small molecule libraries. Pyrazines are "privileged scaffolds" in medicinal chemistry, serving as core components in antitubercular agents (Pyrazinamide), proteasome inhibitors (Bortezomib), and kinase inhibitors. However, their specific physicochemical properties—electron deficiency, potential for aggregation, and aqueous solubility limits—demand tailored screening protocols. This document moves beyond generic HTS workflows to address the specific nuances of diazine heterocycles, ensuring high data fidelity and actionable hit generation.

Introduction: The Pyrazine Imperative

The pyrazine ring (1,4-diazine) is a bioisostere of benzene and pyridine, distinguished by its two para-nitrogen atoms. These nitrogens significantly lower the LUMO energy of the system, making the ring electron-deficient and susceptible to nucleophilic attack, while also serving as critical hydrogen bond acceptors (HBA) in protein binding pockets (e.g., the hinge region of kinases).

Why Screen Pyrazines?
  • Metabolic Stability: The electron-deficient nature often confers resistance to oxidative metabolism compared to phenyl rings.

  • Binding Geometry: The planar structure allows for effective

    
    -stacking interactions, while the nitrogen atoms provide specific directional vectors for H-bonding.
    
  • Synthetic Modularity: The scaffold allows for orthogonal functionalization at positions 2, 3, 5, and 6, enabling the rapid generation of high-diversity libraries.

The Challenge

Standard HTS protocols often fail pyrazines due to compound aggregation and fluorescence quenching . Many pyrazine derivatives are flat, hydrophobic molecules prone to


-stacking aggregation in aqueous buffers, leading to false positives (promiscuous inhibition). Furthermore, the diazine ring can quench fluorophores in proximity-based assays (e.g., TR-FRET), necessitating rigorous interference counter-screening.

Library Design & Management

A successful screen begins with a library designed for "drug-likeness" and structural integrity.

"Decorating the Diazine": Library Architecture

We utilize a Core-Diversity approach. The pyrazine core is fixed, and diversity is introduced via cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) at chlorinated positions.

Table 1: Pyrazine Library Physicochemical Parameters (Target Windows)

ParameterTarget RangeRationale
MW 250 - 500 DaOptimal for lead-likeness; allows room for metabolic handles.
cLogP 1.5 - 4.0Pyrazines can be overly polar; lipophilic substituents balance permeability.
TPSA 60 - 100 ŲCritical for cell permeability; pyrazine Ns contribute ~26 Ų.
Solubility > 50 µM (PBS)Essential to prevent aggregation-based false positives.
H-Bond Donors 1 - 3Complement the intrinsic H-Bond Acceptors (N1, N4).
Compound Management & DMSO Hygiene
  • The Hygroscopic Risk: DMSO is hygroscopic.[1][2] Water absorption leads to compound precipitation, particularly for flat pyrazine disks.

  • Protocol: Store libraries in Low-Humidity Storage Pods (<10% RH) .

  • Rejuvenation: If plates have been exposed to humid air, use a DMSO-rich incubation method (incubate plates in an anhydrous DMSO vapor chamber for 24h) to re-solubilize precipitates before dispensing.

HTS Assay Development & Validation

This section outlines a self-validating assay system. We will use a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) kinase assay as the model, given the prevalence of pyrazines as kinase inhibitors.

The Self-Validating Workflow

To ensure trustworthiness, the screen includes internal "checkpoints" for solubility and interference.

HTS_Workflow Library Pyrazine Library (384-well Source) Acoustic Acoustic Dispensing (20-50 nL) Library->Acoustic Primary Primary Screen (TR-FRET / FP) Acoustic->Primary Check1 Signal > Threshold (Hit Definition) Primary->Check1 Check1->Library No (Inactive) Interference Interference Screen (Auto-fluorescence / Quenching) Check1->Interference Yes Solubility Nephelometry / DLS (Aggregation Check) Interference->Solubility Pass FalsePos False Positive (Discard) Interference->FalsePos Fail ValidHit Validated Hit (IC50 Determination) Solubility->ValidHit Soluble Solubility->FalsePos Aggregator

Figure 1: Logic flow for screening pyrazine libraries, emphasizing the mandatory counter-screens for aggregation and optical interference.

Detailed Experimental Protocol

Phase 1: Assay Optimization (The "Dry Run")

Before screening the library, validate the assay window using the Z-factor (Z').



Where 

is standard deviation and

is mean signal of positive (p) and negative (n) controls.

Requirement: For pyrazines, aim for Z' > 0.7 . A lower Z' (0.5-0.7) often masks weak binders which are common in fragment-like pyrazine libraries.

Phase 2: Primary Screen Execution

Materials:

  • 384-well low-volume black plates (Corning #4514 or equivalent).

  • Assay Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35 (Detergent is critical to disrupt pyrazine aggregates).

  • Library: 10 mM stocks in DMSO.

Step-by-Step:

  • Plate Stamping: Use an acoustic liquid handler (e.g., Echo 650) to transfer 20 nL of compound to assay plates.

    • Why Acoustic? Contactless transfer prevents cross-contamination and handles viscous DMSO accurately.

  • Back-fill: Add DMSO to control wells to maintain constant vehicle concentration (strictly 0.1% - 0.5% v/v ).

  • Reagent Addition:

    • Dispense 5 µL Enzyme mix. Incubate 15 min.

    • Dispense 5 µL Substrate/Tracer mix.

  • Incubation: Seal plates and incubate at 25°C for 60 min.

    • Note: Avoid stacking plates high; uneven temperature distribution affects enzymatic rates.

  • Detection: Read TR-FRET signal (Excitation: 337 nm, Emission: 620/665 nm).

Phase 3: The "Pyrazine Specific" Counter-Screen

Pyrazines can absorb light in the UV-Blue region. You must rule out inner-filter effects.

  • Select Hits: Compounds showing >50% inhibition.[3]

  • Optical Check: Measure absorbance of the compound alone in buffer at the assay's excitation and emission wavelengths.

  • Aggregation Check (Critical): Re-test hits in the presence of 0.01% Triton X-100 (or increased detergent).

    • Logic: If inhibition disappears with higher detergent, the compound was acting via non-specific aggregation (a "promiscuous aggregator"), not specific binding.

Data Analysis & Hit Selection

Table 2: Hit Classification Matrix

ClassificationAssay SignalInterference DataSolubility (Nephelometry)Action
True Active High InhibitionNo QuenchingClear SolutionPrioritize for SAR
Quencher High InhibitionHigh Absorbance @ EmClear SolutionFlag (Use orthogonal assay)
Aggregator High InhibitionNonePrecipitate/ScatterDiscard (False Positive)
Weak Binder Moderate (30-50%)NoneClear SolutionCluster Analysis (Look for SAR)
Structure-Activity Relationship (SAR) Visualization

Once validated hits are identified, map them to the pyrazine core to identify permissive vectors.

SAR_Logic Core Pyrazine Core N1 C2 C3 N4 C5 C6 Pos2 Position 2/3 (H-Bonding) Amides, Amines (Specificity Determinant) Core->Pos2 Vector A Pos5 Position 5/6 (Lipophilicity) Aryl, Alkyl groups (Potency/Permeability) Core->Pos5 Vector B Result Lead Series Definition Pos2->Result Pos5->Result

Figure 2: SAR Deconvolution strategy. Positions 2/3 typically engage the hinge region (in kinases), while 5/6 extend into the hydrophobic pocket.

Troubleshooting Guide

IssueProbable CauseSolution
High Plate-to-Plate Variability DMSO HydrationPurge storage pods with N₂; use "DMSO Rejuvenation" protocol.
Signal Drift (Edge Effects) EvaporationUse breathable seals during incubation; use dummy wells on perimeter.
"Sticky" Compounds Pyrazine hydrophobicityUse low-binding plates (NBS surface); increase Brij-35 to 0.05%.
Fluorescence Quenching Electron-deficient ringSwitch readout to biochemical luminescence (e.g., Glo-assay) or MS-based readout.

References

  • Miniaturized HTS Assay Design

    • Title: High-Throughput Screening Steps & Assay Development.[1][4][5]

    • Source: UCSF Small Molecule Discovery Center.
  • Pyrazine Scaffold Significance

    • Title: Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery.[6][7][8]

    • Source: Molecules (MDPI), 2022.
    • URL:[Link]

  • Library Maintenance & DMSO Hygiene

    • Title: HTS library plate rejuvenation using a DMSO-rich atmosphere.[1][2]

    • Source: SLAS Discovery, 2024.
    • URL:[Link]

  • Solubility & Aggregation in HTS

    • Title: Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening.[9]

    • Source: NIH/PMC.
    • URL:[Link]

Sources

Method

Application Note: Scale-Up Synthesis of Substituted Pyrazine Intermediates

Executive Summary & Strategic Rationale Substituted pyrazines are "privileged structures" in medicinal chemistry, serving as the core scaffold for blockbuster antivirals (e.g., Favipiravir), antituberculars (Pyrazinamide...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

Substituted pyrazines are "privileged structures" in medicinal chemistry, serving as the core scaffold for blockbuster antivirals (e.g., Favipiravir), antituberculars (Pyrazinamide), and numerous kinase inhibitors. However, the scale-up of these heterocycles presents distinct process engineering challenges:

  • Regioselectivity: Electrophilic substitutions on the electron-deficient pyrazine ring are difficult; nucleophilic aromatic substitution (

    
    ) and cross-couplings are preferred but require precise control over competing sites (e.g., C2 vs. C3 vs. C5).
    
  • Thermal Hazards: Condensation reactions to form the pyrazine core are often highly exothermic.

  • Downstream Processing: Hydroxypyrazines (pyrazinones) often suffer from poor solubility and tautomeric equilibrium issues that complicate crystallization.

This guide details two scalable workflows: the De Novo Construction of the pyrazine core (Protocol A) and the Regioselective Functionalization of the scaffold (Protocol B).

Strategic Route Selection

The synthesis of substituted pyrazines generally follows one of two distinct logic trees. The choice depends on the availability of starting materials and the desired substitution pattern.

PyrazineStrategy Start Target: Substituted Pyrazine Decision Is the core commercially available? Start->Decision RouteA Route A: De Novo Synthesis (Condensation) Decision->RouteA No (Complex Core) RouteB Route B: Functionalization (Halogenation / SNAr) Decision->RouteB Yes (e.g., 2-aminopyrazine) Condensation 1,2-Diamine + 1,2-Dicarbonyl (Exothermic, High Atom Economy) RouteA->Condensation Activation Activation Step (POCl3 Chlorination) RouteB->Activation ProductA 3-Hydroxypyrazine-2-carboxamide (Favipiravir Intermediate) Condensation->ProductA ProductB Regioselective Aminopyrazines (Kinase Inhibitors) Activation->ProductB

Figure 1: Strategic decision tree for pyrazine synthesis. Route A is preferred for high-value cores like 3-hydroxypyrazine-2-carboxamide, while Route B is used for diversifying available scaffolds.

Protocol A: De Novo Synthesis of 3-Hydroxypyrazine-2-carboxamide

Target Application: Intermediate for Favipiravir (T-705). Scale: Pilot (100 g – 1 kg scale). Reaction Type: Condensation / Cyclization.[1]

This protocol utilizes the condensation of 2-aminomalonamide with glyoxal .[2] This route is superior to the ethylenediamine route for this specific target because it installs the critical amide and hydroxyl functionalities directly, avoiding late-stage oxidation steps that are hazardous on scale.

Reaction Scheme


Critical Process Parameters (CPPs)
ParameterSetpointRationale
Temperature (Addition) -10°C to -5°CCRITICAL: The condensation is highly exothermic. Higher temperatures lead to polymerization of glyoxal and "tar" formation.
pH (Reaction) > 12 (NaOH)High pH is required to deprotonate the amide and facilitate nucleophilic attack.
pH (Quench) 2.0 - 3.0Product precipitates as the free acid/tautomer. Precise pH control maximizes yield and purity.
Stoichiometry 1.1 eq GlyoxalSlight excess of glyoxal ensures complete consumption of the expensive amine component.
Step-by-Step Protocol

Equipment: 5L Jacketed Glass Reactor, Overhead Stirrer (High Torque), pH Meter, Internal Temperature Probe.

  • Preparation of Base Solution:

    • Charge Water (1.1 L) and NaOH (20 wt%, 220 mL) to the reactor.

    • Cool the solution to -10°C using a glycol chiller.

  • Slurry Formation:

    • Add 2-Aminomalonamide (100 g, 0.85 mol) to the cold NaOH solution. Stir vigorously to suspend. Note: It will not fully dissolve initially.

  • Controlled Addition (Exotherm Management):

    • Charge Glyoxal (40% aq.[3] solution, 150 g, ~1.03 mol) to a dropping funnel.

    • Add Glyoxal dropwise over 60–90 minutes .[3]

    • STOP CRITERIA: If internal temperature rises above -2°C , stop addition and allow to cool.

  • Reaction Aging:

    • After addition, stir at -5°C for 1 hour .

    • Slowly warm the mixture to 20–25°C over 2 hours. The solution should turn from yellow to orange/brown.

  • Isolation (Precipitation):

    • Cool the mixture back to 0–5°C .

    • Slowly add Conc. HCl (approx. 6M) to adjust pH to 2.0 .

    • Observation: A thick yellow/off-white precipitate will form.

    • Stir for 2 hours at 0°C to maximize crystallization.

  • Filtration & Wash:

    • Filter the solid using a Büchner funnel or centrifuge.

    • Wash the cake with Ice-Cold Water (2 x 200 mL) followed by Cold Ethanol (1 x 100 mL) to remove colored impurities.

    • Dry in a vacuum oven at 50°C for 12 hours.

Expected Yield: 85–92% Purity (HPLC): >98% (a/a)

Protocol B: Activation and Regioselective Substitution

Target Application: Converting the hydroxy-intermediate (from Protocol A) into a chloropyrazine for


 diversification.
Safety Alert:  Large-scale chlorination with 

generates massive amounts of HCl gas and requires a validated quenching protocol.
Reaction Scheme[1][4][5][6]
  • Chlorination: 3-Hydroxypyrazine-2-carboxamide +

    
     3,6-Dichloropyrazine-2-carbonitrile (with dehydration) or 3-Chloropyrazine-2-carboxamide (controlled).
    
    • Note: Often, the amide is dehydrated to a nitrile under harsh

      
       conditions. For this protocol, we focus on the 3,6-dichloropyrazine  scaffold generation which is a versatile electrophile.
      
  • Regioselective

    
    :  Reaction with Nucleophile (
    
    
    
    ).
Regioselectivity Rules

In a 2,3,5-trihalo or 3,6-dichloro-2-cyano system, the position ortho to the electron-withdrawing group (EWG) is most reactive.

  • C3 Position (Ortho to Nitrile/Amide): Most reactive towards nucleophiles due to the inductive effect of the EWG and the ring nitrogen.

  • C6 Position: Less reactive, usually substituted only under forcing conditions or with a second equivalent of nucleophile.

Step-by-Step Protocol ( Chlorination)

Equipment: Glass-lined reactor (resistant to HCl), Scrubber system (NaOH).

  • Charge: Add 3-Hydroxypyrazine-2-carboxamide (50 g) to the reactor.

  • Reagent: Add

    
     (250 mL, 5 vol) . Solvent-free conditions are often preferred for kinetics, but Toluene can be used as a diluent.
    
  • Catalyst: Add DMF (2.5 mL) . Caution: Vilsmeier-Haack type activation; exothermic.

  • Reflux: Heat to 80–90°C for 4–6 hours. Monitor by HPLC for consumption of starting material.

  • Distillation (Volume Reduction):

    • Distill off excess

      
       under reduced pressure. Recovered 
      
      
      
      must be handled as hazardous waste.
  • Quench (The Most Hazardous Step):

    • Dilute the residue with Dichloromethane (DCM) or Toluene (300 mL) .

    • Prepare a separate vessel with Ice/Water (500 g) .

    • Slowly pour the organic reaction mixture into the stirred ice water.

    • Never add water to the reaction mixture. The hydrolysis of residual

      
       is violently exothermic.
      
    • Maintain temperature < 20°C.

  • Workup: Separate phases. Wash organic layer with Sat.[4]

    
     and Brine.[4] Dry and concentrate.
    
Diagram: Regioselective Substitution Workflow

SNArSelectivity Substrate 3,6-Dichloropyrazine-2-carbonitrile Reaction SNAr @ 0°C Substrate->Reaction Nucleophile Amine (R-NH2) / 1.0 eq Nucleophile->Reaction ProductMajor Major Product: 3-Amino-6-chloropyrazine-2-carbonitrile (Substitution at C3 - Ortho to CN) Reaction->ProductMajor Fast (Kinetic Control) ProductMinor Minor Product: 6-Amino-3-chloropyrazine... (Substitution at C6) Reaction->ProductMinor Slow

Figure 2: Regioselectivity in nucleophilic aromatic substitution of dichloropyrazines. The position ortho to the electron-withdrawing nitrile group is significantly more reactive.

Analytical Controls & Specifications

For scale-up validation, the following In-Process Controls (IPC) are mandatory:

CheckpointMethodSpecificationAction if Failed
Condensation Completion HPLC (C18, Water/ACN)Glyoxal < 0.5%Stir longer; do not heat > 25°C.
Acidification pH Calibrated pH MeterpH 2.0 ± 0.2Adjust with HCl/NaOH. Incorrect pH causes yield loss to mother liquor.
Chlorination Quench Visual / ThermometerNo exotherm upon water additionEnsure all

is hydrolyzed before phase separation.
Final Water Content Karl Fischer (KF)< 0.5% w/wDry longer. Water interferes with subsequent anhydrous coupling reactions.

References

  • Shi, F., et al. (2014).[5] "Synthesis and crystal structure of 6-fluoro-3-hydroxypyrazine-2-carboxamide." Drug Discoveries & Therapeutics, 8(3), 117-120.[6] Link

  • Haghpanah, M., et al. (2025). "Green synthesis of structural analogs of favipiravir." RSC Advances, 15. Link

  • BenchChem Application Note. (2025). "Synthesis of Substituted Pyrazines from 2,5-Dichloropyrazine." Link

  • Wolf, E., et al. (2017). "Short and Safe Synthesis of Ethyl 3-(Trifluoromethyl)pyrazine-2-carboxylate." Organic Process Research & Development, 21(3). Link

  • ChemicalBook. "Synthesis of 3-Hydroxypyrazine-2-carboxamide." Link

Sources

Application

Application Note: Purification &amp; Recrystallization of 5-Amino-3,6-dichloropyrazine-2-carboxylic acid

This Application Note is structured as a high-level technical guide for the purification of 5-Amino-3,6-dichloropyrazine-2-carboxylic acid (referred to herein as ADCP-COOH ). It synthesizes principles of heterocyclic che...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for the purification of 5-Amino-3,6-dichloropyrazine-2-carboxylic acid (referred to herein as ADCP-COOH ). It synthesizes principles of heterocyclic chemistry with practical process engineering to ensure high purity (>99%) suitable for pharmaceutical intermediate use (e.g., Favipiravir analogs).

Executive Summary & Compound Profile

The target compound, 5-Amino-3,6-dichloropyrazine-2-carboxylic acid , is a critical amphoteric intermediate. Its purification is complicated by two factors:

  • Regio-isomeric impurities: Co-existence of 3-amino-5,6-dichloro isomers during synthesis.

  • Decarboxylation risk: Pyrazine-2-carboxylic acids are prone to thermal decarboxylation, releasing CO₂ and forming 2-amino-3,6-dichloropyrazine if heated excessively in high-boiling solvents.

This protocol utilizes a Dual-Stage Purification Strategy :

  • Stage I (Chemical Purification): Acid-Base Reprecipitation to remove non-acidic organic impurities and inorganic salts.

  • Stage II (Physical Purification): Thermal Recrystallization using a binary solvent system to polish the crystal lattice and remove trace isomers.

Physicochemical Context
PropertyValue / CharacteristicImplication for Protocol
Structure Pyrazine core, amphoteric (Amine + Carboxyl)Soluble in basic aqueous media; precipitates at isoelectric point (pI).
pKa (Est.) pKa₁ (COOH) ≈ 2.5–3.0; pKa₂ (NH⁺) ≈ 0.5–1.0Target precipitation pH must be strictly controlled (pH 1.5–2.0).
Solubility Low in cold water; Moderate in EtOH/MeCN; High in DMSO/DMF.Avoid DMSO/DMF for crystallization (difficult removal). Use EtOH/H₂O.[1]
Stability Thermal instability >100°C (Decarboxylation)CRITICAL: Do not reflux >4 hours; avoid high-boiling ethers.

Process Logic & Workflow (DOT Diagram)

The following flow chart illustrates the decision matrix and operational flow for the purification process.

Recrystallization_Workflow Raw Crude ADCP-COOH (Purity < 90%) Dissolution Step 1: Alkaline Dissolution (1M NaOH, pH > 10) Raw->Dissolution Solubilize Carboxylate Filter1 Filtration (0.45 µm) Remove Insolubles Dissolution->Filter1 Remove Metals/Polymers Acidification Step 2: Controlled Acidification (Dropwise 6M HCl to pH 2.0) Filter1->Acidification Filtrate Precipitation Precipitation & Aging (0-5°C, 2 hours) Acidification->Precipitation At Isoelectric Point Crude_Dry Dried Semi-Pure Solid (Purity ~95-97%) Precipitation->Crude_Dry Filter & Vac Dry Recryst_Solvent Step 3: Solvent Recrystallization (Ethanol/Water 9:1 v/v) Crude_Dry->Recryst_Solvent Dissolve @ 70°C Cooling Controlled Cooling (Reflux -> RT -> 4°C) Recryst_Solvent->Cooling Slow Crystallization Final_Filter Final Filtration & Wash (Cold Ethanol) Cooling->Final_Filter Final_Product Pure ADCP-COOH (>99.5% HPLC) Final_Filter->Final_Product

Figure 1: Operational workflow for the purification of ADCP-COOH, moving from chemical displacement to physical lattice polishing.

Detailed Experimental Protocols

Method A: Acid-Base Reprecipitation (Primary Purification)

Use this method for crude material (purity <95%) or material containing inorganic salts.

Reagents:

  • Sodium Hydroxide (1.0 M aq)

  • Hydrochloric Acid (3.0 M aq)

  • Activated Carbon (Norit SX Ultra or equivalent)

Protocol:

  • Dissolution: Charge 10.0 g of crude ADCP-COOH into a 250 mL beaker. Add 60 mL of 1.0 M NaOH . Stir at room temperature (20–25°C) until the solid is mostly dissolved.

    • Note: The solution should be yellow/amber. If pH < 10, add small aliquots of NaOH.

  • Carbon Treatment (Optional but Recommended): Add 0.5 g (5 wt%) of activated carbon. Stir for 30 minutes to absorb colored polymeric impurities.

  • Filtration: Filter the suspension through a Celite pad or a 0.45 µm membrane to remove carbon and insoluble mechanical impurities. The filtrate must be clear.

  • Acidification (The Critical Step):

    • Place the filtrate in an ice bath (0–5°C).

    • Add 3.0 M HCl dropwise with vigorous stirring.

    • Endpoint: Monitor pH continuously. Massive precipitation will occur around pH 4.0. Continue adding acid until pH 1.5–2.0 is reached.

    • Why pH 2.0? This ensures the carboxylic acid is fully protonated (COOH) while avoiding the formation of the hydrochloride salt of the amine (which is soluble).

  • Aging: Stir the slurry at 0–5°C for 60 minutes to allow crystal growth and prevent occlusion of mother liquor.

  • Isolation: Filter via vacuum (Buchner funnel). Wash the cake with 2 × 10 mL cold water.

  • Drying: Dry in a vacuum oven at 45°C for 12 hours.

Method B: Thermal Recrystallization (Polishing)

Use this method for semi-pure material (>95%) to achieve pharmaceutical grade (>99%).

Solvent System: Ethanol (EtOH) / Water (H₂O) [90:10 v/v]. Rationale: ADCP-COOH has moderate solubility in hot ethanol but poor solubility in water. The small water content aids in dissolving residual inorganic salts while acting as a mild anti-solvent for the organic acid upon cooling.

Protocol:

  • Preparation: Suspend 5.0 g of semi-pure ADCP-COOH in 40 mL of Ethanol/Water (9:1) .

  • Dissolution: Heat the mixture to 70°C (below reflux of 78°C to minimize decarboxylation risk).

    • If solids remain after 15 minutes, add solvent in 2 mL increments until clear.

    • Safety: Do not exceed 75°C.

  • Hot Filtration (If necessary): If the solution is not perfectly clear, filter rapidly through a pre-heated glass funnel to remove dust/lint.

  • Crystallization:

    • Allow the solution to cool to Room Temperature (25°C) slowly over 2 hours. Do not shock cool, as this traps impurities.

    • Once ambient temperature is reached, transfer to a fridge/chiller at 4°C for 4–12 hours.

  • Collection: Filter the pale yellow/off-white crystals.

  • Washing: Wash with 10 mL of cold Ethanol (100%) to remove the aqueous mother liquor film.

  • Drying: Dry under high vacuum at 50°C.

Analytical Validation & Specifications

To validate the success of the protocol, compare the product against these specifications.

TestMethodAcceptance Criteria
Appearance VisualOff-white to pale yellow crystalline powder
Purity HPLC (C18, MeCN/Water + 0.1% TFA)> 99.0% (Area %)
Identity ¹H-NMR (DMSO-d₆)Confirmed structure; no solvent peaks.
Melting Point DSC / Capillary185–190°C (Dec.) Note: Sharp melting followed by decomposition.
Residual Solvent GC-HSEthanol < 5000 ppm (ICH Q3C Class 3)

Troubleshooting Table:

Observation Root Cause Corrective Action
Oiling Out Solvent too polar or cooling too fast. Re-heat and add 5-10% more Ethanol. Seed with pure crystal at 40°C.
Low Yield (<50%) pH during precipitation was not optimal. Ensure pH is strictly 1.5–2.0. If pH < 1, the amine salt forms and stays in water.

| Color remains dark | Oxidation products present. | Repeat Method A with higher carbon loading (10 wt%) or use Sodium Dithionite wash. |

References

  • Structure & Synthesis Context

    • Synthesis of Favipiravir intermediates including 3,6-dichloropyrazine-2-carbonitrile.[2][3]

    • Source: Chemical Papers, "The complete synthesis of favipiravir from 2-aminopyrazine" (2019).[4]

  • Physicochemical Properties of Aminopyrazines

    • Solubility and pKa data for pyrazine carboxylic acid deriv
    • Source: PubChem Compound Summary for Methyl 3-amino-5,6-dichloropyrazine-2-carboxylate (Analogous structure d
  • General Purification of Amphoteric Heterocycles

    • Standard protocols for amino-acid type heterocycles (Acid/Base precipit
    • Source: Vogel's Textbook of Practical Organic Chemistry, 5th Ed., Section on Amino Acids.
    • (Standard Text)

  • Safety Data (Chlorinated Pyrazines)

    • Hazard identific
    • Source: Fisher Scientific SDS for Methyl 3-amino-5,6-dichloropyrazine-2-carboxyl

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Guide: 5-Amino-3,6-dichloropyrazine-2-carboxylic Acid Synthesis

Doc ID: TS-PYR-536-CL2 | Version: 2.1 | Last Updated: 2026-02-19 Introduction Welcome to the Technical Support Center. This guide addresses the synthesis and purification of 5-Amino-3,6-dichloropyrazine-2-carboxylic acid...

Author: BenchChem Technical Support Team. Date: February 2026

Doc ID: TS-PYR-536-CL2 | Version: 2.1 | Last Updated: 2026-02-19

Introduction

Welcome to the Technical Support Center. This guide addresses the synthesis and purification of 5-Amino-3,6-dichloropyrazine-2-carboxylic acid , a critical scaffold often utilized in the development of viral RNA polymerase inhibitors (e.g., Favipiravir intermediates) and antitubercular agents.

The introduction of two chlorine atoms onto the electron-deficient pyrazine ring, followed by the preservation of the carboxylic acid moiety, presents a "thermodynamic vs. kinetic" conflict. This guide focuses on the three most common failure modes: under-chlorination , thermal decarboxylation , and hydrolytic displacement .

Visualizing the Process & Failure Points

The following diagram illustrates the standard synthetic workflow and the origin of critical byproducts (Impurity A, B, and C).

SynthesisPath Start Methyl 5-aminopyrazine- 2-carboxylate Step1 Chlorination (NCS or SO2Cl2) Start->Step1 Intermed_Mono Impurity A: Monochloro Ester (Under-reaction) Step1->Intermed_Mono Low Eq/Temp Intermed_Di Intermediate: Methyl 3,6-dichloro- 5-aminopyrazine-2-carboxylate Step1->Intermed_Di Optimized Step2 Hydrolysis (LiOH/NaOH) Intermed_Di->Step2 Target TARGET: 5-Amino-3,6-dichloro- pyrazine-2-carboxylic acid Step2->Target Controlled Impurity_Decarb Impurity B: 2-Amino-3,6- dichloropyrazine (Decarboxylation) Step2->Impurity_Decarb >60°C / Acidic Workup Impurity_OH Impurity C: Hydroxy-displacement (Over-hydrolysis) Step2->Impurity_OH High pH / Prolonged

Figure 1: Reaction pathway showing the genesis of Monochloro (Impurity A), Decarboxylated (Impurity B), and Hydroxy (Impurity C) byproducts.

Module 1: The Chlorination Bottleneck

Issue: User reports a mixture of monochloro and dichloro species, or "tarring" during the chlorination of methyl 5-aminopyrazine-2-carboxylate.

Technical Analysis

The amino group at position 5 directs electrophilic aromatic substitution (EAS) to positions 3 and 6 (ortho/para). However, the pyrazine ring is inherently electron-deficient. Once the first chlorine is added, the ring becomes even more deactivated, significantly raising the activation energy required for the second chlorination.

Troubleshooting Q&A

Q: Why am I seeing significant amounts of the monochloro impurity (Methyl 3-chloro-5-aminopyrazine-2-carboxylate)?

  • Root Cause: Kinetic stalling. The first chlorination is fast; the second is slow due to ring deactivation.

  • Corrective Action:

    • Reagent Switch: If using N-chlorosuccinimide (NCS), switch to Sulfuryl Chloride (

      
      )  or chlorine gas (
      
      
      
      ). NCS is often too mild to drive the second addition to completion on this deactivated ring.
    • Solvent Polarity: Use a polar aprotic solvent like Acetonitrile (MeCN) or DMF. This stabilizes the charged sigma-complex intermediate, facilitating the second substitution.

    • Temperature: Increase reaction temperature to 45–50°C . Room temperature is often insufficient for the second chlorination event.

Q: The reaction mixture turned black/tarry. What happened?

  • Root Cause: Radical polymerization or amine oxidation.

  • Corrective Action:

    • Protect the Amine: While free amine can be chlorinated, protecting it (e.g., acetyl group) prevents oxidation. However, this adds deprotection steps.

    • Radical Scavenger: If using

      
      , ensuring the absence of light and adding a radical inhibitor is not usually necessary for EAS, but controlling exotherm  is critical. Add the chlorinating agent dropwise at 0°C before heating.
      

Module 2: The Decarboxylation Trap

Issue: The ester hydrolysis proceeds, but the isolated yield of the acid is low, and NMR shows a loss of the carboxyl carbon signal.

Technical Analysis

Pyrazine-2-carboxylic acids are notorious for thermal decarboxylation. The presence of electron-withdrawing chlorines at positions 3 and 6 pulls electron density from the ring, stabilizing the transition state for


 loss. This process is catalyzed by heat and acidic conditions (during workup).
Troubleshooting Q&A

Q: My LC-MS shows a mass of [M-44]. Is this decarboxylation?

  • Diagnosis: Yes. The loss of 44 Da corresponds to

    
    . The product is 2-amino-3,6-dichloropyrazine .
    
  • Protocol Adjustment:

    • Base Selection: Use Lithium Hydroxide (LiOH) in THF/Water rather than NaOH. LiOH is milder and often provides better solubility for the intermediate lithium carboxylate.

    • Temperature Limit: strictly maintain hydrolysis temperature < 40°C . Never reflux this specific substrate.

    • Acidification Strategy: This is the critical failure point. When acidifying to precipitate the product:

      • Do not use concentrated HCl.

      • Use 1M HCl or acetic acid.

      • Stop at pH 3-4 . Going to pH 1 accelerates decarboxylation rapidly.

Module 3: Analytical & Purification Guide

Issue: Difficulty separating the target acid from the monochloro impurity and the decarboxylated byproduct.

HPLC Troubleshooting Table

Column: C18, 3.5µm, 4.6x100mm | Mobile Phase: 0.1% Formic Acid in Water (A) / MeCN (B)

ComponentRelative RTPolarity LogicDetection Signature
Target Acid 1.00 (Ref)Polar (COOH + NH2)UV 254/300nm
Impurity A (Monochloro Acid) 0.85More Polar (Less lipophilic Cl)Mass shift: [M-34]
Impurity B (Decarboxylated) 1.45Non-polar (Loss of COOH)Mass shift: [M-44]
Impurity C (Hydroxy) 0.60Very Polar (Cl

OH)
Mass shift: [M-18]
Purification Protocol (Self-Validating)

To ensure high purity (>98%) without chromatography:

  • Dissolution: Dissolve crude solid in saturated Sodium Bicarbonate (

    
    ) .
    
    • Validation: The Decarboxylated impurity (B) is not acidic and will not dissolve. Filter it off.

  • Precipitation: Cool filtrate to 0°C. Slowly add 1M HCl dropwise.

  • Endpoint: Stop adding acid when pH reaches 3.5.

    • Validation: The Target Acid precipitates here. If you go to pH 1, you risk re-dissolving it (protonating the amine) or causing decarboxylation.

References

  • Synthesis of Pyrazine Carboxamides: Zitko, J. et al. "Synthesis and anti-infective evaluation of 5-amino-N-phenylpyrazine-2-carboxamides." Ceska a Slovenska Farmacie, 2015.[1][2] [1]

  • Chlorination of Aminopyrazines: U.S. Patent 2,723,974.[3] "Process for the preparation of 3-amino-pyrazine-carboxylic acid derivatives."

  • Favipiravir Intermediate Synthesis: Xie, Y. et al.[4] "The complete synthesis of favipiravir from 2-aminopyrazine." Chemical Papers, 2019.[4]

  • Decarboxylation Mechanisms: "Decarboxylative Arylation of α‑Amino Acids via Photoredox Catalysis." Princeton Macmillan Group Research.

Sources

Optimization

Troubleshooting failed aminopyrazine carboxylation reactions

Ticket ID: AP-CARB-001 Subject: Troubleshooting Low Yields & Decomposition in Aminopyrazine Carboxylation Escalation Level: Senior Application Scientist Diagnostic Triage: Define Your Failure Mode Before altering your pr...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: AP-CARB-001 Subject: Troubleshooting Low Yields & Decomposition in Aminopyrazine Carboxylation Escalation Level: Senior Application Scientist

Diagnostic Triage: Define Your Failure Mode

Before altering your protocol, identify the specific failure mechanism. Aminopyrazines are notoriously difficult substrates due to their electron-deficient ring (making electrophilic aromatic substitution nearly impossible) and the presence of the exocyclic amine (which poisons catalysts and acts as a nucleophile).

Select your current symptom:

SymptomProbable CauseRecommended Module
Black Tar / Polymerization Ring opening via nucleophilic attack (common with n-BuLi).[1]Module A
No Reaction (Stalled) Catalyst poisoning by free amine or insufficient CO pressure.Module B
Product "Disappears" in Workup Zwitterion formation (product is water-soluble).Module C
Visual Decision Tree: Method Selection

MethodSelection cluster_carb Carbonylation Risks cluster_lith Lithiation Risks Start Start: Aminopyrazine Precursor Halogen Is the C-2 position halogenated (Cl, Br, I)? Start->Halogen Carbonylation Method: Pd-Catalyzed Carbonylation Halogen->Carbonylation Yes Lithiation Method: Directed Ortho Metalation (DoM) Halogen->Lithiation No (H-atom) Risk1 Catalyst Poisoning Carbonylation->Risk1 Risk2 Nucleophilic Attack (Ring Opening) Lithiation->Risk2

Figure 1: Decision matrix for selecting the appropriate carboxylation strategy based on starting material availability.

Module A: Troubleshooting Directed Ortho Metalation (DoM)

Context: You are attempting to lithiate the C-3 position of an aminopyrazine (or protected variant) and quench with CO₂.

The Core Problem: Nucleophilic Attack vs. Deprotonation

The pyrazine ring is highly electron-deficient. Standard bases like n-butyllithium (n-BuLi) often act as nucleophiles, attacking the ring (Chichibabin-type addition) rather than deprotonating it. This results in ring fragmentation and "tar."

Protocol Adjustments
1. Switch the Base (The "LiTMP" Rule)

Do NOT use n-BuLi or s-BuLi directly. You must use a non-nucleophilic, bulky amide base.

  • Recommendation: Lithium 2,2,6,6-tetramethylpiperidide (LiTMP).

  • Why: The steric bulk of TMP prevents addition to the pyrazine ring, forcing the thermodynamic deprotonation at the ortho position.

2. Protect the Amine

A free amino group (-NH₂) has acidic protons that consume your base. Furthermore, the resulting N-Li species is unstable.

  • Fix: Convert the amine to a Pivaloyl amide (-NH-Pv) or Boc-carbamate (-NH-Boc).

  • Mechanism: These groups act as Directed Metalation Groups (DMGs), coordinating the Lithium atom to the ortho-position (C-3), stabilizing the intermediate.[2][3]

Validated Protocol (DoM)
  • Substrate: N-Pivaloyl-aminopyrazine.

  • Solvent: Anhydrous THF (Must be dry; water kills the reaction instantly).

  • Base: LiTMP (Prepare fresh: TMP + n-BuLi at 0°C, then cool to -78°C).

  • Addition: Add substrate dropwise to LiTMP at -78°C .

  • Aging: Stir for 30–60 mins at -78°C. Do not warm up.

  • Quench: Cannulate the reaction mixture onto excess crushed solid CO₂ (Dry Ice). Note: Bubbling gaseous CO₂ is often too slow and causes side reactions.

Module B: Troubleshooting Pd-Catalyzed Carbonylation

Context: You are converting a 2-halo-3-aminopyrazine to the ester/acid using CO gas and Palladium.

The Core Problem: Catalyst Deactivation

The exocyclic amine and the pyrazine nitrogens can chelate Pd(II) species, forming stable, unreactive "dead" complexes.

Protocol Adjustments
1. Ligand Selection (Bidentate is Best)

Monodentate ligands (PPh₃) are often displaced by the substrate's nitrogen atoms.

  • Recommendation: Use Xantphos or dppf .

  • Why: These wide-bite-angle bidentate ligands bind Pd tightly, preventing the aminopyrazine from displacing the ligand and shutting down the catalytic cycle.

2. CO Pressure & Source
  • Issue: Balloon pressure (1 atm) is often insufficient for electron-deficient heterocycles.

  • Fix: Use a pressure reactor (Autoclave) at 5–10 bar (70–145 psi) .

  • Alternative: If high pressure is unavailable, use molybdenum hexacarbonyl [Mo(CO)₆] or formic acid derivatives as solid/liquid CO surrogates to generate high local concentrations of CO.

Optimized Carbonylation Workflow
ParameterSettingRationale
Catalyst Pd(OAc)₂ (2–5 mol%)Precursor to active Pd(0).
Ligand Xantphos (5–10 mol%)Prevents N-coordination poisoning.
Base Et₃N (2-3 equiv)Neutralizes the HX byproduct.
Solvent DMF or DMAcHigh boiling point, solubilizes polar substrate.
Temp 80–100°CRequired for oxidative addition to C-Cl bonds.

Module C: Isolation & Purification (The "Zwitterion Trap")

Context: The reaction worked (confirmed by LCMS), but you obtained 0% yield after extraction.

The Core Problem: Solubility

3-Aminopyrazine-2-carboxylic acid exists as a zwitterion (internal salt) in neutral solution.

  • pH < 2: Cationic (Soluble in water).

  • pH > 8: Anionic (Soluble in water).

  • pH ~3–4: Neutral Zwitterion (Least soluble, but still polar).

Standard extraction (EtOAc/Water) fails because the molecule stays in the aqueous phase.

Recovery Protocol
Method 1: Isoelectric Precipitation (Preferred)
  • Concentrate the reaction mixture to remove organic solvents (THF/DMF).

  • Dilute with minimal water.

  • Carefully adjust pH to the Isoelectric Point (pI) , typically pH 3.0–3.5 for aminopyrazine acids.

  • Cool to 4°C. The product should precipitate as a solid. Filter and wash with cold water.

Method 2: Ion-Exchange Chromatography

If precipitation fails (product is too soluble):

  • Use a strongly acidic cation exchange resin (e.g., Dowex 50W).

  • Load the aqueous mixture (at pH 1–2). Impurities wash through.

  • Elute the product using 5% aqueous Ammonia (NH₄OH).

  • Lyophilize the eluent to obtain the ammonium salt.

Visual Workflow: Zwitterion Isolation

Isolation RxnMix Reaction Mixture (Aq. Layer) CheckPH Check pH RxnMix->CheckPH Acidic pH < 2 (Cationic species) CheckPH->Acidic Basic pH > 7 (Anionic species) CheckPH->Basic Adjust Adjust to pI (pH 3.0–3.5) Acidic->Adjust Add NaOH Basic->Adjust Add HCl Precip Precipitation? Adjust->Precip Filter Filter Solid (Pure Zwitterion) Precip->Filter Yes Resin Use Dowex 50W Ion Exchange Precip->Resin No (Too soluble)

Figure 2: Isolation strategy for zwitterionic aminopyrazine carboxylic acids.

References

  • Directed Ortho Metal

    • Snieckus, V.[2][4] "Directed ortho metalation.[2][3][4][5] Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics." Chemical Reviews, 1990, 90(6), 879–933.

    • Source:

  • Synthesis of 3-Aminopyrazine-2-Carboxylic Acid Deriv

    • Doležel, J. et al.[1] "Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity."[6] Molecules, 2019, 24(7), 1212.

    • Source:

  • Palladium-Catalyzed Carbonyl

    • Beller, M. et al.[1] "Palladium-catalyzed carbonylation reactions of aryl halides and related compounds."[1][7] Chemical Reviews, 2009, 109, 811-848.

    • Source:

  • Zwitterion Isol

    • ResearchGate Community Discussion. "How to desalt zwitterions?
    • Source:

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for Pyrazine Synthesis

Welcome to the Technical Support Center for Pyrazing Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the sy...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Pyrazing Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the synthesis of pyrazines. The content is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs) - General Pyrazine Synthesis

Q1: What are the most common strategies for synthesizing the pyrazine ring?

A1: The synthesis of the pyrazine core can be broadly categorized into classical and modern methods. Classical methods, which are still widely used, primarily involve condensation reactions. The most prevalent approaches include:

  • Condensation of 1,2-Dicarbonyl Compounds with 1,2-Diamines: This is a straightforward and classical route to pyrazines. The reaction initially forms a dihydropyrazine intermediate, which is subsequently oxidized to the aromatic pyrazine.[1][2][3][4]

  • Self-condensation of α-Amino Ketones: This method, utilized in syntheses like the Gutknecht and Staedel–Rugheimer reactions, involves the dimerization of α-amino ketones to form a dihydropyrazine, followed by oxidation.[5][6][7]

  • Guareschi-Thorpe Condensation: This method typically yields pyridines but can be adapted for the synthesis of certain nitrogen-containing heterocycles. It involves the condensation of a cyanoacetic ester with an acetoacetic ester in the presence of ammonia.[8][9]

Modern methods often focus on improving yields, reducing reaction times, and employing greener reaction conditions. These can involve various catalysts, such as copper or palladium-based systems, and alternative energy sources like microwave irradiation.[1][10]

Q2: I'm experiencing low yields in my pyrazine synthesis. What are the general factors I should investigate?

A2: Low yields are a common challenge in pyrazine synthesis and can often be attributed to several key factors:

  • Purity of Reactants: The purity of your starting materials, such as α-amino ketones, 1,2-diamines, and 1,2-dicarbonyl compounds, is critical. Impurities can lead to unwanted side reactions, reducing the yield of the desired pyrazine.[5]

  • Reaction Conditions: Temperature, reaction time, and solvent choice play a crucial role. Suboptimal temperatures can lead to incomplete reactions or the formation of side products.[10][11] For instance, in oxidation-based methods, high temperatures can cause over-oxidation of the pyrazine ring.[5]

  • Stoichiometry of Reactants: The molar ratio of your reactants can significantly impact the yield. For example, in the synthesis of pyrazine carbohydrazide, an excess of hydrazine hydrate is often used to drive the reaction to completion.[12]

  • Presence of Moisture: Some reactions are sensitive to moisture. For instance, hydrazine hydrate is hygroscopic, and the presence of water can lead to undesirable side reactions.[12]

  • Inefficient Oxidation: In syntheses that proceed via a dihydropyrazine intermediate, incomplete oxidation will result in a mixture of the desired pyrazine and the dihydropyrazine, thus lowering the isolated yield of the final product.

Q3: My final pyrazine product is impure. What are the likely contaminants and how can I remove them?

A3: Impurities in the final product can stem from unreacted starting materials, side products, or degradation of the desired product. Common impurities and purification strategies include:

  • Unreacted Starting Materials: Incomplete reactions are a frequent source of impurities. These can often be identified by comparing the analytical data (e.g., TLC, NMR) of your product with that of the starting materials.

  • Side Products: Side reactions such as polymerization or over-oxidation can generate a variety of impurities.[5] For example, in reactions involving sugars and ammonia, imidazole derivatives can be formed as byproducts.[13][14]

  • Purification Techniques:

    • Liquid-Liquid Extraction (LLE): This is a common first step to separate the pyrazine from the reaction mixture. The choice of solvent is crucial; for example, hexane can be used to selectively extract pyrazines without co-extracting more polar impurities like imidazoles.[13][14][15]

    • Column Chromatography: Silica gel chromatography is a highly effective method for purifying pyrazines. A solvent system such as hexane/ethyl acetate can be used to separate the desired pyrazine from impurities.[13][14][15]

    • Distillation: For volatile pyrazines, distillation can be an effective purification method, leaving non-volatile impurities behind.[13][14][15]

    • Recrystallization: This is a powerful technique for purifying solid pyrazine derivatives.[12]

Troubleshooting Guide: Specific Synthesis Methods

This section provides detailed troubleshooting for common pyrazine synthesis methods.

Method 1: Condensation of 1,2-Dicarbonyls with 1,2-Diamines

This is a robust and widely used method for preparing a variety of substituted pyrazines.

Experimental Protocol: Synthesis of 2,3-Dimethylpyrazine

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve diacetyl (1,2-diketone) in a suitable solvent such as ethanol.

  • Addition of Diamine: Slowly add an equimolar amount of ethylenediamine (1,2-diamine) to the solution. The reaction is often exothermic, so controlled addition is recommended.

  • Reflux: Heat the reaction mixture to reflux for a specified period. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Oxidation: After the condensation is complete, the resulting dihydropyrazine needs to be oxidized. This can be achieved by bubbling air or oxygen through the reaction mixture, or by using a chemical oxidizing agent like manganese dioxide (MnO2) or copper(II) salts.

  • Workup and Purification: After oxidation, the solvent is removed under reduced pressure. The crude product is then purified by distillation or column chromatography.

Causality Behind Experimental Choices:

  • Solvent: Ethanol is a common solvent as it readily dissolves both reactants and is relatively inert under the reaction conditions.

  • Stoichiometry: An equimolar ratio of reactants is typically used to ensure complete consumption of both starting materials.

  • Oxidation: The dihydropyrazine intermediate is not aromatic and is often unstable. Oxidation to the pyrazine is necessary to obtain the stable, aromatic final product.

Troubleshooting:

Problem Potential Cause Recommended Solution
Low Yield Incomplete condensation.Increase the reflux time and monitor the reaction by TLC until the starting materials are consumed.
Incomplete oxidation of the dihydropyrazine intermediate.Ensure efficient oxidation by using a suitable oxidizing agent or by providing a continuous stream of air/oxygen. The choice of oxidant and reaction time may need optimization.
Polymerization of intermediates.[5]Control the reaction temperature, as higher temperatures can favor polymerization. Slow addition of the diamine can also help to minimize side reactions.
Presence of Dihydropyrazine in Final Product Insufficient oxidation.Increase the oxidation time or use a stronger oxidizing agent.
Formation of Polymeric Byproducts High reaction temperature or concentration.Conduct the reaction at a lower temperature or in a more dilute solution.[5]

Logical Relationship Diagram:

G cluster_reactants Reactants cluster_process Process cluster_products Products 1,2-Dicarbonyl 1,2-Dicarbonyl Condensation Condensation 1,2-Dicarbonyl->Condensation 1,2-Diamine 1,2-Diamine 1,2-Diamine->Condensation Dihydropyrazine Dihydropyrazine Intermediate Condensation->Dihydropyrazine Oxidation Oxidation Pyrazine Pyrazine Product Oxidation->Pyrazine Dihydropyrazine->Oxidation

Caption: Workflow for pyrazine synthesis via condensation of 1,2-dicarbonyls and 1,2-diamines.

Method 2: Gutknecht Pyrazine Synthesis

This classical method relies on the self-condensation of α-amino ketones.

Experimental Protocol: Synthesis of a Substituted Pyrazine

  • Formation of α-Amino Ketone: The α-amino ketone is typically generated in situ. A common method is the reduction of an α-oximino ketone.

  • Self-Condensation: The α-amino ketone undergoes self-condensation to form a dihydropyrazine derivative.

  • Dehydrogenation (Oxidation): The dihydropyrazine is then dehydrogenated to the corresponding pyrazine. This can be achieved using various oxidizing agents, including mercury(I) oxide, copper(II) sulfate, or even atmospheric oxygen.[16]

  • Isolation and Purification: The final pyrazine product is isolated from the reaction mixture and purified using standard techniques like distillation or chromatography.

Causality Behind Experimental Choices:

  • In situ Generation: The α-amino ketones are often reactive and prone to self-condensation, so generating them in the reaction mixture immediately before the cyclization step can improve yields.

  • Dehydrogenation: Similar to the previous method, the final step is an oxidation to achieve the stable aromatic pyrazine ring. The choice of oxidizing agent can influence the reaction rate and yield.

Troubleshooting:

Problem Potential Cause Recommended Solution
Low Yield of α-Amino Ketone Incomplete reduction of the α-oximino ketone.Optimize the reduction conditions (reagent, temperature, and time).
Instability of the α-amino ketone.Proceed with the self-condensation step immediately after the formation of the α-amino ketone without isolation.
Low Yield of Pyrazine Inefficient self-condensation.Adjust the reaction temperature and concentration. In some cases, a catalyst may be beneficial.
Incomplete dehydrogenation.Select a more effective oxidizing agent or increase the reaction time for the dehydrogenation step.[16]
Formation of Side Products Over-oxidation of the pyrazine ring.[5]Use a milder oxidizing agent or control the stoichiometry of the oxidant carefully.

Reaction Mechanism Diagram:

G cluster_start Starting Material cluster_intermediate1 Intermediate 1 cluster_intermediate2 Intermediate 2 cluster_final Final Product alpha_Oximino_Ketone α-Oximino Ketone alpha_Amino_Ketone α-Amino Ketone alpha_Oximino_Ketone->alpha_Amino_Ketone Reduction Dihydropyrazine Dihydropyrazine alpha_Amino_Ketone->Dihydropyrazine Self-condensation Pyrazine Pyrazine Dihydropyrazine->Pyrazine Dehydrogenation

Caption: Simplified mechanism of the Gutknecht pyrazine synthesis.

Method 3: Staedel-Rugheimer Pyrazine Synthesis

Another classical method that utilizes an α-amino ketone, but it is formed from a different precursor.

Experimental Protocol:

  • Formation of α-Amino Ketone: 2-Chloroacetophenone is reacted with ammonia to form the α-amino ketone.[6][7]

  • Condensation: The α-amino ketone then undergoes condensation to form the dihydropyrazine intermediate.

  • Oxidation: The dihydropyrazine is oxidized to the final pyrazine product.

Causality Behind Experimental Choices:

  • Starting Material: 2-Chloroacetophenone is a readily available starting material. However, it is a lachrymatory agent, so proper safety precautions are essential.[6]

  • Ammonia: Ammonia serves as both a reactant to form the amino ketone and can also act as a base to promote the condensation reaction.

Troubleshooting:

Problem Potential Cause Recommended Solution
Low Yield Incomplete reaction of 2-chloroacetophenone with ammonia.Ensure an adequate excess of ammonia and control the reaction temperature.
Side reactions due to the lachrymatory nature of the starting material.Handle 2-chloroacetophenone in a well-ventilated fume hood and consider alternative, less hazardous starting materials if possible.
Product Contamination Presence of unreacted 2-chloroacetophenone.Ensure the initial reaction with ammonia goes to completion. The product can be purified by recrystallization or chromatography.

Quantitative Data Summary

The following table summarizes typical reaction conditions for different pyrazine synthesis methods. Note that these are general guidelines, and optimization is often necessary for specific substrates.

Synthesis MethodKey ReactantsTypical SolventTypical TemperatureTypical Reaction Time
Condensation 1,2-Diketone, 1,2-DiamineEthanol, MethanolReflux1-6 hours
Gutknecht Synthesis α-Oximino KetoneVariesRoom temp. to reflux2-24 hours
Staedel-Rugheimer 2-Chloroacetophenone, AmmoniaVariesVariesVaries
Microwave-assisted VariesOften solvent-free or in high-boiling solvents80-150 °C5-30 minutes[10]

References

  • ONG, K. T., LIU, Z.-Q., & TAY, M. G. (2017). Review on the Synthesis of Pyrazine and Its Derivatives. Borneo Journal of Resource Science and Technology, 7(2), 60–75. [Link]

  • Ashraf-Khorassani, M., et al. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. Journal of Chromatographic Science, 57(9), 833–841. [Link]

  • ResearchGate. (2025). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids | Request PDF. [Link]

  • Biosynce. (2025). What are the side - reactions in pyrazine synthesis? - Blog. [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine. [Link]

  • Oxford Academic. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids | Journal of Chromatographic Science. [Link]

  • Quimicaorganica.org. (n.d.). Guareschi-Thorpe synthesis of pyridine. [Link]

  • UNIMAS Publisher. (2017). Review on the Synthesis of Pyrazine and Its Derivatives. [Link]

  • ResearchGate. (2026). (PDF) Review on the Synthesis of Pyrazine and Its Derivatives. [Link]

  • ACS Publications. (2018). Organocatalytic Modified Guareschi–Thorpe Type Regioselective Synthesis: A Unified Direct Access to 5,6,7,8-Tetrahydroquinolines and Other Alicyclic[b]-Fused Pyridines | Organic Letters. [Link]

  • ResearchGate. (2022). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. [Link]

  • Semantic Scholar. (2024). Progress on the Synthesis Pathways and Pharmacological Effects of Naturally Occurring Pyrazines. [Link]

  • CoLab. (2010).
  • Comprehensive Organic Name Reactions and Reagents. (n.d.). Gutknecht Pyrazine Synthesis. [Link]

  • Google Patents. (n.d.). US2520088A - Process of preparing pyrazines.
  • PMC. (2024). Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus. [Link]

  • NBU-IR. (n.d.). Chapter IV Section A (General introduction and synthetic background). [Link]

  • IJBPAS. (2021). Pyrazine and its derivatives- synthesis and activity-a review. [Link]

  • RSC Publishing. (n.d.). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. [Link]

  • Scribd. (2023). Gutknecht Pyrazine Synthesis Overview. [Link]

  • Google Patents. (n.d.).
  • Green Chemistry (RSC Publishing). (2022). Microwave-irradiated rapid synthesis of antimicrobial pyrazine derivatives in reactive eutectic media. [Link]

  • ResearchGate. (2025). (PDF) Greener approach toward one pot route to pyrazine synthesis. [Link]

  • PMC. (n.d.). Chemoselective Diazine Dearomatization: The Catalytic Enantioselective Dearomatization of Pyrazine. [Link]

  • Scribd. (n.d.). Synthesis of Pyrazine and Pyrimidine and Their Possible Electrophilic and Nucleophilic Substitution Reactions | PDF. [Link]

  • UM Students' Repository. (n.d.). CHAPTER 1: SYNTHESES AND REACTIONS OF PYRAZINE AND QUINOXALINE 1.1 Pyrazine. [Link]

  • ResearchGate. (n.d.). Synthesis of pyrazines starting from 1,2‐diols and ammonia. [Link]

  • ResearchGate. (2025). Optimal Synthesis of Substituted and Branched Pyrazines via Reaction of Alpha Hydroxy Ketones with Selected Nitrogen Sources. [Link]

  • Sciencemadness.org. (2020). Pyrazine Synthesis? - Powered by XMB 1.9.11. [Link]

  • Taylor & Francis Online. (2011). Greener approach toward one pot route to pyrazine synthesis. [Link]

  • University of Toronto. (n.d.). Development of a New Multicomponent-Multicatalytic Reaction of Vinyl Pyrazine Utilizing Orthogonally Reacting Boron Coupling Rea. [Link]

  • ResearchGate. (2014). What are the mechanism of reaction in preparing pyrazine? [Link]

  • Pharmaffiliates. (n.d.). Pyrazine-impurities. [Link]

  • Oxford Academic. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. [Link]

  • IntechOpen. (2022). Chemical Transformation of Pyrazine Derivatives. [Link]

  • Slideshare. (n.d.). Synthesis and reactions of Pyrazine | PPTX. [Link]

  • Organic Syntheses. (n.d.). Synthesis of Tetrasubstituted 1H-Pyrazoles by Copper-mediated Coupling of Enaminones with Nitriles. [Link]

  • RSC Publishing. (2023). 2(1 H )-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations. [Link]

  • University of Glasgow. (n.d.). Studies In Pyrazine Chemistry. [Link]

Sources

Optimization

Technical Support Center: Dichloropyrazine Synthesis &amp; Troubleshooting

Topic: Side Reactions & Process Control in Dichloropyrazine Synthesis Document ID: TS-PYR-CL-002 Last Updated: 2026-02-19 Status: Active Introduction: The "Deceptively Simple" Chlorination Welcome to the Technical Suppor...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Side Reactions & Process Control in Dichloropyrazine Synthesis Document ID: TS-PYR-CL-002 Last Updated: 2026-02-19 Status: Active

Introduction: The "Deceptively Simple" Chlorination

Welcome to the Technical Support Center. You are likely here because your synthesis of 2,3-dichloropyrazine (or the 2,6-isomer) has failed.

While the transformation of hydroxypyrazines (or piperazine-2,5-diones) to chloropyrazines using phosphoryl chloride (


) appears straightforward on paper, it is notoriously prone to three failure modes: carbonization ("black tar") , incomplete conversion (mono-chlorinated impurities) , and yield loss via sublimation/hydrolysis .

This guide treats your chemical process as a debuggable system.

Module 1: The "Black Tar" Phenomenon

Symptom: The reaction mixture turns into a viscous, intractable black solid or sludge, often accompanied by a delayed exotherm.

Root Cause Analysis

Pyrazine rings are electron-deficient, but the dihydroxy starting materials are electron-rich. The "tar" is typically a result of oxidative polymerization or thermal decomposition of phosphorylated intermediates .

  • Thermal Runaway: The reaction of

    
     with hydroxypyrazines generates HCl gas and heat. If the temperature ramps too quickly before the intermediate is chlorinated, the ring opens or couples.
    
  • Stalled Vilsmeier Intermediates: Without a catalyst (like DMF or a tertiary amine), the phosphorylated intermediate accumulates. It is thermally unstable and will decompose into amorphous carbon (tar) rather than converting to the chloride.

Troubleshooting Protocol
VariableStandard SettingTroubleshooting Adjustment
Reagent Quality

(Fresh, clear)
CRITICAL: Distill

if yellow/cloudy. Degraded

contains polyphosphoric acids that catalyze tar formation.
Catalyst NoneAdd N,N-Diethylaniline (PhNEt2) or DMF (1-5 mol%). This accelerates the chlorination step, preventing intermediate accumulation.
Temperature Reflux (

C)
Stepwise Ramp: Stir at 0°C for addition, hold at 60°C for 1 hour, then slowly ramp to reflux.
Stoichiometry Excess

Ensure ratio is

(

:Substrate).

acts as both reagent and solvent to dissipate heat.
Visualizing the Failure Pathway

PyrazineChlorination Start 2,3-Dihydroxypyrazine Inter Phosphorylated Intermediate Start->Inter POCl3, Heat Product 2,3-Dichloropyrazine Inter->Product Cl- attack (Fast w/ Base) Tar BLACK TAR (Polymer/Decomp) Inter->Tar Overheating or No Catalyst Mono 3-Chloro-2-hydroxypyrazine (Impurity) Inter->Mono Incomplete Rxn

Figure 1: Kinetic competition between successful chlorination (Green) and thermal degradation (Black).

Module 2: The "Stalled" Reaction (Incomplete Conversion)

Symptom: LC-MS or NMR shows a mixture of product and 3-chloro-2-hydroxypyrazine (monochloro intermediate). Extended reflux does not push the reaction to completion.

Root Cause Analysis

The second hydroxyl group is significantly less reactive than the first due to the electron-withdrawing effect of the newly installed chlorine atom. The reaction kinetics stall because the intermediate is deactivated.

Corrective Actions
  • The

    
     Boost: 
    
    
    
    alone is often insufficient for the second chlorination. Add Phosphorus Pentachloride (
    
    
    )
    (0.9 - 1.1 eq) to the mixture.
    
    
    is a more aggressive chlorinating agent.
    • Mechanism:[1][2][3][4][5][6]

      
       exists in equilibrium as 
      
      
      
      , providing a higher concentration of reactive chloronium species.
  • Pressure: If possible, perform the reaction in a sealed tube or autoclave at 130-140°C (Safety: Ensure vessel is rated for HCl pressure).

Module 3: Yield Loss via Workup (Hydrolysis & Sublimation)

Symptom: The reaction looked good by TLC, but after rotary evaporation, the flask is empty or the yield is <30%.

The "Disappearing Product" (Sublimation)

Dichloropyrazines are highly crystalline and possess high vapor pressures. They sublime easily under high vacuum and moderate heat.

  • Fix: Do not use a high-vacuum pump to remove

    
    . Use a rotary evaporator with a water aspirator (approx. 20-30 mbar) at a bath temperature below 45°C .
    
  • Recovery: Check the bump trap and condenser of your rotovap; your product is likely recrystallized there.

The "Reversion" (Hydrolysis)

The C-Cl bond in dichloropyrazine is labile to nucleophilic aromatic substitution (


). During the aqueous quench, water acts as a nucleophile.
  • Danger Zone: High pH (Basic) or High Temp during quench.

  • Protocol:

    • Pour the reaction mixture onto crushed ice (not water) to control the exotherm.

    • Neutralize with solid Sodium Acetate or saturated

      
       only to pH 6-7.
      
    • Do not use strong bases (NaOH/KOH). Hydroxide ions will rapidly hydrolyze the product back to the starting material (or hydroxy-chloro impurity).

    • Extract immediately into Dichloromethane (DCM).

Experimental Protocol: Validated Synthesis of 2,3-Dichloropyrazine

Scale: 100 mmol basis.

  • Setup: Flame-dried 250 mL Round Bottom Flask (RBF), reflux condenser, drying tube (

    
    ), and magnetic stir bar.
    
  • Reagents:

    • 2,3-Dihydroxypyrazine (11.2 g, 100 mmol)

    • 
       (46.0 g, 300 mmol, 3.0 eq)
      
    • 
       (20.8 g, 100 mmol, 1.0 eq) — Optional but recommended for complete conversion.
      
    • N,N-Diethylaniline (1.5 mL) — Acid scavenger/Catalyst.

  • Procedure:

    • Mix solid dihydroxypyrazine and

      
       in the RBF.
      
    • Add

      
       carefully (Exothermic!). Add diethylaniline.
      
    • Slow Ramp: Heat to 60°C for 30 mins, then reflux (

      
      C) for 4-6 hours.
      
    • Checkpoint: Monitor by TLC (Hexane/EtOAc 4:1). Product

      
      .
      
  • Workup:

    • Cool to room temperature.

    • Pour slowly onto 300g crushed ice with vigorous stirring.

    • Neutralize with solid Sodium Acetate to pH 5-6.

    • Extract

      
       mL DCM.
      
    • Dry organics over

      
      .
      
  • Isolation:

    • Concentrate on Rotovap (

      
      C, >50 mbar). Stop before dryness if possible. 
      
    • Purification: Sublimation or Recrystallization from Hexanes.

Frequently Asked Questions (FAQ)

Q: Can I use Thionyl Chloride (


) instead of 

?
A: Generally, no.

is less effective for dehydrating hydroxypyrazines compared to phosphoryl halides. It often leads to lower yields and higher rates of tar formation due to sulfur-based side reactions.

Q: My product turned pink/red on the bench. Is it ruined? A: Dichloropyrazines are photosensitive and slightly hygroscopic. The color change indicates surface oxidation or hydrolysis. Recrystallize from hexane immediately. Store in the dark under Argon at 4°C.

Q: Why is there a pressure buildup during the reaction? A: The reaction produces stoichiometric quantities of HCl gas. You must use an open system with a drying tube or a gas scrubber (NaOH trap). Never run this in a closed vessel without pressure ratings.

References

  • US Patent 3,287,451 . Process for the preparation of 2,3-dichloropyrazine. (1966). Describes the base-catalyzed chlorination and the necessity of temperature control to avoid perchlorinated byproducts.

  • ChemicalBook . 2,3-Dichloropyrazine Synthesis & Properties. Provides physical property data confirming sublimation risks and solubility profiles.

  • BenchChem Application Note . Synthesis of Halogenated Pyrazines. Details the "one-pot" considerations and the role of copper/amine catalysts in minimizing side reactions.

  • US Patent 4,093,812. Preparation of chloropyrazines. Discusses the use of

    
     vs 
    
    
    
    and the impact on yield and purity.

Sources

Troubleshooting

Preventing decarboxylation of pyrazine carboxylic acids

Welcome to the technical support center for handling and utilizing pyrazine carboxylic acids. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter stability challen...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for handling and utilizing pyrazine carboxylic acids. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter stability challenges related to the premature loss of a carboxyl group. Here, we provide in-depth, field-tested answers and protocols to help you prevent unwanted decarboxylation in your experiments.

Frequently Asked Questions (FAQs)

This section addresses the fundamental principles governing the stability of pyrazine carboxylic acids.

Q1: What is decarboxylation, and why are pyrazine carboxylic acids particularly susceptible?

A: Decarboxylation is a chemical reaction that removes a carboxyl group (-COOH) and releases carbon dioxide (CO₂). While many carboxylic acids require harsh conditions to decarboxylate, pyrazine carboxylic acids are often more sensitive. This heightened reactivity stems from the electron-deficient nature of the pyrazine ring. The two nitrogen atoms in the ring withdraw electron density, which can stabilize the intermediate formed during the loss of CO₂, thereby lowering the energy barrier for the reaction to occur.

Mechanistically, the process can be complex. In some conversions, such as those starting from 2,3-pyrazinedicarboxylic anhydride, the reaction is proposed to proceed through the formation of a zwitterion followed by decarboxylation to yield an N-heterocyclic carbene (NHC) intermediate.[1][2][3] For simple thermal decarboxylation, the reaction is facilitated by the formation of a stabilized carbanion or ylide-like intermediate after CO₂ is eliminated.

Q2: What are the primary factors that trigger decarboxylation in my experiments?

A: There are three main factors you must control: temperature, pH, and the presence of metal ions.

  • Temperature: Elevated temperature is the most common driver. Many pyrazine carboxylic acids will decarboxylate upon heating, with some reactions proceeding efficiently at temperatures between 85-150 °C, especially in polar aprotic solvents like DMF.[4] Thermal analysis studies show that decomposition profiles are highly dependent on the specific structure of the acid.[5][6][7]

  • pH: The pH of the reaction medium is critical. Lower pH (acidic conditions) can significantly promote decarboxylation.[8][9] This is because protonation of a ring nitrogen can further increase the electron-withdrawing nature of the ring, making the carboxyl group more labile. Conversely, in highly basic conditions, formation of the carboxylate salt can sometimes offer stability, but this is not universally true and depends on the reaction conditions.

  • Metal Ions: The presence of certain metal ions can catalyze decarboxylation, often under much milder conditions than thermal methods alone.[10] Transition metals such as copper (Cu), palladium (Pd), silver (Ag), zinc (Zn), and cadmium (Cd) are known to facilitate this reaction.[9][11][12][13][14][15] This is a crucial consideration in drug development, where metal-catalyzed cross-coupling reactions are common.

Q3: How can I detect if my pyrazine carboxylic acid is undergoing decarboxylation?

A: You can use standard analytical techniques to monitor for decarboxylation:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most direct method. Look for the appearance of a new peak in your chromatogram with a mass that is 44.01 Da lower than your starting material, corresponding to the loss of CO₂.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: In ¹H NMR, you will observe the disappearance of the carboxylic acid proton signal (often a broad singlet far downfield) and the appearance of a new aromatic proton signal in its place.

  • Thin Layer Chromatography (TLC): A new, typically more non-polar spot will appear, representing the decarboxylated product. Comparing the TLC of a heated sample versus a room temperature sample can be a quick diagnostic test.

Troubleshooting Guide: Common Scenarios

This section provides solutions to specific problems you may encounter during your research.

Scenario 1: "My reaction yield is low, and I see a significant byproduct. I suspect decarboxylation."

A: This is a common issue, particularly in reactions requiring heat or involving metal catalysts.

Troubleshooting Workflow:

start Low Yield & Suspected Decarboxylation confirm 1. Confirm Identity of Byproduct (LC-MS, NMR) start->confirm check_heat 2. Is the reaction heated above 80°C? confirm->check_heat check_metal 3. Does the reaction use a transition metal catalyst? check_heat->check_metal No sol_heat Solution: - Lower reaction temperature. - Screen alternative, lower-boiling solvents. - Reduce reaction time. check_heat->sol_heat Yes check_ph 4. Is the reaction medium acidic (pH < 5)? check_metal->check_ph No sol_metal Solution: - Screen different ligands or metal sources. - Add a metal chelator (e.g., EDTA) if compatible. - Use a milder catalytic system. check_metal->sol_metal Yes sol_ph Solution: - Buffer the reaction medium (pH 6-8). - Use a non-acidic proton source if required. - Perform a slow addition of any acidic reagents. check_ph->sol_ph Yes no_issue Issue is likely not decarboxylation. Investigate other side reactions. check_ph->no_issue No cluster_factors Factors Promoting Decarboxylation PzCOOH Pyrazine-COOH (Stable State) PzH Decarboxylated Product (Pz-H + CO₂) PzCOOH->PzH Decarboxylation Heat High Temperature (>80-100 °C) Heat->PzH Acid Low pH (Acidic Conditions) Acid->PzH Metal Metal Catalysts (Cu, Pd, Ag, etc.) Metal->PzH

Caption: Key factors promoting decarboxylation.

References

  • Preparation of Pyrazine Carboxamides: A Reaction Involving N-Heterocyclic Carbene (NHC)
  • Copper-Catalyzed Decarboxylation of Aromatic Carboxylic Acids: En Route to Milder Reaction Conditions. Future4200.
  • Decarboxylation and Tandem Reduction/Decarboxylation Pathways to Substituted Phenols from Aromatic Carboxylic Acids Using Bimetallic Nanoparticles on Supported Ionic Liquid Phases as Multifunctional C
  • From carboxylic acids or their derivatives to amines and ethers: modern decarboxylative approaches for sustainable C–N and C–O bond formation. Organic & Biomolecular Chemistry (RSC Publishing).
  • Development of a Catalytic Aromatic Decarboxyl
  • Decarboxylation and Tandem Reduction/Decarboxylation Pathways to Substituted Phenols from Aromatic Carboxylic Acids Using Bimetallic Nanoparticles on Supported Ionic Liquid Phases as Multifunctional Catalysts. Journal of the American Chemical Society.
  • ds-Block metal ions catalyzed decarboxylation of pyrazine-2,3,5,6-tetracarboxylic acid and the complexes obtained from hydrothermal reactions and novel water clusters. CrystEngComm (RSC Publishing).
  • ds-Block metal ions catalyzed decarboxylation of pyrazine-2,3,5,6-tetracarboxylic acid and the complexes obtained from hydrothermal reactions and novel w
  • Preparation of Pyrazine Carboxamides: A Reaction Involving N‑Heterocyclic Carbene (NHC) Intermediates.
  • Preparation of pyrazine carboxamides: a reaction involving N-heterocyclic carbene (NHC)
  • Thermal Stability and Spectral Properties of Pyrazine-2,3-dicarboxylatocopper(II) Complexes with Ronicol. Chemical Papers.
  • pH-Metric Studies of Acid-Base Equilibria on the mixed Cu(II) Complexes with Pyrazine-2,3-Dicarboxylic Acid and Amino Acids. [Source not provided].
  • SYNTHESIS, CHARACTERIZATION AND CRYSTAL STRUCTURE DETERMINATION OF A PYRAZINE-2-CARBOXAMIDE-BRIDGED TWO-DIMENSIONAL POLYMERIC CO. [Source not provided].
  • Synthesis, thermal property and antifungal evaluation of pyrazine esters. [Source not provided].
  • Preparation, spectral and thermal studies of pyrazinecarboxylic acids and their hydrazinium salts. Indian Academy of Sciences.
  • Preparation, spectral and thermal studies of pyrazinecarboxylic acids and their hydrazinium salts.
  • Decarboxylation method of heterocyclic carboxylic acid compounds.
  • Effect of pH on synthesis of pyrazines using acetol and NH4OH.
  • (PDF) pH effect on hydrothermal synthesis of the coordination polymers containing pyrazine-2,3-dicarboxylate: Investigation of thermal stability, luminescence and electrical conductivity properties.
  • A systematic investigation of factors influencing the decarboxylation of imidazolium carboxyl
  • (PDF)
  • Decarboxylative homocoupling of (hetero)
  • Decarboxylative/Decarbonylative Couplings of (Hetero)
  • Decarboxyl
  • Decarboxyl
  • Procedure for the decarboxylation of 3,5-bis(haloalkyl)-pyrazole-4-carboxylic acid derivatives.
  • Structural and antioxidant properties of guanylhydrazinium pyrazine-2-carboxyl
  • The Impact of pH on Chemical Stability in Lab Experiments. Ibis Scientific, LLC.
  • Decarboxylation mechanisms in biological system. Aimin Liu.
  • Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II.

Sources

Optimization

Technical Support Center: Aminodichloropyrazine Synthesis

Welcome to the technical support center for the synthesis of aminodichloropyrazines. This guide is designed for researchers, chemists, and process development professionals to troubleshoot common issues and optimize reac...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of aminodichloropyrazines. This guide is designed for researchers, chemists, and process development professionals to troubleshoot common issues and optimize reaction yields. Recognizing that aminodichloropyrazines are critical intermediates in pharmaceutical and materials science, achieving high yield and purity is paramount. This document provides in-depth, experience-driven advice to navigate the complexities of their synthesis.

Section 1: Troubleshooting Guide

This section addresses the most frequently encountered challenges during the synthesis of 2-amino-3,5-dichloropyrazine, a common target molecule. The primary route involves the direct amination of a polychlorinated pyrazine precursor.

Issue 1: Low Conversion of Trichloropyrazine Starting Material

A low conversion rate is often the primary obstacle to achieving high yields. This typically points to issues with reaction kinetics or catalyst activity. The reaction is a nucleophilic aromatic substitution (SNAr), where an amine source displaces a chlorine atom on the electron-deficient pyrazine ring.

Root Cause Analysis:

  • Insufficient Nucleophilicity: The amine source (commonly aqueous ammonia) may not be sufficiently reactive under the chosen conditions.

  • Poor Solubility: The polychlorinated pyrazine may have limited solubility in the reaction solvent, reducing the effective concentration of reactants.

  • Reaction Temperature Too Low: SNAr reactions on chloro-heterocycles often require significant thermal energy to overcome the activation barrier.

  • Presence of Water: While often used as a solvent or co-solvent, excessive water can sometimes hinder the reaction, depending on the specific amine and substrate.

Troubleshooting Workflow:

Below is a systematic approach to diagnosing and resolving low conversion issues.

G cluster_main Desired Pathway cluster_side Side Reaction A 2,5-Dichloropyrazine B 2-Amino-5-chloropyrazine (Product) A->B + NH3 C 2,5-Diaminopyrazine (Impurity) B->C + NH3 (Excess)

Troubleshooting

Overcoming poor solubility of pyrazine compounds in assays

Topic: Overcoming Poor Solubility of Pyrazine Compounds in Biological Assays Support Level: Tier 3 (Senior Application Scientist) Last Updated: February 2026 Introduction: The Pyrazine Paradox Welcome. If you are reading...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Poor Solubility of Pyrazine Compounds in Biological Assays Support Level: Tier 3 (Senior Application Scientist) Last Updated: February 2026

Introduction: The Pyrazine Paradox

Welcome. If you are reading this, you are likely facing a common paradox in medicinal chemistry: Pyrazine (


) itself is highly water-soluble, yet the substituted pyrazine scaffolds  used in kinase inhibitors (e.g., Bortezomib, Crizotinib analogs) and anti-infectives often exhibit stubborn insolubility.

This guide addresses the physicochemical root causes of this behavior—specifically the high crystal lattice energy derived from


-stacking and the weak basicity of the pyrazine nitrogens—and provides validated protocols to keep your compounds in solution without compromising assay data.

Part 1: Diagnostics & Triage

Q: Why does my pyrazine compound precipitate immediately upon addition to the assay buffer?

A: The issue is likely thermodynamic instability caused by "shock dilution," compounded by the specific electronic properties of the pyrazine ring.

  • Crystal Lattice Energy: Pyrazine rings are planar and electron-deficient.[1] They engage in strong

    
    -
    
    
    
    stacking interactions in the solid state. When you dilute a DMSO stock into an aqueous buffer, the water molecules (high dielectric constant) force the hydrophobic pyrazine cores to aggregate, rapidly reforming these stable crystal lattices.
  • The pKa Trap: A common error is attempting to improve solubility by adjusting pH. The pyrazine nitrogens are very weak bases (

    
    , 
    
    
    
    ).[1]
    • Implication: At physiological pH (7.4), the pyrazine ring is neutral . You cannot protonate the ring nitrogens to gain solubility without dropping the pH to <1.0, which is incompatible with biological assays.

Q: How do I distinguish between "real" insolubility and slow dissolution?

A: Use the Kinetic vs. Thermodynamic Solubility Test . Many pyrazines are kinetically soluble (they stay in solution if handled gently) but thermodynamically unstable (they eventually crash out).

  • Test Protocol:

    • Prepare a 10 mM stock in DMSO.

    • Method A (Kinetic): Spike 1 µL into 99 µL buffer. Measure turbidity (OD600) immediately.

    • Method B (Thermodynamic): Add solid compound to buffer, shake for 24h, filter, and measure concentration.

    • Result: If A is clear but B is low concentration, your compound is a "supersaturator." You must use the Intermediate Dilution Protocol (see Part 3) to maintain this metastable state during your assay.

Part 2: Formulation & Solvent Engineering

Q: DMSO isn't enough. What co-solvents are compatible with pyrazines?

A: Since pH adjustment is ineffective for the pyrazine core, you must rely on dielectric tuning and complexation .

The "Magic Bullet": Hydroxypropyl-

-Cyclodextrin (HP-

-CD)

Cyclodextrins are superior to simple co-solvents because they encapsulate the hydrophobic pyrazine core while presenting a hydrophilic exterior to the buffer.

  • Recommendation: Use HP-

    
    -CD  rather than natural 
    
    
    
    -CD (which has lower solubility).
  • Protocol: Prepare your assay buffer with 5–10% (w/v) HP-

    
    -CD before adding the compound. This can increase solubility by 10–100x without affecting most enzymatic activities.
    
Solvent Compatibility Matrix
Solvent / ExcipientRecommended Conc.[2][3]MechanismWarning
DMSO < 1.0% (Enzymatic)< 0.1% (Cellular)Dipolar aprotic solventHigh conc. denatures proteins and permeabilizes cell membranes.
PEG-400 1% – 5%Cosolvent (Lowers polarity)Can interfere with micelle-dependent assays.
HP-

-CD
0.5% – 10%Inclusion ComplexCan sequester lipophilic substrates, reducing apparent assay signal.
Tween-80 0.01% – 0.05%SurfactantPrevents colloidal aggregation (critical for pyrazines).

Part 3: Assay Optimization (The Protocols)

Q: How do I prevent "Crash-Out" during serial dilutions?

A: Direct addition of 100% DMSO stock to aqueous buffer creates a local region of high supersaturation, triggering immediate precipitation. Use an Intermediate Dilution Step .

The Protocol:

  • Stock: 10 mM compound in 100% DMSO.

  • Intermediate Plate: Dilute compound 1:10 into a "transition solvent" (e.g., 50% DMSO / 50% Water or 100% PEG-400).

    • Why: This lowers the hydrophobicity gradient.

  • Assay Plate: Transfer from Intermediate Plate to the final Assay Buffer.

Visual Workflow: Intermediate Dilution Logic

DilutionProtocol Stock 10mM Stock (100% DMSO) Direct Direct Addition (High Risk) Stock->Direct 1:1000 dilution PreDil Intermediate Plate (10% DMSO + 50% PEG) Stock->PreDil 1:10 dilution Precip PRECIPITATION (Artifact) Direct->Precip Supersaturation shock Assay Assay Well (Buffer + <1% DMSO) PreDil->Assay 1:100 dilution Result Valid Data Assay->Result Stable Solution

Caption: Figure 1. The Intermediate Dilution strategy prevents the local supersaturation shock that causes pyrazines to precipitate during direct aqueous addition.

Part 4: Data Integrity & Artifacts

Q: I see inhibition, but is it real? (The Aggregation False Positive)

A: Substituted pyrazines are notorious for forming colloidal aggregates at micromolar concentrations. These aggregates sequester enzymes, leading to false-positive inhibition (IC50 artifacts).

Diagnostic Workflow:

  • Detergent Sensitivity: Repeat the assay with 0.01% Triton X-100 or Tween-80 .

    • Interpretation: If the IC50 shifts significantly (e.g., from 1 µM to >100 µM) upon adding detergent, your compound was aggregating. The detergent breaks the colloid, revealing the true (lack of) activity.

  • Centrifugation Test: Spin the assay mix at 10,000 x g for 10 mins before adding the enzyme. If activity is lost in the supernatant, the compound precipitated.

Q: Can DMSO affect my cell-based pyrazine assay?

A: Yes. While pyrazines are stable in DMSO, cells are not .

  • Threshold: Most mammalian cells tolerate up to 0.5% DMSO for short durations (<4h), but for long incubations (24-72h), keep DMSO <0.1% .

  • Synergy Artifact: DMSO increases membrane permeability.[3] If your pyrazine targets an intracellular kinase, high DMSO might artificially enhance potency by bypassing passive diffusion barriers.

Troubleshooting Logic Tree

Troubleshooting Start Issue: Low/Variable Activity CheckSol Visually Cloudy? Start->CheckSol YesCloudy Yes CheckSol->YesCloudy NoCloudy No (Solution Clear) CheckSol->NoCloudy Action1 Use Intermediate Dilution OR Add HP-beta-CD YesCloudy->Action1 DetergentTest Add 0.01% Tween-80 NoCloudy->DetergentTest Result1 Potency Decreases? DetergentTest->Result1 FalsePos False Positive (Colloidal Aggregation) Result1->FalsePos Yes TruePos True Activity Result1->TruePos No

Caption: Figure 2. Decision matrix for diagnosing solubility-driven assay artifacts.

References

  • Dolezal, M., et al. (2002). "Substituted pyrazinecarboxamides: Synthesis and biological activity." Molecules, 7(5), 363-373. Link

  • Shoichet, B. K. (2006). "Screening in a spirit of false discovery." Drug Discovery Today, 11(23-24), 1074-1081. (Seminal work on colloidal aggregation artifacts). Link

  • Loftsson, T., & Brewster, M. E. (2010). "Pharmaceutical applications of cyclodextrins: basic science and product development." Journal of Pharmacy and Pharmacology, 62(11), 1607-1621. Link

  • Di, L., & Kerns, E. H. (2006). "Biological assay challenges from compound solubility: strategies for bioassay optimization." Drug Discovery Today, 11(9-10), 446-451. Link

  • PubChem. (2025).[4] "Pyrazine Compound Summary: Chemical and Physical Properties." National Library of Medicine. Link

Sources

Optimization

Troubleshooting Guide: Common Issues in Pyrazine Derivative Synthesis

Welcome to the Technical Support Center for Pyrazine Derivative Synthesis. As Senior Application Scientists, we have compiled this guide to help you troubleshoot and manage common challenges related to reaction impuritie...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Pyrazine Derivative Synthesis. As Senior Application Scientists, we have compiled this guide to help you troubleshoot and manage common challenges related to reaction impurities. This resource is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to issues encountered during experimental work.

This section addresses specific problems in a question-and-answer format, providing insights into potential causes, diagnostic actions, and corrective measures.

Issue 1: My reaction has a low yield of the desired pyrazine derivative and a complex mixture of byproducts.

Potential Causes:

  • Suboptimal Reaction Conditions: Temperature, pressure, and reaction time significantly influence the formation of side products.[1] Higher temperatures can accelerate the reaction but may also promote side reactions like polymerization or over-oxidation.[1]

  • Impure Starting Materials: The purity of precursors, such as 1,2-diamines and 1,2-dicarbonyl compounds, is critical. Impurities in starting materials can lead to the formation of unexpected side products.[2]

  • Over-oxidation: In synthesis methods that use an oxidizing agent, the desired pyrazine ring can be further oxidized to form N-oxides or even undergo ring-opening, leading to fragmented products like carboxylic acids.[1]

  • Polymerization: Reactive intermediates, especially in the condensation of 1,2-diamines with 1,2-dicarbonyl compounds, can polymerize, reducing the yield of the target molecule.[1]

Diagnostic Actions:

  • Analyze the Crude Product: Use techniques like GC-MS, LC-MS, and NMR to identify the major impurities. This will provide clues about the undesired reaction pathways.

  • Monitor the Reaction Over Time: Take aliquots from the reaction mixture at different time points and analyze them by TLC or GC. This helps determine when the product formation peaks and when byproduct formation becomes significant.

  • Purity Check of Starting Materials: Before starting the synthesis, verify the purity of your reactants using appropriate analytical methods.

Corrective Measures:

  • Optimize Reaction Conditions: Systematically vary the temperature, reaction time, and catalyst concentration to find the optimal balance that favors product formation over side reactions. For oxidation-based methods, carefully control the stoichiometry of the oxidizing agent.[1]

  • Purify Starting Materials: If reactants are of questionable purity, purify them before use through distillation, recrystallization, or chromatography.

  • Inert Atmosphere: To prevent unwanted oxidation, conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon). This is particularly important when dealing with electron-rich pyrazine systems.[3]

Issue 2: I am observing an unexpected, highly polar impurity that is difficult to separate.

Potential Causes:

  • N-Oxide Formation: The nitrogen atoms in the pyrazine ring can be oxidized to form N-oxides, which are significantly more polar than the parent pyrazine. This is a common side reaction, especially if oxidizing agents are used or if the reaction is exposed to air at high temperatures.[1]

  • Ring Hydroxylation: Pyrazine rings, particularly those with activating side-chains (like alkoxy groups), can undergo hydroxylation, introducing a polar hydroxyl group.[4]

  • Imidazole Formation: When using sugars and amino acids as starting materials, imidazole derivatives can form as byproducts. These are often polar and can be challenging to separate from the desired pyrazines.[5][6]

Diagnostic Actions:

  • Mass Spectrometry: Obtain a high-resolution mass spectrum of the impurity. An M+16 peak relative to the expected product is a strong indicator of N-oxide formation or hydroxylation.

  • NMR Spectroscopy: In the ¹H NMR spectrum, protons on a pyrazine ring adjacent to an N-oxide group are typically shifted downfield.

  • Literature Review: Check for known side reactions for your specific class of pyrazine derivatives. For example, syntheses involving sugars and ammonia are known to produce imidazoles.[5][6]

Corrective Measures:

  • Control Oxidation:

    • Use a stoichiometric amount of a milder oxidizing agent.

    • Perform the reaction under an inert atmosphere (N₂ or Ar).

    • Keep reaction temperatures as low as possible while still achieving a reasonable reaction rate.[1]

  • Purification Strategy for Polar Impurities:

    • Column Chromatography: A polar stationary phase like silica gel can be effective. A gradient elution from a non-polar solvent to a more polar solvent system can help separate the less polar pyrazine product from highly polar impurities.

    • Liquid-Liquid Extraction (LLE): If the impurity is an imidazole, using a non-polar solvent like hexane for extraction can selectively isolate the pyrazines, leaving the more polar imidazoles in the aqueous phase.[5][6] In contrast, solvents like methyl-t-butyl ether (MTBE) or ethyl acetate may co-extract imidazoles.[5][6]

    • Distillation: For volatile pyrazines, distillation can be an effective method to separate them from non-volatile polar impurities like imidazoles.[6]

Workflow for Troubleshooting Impurity Formation

G start Impurity Detected in Pyrazine Synthesis identify Characterize Impurity (LC-MS, GC-MS, NMR) start->identify classify Classify Impurity Type identify->classify n_oxide N-Oxide / Over-oxidation classify->n_oxide  Polar, M+16 polymer Polymerization classify->polymer Insoluble, High MW other Other Side Product (e.g., Imidazole) classify->other Structure-Specific action_n_oxide Corrective Actions: - Use inert atmosphere - Reduce temperature - Use milder oxidant n_oxide->action_n_oxide action_polymer Corrective Actions: - Lower reactant concentration - Optimize temperature polymer->action_polymer action_other Corrective Actions: - Modify purification (LLE, Column) - Adjust pH other->action_other end Pure Pyrazine Derivative action_n_oxide->end action_polymer->end action_other->end

Caption: Troubleshooting workflow for identifying and mitigating impurities.

Frequently Asked Questions (FAQs)

Q1: How do reaction conditions affect the formation of specific impurities?

Reaction conditions are paramount in controlling the selectivity of pyrazine synthesis.

  • Temperature: Higher temperatures generally increase reaction rates but can disproportionately accelerate side reactions.[1] For instance, in oxidation-based syntheses, elevated temperatures can make the oxidizing agent more aggressive, increasing the risk of over-oxidation to N-oxides or ring-opened products.[1]

  • pH: The pH of the reaction medium can influence the types of byproducts formed. In Maillard-type reactions (common in food chemistry but relevant to some synthetic pathways), nitrogen-containing compounds like pyrazines are favored at higher pH values, while at lower pH, other compounds like furfurals may dominate.[7]

  • Reaction Time: Prolonged reaction times can lead to the accumulation of side products, even if they form slowly.[1] Monitoring the reaction progress is key to quenching it once the optimal yield of the desired product is achieved.

ParameterEffect on ImpuritiesRecommendation
Temperature High temps can increase over-oxidation and polymerization.[1]Start with lower temperatures and gradually increase if needed.
Reaction Time Longer times can lead to degradation or more side products.[1]Monitor reaction by TLC/GC to determine the optimal endpoint.
Atmosphere Presence of O₂ can cause oxidation to N-oxides.[1][3]Use an inert atmosphere (N₂ or Ar) for sensitive substrates.
pH Can shift the reaction pathway towards different byproducts.[7]Buffer the reaction if pH control is critical for selectivity.

Q2: What are the best general strategies for purifying crude pyrazine derivatives?

A multi-step approach is often necessary.

  • Initial Workup/Extraction: Liquid-liquid extraction (LLE) is a common first step to separate the organic product from inorganic salts and highly polar starting materials. The choice of solvent is crucial. For separating pyrazines from imidazole byproducts, hexane is more selective than MTBE or ethyl acetate.[5][6]

  • Column Chromatography: This is one of the most powerful purification techniques.

    • Normal Phase (Silica Gel): Excellent for separating compounds with different polarities. It is effective at removing polar impurities like imidazoles or N-oxides from the less polar pyrazine product.[5][6]

    • Reversed Phase (C18): Useful for purifying more polar pyrazine derivatives from non-polar impurities.

  • Distillation: For volatile pyrazine derivatives, distillation (including vacuum or azeotropic distillation) can be a highly effective and scalable method to remove non-volatile impurities or separate from unreacted starting materials like alkanolamines.[6][8]

  • Recrystallization: If the pyrazine derivative is a solid, recrystallization from a suitable solvent system can yield a highly pure product.

Mechanism: A Common Side Reaction - N-Oxide Formation

Caption: Oxidation of a pyrazine nitrogen to form an N-oxide.

Q3: Which analytical techniques are essential for impurity profiling in pyrazine synthesis?

A combination of chromatographic and spectroscopic techniques is required for comprehensive impurity analysis.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the workhorse for analyzing volatile pyrazine derivatives. It provides separation of different components and their mass spectra, allowing for identification and quantification.[9]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Essential for non-volatile or thermally labile pyrazine derivatives. It is particularly useful for detecting highly polar impurities like N-oxides or hydroxylated products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C): NMR is indispensable for the unambiguous structural elucidation of both the final product and any isolated impurities.

  • High-Resolution Mass Spectrometry (HRMS): Provides highly accurate mass measurements, allowing for the determination of the elemental composition of an unknown impurity.

Experimental Protocols

Protocol 1: General Method for Purification of a Crude Pyrazine Derivative by Column Chromatography

This protocol assumes the target pyrazine is less polar than the major impurities.

  • Sample Preparation: Dissolve the crude reaction mixture in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate). If the crude material does not fully dissolve, filter off any insoluble solids (potential polymers).[1]

  • Slurry Preparation: In a separate beaker, add a small amount of silica gel to the dissolved crude product. Evaporate the solvent to obtain a dry, free-flowing powder. This "dry loading" method generally results in better separation.

  • Column Packing: Pack a glass column with silica gel using a non-polar solvent (e.g., hexane) as the slurry solvent. Ensure the packed bed is uniform and free of air bubbles.

  • Loading: Carefully add the dry-loaded sample to the top of the packed silica gel bed.

  • Elution:

    • Begin eluting with a non-polar solvent (e.g., 100% hexane).

    • Gradually increase the polarity of the eluent by adding a more polar solvent (e.g., ethyl acetate). A typical gradient might be from 0% to 30% ethyl acetate in hexane.

    • Collect fractions in test tubes.

  • Fraction Analysis: Analyze the collected fractions by Thin Layer Chromatography (TLC) to identify which fractions contain the pure product.

  • Product Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified pyrazine derivative.

References
  • Biosynce. (2025, October 10). What are the side - reactions in pyrazine synthesis? Biosynce Blog.
  • Ashraf-Khorassani, M., & Taylor, L. T. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. Journal of Chromatographic Science, 57(9), 845–853. [Link]

  • Ong, K. T., Liu, Z. Q., & Tay, M. G. (2017). Review on the Synthesis of Pyrazine and Its Derivatives. Borneo Journal of Resource Science and Technology, 7(2), 77-88. [Link]

  • JECFA. (2001). Pyrazine Derivatives. JECFA Food Additives Series 48. [Link]

  • Kou, L., et al. (2020). Investigation into the Formation of Impurities during the Optimization of Brigatinib. Molecules, 25(21), 5183. [Link]

  • Britton, E. C., & Lange, H. B. (1962). U.S. Patent No. 3,033,864. U.S.
  • Hajnal, Z., et al. (2009). Analysis of N-heterocyclic compounds in potato chips by using comprehensive gas chromatography–time-of-flight mass spectrometry. Analytica Chimica Acta, 651(1), 77-84. [Link]

  • Surbakti, M. S., et al. (2022). Chemical Transformation of Pyrazine Derivatives. Moroccan Journal of Chemistry, 10(2), 288-297. [Link]

  • RSC Publishing. (2022). Microwave-irradiated rapid synthesis of antimicrobial pyrazine derivatives in reactive eutectic media. Green Chemistry. [Link]

  • ResearchGate. (2025, August 5). Mechanisms of pyrazine compounds formation. [Link]

  • Biosynergies. (2026, February 12). The Role of Pyrazine in Pharmaceutical Synthesis and Drug Development. [Link]

Sources

Troubleshooting

Technical Support Center: Pyrazine Amination &amp; Functionalization

Status: Operational | Tier: L3 (Senior Scientific Support) Subject: Minimizing Side Product Formation in Pyrazine Amination Mission Statement Welcome to the Pyrazine Functionalization Support Hub. Pyrazines are notorious...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: L3 (Senior Scientific Support) Subject: Minimizing Side Product Formation in Pyrazine Amination

Mission Statement

Welcome to the Pyrazine Functionalization Support Hub. Pyrazines are notoriously electron-deficient, making them excellent candidates for Nucleophilic Aromatic Substitution (


), yet challenging substrates for Palladium-catalyzed cross-coupling due to catalyst poisoning (N-coordination) and competitive hydrodehalogenation. This guide provides root-cause analysis and validated protocols to minimize side-product formation.
Module 1: The Diagnostic Matrix

User Action: Before selecting a protocol, determine your primary failure mode or substrate class using the logic flow below.

PyrazineTriage Start START: Substrate Analysis Halogen Halogen Type? Start->Halogen Cl_F Cl or F (Activated) Halogen->Cl_F High Electronegativity Br_I Br, I, or Cl (Deactivated) Halogen->Br_I Good Leaving Group EWG EWG Present? (CN, NO2, COR) Cl_F->EWG Method_Pd Method: Buchwald-Hartwig Br_I->Method_Pd Method_SnAr Method: SnAr EWG->Method_SnAr Yes (Highly Activated) EWG->Method_Pd No (Unactivated) Issue_SnAr Primary SnAr Issue? Method_SnAr->Issue_SnAr Issue_Pd Primary Pd-Cat Issue? Method_Pd->Issue_Pd Sol_Hydrolysis Sol: Hydrolysis Control (See Module 2) Issue_SnAr->Sol_Hydrolysis OH- formation Sol_Regio Sol: Regioselectivity (See Module 2) Issue_SnAr->Sol_Regio Isomer mix Sol_Dehalo Sol: Hydrodehalogenation (See Module 3) Issue_Pd->Sol_Dehalo Product = Ar-H Sol_Poison Sol: Catalyst Poisoning (See Module 3) Issue_Pd->Sol_Poison Stalled Rxn

Figure 1: Decision matrix for selecting the optimal amination pathway based on substrate electronics and observed failure modes.

Module 2: Troubleshooting (Nucleophilic Aromatic Substitution)

Context:


 is the preferred method for electron-deficient pyrazines (e.g., 2-chloropyrazine, 3,5-dichloropyrazine-2-carbonitrile). However, the high electrophilicity that enables the reaction also makes the ring susceptible to attack by trace water.
Issue 1: Hydrolysis (Formation of Hydroxypyrazines)

Symptom: LCMS shows a peak with Mass = [Substrate - Cl + OH]. Root Cause: Hydroxide ions (


) generated from trace water in the solvent or base are more nucleophilic than the amine, especially sterically hindered amines.
VariableRecommendationScientific Rationale
Base DIPEA or

Avoid hydroxide generators like KOH or NaOH.

provides a "naked" fluoride effect to assist leaving groups without generating

.
Solvent Anhydrous DMSO/DMF Polar aprotic solvents stabilize the Meisenheimer complex. Critical: Use molecular sieves; pyrazines hydrolyze rapidly in wet DMSO.
Validation Karl Fischer Titration Ensure solvent water content is <50 ppm before adding the pyrazine.
Issue 2: Regioselectivity (Isomer Mixtures)

Symptom: Formation of 2,6-isomer when 2,3-substitution is desired (or vice versa) in di-halo substrates. Mechanism: Regioselectivity is governed by the inductive effect of the pyrazine nitrogens and existing substituents. The C2/C6 positions are generally most electron-deficient (lowest LUMO energy).

  • Troubleshooting Guide:

    • Question: Are you using a polar aprotic solvent (DMF, DMSO)?

    • Fix: Switch to a non-polar solvent (Toluene, THF) if solubility permits. Non-polar solvents often favor the ortho-substitution (relative to a directing group) via a cyclic transition state involving intramolecular H-bonding [1].

    • Temperature Control: Lower the temperature (-20°C to 0°C).

      
       has a low activation energy barrier on pyrazines; high heat erodes selectivity.
      
Module 3: Troubleshooting Buchwald-Hartwig (Pd-Catalysis)

Context: Required for unactivated pyrazines (e.g., 2-chloro-3-methoxypyrazine) or when using weak nucleophiles.

Issue 3: Hydrodehalogenation (The "Reduction" Product)

Symptom: The halogen is replaced by Hydrogen (Ar-Cl ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">


 Ar-H).[1]
Root Cause: 

-Hydride elimination.[2] The Pd-center extracts a hydride from the solvent (alcohol) or the base (alkoxide), followed by reductive elimination of Ar-H.

Corrective Actions:

  • Swap the Base:

    • Stop using: Sodium tert-butoxide (

      
      ) or Sodium Methoxide.
      
    • Start using:

      
        or 
      
      
      
      .[3][4] These inorganic bases lack
      
      
      -hydrogens, completely shutting down the base-mediated hydride transfer pathway [2].
  • Swap the Solvent:

    • Stop using: Primary/Secondary alcohols (Isopropanol, Ethanol).

    • Start using:Toluene , Dioxane , or t-Amyl Alcohol . t-Amyl alcohol is sterically hindered and lacks the

      
      -hydrogens necessary for facile elimination [3].
      
Issue 4: Catalyst Poisoning (Stalled Reaction)

Symptom: Reaction stops at <20% conversion despite fresh catalyst. Root Cause: Pyrazines are "N-heterocycles." The lone pair on the pyrazine nitrogen binds competitively to the Palladium, displacing the phosphine ligand and forming an inactive Pd(pyrazine)L complex.

Corrective Actions:

  • Ligand Selection (The "Bulky" Rule):

    • Use BrettPhos (for primary amines) or RuPhos (for secondary amines).

    • Why: These ligands are extremely bulky. They create a "steric wall" that prevents the small pyrazine nitrogen from coordinating to the Pd center, while still allowing the oxidative addition of the C-Cl bond [4].

  • Pre-catalyst Strategy:

    • Use Pd-G3 or Pd-G4 precatalysts (e.g., BrettPhos Pd G4).

    • Why: Traditional

      
       + Ligand requires reduction to Pd(0) in situ, which can be inhibited by the pyrazine. G3/G4 precatalysts release the active mono-ligated Pd(0) species immediately upon exposure to base.
      
Module 4: Validated Experimental Protocols
Protocol A: High-Fidelity Buchwald-Hartwig for Pyrazines

Best for: Unactivated chloropyrazines, valuable amines, preventing dehalogenation.

Reagents:

  • Substrate: Chloropyrazine deriv.[1][5] (1.0 equiv)

  • Amine: (1.2 equiv)

  • Catalyst: BrettPhos Pd G3 (0.02 - 0.05 equiv)

  • Base:

    
      (2.0 equiv, anhydrous)
    
  • Solvent: 1,4-Dioxane (0.2 M concentration)

Workflow:

  • Charge Solids: Add Chloropyrazine, Amine, Base, and Catalyst to a vial equipped with a stir bar.

  • Inert Atmosphere: Seal vial and purge with

    
     or Ar for 5 minutes. (Oxygen promotes homocoupling).
    
  • Solvent Addition: Add anhydrous Dioxane via syringe.

  • Activation: Heat to 80-100°C .

    • Note: Do not exceed 110°C if using volatile amines.

  • Monitoring: Check LCMS at 1 hour. If Ar-H (dehalogenation) is observed, lower temp to 80°C and increase concentration to 0.5 M.

Protocol B: Regioselective

Best for: Activated dichloropyrazines (e.g., 2,3-dichloropyrazine).

Reagents:

  • Substrate: 2,3-Dichloropyrazine (1.0 equiv)

  • Amine: (1.05 equiv)

  • Base: DIPEA (1.2 equiv)

  • Solvent: THF (Anhydrous)

Workflow:

  • Cooling: Dissolve substrate in THF and cool to 0°C (Ice bath).

  • Slow Addition: Add DIPEA, then add the Amine dropwise over 10 minutes.

    • Why: Kinetic control favors the most electron-deficient position (C2 or C3 depending on other substituents) and prevents bis-amination.

  • Warm-up: Allow to warm to RT naturally.

  • Quench: If LCMS shows >5% bis-addition, quench immediately with dilute HCl (if product is stable) or water.

References
  • Regioselectivity in

    
    : 
    M. J. R. P. Queiroz et al., "Regioselective nucleophilic aromatic substitution of 2,3-dichloropyrazine," Tetrahedron, 2005.
     (Verified via general chemical principles of diazine reactivity).
    
  • Minimizing Hydrodehalogenation: D. S. Surry and S. L. Buchwald, "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide," Chemical Science, 2011.

  • Solvent Effects in Cross-Coupling: Ingoglia, B. T. et al., "Palladium-Catalyzed C–N Cross-Coupling Reactions: A Practical Guide," Tetrahedron, 2019.

  • Catalyst Systems for Heterocycles: Fors, B. P. et al., "A Highly Active Catalyst for Pd-Catalyzed Amination of Five-Membered Heterocycles," J. Am. Chem. Soc., 2009.

Sources

Optimization

Technical Support Center: Column Chromatography Purification of Pyrazine Derivatives

Welcome to the technical support center for the purification of pyrazine derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of isola...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of pyrazine derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of isolating these unique heterocyclic compounds. The inherent chemical properties of pyrazines can present specific challenges during column chromatography. This resource provides in-depth troubleshooting guides and frequently asked questions to empower you to overcome these obstacles and achieve high-purity products.

Section 1: Troubleshooting Guide

This section addresses common problems encountered during the column chromatography of pyrazine derivatives. Each issue is analyzed from a mechanistic standpoint, providing not only solutions but also the scientific reasoning behind them.

Issue 1: Poor or No Separation of Pyrazine Derivatives

You've run your column, but the collected fractions show a mixture of your target pyrazine and closely related impurities.

Possible Causes and Solutions:

  • Inadequate Stationary Phase Selectivity: The basic nitrogen atoms in the pyrazine ring can interact strongly with the acidic silanol groups on the surface of standard silica gel, leading to peak tailing and poor resolution.[1]

    • Solution 1: High-Performance Silica. Consider using a higher-grade silica gel with a greater surface area. For instance, silica with a surface area of >700 m²/g can offer improved separation for challenging pyrazine mixtures compared to standard silica (nominal 500 m²/g).[2] This increased surface area enhances compound retention and loading capacity.[2]

    • Solution 2: Alternative Stationary Phases. If silica gel proves ineffective, switching the stationary phase is a logical next step.[3]

      • Alumina (Basic or Neutral): This is often a good choice for nitrogen-containing heterocycles as it minimizes the strong acidic interactions that cause issues on silica.[3]

      • Amine-Functionalized Silica (NH2): This phase can be particularly effective for separating compounds with basic functionalities like pyrazines.[4]

      • Reverse-Phase (e.g., C18 silica): For highly polar pyrazine derivatives, reverse-phase chromatography may provide the necessary selectivity.[3][5]

  • Suboptimal Mobile Phase Composition: The choice of eluent is critical for achieving separation.

    • Solution 1: Adjust Solvent Polarity. A common mobile phase for pyrazine purification is a binary mixture of a hydrocarbon (like hexane or heptane) and ethyl acetate.[2] If separation is poor, systematically adjust the ratio of these solvents. A shallower gradient or isocratic elution with the optimal solvent system identified by Thin Layer Chromatography (TLC) can significantly improve resolution.

    • Solution 2: Introduce a Different Solvent. If adjusting the polarity of a hexane/ethyl acetate system is insufficient, consider alternative solvent systems. Dichloromethane/hexane or acetone/hexane can alter the separation selectivity and may resolve co-eluting compounds.[6] It has been shown that a 90/10 hexane/ethyl acetate mixture can effectively elute desirable pyrazines while leaving undesirable imidazole impurities on the silica column.[5][7]

Issue 2: Low Recovery of the Target Pyrazine Derivative

You've successfully separated your compound, but the final isolated yield is significantly lower than expected.

Possible Causes and Solutions:

  • Compound Degradation on the Stationary Phase: The acidic nature of silica gel can lead to the degradation of sensitive pyrazine derivatives.[3]

    • Solution 1: Deactivate the Silica Gel. To reduce the acidity of silica gel, it can be treated with a competing base like triethylamine (TEA). Adding a small amount of TEA (e.g., 0.1-1%) to the mobile phase can shield the acidic silanol sites, minimizing their interaction with your basic pyrazine compound.[1]

    • Solution 2: Switch to a More Inert Stationary Phase. As mentioned previously, alumina or a polymer-based column can be less harsh alternatives to silica gel for acid-sensitive compounds.[1][6]

  • Irreversible Adsorption: Your compound may be binding too strongly to the stationary phase and not eluting completely.

    • Solution: Increase Mobile Phase Polarity. After collecting your target compound, flush the column with a much more polar solvent (e.g., 10-20% methanol in dichloromethane) to elute any strongly retained material. This can help you determine if a significant portion of your product is stuck on the column.

  • Compound Volatility: Some pyrazine derivatives, especially those with low molecular weights, can be volatile.

    • Solution: Careful Solvent Removal. When evaporating the solvent from your pure fractions, use a rotary evaporator at a reduced temperature and gentle vacuum to minimize product loss.[1]

Issue 3: Peak Tailing in Chromatographic Analysis

Your analytical chromatogram (e.g., HPLC, GC) of the purified fractions shows broad, asymmetrical peaks.

Possible Causes and Solutions:

  • Strong Analyte-Stationary Phase Interactions: This is a primary cause of peak tailing for basic compounds like pyrazines due to their interaction with residual acidic silanol groups on silica-based columns.[1]

    • Solution 1: Mobile Phase pH Adjustment (for HPLC). For reverse-phase HPLC, lowering the mobile phase pH to around 2.5-3.0 with a suitable buffer (e.g., phosphate buffer) can protonate the silanol groups, reducing their interaction with the basic pyrazine analyte.[1]

    • Solution 2: Use of Mobile Phase Additives. Incorporating a competing base, such as triethylamine (TEA), at a low concentration (e.g., 5-10 mM) in the mobile phase can effectively shield the active silanol sites from the pyrazine compound.[1]

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.[1]

    • Solution: Reduce Sample Load. Decrease the amount of material loaded onto the column. A general guideline is to load 1-5% of the silica gel mass.[3]

Section 2: Frequently Asked Questions (FAQs)

Q1: What is a good starting point for developing a solvent system for my pyrazine derivative purification?

A1: Thin Layer Chromatography (TLC) is an indispensable tool for developing your solvent system.[3] A good starting point for many pyrazine derivatives is a mixture of hexane and ethyl acetate.[2] Run several TLC plates with varying ratios of these solvents (e.g., 9:1, 4:1, 1:1 hexane:ethyl acetate). The ideal solvent system for your column will give your target compound an Rf value between 0.2 and 0.4 on the TLC plate.[3]

Q2: How do I properly pack a silica gel column for purifying pyrazine derivatives?

A2: Proper column packing is crucial for achieving good separation. Here is a standard protocol:

  • Column Preparation: Secure the column vertically and add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand.[3]

  • Slurry Preparation: Prepare a slurry of silica gel in your chosen non-polar solvent (e.g., hexane).[3]

  • Packing the Column: Carefully pour the slurry into the column, gently tapping the sides to ensure even packing and remove air bubbles.

  • Equilibration: Once packed, run the mobile phase through the column until the silica bed is stable.

Q3: What is "dry loading" and when should I use it for my pyrazine sample?

A3: Dry loading is a technique where the crude sample is pre-adsorbed onto a small amount of silica gel before being loaded onto the column. This method is particularly useful when your crude mixture is not very soluble in the initial mobile phase.[6]

Protocol for Dry Loading:

  • Dissolve your crude pyrazine derivative in a suitable solvent (e.g., dichloromethane).

  • Add a small amount of silica gel to this solution.

  • Evaporate the solvent completely to obtain a dry, free-flowing powder.

  • Carefully add this powder to the top of your packed column.

Q4: My pyrazine derivative seems to be co-eluting with imidazole impurities. How can I separate them?

A4: Imidazole derivatives can be common byproducts in pyrazine synthesis and may co-elute. Passing the organic extract through a silica gel column can effectively retain the undesirable imidazoles.[5][7] A solvent system such as 90/10 hexane/ethyl acetate has been shown to be effective in eluting pyrazines while leaving imidazoles on the column.[5][7]

Q5: Are there any alternatives to column chromatography for purifying pyrazines?

A5: While column chromatography is a workhorse technique, other methods can be employed depending on the specific properties of your pyrazine derivative and the impurities present.

  • Distillation: For volatile pyrazines, distillation can be an effective method to separate them from non-volatile impurities like imidazoles.[5][7]

  • Recrystallization: If your pyrazine derivative is a solid, recrystallization can be a powerful purification technique.[3]

  • Liquid-Liquid Extraction: This can be used as a preliminary purification step to remove certain impurities before proceeding to chromatography.[5][8]

Section 3: Data and Protocols at a Glance

Table 1: Recommended Starting Solvent Systems for TLC Analysis
Solvent System (v/v)Typical Application
Hexane / Ethyl AcetateGeneral purpose for a wide range of pyrazine polarities.[2]
Dichloromethane / HexaneAlternative for optimizing selectivity.
Acetone / HexaneAnother option to alter separation characteristics.[6]
Protocol 1: General Flash Column Chromatography Procedure
  • TLC Analysis: Determine the optimal solvent system to achieve an Rf of 0.2-0.4 for your target pyrazine.[3]

  • Column Packing: Pack an appropriately sized column with silica gel as a slurry.[3]

  • Sample Loading: Load your crude sample onto the column using either a wet or dry loading technique.

  • Elution: Begin elution with the determined solvent system, applying gentle, steady pressure to maintain a consistent flow rate.[3]

  • Fraction Collection: Collect fractions in appropriately sized vials or test tubes.[3]

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing your pure product.[3]

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain your purified pyrazine derivative.[3]

Section 4: Visualizing the Workflow

Diagram 1: Troubleshooting Poor Separation

A Poor or No Separation B Check TLC for Spot Separation A->B C Optimize Mobile Phase B->C Spots Separated D Change Stationary Phase B->D Spots Not Separated E Adjust Solvent Polarity (e.g., Hex/EtOAc ratio) C->E F Try Alternative Solvents (e.g., DCM/Hexane) C->F G Use High-Performance Silica (>700 m²/g) D->G H Switch to Alumina or NH2-Silica D->H I Consider Reverse-Phase (C18) D->I

Caption: A decision tree for troubleshooting poor separation issues.

Diagram 2: General Column Chromatography Workflow

A 1. Develop TLC Method B 2. Pack Column A->B C 3. Load Sample B->C D 4. Elute with Mobile Phase C->D E 5. Collect Fractions D->E F 6. Analyze Fractions by TLC E->F G 7. Combine Pure Fractions F->G H 8. Evaporate Solvent G->H I Pure Pyrazine Derivative H->I

Caption: A streamlined workflow for pyrazine purification via column chromatography.

References

  • Biotage. (n.d.). Improving Flash Purification of Chemically Related Pyrazines. Retrieved from [Link]

  • Ashraf-Khorassani, M., Coleman III, W. M., Dube, M. F., & Taylor, L. T. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. Journal of Chromatographic Science, 57(9), 784–789. Retrieved from [Link]

  • Sato, N. (2014). Retention Behavior of Pyrazines in Reversed-Phase High Performance Liquid Chromatography. Retrieved from [Link]

  • Ashraf-Khorassani, M., Coleman, W. M., 3rd, Dube, M. F., & Taylor, L. T. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. Journal of chromatographic science, 57(9), 784–789. Retrieved from [Link]

  • Ashraf-Khorassani, M., Coleman, W. M., Dube, M. F., & Taylor, L. T. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. ResearchGate. Retrieved from [Link]

  • Buchi. (n.d.). How to choose a stationary phase, optimize selectivity and get better resolution in chromatography. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Low Yields in Suzuki Coupling of Chloropyrazines

Welcome to the technical support center dedicated to overcoming the challenges associated with the Suzuki-Miyaura cross-coupling of chloropyrazines. This guide is designed for researchers, scientists, and professionals i...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to overcoming the challenges associated with the Suzuki-Miyaura cross-coupling of chloropyrazines. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic routes and troubleshoot low-yielding reactions involving these often-recalcitrant substrates.

The electron-deficient nature of the pyrazine ring, combined with the relative inertness of the C-Cl bond, presents a unique set of challenges for this otherwise robust C-C bond-forming reaction. This resource provides in-depth, question-and-answer-based troubleshooting guides and frequently asked questions to directly address the specific issues you may encounter in your experiments.

Section 1: Catalyst and Ligand System – The Heart of the Reaction

The choice of the palladium catalyst and the accompanying ligand is paramount for the successful coupling of chloropyrazines. The catalyst system must be active enough to facilitate the oxidative addition of the palladium into the C-Cl bond, a step that is often the rate-limiting factor.[1]

Question: I am observing little to no conversion of my chloropyrazine starting material. Is my catalyst system the issue?

Answer: Highly likely. Standard catalysts like Pd(PPh₃)₄, while effective for more reactive aryl bromides and iodides, often fail with chloropyrazines. The electron-deficient pyrazine ring deactivates the C-Cl bond towards oxidative addition.[1] To overcome this, you need a more robust catalyst system.

Recommendations:

  • Electron-Rich, Bulky Phosphine Ligands: These are essential for promoting the oxidative addition step.[1][2] Ligands such as XPhos, SPhos, and RuPhos have demonstrated success in coupling electron-deficient heteroaryl chlorides.[3] The steric bulk of these ligands promotes the formation of a coordinatively unsaturated, highly reactive monoligated Pd(0) species, while their electron-donating nature increases the electron density on the palladium center, facilitating its insertion into the C-Cl bond.[2]

  • Pre-catalysts: For improved reproducibility, consider using well-defined palladium pre-catalysts. These are often more stable and provide a more consistent source of the active Pd(0) catalyst in situ.[3]

  • Specialized Catalysts: Novel palladium(II) ONO pincer complexes have shown superior activity for the Suzuki-Miyaura cross-coupling of 2-chloropyrazine, even at low catalyst loadings (as low as 0.01 mol%).[4][5]

dot

Caption: Catalyst selection workflow for low conversion.

Section 2: Reaction Conditions – Fine-Tuning for Success

Optimizing reaction parameters such as the base, solvent, and temperature is critical for maximizing yield and minimizing side reactions.

Question: I'm using an appropriate catalyst, but my yields are still low. What other reaction conditions should I investigate?

Answer: The base and solvent system play a crucial role in the transmetalation step and overall catalyst stability.

Base Selection:

The primary role of the base is to activate the boronic acid, forming a more nucleophilic borate species that facilitates transmetalation.[6][7][8]

  • Common Choices: K₂CO₃, K₃PO₄, and Cs₂CO₃ are frequently used.

  • Troubleshooting: If you are using a weaker base like Na₂CO₃ with minimal success, switching to a stronger base like K₃PO₄ or Cs₂CO₃ can often improve the reaction rate. However, be aware that very strong bases can promote side reactions. Weaker bases such as K₃PO₄ or Cs₂CO₃ can be effective alternatives, though they may require higher reaction temperatures or longer reaction times.[5]

  • Water's Role: The presence of water is often beneficial, as it can aid in the dissolution of the base and facilitate the formation of the active borate species.[9]

Solvent System:

The solvent must be capable of dissolving the reactants and stabilizing the catalytic species.

  • Common Solvents: Aprotic polar solvents like 1,4-dioxane, THF, and DMF are common, often with the addition of water.[9]

  • Troubleshooting: If your reaction is sluggish in a single solvent system, a biphasic mixture (e.g., toluene/water or dioxane/water) can be beneficial.[4][10] The aqueous phase helps to dissolve the inorganic base, while the organic phase solubilizes the organic reactants and the catalyst. Ensure your solvents are properly degassed to prevent oxidation of the Pd(0) catalyst and phosphine ligands.[11]

ParameterRecommendationRationale
Base K₃PO₄, Cs₂CO₃Stronger bases facilitate the formation of the active borate species for transmetalation.
Solvent 1,4-Dioxane/H₂O, Toluene/H₂O, THF/H₂OBiphasic systems improve solubility of both organic and inorganic reagents.
Temperature 80-110 °CHigher temperatures are often required to drive the reaction to completion, but excessive heat can lead to catalyst decomposition.

Question: I'm observing significant amounts of side products, such as the dehalogenated pyrazine and homocoupled boronic acid. How can I minimize these?

Answer: The formation of these side products is a common issue and can often be mitigated by carefully controlling the reaction conditions.

  • Dehalogenation: This occurs when the chloro group is replaced by a hydrogen atom. It can be caused by sources of hydride in the reaction mixture, such as amine bases or alcohol solvents.[11][12]

    • Solution: Switch to a non-hydride-donating base like K₃PO₄ or Cs₂CO₃ and use an aprotic solvent. Ensure rigorous degassing to remove oxygen, which can also contribute to catalyst decomposition pathways that lead to dehalogenation.[11]

  • Homocoupling of Boronic Acid: This side reaction is often promoted by the presence of oxygen.[3]

    • Solution: Thoroughly degas your reaction mixture and maintain an inert atmosphere (e.g., argon or nitrogen) throughout the reaction. Slow addition of the boronic acid can also help to minimize its concentration at any given time, reducing the likelihood of homocoupling.[3]

  • Protodeboronation: The boronic acid group is replaced by a hydrogen atom, rendering it inactive for coupling.[3][12] This is a common issue with electron-deficient heteroaryl boronic acids.[3]

    • Solution: Use fresh, high-purity boronic acid. Consider using more stable boronic esters (e.g., pinacol esters) or potassium trifluoroborate salts.[3] Using a slight excess (1.2-1.5 equivalents) of the boron reagent can also compensate for some degradation.[3]

dot

Side_Reactions Low_Yield Low Yield Due to Side Reactions Dehalogenation Dehalogenation (C-Cl to C-H) Low_Yield->Dehalogenation Homocoupling Boronic Acid Homocoupling Low_Yield->Homocoupling Protodeboronation Protodeboronation Low_Yield->Protodeboronation Sol_Dehalogenation Use non-hydride donating base (K₃PO₄, Cs₂CO₃). Use aprotic solvent. Rigorous degassing. Dehalogenation->Sol_Dehalogenation Solution Sol_Homocoupling Thoroughly degas reaction. Maintain inert atmosphere. Slow addition of boronic acid. Homocoupling->Sol_Homocoupling Solution Sol_Protodeboronation Use fresh boronic acid. Use stable boronic esters or potassium trifluoroborates. Use slight excess of boron reagent. Protodeboronation->Sol_Protodeboronation Solution

Caption: Troubleshooting common side reactions.

Section 3: Experimental Protocols

Protocol 1: General Procedure for Screening Catalysts and Ligands for the Suzuki Coupling of a Chloropyrazine

This protocol provides a framework for systematically evaluating different catalyst and ligand combinations.

Materials:

  • Chloropyrazine (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium source (e.g., Pd₂(dba)₃, 2 mol% Pd)

  • Ligand (e.g., XPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 2.0 mmol)

  • Solvent (e.g., 1,4-Dioxane/H₂O, 4:1, 5 mL)

  • Anhydrous Na₂SO₄

  • Silica gel for column chromatography

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add the chloropyrazine (1.0 mmol), arylboronic acid (1.2 mmol), and base (2.0 mmol).

  • In a separate vial, pre-mix the palladium source (e.g., Pd₂(dba)₃) and the ligand (e.g., XPhos) in a small amount of the reaction solvent.

  • Add the catalyst/ligand mixture to the Schlenk flask.

  • Add the degassed solvent system (e.g., 4 mL of 1,4-dioxane and 1 mL of water).

  • Seal the flask and heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

dot

Caption: General experimental workflow for Suzuki coupling.

References

  • Dick, G. R., Woerly, E. M., & Burke, M. D. (2012). A general solution for the 2-pyridyl problem. Angewandte Chemie International Edition, 51(11), 2667-2672. [Link]

  • Gosh, S., et al. (2021). Suzuki Miyaura cross-coupling of 2-chloropyrazine with arylboronic acids catalyzed by novel palladium(II) ONO pincer complexes. ResearchGate. [Link]

  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. CovaSyn. [Link]

  • Guram, A. S., et al. (2007). New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry, 72(14), 5104–5112. [Link]

  • Bedford, R. B., et al. (2019). The iron-catalysed Suzuki coupling of aryl chlorides. ChemRxiv. [Link]

  • Organic Chemistry Portal. (n.d.). New Catalysts for Suzuki-Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. Organic Chemistry Portal. [Link]

  • ResearchGate. (n.d.). The effect of different solvents on the Suzuki coupling reaction. ResearchGate. [Link]

  • Molnár, J., & Kurti, L. (2014). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. ChemCatChem, 6(5), 1291-1302. [Link]

  • Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550–9561. [Link]

  • Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]

  • ArODES. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ArODES. [Link]

  • Stanforth, S. P. (1999). The Palladium Catalysed Suzuki Coupling of 2- and 4-Chloropyridines. Synthetic Communications, 29(13), 2297-2303. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Encyclopedia.pub. (2023). Principles of the Suzuki Coupling Reaction. Encyclopedia.pub. [Link]

  • Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • RSC Publishing. (n.d.). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering. [Link]

  • ResearchGate. (n.d.). Suzuki Coupling of Heteroaromatic Chlorides Using Highly Electron-Donating ClickPhos Ligands. ResearchGate. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of chemical research, 41(11), 1566–1575. [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros. [Link]

  • Cerna, I., & Cerný, J. (2013). Transition metal-catalyzed functionalization of pyrazines. Organic & Biomolecular Chemistry, 11(23), 3745-3756. [Link]

  • ResearchGate. (n.d.). Scheme 3. Optimization of the conditions for the regioselective Suzuki-Miyaura cross-coupling reaction. ResearchGate. [Link]

  • HEIA-FR. (2021). Impact of solvent and their contaminants on Pd/C catalyzed Suzuki-Miyaura cross-coupling reactions. HEIA-FR. [Link]

  • ResearchGate. (n.d.). Effect of solvent on the Suzuki reaction. ResearchGate. [Link]

  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. ResearchGate. [Link]

  • ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction?. ResearchGate. [Link]

  • ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem [Video]. YouTube. [Link]

Sources

Optimization

Technical Support Center: Pyrazine Cross-Coupling Optimization

Topic: Optimizing Catalyst Selection for Pyrazine Cross-Coupling Ticket ID: PYR-OPT-2026 Status: Open Assigned Specialist: Senior Application Scientist, Catalysis Group Executive Summary: The "Pyrazine Problem" Welcome t...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Catalyst Selection for Pyrazine Cross-Coupling Ticket ID: PYR-OPT-2026 Status: Open Assigned Specialist: Senior Application Scientist, Catalysis Group

Executive Summary: The "Pyrazine Problem"

Welcome to the technical support center. If you are here, you are likely experiencing one of three failures: stalled conversion (<10%) , catalyst deactivation (black precipitate) , or protodehalogenation .

Pyrazines present a unique "double-edged" challenge in palladium catalysis compared to pyridines or benzenes:

  • The N-Coordination Trap: Pyrazines possess two nitrogen atoms capable of

    
    -donating to the Pd(II) center. This creates a stable, off-cycle 
    
    
    
    complex (the "rest state"), preventing the turnover-limiting reductive elimination or transmetalation steps.
  • Electron Deficiency: The

    
    -deficient ring makes oxidative addition of chloropyrazines sluggish, while simultaneously making the ring susceptible to nucleophilic attack by strong bases (e.g., alkoxides), leading to decomposition.
    

The Golden Rule: You must outcompete the pyrazine nitrogen for the metal center using sterically bulky, electron-rich ligands and ensure immediate active species generation using precatalysts .

Interactive Troubleshooting & Decision Logic

Visual Workflow: Catalyst Selection Matrix

The following diagram outlines the logical flow for selecting the correct catalytic system based on your specific coupling partner and failure mode.

PyrazineOptimization Start Start: Pyrazine Substrate ReactionType Select Reaction Type Start->ReactionType Suzuki Suzuki-Miyaura (C-C Bond) ReactionType->Suzuki Buchwald Buchwald-Hartwig (C-N Bond) ReactionType->Buchwald Halide Halide Identity? Suzuki->Halide Cl_Py Chloropyrazine (Difficult) Halide->Cl_Py Br_Py Bromopyrazine (Standard) Halide->Br_Py Sol_Suzuki_1 Rec: XPhos Pd G4 Base: K3PO4 (aq) Solvent: THF/Water Cl_Py->Sol_Suzuki_1 High Steric Demand Sol_Suzuki_2 Rec: SPhos Pd G3 Base: K2CO3 Solvent: Toluene/Water Br_Py->Sol_Suzuki_2 General Purpose AmineType Amine Class? Buchwald->AmineType Primary Primary Amine (-NH2) AmineType->Primary Secondary Secondary Amine (-NHR) AmineType->Secondary Sol_BH_1 Rec: BrettPhos Pd G4 Base: LHMDS or NaOtBu Primary->Sol_BH_1 Prevent Bis-arylation Sol_BH_2 Rec: RuPhos Pd G4 Base: NaOtBu Secondary->Sol_BH_2 Steric Bulk

Figure 1: Decision tree for selecting precatalyst/ligand combinations based on substrate electronics and sterics.

Module A: Suzuki-Miyaura Coupling (C-C Bond)

Common Failure: Protodeboronation & Low Conversion

Symptom: You observe the starting halide remaining and the boronic acid converting to its protodeboronated arene (Ar-H). Root Cause: The reaction is too slow.[1] The pyrazine nitrogen is binding to Pd, pausing the cycle. Meanwhile, the base (necessary for transmetalation) reacts with the boronic acid in water, leading to hydrolysis/deboronation.

Optimized Protocol (Self-Validating)

This protocol uses XPhos Pd G4 . The G4 precatalyst contains the ligand pre-bound and an N-methylimidazole backbone that is easily displaced, ensuring the active


 species is generated immediately upon heating, preventing the "induction period" where pyrazines usually poison the system.
ComponentRecommendationRationale
Catalyst XPhos Pd G4 (1-3 mol%)Large steric bulk of XPhos prevents N-coordination of pyrazine; G4 ensures 1:1 Pd:L ratio.
Base K₃PO₄ (0.5M - 1.0M aq) Weaker base than carbonates/hydroxides; minimizes nucleophilic attack on the pyrazine ring.
Solvent THF or 1,4-Dioxane Ethers coordinate weakly to Pd, unlike nitriles (MeCN), which should be avoided.
Temp 40°C - 60°C Start low. High heat (>80°C) accelerates protodeboronation faster than coupling for unstable boronic acids.

Step-by-Step Guide:

  • Charge reaction vial with Chloropyrazine (1.0 equiv), Boronic Acid (1.2-1.5 equiv), and XPhos Pd G4 (0.02 equiv).

  • Evacuate and backfill with Nitrogen (x3). Crucial: Oxygen kills the active phosphine species.

  • Add THF (degassed) and 0.5M K₃PO₄ (degassed) via syringe. Ratio 4:1 Organic:Aqueous.

  • Stir vigorously at 40°C.

  • Checkpoint: Check LCMS at 1 hour.

    • If <10% conversion: Increase Temp to 60°C.

    • If Ar-H (deboronated) observed: Switch to SPhos Pd G3 and anhydrous conditions (Base: CsF, Solvent: Toluene).

Module B: Buchwald-Hartwig Amination (C-N Bond)

Common Failure: No Reaction with Chloropyrazines

Symptom: Starting material recovery. No catalyst decomposition, just no reaction. Root Cause: Chloropyrazines are poor electrophiles for oxidative addition compared to bromides. Furthermore, primary amines often bind to Pd, forming stable Werner complexes.

Optimized Protocol

For C-N coupling, BrettPhos (for primary amines) and RuPhos (for secondary amines) are the industry standards. They are dialkylbiaryl phosphines designed to facilitate the reductive elimination of the electron-rich amine product.

The "Base Sensitivity" Check: Before running the catalytic reaction, mix your pyrazine and the base (e.g., NaOtBu) in solvent for 1 hour. If the solution turns black or tars, your pyrazine is decomposing via nucleophilic aromatic substitution (


) or polymerization.
  • If stable: Use NaOtBu .

  • If unstable: Switch to Cs₂CO₃ (weaker) or LHMDS (non-nucleophilic strong base).

Step-by-Step Guide (Primary Amines):

  • Pre-complexation (Skip if using G3/G4): If using Pd(OAc)₂ + Ligand, you must heat them in solvent for 5 mins at 80°C before adding substrate to generate the active catalyst. Recommendation: Use BrettPhos Pd G4 directly.

  • Combine Chloropyrazine (1.0 equiv), Amine (1.2 equiv), BrettPhos Pd G4 (1-2 mol%), and NaOtBu (1.4 equiv).

  • Add t-Amyl Alcohol or Dioxane (0.2 M concentration).

  • Heat to 90°C.

  • Checkpoint:

    • *If conversion stops at 50%: * Add 1 more mol% catalyst. The product amine (aminopyrazine) is highly coordinating and may be poisoning the catalyst (Product Inhibition).

Mechanistic Insight: Why "Standard" Conditions Fail

The following diagram illustrates the competition between the productive catalytic cycle and the "Pyrazine Trap."

Mechanism Pd0 L-Pd(0) Active Species OxAdd Oxidative Addition (L-Pd-Ar-Cl) Pd0->OxAdd Rate Limiting for Cl Trap OFF-CYCLE TRAP [L-Pd-Pyrazine] Pd0->Trap Pyrazine N-Binding (Poisoning) Prod Productive Cycle OxAdd->Prod Transmetalation/Amine Binding Trap->Pd0 Requires Heat/Bulk to Reverse

Figure 2: The "Pyrazine Trap" (Red) competes with Oxidative Addition. Bulky ligands (XPhos/BrettPhos) destabilize the Trap state, forcing the equilibrium toward the productive cycle.

FAQ: Rapid Fire Troubleshooting

Q: Can I use Pd(PPh₃)₄ (Tetrakis) for pyrazines? A: Avoid it. Triphenylphosphine (PPh₃) is a weak


-donor. It cannot prevent the pyrazine nitrogen from displacing it at the Pd center. You need bulky, electron-rich dialkylbiaryl phosphines (Buchwald ligands) or NHCs.

Q: My chloropyrazine isn't reacting, but the bromopyrazine works fine. Why? A: The C-Cl bond is stronger and harder to break (oxidative addition). Switch to a catalyst specialized for chlorides, such as XPhos Pd G4 or Ni(COD)₂/dtbbpy (if Pd fails entirely).

Q: I see a "homocoupling" dimer of my pyrazine. What happened? A: This is often caused by disproportionation of the Pd(II) species, usually when the transmetalation step is slow. Ensure your boronic acid is high purity and consider adding a drop of water to the solvent if using anhydrous conditions (activates the boronic acid).

Q: How do I remove Pd from the final pyrazine product? A: Pyrazines hold onto Pd tightly. Standard Celite filtration is insufficient. Use a metal scavenger like SiliaMetS® Thiol or QuadraPure™ TU at 50°C for 4 hours post-reaction.

References

  • Buchwald, S. L., et al. (2008). "Ligands for Palladium-Catalyzed Cross-Couplings of Aryl Chlorides." Journal of the American Chemical Society.

  • BenchChem Technical Support. (2025). "Optimization of Catalytic Conditions for Cross-Coupling Reactions with Pyrazine Halides."

  • Sigma-Aldrich (Merck). "Buchwald Phosphine Ligands User Guide."

  • Hartwig, J. F. (2010).[2] "Organotransition Metal Chemistry: From Bonding to Catalysis." University Science Books. (Mechanism of N-heterocycle poisoning).

Sources

Troubleshooting

Technical Support Center: Pyrazine Carboxamide Reaction Work-ups

Welcome to the technical support guide for pyrazine carboxamide reaction work-up procedures. As a Senior Application Scientist, I've designed this resource to provide researchers, chemists, and drug development professio...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for pyrazine carboxamide reaction work-up procedures. As a Senior Application Scientist, I've designed this resource to provide researchers, chemists, and drug development professionals with practical, field-proven insights into the critical post-reaction steps of quenching, extraction, and purification. This guide moves beyond simple protocols to explain the causality behind each step, empowering you to troubleshoot effectively and optimize your outcomes.

Part 1: Troubleshooting Guide

This section addresses the most common issues encountered during the work-up of pyrazine carboxamide reactions in a direct question-and-answer format.

Question: My yield is very low, or I've isolated no product. What went wrong in the work-up?

Answer: Low or no yield post-work-up is a frequent and frustrating issue. The cause often lies in the product's solubility properties or its instability under the chosen work-up conditions.

  • Causality—Product Solubility: Pyrazine carboxamides can exhibit a wide range of polarities. Highly polar derivatives may have significant water solubility, leading to product loss in the aqueous layers during liquid-liquid extraction. Conversely, if your product is extremely nonpolar, it might precipitate prematurely or be difficult to redissolve.

  • Troubleshooting Steps:

    • Check All Layers: Before discarding any aqueous layers from your extraction, analyze a small, concentrated sample by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). You may find your product is unexpectedly water-soluble.

    • Back-Extraction: If the product is in the aqueous layer, perform a "back-extraction." Saturate the aqueous layer with sodium chloride (brine) to decrease the polarity of the aqueous phase and reduce the solubility of your organic product. Then, extract with a more polar organic solvent like ethyl acetate or even a mixture of dichloromethane (DCM) and isopropanol.

    • pH Adjustment: The nitrogen atoms in the pyrazine ring are basic.[1] If you performed an acidic wash, your product might have been protonated and partitioned into the aqueous layer as a salt. In this case, basify the acidic aqueous layer (e.g., with NaHCO₃ or a dilute NaOH solution) until it is pH 8-9, and then re-extract with an organic solvent.[1]

    • Avoid Emulsions: Significant product can be trapped in emulsions. See the dedicated troubleshooting question on emulsions below.

Question: How do I effectively remove unreacted starting materials, particularly the carboxylic acid or amine?

Answer: The key is to exploit the acidic or basic nature of the starting materials to render them water-soluble, allowing for their removal via extraction. A standard amide coupling work-up involves sequential acidic and basic washes.[2]

  • Causality—Acid/Base Chemistry:

    • Unreacted Amine: Amines are basic. Washing the organic layer with a dilute acid solution (e.g., 1 M HCl, 1 M citric acid) will protonate the amine, forming a water-soluble ammonium salt that partitions into the aqueous phase.[2]

    • Unreacted Carboxylic Acid: Carboxylic acids are acidic. Washing with a dilute basic solution (e.g., saturated sodium bicarbonate, 1 M Na₂CO₃) will deprotonate the acid, forming a water-soluble carboxylate salt that is washed away.[2]

  • Recommended Protocol:

    • Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate, DCM).

    • Transfer to a separatory funnel.

    • Wash with 1 M HCl or 1 M Citric Acid.

    • Wash with saturated NaHCO₃ solution. Caution: This can generate CO₂ gas. Vent the separatory funnel frequently.

    • Wash with saturated NaCl (brine) to remove residual water and help break emulsions.

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate in vacuo.

Question: My crude product is contaminated with coupling reagents and their byproducts (e.g., DCU, HOBt). How can I get rid of them?

Answer: Byproducts from coupling reagents are the most common impurities. Their removal depends on their chemical properties.

  • Carbodiimide Byproducts (DCC/EDC):

    • Dicyclohexylurea (DCU): A byproduct of Dicyclohexylcarbodiimide (DCC), DCU is notoriously insoluble in many common organic solvents. The primary removal method is filtration. Dilute the reaction mixture with a solvent in which your product is soluble but DCU is not (e.g., DCM, ethyl acetate), cool the mixture, and filter off the precipitated DCU.

    • EDC Byproducts: The urea byproduct from 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is water-soluble, especially under acidic conditions. An acidic wash (e.g., 1 M HCl) during the work-up is usually sufficient to remove it.[3]

  • Additives (HOBt/HOAt): Additives like Hydroxybenzotriazole (HOBt) are acidic and can be removed with a basic wash (e.g., NaHCO₃).

  • HATU/HBTU Byproducts: Byproducts from coupling reagents like HATU are generally removed by standard aqueous washes (acid and base) followed by column chromatography if necessary.[4]

Question: My product has "oiled out" or is proving difficult to crystallize. What should I do?

Answer: An oily product usually indicates the presence of impurities that are disrupting the crystal lattice formation or that the product's melting point is below room temperature.

  • Troubleshooting Steps:

    • Purify Further: The most reliable solution is further purification. Silica gel column chromatography is the standard method for separating the desired product from closely related impurities.[5][6]

    • Trituration: If you suspect the impurity level is low, try trituration. Add a small amount of a solvent in which your product is sparingly soluble but the impurities are highly soluble (e.g., diethyl ether, hexanes). Stir or sonicate the mixture. The impurities will dissolve, and the pure product should solidify, allowing for collection by filtration.

    • Induce Crystallization:

      • Scratching: Use a glass rod to scratch the inside of the flask below the surface of the solution. The microscopic imperfections in the glass can provide nucleation sites.

      • Seeding: If you have a tiny crystal of the pure compound, add it to the solution to initiate crystallization.

      • Solvent System: Attempt recrystallization from a different solvent system. A binary solvent system (one solvent in which the compound is soluble, and another in which it is not) is often effective. Dissolve the oil in a minimum amount of the "good" solvent and slowly add the "poor" solvent until turbidity persists, then allow it to cool slowly.

Question: I'm struggling with a persistent emulsion during my liquid-liquid extraction. How can I break it?

Answer: Emulsions are a common problem, especially when chlorinated solvents are used or when basic solutions are shaken too vigorously.

  • Methods to Break Emulsions:

    • Time: Allow the separatory funnel to stand undisturbed for an extended period.

    • Brine: Add a significant amount of saturated sodium chloride (brine) solution. This increases the ionic strength and density of the aqueous phase, helping to force the separation of layers.[2]

    • Gentle Swirling: Gently swirl the funnel instead of shaking vigorously.

    • Filtration: Filter the entire mixture through a pad of Celite® or glass wool. This can often break up the microscopic droplets causing the emulsion.

    • Add More Solvent: Adding more of the organic solvent can sometimes resolve the issue.

Question: How do I remove high-boiling point solvents like DMF or DMSO from my product?

Answer: These polar aprotic solvents are notoriously difficult to remove on a standard rotary evaporator.

  • Causality: Their high boiling points require high temperatures or very high vacuum for removal, which can lead to product decomposition.[4]

  • Effective Removal Strategies:

    • Aqueous Washes: The most effective method is to wash them out. These solvents are water-miscible. Dilute your reaction mixture with a water-immiscible solvent like ethyl acetate or MTBE, and then wash repeatedly (3-5 times) with water or brine. A 5% aqueous LiCl solution is particularly effective at removing DMF.[4]

    • Azeotropic Removal: For residual amounts, you can add a solvent like toluene or heptane and evaporate the mixture. The azeotrope formed will have a lower boiling point than the high-boiling solvent alone. This may need to be repeated several times.

    • Lyophilization (Freeze-Drying): If your compound is water-soluble and stable, you can dissolve the crude material in water/acetonitrile and lyophilize it to remove residual high-boiling solvents.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is a "standard" aqueous work-up for a pyrazine carboxamide synthesis?

A standard work-up is a sequence of washes designed to remove the majority of reagents, byproducts, and catalysts. The exact sequence can vary, but a robust, general-purpose procedure is outlined in the protocol section below. The core principle is to use acidic and basic washes to remove complementary impurities.[2]

Q2: How do I choose the correct extraction solvent?

The ideal extraction solvent should have the following properties:

  • High solubility for your desired product.

  • Low solubility for impurities.

  • Immiscibility with the aqueous phase.

  • A relatively low boiling point for easy removal.

  • Low reactivity with your product.

Common choices include Ethyl Acetate (EtOAc), Dichloromethane (DCM), and Methyl tert-Butyl Ether (MTBE).[7][8] EtOAc is a good first choice for moderately polar compounds. DCM is an excellent solvent but is denser than water and has a higher tendency to form emulsions. MTBE is less polar than EtOAc and is a good alternative if your product is less polar.[7][8]

Q3: What are the best methods for final purification?

The two primary methods for final purification are recrystallization and column chromatography.

  • Recrystallization: This is an excellent method for obtaining highly pure crystalline solids. It is most effective when impurity levels are relatively low (<10%). Common solvents for pyrazine carboxamides include aqueous ethanol, ethyl acetate/hexanes, or methanol/diethyl ether.[9][10][11]

  • Silica Gel Column Chromatography: This is the workhorse for purification when dealing with complex mixtures, oily products, or when separating compounds with similar polarities.[5][6] A typical eluent system is a gradient of hexane and ethyl acetate.[7][8][12]

Q4: Are there special considerations for water-soluble pyrazine carboxamides?

Yes. If your product has high water solubility, standard liquid-liquid extraction is inefficient.

  • Continuous Liquid-Liquid Extraction: This technique continuously passes fresh organic solvent through the aqueous layer, allowing for the efficient extraction of water-soluble compounds over time.

  • Solid Phase Extraction (SPE): The aqueous solution can be passed through a C18-bonded silica cartridge.[8] The organic compound will adsorb to the nonpolar stationary phase, while salts and highly polar impurities are washed away. The product is then eluted with a stronger organic solvent like methanol or acetonitrile.

  • Drying from Solution: If all impurities are volatile, it may be possible to remove the reaction solvent and lyophilize the product from an aqueous solution.

Part 3: Detailed Experimental Protocols

Protocol 1: Standard Aqueous Work-up for Amide Coupling Reactions

This protocol is designed to remove common impurities from a typical amide coupling reaction (e.g., using EDC/HOBt or HATU) performed in a solvent like DCM or DMF.

  • Quenching & Dilution: If the reaction was performed in DMF/DMSO, dilute the mixture with at least 10 volumes of ethyl acetate. If in DCM, dilute with 2-3 volumes of DCM or ethyl acetate.

  • Transfer: Pour the diluted reaction mixture into a separatory funnel.

  • Acid Wash: Add an equal volume of 1 M HCl (or 5% citric acid). Shake gently, venting frequently. Allow the layers to separate and drain the aqueous layer. This removes basic components like unreacted amine and DIEA.[2]

  • Base Wash: Add an equal volume of saturated NaHCO₃ solution. Shake, venting frequently to release any CO₂ gas formed. Drain the aqueous layer. This removes acidic components like unreacted carboxylic acid and HOBt.[2]

  • Brine Wash: Add an equal volume of saturated NaCl (brine). This helps to remove the bulk of the dissolved water from the organic layer and breaks emulsions. Drain the aqueous layer.[2]

  • Drying: Pour the organic layer from the top of the funnel into an Erlenmeyer flask containing an anhydrous drying agent (e.g., Na₂SO₄). Let it stand for 5-10 minutes, swirling occasionally.

  • Concentration: Filter the drying agent and wash it with a small amount of fresh organic solvent. Combine the filtrates and concentrate using a rotary evaporator to yield the crude product.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: Choose a suitable solvent or solvent pair. The ideal solvent dissolves the compound when hot but not when cold.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the hot solvent until the solid just dissolves.

  • Decolorization (Optional): If the solution is colored by impurities, add a small amount of activated charcoal and heat for a few minutes. Hot-filter the solution through a fluted filter paper to remove the charcoal.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

Part 4: Visual Guides & Data

Workflow for Selecting a Work-up & Purification Strategy

Workup_Strategy A Reaction Complete (TLC/LCMS) B Assess Product Properties (Solid vs. Oil) A->B C Precipitation Work-up: Pour into anti-solvent (e.g., water) B->C Solid D Liquid-Liquid Extraction (LLE) Work-up B->D Oil / Soluble E Filter Solid Product C->E J Is Product Water-Soluble? D->J F Assess Crude Purity E->F G Recrystallization F->G High Purity (>90%) H Silica Gel Chromatography F->H Low Purity / Oily I Pure Product G->I H->I K Standard LLE (Acid/Base Washes) J->K No L Specialized Extraction (SPE, Continuous LLE) J->L Yes K->F L->F

Caption: Decision tree for pyrazine carboxamide work-up.

Table 1: Common Extraction Solvents & Properties
SolventDensity (g/mL)Polarity IndexLayerNotes
Hexanes ~0.660.1TopGood for very nonpolar compounds.
Diethyl Ether 0.712.8TopVolatile, good general-purpose solvent.
MTBE 0.742.5TopGood alternative to ether, less prone to peroxide formation.[7][8]
Ethyl Acetate 0.904.4TopExcellent all-around solvent for moderately polar compounds.[7][8]
Dichloromethane 1.333.1BottomPowerful solvent, but prone to emulsions and is a suspected carcinogen.[1]
Table 2: Troubleshooting Summary
IssueProbable Cause(s)Recommended Solution(s)
Low Yield Product is in the aqueous layer; Emulsion formation.Check aqueous layers by TLC/LCMS; Back-extract; Use brine to break emulsions.
Starting Material Contamination Incomplete reaction; Ineffective washing.Re-run reaction; Perform sequential acid/base washes.[2]
Coupling Reagent Byproducts Inherent to the reaction chemistry.Filter insoluble ureas (DCU); Use aqueous washes for soluble byproducts (EDC).
Oily Product Impurities present; Low melting point.Purify by column chromatography; Attempt trituration.
Residual DMF/DMSO High boiling point of solvent.Wash repeatedly with water/brine or 5% LiCl solution.[4]

References

  • Burdick, G. A. (1994). Pyrazine and Thiazole Structural Properties and Their Influence on the Recovery of Such Derivatives in Aroma Extraction Procedures. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • Ashraf-Khorassani, M., et al. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. Journal of Chromatographic Science. Available at: [Link]

  • Ashraf-Khorassani, M., et al. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. Request PDF on ResearchGate. Available at: [Link]

  • Ashraf-Khorassani, M., et al. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. PubMed. Available at: [Link]

  • Tewatia, N., et al. (2012). Synthesis and antimicrobial activity of pyrazine carboxamide derivatives. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Repčák, M., et al. (2016). New Synthetic Pyrazine Carboxamide Derivatives as Potential Elicitors in Production of Secondary Metabolite in In vitro Cultures. Pharmacognosy Magazine. Available at: [Link]

  • Jampilek, J., et al. (2006). Synthesis and Biological Evaluation of Substituted Pyrazinecarboxamides. Molecules. Available at: [Link]

  • Goode, D. R. Amide Workup. Biofilm Inhibitor Synthesis, Austin College. Available at: [Link]

  • Reddit r/Chempros. (2024). EDC-HOBt Amide coupling workup help. Available at: [Link]

  • Sasan, K., et al. (2014). Crystal structures of N-(pyridin-2-ylmethyl)pyrazine-2-carboxamide (monoclinic polymorph) and N-(pyridin-4-ylmethyl)pyrazine-2-carboxamide. IUCr Journals. Available at: [Link]

  • Doležal, M., et al. (2006). Pyrazinecarboxamides, Their Synthesis and Evaluation as Potential Herbicides. Molecules. Available at: [Link]

  • EP1256588A1 - Novel pyrazine derivatives or salts thereof, pharmaceutical compositions containing the derivatives or the salts and intermediates for the preparation of both. Google Patents.
  • Kumar, S., et al. (2015). Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. Research Journal of Pharmaceutical, Biological and Chemical Sciences. Available at: [Link]

  • El-Medani, S. M. (2018). Synthesis, Spectroscopic, and DFT Studies of Some Platinum-Pyrazine Carboxamide Derivatives. Bendola Publishing. Available at: [Link]

  • amphoteros blog. (2014). Uphill battles in amide couplings. Available at: [Link]

  • HepatoChem, Inc. Amide coupling reaction in medicinal chemistry. Available at: [Link]

  • Reddit r/Chempros. (2022). amide coupling help. Available at: [Link]

  • Sasan, K., et al. (2014). Crystal structures of N-(pyridin-2-ylmethyl)pyrazine-2-carboxamide (monoclinic polymorph) and.... PMC - NIH. Available at: [Link]

  • Khan, I., et al. (2022). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine- 2-carboxamide Derivatives, Their Antibacterial.... Semantic Scholar. Available at: [Link]

  • Britton, E. C., et al. Purification of pyrazine. Google Patents.
  • Ley, S. V., et al. (2014). Two step approach to piperazine-2-carboxamide via hydrolysis followed by reduction. ResearchGate. Available at: [Link]

  • Ali, I., et al. (2021). Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions.... MDPI. Available at: [Link]

  • Doležal, M., et al. (2006). Substituted Pyrazinecarboxamides: Synthesis and Biological Evaluation. PMC - NIH. Available at: [Link]

  • Ebadi, A. (2016). SYNTHESIS, CHARACTERIZATION AND CRYSTAL STRUCTURE DETERMINATION OF A PYRAZINE-2-CARBOXAMIDE-BRIDGED TWO-DIMENSIONAL POLYMERIC CO. Journal of the Chilean Chemical Society. Available at: [Link]

  • Sweehy, W. (1949). Studies In Pyrazine Chemistry. University of Glasgow. Available at: [Link]

  • Zitko, J., et al. (2017). Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. PMC - NIH. Available at: [Link]

  • Repčák, M., et al. (2016). New Synthetic Pyrazine Carboxamide Derivatives as Potential Elicitors in Production of Secondary Metabolite in In vitroCultures. Pharmacognosy Magazine. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Technical Guide: Purity Analysis of 5-Amino-3,6-dichloropyrazine-2-carboxylic Acid

[1] Executive Summary & Strategic Context 5-Amino-3,6-dichloropyrazine-2-carboxylic acid (CAS: 1632286-29-3) is a pivotal intermediate in the synthesis of Favipiravir (T-705) , a broad-spectrum antiviral targeting RNA-de...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Strategic Context

5-Amino-3,6-dichloropyrazine-2-carboxylic acid (CAS: 1632286-29-3) is a pivotal intermediate in the synthesis of Favipiravir (T-705) , a broad-spectrum antiviral targeting RNA-dependent RNA polymerase.[1] The purity of this intermediate is non-negotiable; impurities here—specifically decarboxylated byproducts or regioisomers—can propagate downstream, forming difficult-to-remove contaminants in the final API.[1]

This guide moves beyond basic "testing" to provide a comparative analytical strategy . We evaluate High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR), and Potentiometric Titration, recommending a tiered approach for drug development workflows.

Critical Quality Attributes (CQAs)
  • Assay (Purity): >98.0% required for efficient downstream fluorination/amidation.

  • Key Impurity: 3,6-Dichloro-2-pyrazinamine (Decarboxylation product).

  • Solubility Profile: High polarity; requires acidic mobile phases for retention on reverse-phase (RP) columns.

Comparative Analysis of Methodologies

The following table contrasts the three primary methodologies based on sensitivity, specificity, and operational utility in a regulated environment.

FeatureHPLC-UV (Recommended) qNMR (Absolute Reference) Potentiometric Titration
Primary Utility Routine QC, Impurity ProfilingReference Standard QualificationRaw Material Assay (Goods In)
Specificity High (Separates isomers/degradants)High (Structural resolution)Low (Responds to all acidic protons)
Precision (RSD) < 0.5%< 1.0%< 0.5%
LOD / Sensitivity ~0.05% (Trace analysis)~1% (Poor for trace impurities)N/A (Macro assay only)
Throughput High (Automated sequences)Low (Manual processing)Medium
Limitations Requires reference standardsHigh instrument cost; solvent effectsBlind to non-acidic impurities

Method Selection Decision Tree

The choice of method depends on the stage of development and the specific data required.[1]

MethodSelection Start Start: Purity Analysis Need Goal Define Analytical Goal Start->Goal RoutineQC Routine Batch Release? Goal->RoutineQC RefStd Qualifying Reference Standard? Goal->RefStd RawMat Bulk Raw Material Check? Goal->RawMat HPLC Method A: RP-HPLC (Impurity Profiling) RoutineQC->HPLC Yes RefStd->HPLC Orthogonal Check qNMR Method B: qNMR (Absolute Purity) RefStd->qNMR Primary Method RawMat->HPLC If Impurities Suspected Titration Method C: Titration (Stoichiometric Assay) RawMat->Titration Quick ID/Assay Result1 Output: CoA HPLC->Result1 Purity + Impurity % Result2 Output: Primary Std Value qNMR->Result2 Absolute Wt % Result3 Output: Acceptance Titration->Result3 Total Acid Content

Figure 1: Decision matrix for selecting the appropriate analytical technique based on the "Fit-for-Purpose" principle.

Deep Dive: The HPLC-UV Protocol (Gold Standard)

For routine analysis and impurity quantification, RP-HPLC is the industry standard.[1] The pyrazine ring is highly polar; therefore, pH control is critical . The carboxylic acid moiety (


) must be kept protonated to prevent peak tailing and ensure retention.
Chromatographic Conditions
  • Column: C18 end-capped (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge), 150 x 4.6 mm, 3.5 µm.

    • Rationale: Provides robust hydrophobic interaction for the dichloropyrazine core.[1]

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.0).

    • Rationale: Suppresses ionization of the -COOH group, sharpening the peak shape.[1]

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.[1][2]

  • Column Temp: 30°C.

  • Detection: UV at 254 nm (aromatic ring) and 325 nm (specific to substituted pyrazines).

  • Injection Volume: 5-10 µL.

Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0955Equilibration
2.0955Isocratic Hold (Polar impurities)
15.04060Linear Gradient
18.0595Wash
20.0595Hold
20.1955Re-equilibration
25.0955End
Self-Validating System Suitability

To ensure trustworthiness, every run must pass these criteria:

  • Tailing Factor:

    
     (Crucial for acidic compounds).[1]
    
  • Resolution (

    
    ): 
    
    
    
    between the main peak and the decarboxylated impurity (3,6-dichloro-2-pyrazinamine).
  • Precision: RSD of 6 replicate injections

    
    .
    

Method B: Quantitative NMR (qNMR) Protocol

qNMR is superior when a certified reference standard is unavailable.[1] It relies on the fundamental physical property that signal intensity is directly proportional to the number of nuclei.[1]

Experimental Setup
  • Solvent: DMSO-

    
     (Solubility is excellent; prevents exchange of acidic protons if dry).
    
  • Internal Standard (IS): Maleic Acid (Traceable to NIST SRM).

    • Criteria: Maleic acid singlet (

      
       ppm) does not overlap with the pyrazine aromatic proton (
      
      
      
      ppm).
  • Instrument: 400 MHz or higher.[1]

  • Pulse Sequence:

    
     pulse, relaxation delay (
    
    
    
    )
    
    
    (typically 30-60s) to ensure full relaxation.
Calculation


Where 

= Integral area,

= Number of protons,

= Molecular weight,

= Weight,

= Purity.[2][3][4][5][6][7]

Impurity Profiling & Degradation Pathways[1]

Understanding the "Why" behind the impurities is essential for process control.[1] The synthesis of Favipiravir intermediates involves aggressive chlorination and amidation steps.[1]

Degradation SM Starting Material (Aminopyrazine derivative) Target Target Molecule 5-Amino-3,6-dichloropyrazine- 2-carboxylic acid SM->Target Chlorination Impurity1 Impurity A (Decarboxylation) 3,6-dichloro-2-pyrazinamine Target->Impurity1 Heat/Acid Stress (-CO2) Impurity2 Impurity B (Hydrolysis) 5-Amino-6-chloro-3-hydroxy... Target->Impurity2 Over-hydrolysis Favipiravir Favipiravir (API) Target->Favipiravir Downstream Synthesis

Figure 2: Synthesis and degradation map. Impurity A (Decarboxylation) is the most critical risk factor during drying or thermal processing.

Comparative Data Summary

The following data is simulated based on typical performance characteristics of pyrazine-carboxylic acid validations.

ParameterHPLC-UV ResultsqNMR Results
Linearity (

)

(0.05 - 1.0 mg/mL)
N/A (Single point quantification)
LOD (Limit of Detection)


LOQ (Limit of Quantitation)


Recovery (Spike)


Robustness Sensitive to pH changes

Robust to parameter changes

Conclusion

For routine quality control , the HPLC-UV method using a C18 column and phosphate buffer (pH 2.0) is the recommended approach due to its ability to detect trace decarboxylated impurities that qNMR might miss.[1] However, qNMR remains the authoritative method for establishing the purity of the primary reference standard used to calibrate the HPLC.

Recommendation: Implement the HPLC protocol for batch release, ensuring system suitability criteria strictly monitor the resolution between the main peak and the decarboxylated impurity.

References

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 73828, Methyl 3-amino-5,6-dichloropyrazine-2-carboxylate. Retrieved from [Link]

  • Tuli, R. et al. (2022). Structural Elucidation of Alkali Degradation Impurities of Favipiravir from the Oral Suspension: UPLC-TQ-ESI-MS/MS and NMR. MDPI Molecules. Retrieved from [Link]

  • Almac Group. (n.d.).[1] QNMR – a modern alternative to HPLC.[1][8] Retrieved from [Link]

Sources

Comparative

Publish Comparison Guide: LC-MS/MS Validation for 5-Amino-3,6-dichloropyrazine-2-carboxylic Acid

Executive Summary 5-Amino-3,6-dichloropyrazine-2-carboxylic acid (hereafter referred to as ADCP-COOH ) is a highly polar, amphoteric intermediate often encountered in the synthesis of pyrazine-based pharmaceuticals and a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Amino-3,6-dichloropyrazine-2-carboxylic acid (hereafter referred to as ADCP-COOH ) is a highly polar, amphoteric intermediate often encountered in the synthesis of pyrazine-based pharmaceuticals and agrochemicals. Its analysis presents distinct challenges: the electron-withdrawing chlorine atoms significantly reduce the basicity of the amino group, while the carboxylic acid moiety imparts high polarity, making retention on standard C18 columns difficult.

This guide validates LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) as the superior analytical platform compared to HPLC-UV and GC-MS. While HPLC-UV lacks the sensitivity for trace impurity profiling or bioanalysis (< 50 ng/mL), and GC-MS requires cumbersome derivatization, LC-MS/MS offers a direct, high-sensitivity workflow capable of reaching LLOQs in the low ng/mL range.

Compound Profile & Physicochemical Challenges

Understanding the molecule is the first step in method design.[1] The unique substitution pattern of ADCP-COOH dictates the extraction and ionization strategy.[1]

PropertyValue (Approx.)Analytical Implication
Formula C₅H₃Cl₂N₃O₂Monoisotopic Mass: ~206.96 Da
pKa (Acid) ~2.5 – 3.0The carboxyl group is ionized at neutral pH. Requires acidic mobile phase (pH < 2.[1]5) for C18 retention.[1]
pKa (Base) < 1.0The amino group is extremely weak due to inductive effects of Cl atoms.[1] Protonation (ESI+) is difficult.[1]
LogP ~0.8 – 1.2Moderately polar. May show "fronting" or poor retention on C18 without ion-pairing or HILIC.[1]
Solubility DMSO, MethanolStock solutions should be prepared in DMSO or MeOH; aqueous dilution requires pH control.[1]

Comparative Analysis: Why LC-MS/MS?

The following table contrasts the performance of LC-MS/MS against traditional alternatives for ADCP-COOH analysis.

FeatureLC-MS/MS (Recommended) HPLC-UV GC-MS
Sensitivity (LLOQ) High (< 1-5 ng/mL) Low (~50-100 µg/mL)Moderate (requires derivatization)
Selectivity Excellent (MRM) Poor (Interference from matrix)High (Spectral library match)
Sample Prep Simple (Protein Ppt / SPE) Simple (Dilute & Shoot)Complex (Derivatization required)
Throughput High (< 5 min run) Moderate (10-20 min run)Low (Long run + prep time)
Matrix Effects Moderate (Requires correction)LowLow

Expert Insight: For bioanalytical assays (plasma/urine), HPLC-UV is insufficient due to the lack of a strong chromophore distinct from biological background. GC-MS is viable but introduces variability through the derivatization of the amphoteric amine/acid groups. LC-MS/MS in Negative Electrospray Ionization (ESI-) mode is the most robust approach.

Validated LC-MS/MS Protocol

This protocol is designed for trace analysis in biological matrices (e.g., Plasma) or impurity profiling in API manufacturing.

A. Method Decision Tree

Before starting, select your ionization and column strategy based on the concentration required.[1]

MethodStrategy Start Start: Define Goal Conc Target Concentration? Start->Conc High High (>1 µg/mL) (QC/Purity) Conc->High Trace Trace (<100 ng/mL) (Bioanalysis/Impurity) Conc->Trace UV HPLC-UV (254 nm) Column: C18, pH 2.0 High->UV MS LC-MS/MS Selection Trace->MS Mode Ionization Mode? MS->Mode Neg ESI Negative (Preferred) Target: [M-H]- Mode->Neg Acidic Analyte Pos ESI Positive Target: [M+H]+ Mode->Pos If Derivatized Col Column Selection Neg->Col C18 RP-C18 (High Aqueous Stability) Mobile Phase: 0.1% Formic Acid Col->C18 Standard HILIC HILIC (Amide/Silica) Mobile Phase: Amm. Acetate/ACN Col->HILIC If Retention < 1 min

Figure 1: Analytical decision tree for ADCP-COOH method selection.

B. Chromatographic Conditions

Due to the polarity of the carboxylic acid, a standard C18 column may result in early elution.[1] We recommend a high-strength silica (HSS) T3 column or equivalent, designed to retain polar compounds in 100% aqueous conditions.

  • Column: Waters Acquity HSS T3 C18 (2.1 x 100 mm, 1.8 µm) or Phenomenex Kinetex Biphenyl.

  • Mobile Phase A: 0.1% Formic Acid in Water (Maintains pH < pKa to keep COOH protonated for retention).[1]

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Gradient:

    • 0.0 min: 5% B[1]

    • 1.0 min: 5% B (Isocratic hold for polar retention)

    • 3.5 min: 95% B[1]

    • 4.5 min: 95% B[1]

    • 4.6 min: 5% B[1]

    • 6.0 min: Stop

  • Flow Rate: 0.3 - 0.4 mL/min.[1]

  • Column Temp: 40°C.

C. Mass Spectrometry Settings (MRM)

Ionization: ESI Negative Mode (ESI-). Rationale: The carboxylic acid deprotonates easily ([M-H]⁻), providing better sensitivity than protonating the electron-deficient amine in Positive mode.

ParameterSetting
Precursor Ion (Q1) 205.9 m/z [M-H]⁻
Product Ion 1 (Quant) 161.9 m/z (Loss of CO₂: -44 Da)
Product Ion 2 (Qual) 126.9 m/z (Loss of Cl or secondary fragmentation)
Dwell Time 50-100 ms
Collision Energy (CE) Optimized (Start at -15 to -25 V)
Capillary Voltage -2500 to -3500 V
D. Sample Preparation (Protein Precipitation)

For plasma or biological fluids, a simple protein precipitation is effective.[1]

  • Aliquot: Transfer 50 µL of plasma/sample into a 1.5 mL tube.

  • Spike IS: Add 10 µL of Internal Standard (e.g., d3-labeled analog or a structural analog like 6-chloropyrazine-2-carboxylic acid).

  • Precipitate: Add 200 µL of Acetonitrile containing 0.1% Formic Acid . (The acid helps release the drug from plasma proteins).[1]

  • Vortex/Centrifuge: Vortex for 1 min; Centrifuge at 10,000 x g for 10 min at 4°C.

  • Dilution: Transfer 100 µL of supernatant to a vial and dilute with 100 µL of water (to match initial mobile phase strength).

Validation Data Summary (Representative)

The following performance metrics define a successful validation based on FDA/EMA Bioanalytical Method Validation guidelines.

ParameterAcceptance CriteriaTypical Performance (LC-MS/MS)
Linearity (R²) > 0.990.995 – 0.999 (Range: 1 – 1000 ng/mL)
Accuracy 85-115% (80-120% at LLOQ)92% – 108%
Precision (CV) < 15% (< 20% at LLOQ)4% – 12%
Matrix Effect 85-115% (IS normalized)90% – 110% (Using d3-IS)
Recovery Consistent> 85% (Protein Precipitation)

Experimental Workflow Diagram

Workflow Sample Biological Sample (50 µL) IS Add Internal Std (10 µL) Sample->IS PPT Protein Ppt (200 µL ACN + 0.1% FA) IS->PPT Centrifuge Centrifuge 10k x g, 10 min PPT->Centrifuge Dilute Dilute Supernatant 1:1 with Water Centrifuge->Dilute Inject Inject 5 µL LC-MS/MS (ESI-) Dilute->Inject Data Quantification (Linear Regression) Inject->Data

Figure 2: Step-by-step sample preparation and analysis workflow.[2]

Troubleshooting & Expert Tips

  • Peak Fronting: If peaks front, the solvent strength of the injection is too high.[1] Ensure the final sample diluent matches the initial mobile phase (e.g., 5% ACN).

  • Carryover: Chlorinated compounds can stick to injector seals. Use a needle wash of 50:50 MeOH:Water + 0.5% Formic Acid.

  • Sensitivity Loss: If ESI- signal is weak, check the mobile phase pH. It must be basic enough to deprotonate the acid in the source, OR use a "sheath gas" effect.[1] Correction: Actually, for ESI-, using Ammonium Acetate (pH ~5-6) often yields better ionization than Formic Acid, but Formic Acid is better for C18 retention. Compromise: Use 0.1% Formic Acid for separation, but post-column infusion of Ammonia can boost ESI- signal. Alternatively, stick to Formic Acid and accept slightly lower ionization efficiency for better peak shape.

References

  • US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

  • PubChem. (2025).[1][3] 3-amino-5,6-dichloropyrazine-2-carboxylic acid (Compound Summary). Retrieved from [Link] (Structural and physicochemical data source).[1]

Sources

Validation

A Senior Application Scientist's Guide to 1H NMR Analysis of Dichloropyrazine Regioisomers

In the fields of pharmaceutical development and materials science, the precise structural characterization of heterocyclic compounds is paramount. Pyrazine derivatives, in particular, form the core of numerous functional...

Author: BenchChem Technical Support Team. Date: February 2026

In the fields of pharmaceutical development and materials science, the precise structural characterization of heterocyclic compounds is paramount. Pyrazine derivatives, in particular, form the core of numerous functional molecules, and the specific arrangement of substituents—regioisomerism—can drastically alter their biological activity and physical properties. Differentiating between dichloropyrazine regioisomers (2,3-, 2,5-, and 2,6-dichloropyrazine) presents a classic analytical challenge that is elegantly and definitively solved by ¹H Nuclear Magnetic Resonance (NMR) spectroscopy.

This guide provides an in-depth, experience-driven comparison of the ¹H NMR signatures of these three critical isomers. We will move beyond a simple recitation of data, explaining the underlying quantum mechanical principles that give rise to their distinct spectra and detailing a robust, self-validating protocol for their unambiguous identification.

Pillar 1: The Causality Behind the Spectra - Why Regioisomers Look Different

The ability of ¹H NMR to distinguish isomers stems from two fundamental properties: chemical shift (δ) and spin-spin coupling (J).[1][2] The pyrazine ring is an electron-deficient system due to the presence of two electronegative nitrogen atoms. These nitrogens deshield the ring protons, causing them to resonate at a higher chemical shift (further downfield) compared to the protons of benzene.[3] The addition of two electron-withdrawing chlorine atoms further deshields the remaining protons.

However, the key to differentiation lies not just in the absolute chemical shifts, but in the symmetry and the spatial relationship between the remaining protons.

  • Chemical Equivalence: Molecular symmetry dictates how many unique signals will appear in the spectrum. Protons that can be interchanged by a symmetry operation (like a rotation or a plane of reflection) are chemically equivalent and will produce a single, combined signal.[1]

  • Spin-Spin Coupling: Protons on adjacent carbon atoms ("vicinal" protons) influence each other's magnetic environment, causing their signals to split into multiplets. The magnitude of this splitting, known as the coupling constant (J), is dependent on the number of bonds and the dihedral angle separating the protons. Protons separated by three bonds (³J) show the strongest coupling, while coupling over four or more bonds is typically weak or non-existent in aromatic systems.

These principles create a unique spectral "fingerprint" for each dichloropyrazine regioisomer.

Pillar 2: A Self-Validating Experimental Workflow

The following protocol is designed to yield high-quality, unambiguous data. Each step includes justifications grounded in best practices for analytical chemistry.

Experimental Protocol: Sample Preparation & Data Acquisition

1. Sample Preparation:

  • Step 1: Solvent Selection. Dissolve approximately 5-10 mg of the dichloropyrazine sample in 0.6-0.7 mL of a deuterated solvent. Chloroform-d (CDCl₃) is an excellent first choice due to its ability to dissolve a wide range of organic compounds and its single residual solvent peak at δ 7.26 ppm, which rarely interferes with the aromatic region of interest.
  • Step 2: Internal Standard. Add one drop of a dilute solution of tetramethylsilane (TMS) in the chosen solvent. TMS provides a reference signal at δ 0.00 ppm, ensuring high accuracy and reproducibility of chemical shift measurements.
  • Step 3: Homogenization. Vortex the sample for 30 seconds to ensure a homogenous solution. A clear, particulate-free solution is critical for acquiring sharp, well-resolved NMR signals.
  • Step 4: Transfer. Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Data Acquisition (400 MHz Spectrometer):

  • Instrument Setup: Tune and shim the spectrometer probe to the sample to optimize the magnetic field homogeneity.
  • Experiment: A standard one-dimensional proton (¹H) experiment is sufficient for differentiation.
  • Key Parameters:
  • Pulse Angle: 30-45 degrees. A smaller pulse angle allows for a shorter relaxation delay, increasing the number of scans possible in a given time without saturating the signals.
  • Spectral Width: 0-12 ppm. This range comfortably covers the aromatic region and any potential aliphatic impurities.[4]
  • Acquisition Time (at): ~3 seconds. This ensures sufficient data points are collected to resolve the fine structure of the signals (coupling).
  • Relaxation Delay (d1): 2 seconds. This allows the protons to return to their equilibrium state between pulses, ensuring accurate signal integration.
  • Number of Scans (ns): 16. This is typically sufficient to achieve an excellent signal-to-noise ratio for a sample of this concentration.

This robust protocol ensures that the resulting spectrum is a true and accurate representation of the sample, forming a trustworthy basis for interpretation.

Pillar 3: Comparative Data Analysis - Decoding the Fingerprints

The true power of this technique is revealed when we compare the expected spectra of the three regioisomers side-by-side. The differences are stark and allow for immediate identification.

The Three Dichloropyrazine Regioisomers: A Spectral Showdown
RegioisomerMolecular StructureSymmetryExpected ¹H NMR SignalsKey Distinguishing Feature
2,3-Dichloropyrazine C₂ᵥTwo signals , appearing as two doublets (AX system).Presence of two distinct signals with clear ortho-coupling (³J ≈ 2-3 Hz).
2,5-Dichloropyrazine C₂ₕOne signal , appearing as a singlet.A single peak representing two equivalent protons.
2,6-Dichloropyrazine C₂ᵥOne signal , appearing as a singlet.A single peak, chemically shifted from the 2,5-isomer.[5]

Detailed Interpretation:

  • 2,3-Dichloropyrazine: This isomer lacks a plane of symmetry that would make the two protons equivalent. The proton at C5 is adjacent to a nitrogen and a proton, while the proton at C6 is adjacent to a nitrogen and a chlorine. These different electronic environments result in two distinct chemical shifts. Because they are on adjacent carbons (a three-bond separation), they will couple to each other, splitting each signal into a doublet. This "two-doublet" pattern is an unambiguous identifier for the 2,3-regioisomer.

  • 2,5-Dichloropyrazine: This molecule possesses a center of inversion, making the protons at C3 and C6 chemically and magnetically equivalent. Because they are equivalent, they do not split each other. The result is the simplest possible spectrum: a single, sharp singlet.

  • 2,6-Dichloropyrazine: Like the 2,5-isomer, this molecule has a high degree of symmetry (a C₂ rotational axis and two mirror planes) that renders the protons at C3 and C5 equivalent. Therefore, it also shows a single singlet in the ¹H NMR spectrum.[5] The crucial difference lies in the chemical shift . The protons in the 2,6-isomer are adjacent to a nitrogen and a chlorine, whereas the protons in the 2,5-isomer are situated between two nitrogen atoms. This leads to a measurably different electronic environment and thus a different chemical shift, allowing for clear differentiation between the two singlet-producing isomers.

Visualizing the Analytical Workflow

To provide a clear logical pathway for analysis, the following workflow diagram illustrates the decision-making process when presented with an unknown dichloropyrazine sample.

G cluster_0 Analysis Workflow: Dichloropyrazine Regioisomer Identification cluster_1 Decision Point Sample Unknown Dichloropyrazine Sample Acquire_NMR Acquire 1H NMR Spectrum (Protocol as Described) Sample->Acquire_NMR Analyze_Spectrum Analyze Number of Signals and Multiplicity Acquire_NMR->Analyze_Spectrum Two_Signals Two Signals? (Two Doublets) Analyze_Spectrum->Two_Signals Isomer_23 Identified: 2,3-Dichloropyrazine Two_Signals->Isomer_23 Yes Compare_Shift Compare Chemical Shift (δ) with Reference Data Two_Signals->Compare_Shift No (One Singlet) Isomer_25 Identified: 2,5-Dichloropyrazine Compare_Shift->Isomer_25 δ matches 2,5-isomer Isomer_26 Identified: 2,6-Dichloropyrazine Compare_Shift->Isomer_26 δ matches 2,6-isomer

Caption: Workflow for the identification of dichloropyrazine regioisomers using ¹H NMR.

Advanced Confirmation

While ¹H NMR is typically sufficient, for complex mixtures or for absolute confirmation in a regulatory environment, two-dimensional (2D) NMR techniques can be employed. A ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) experiment, for instance, correlates each proton signal with the carbon to which it is directly attached. Since the carbon environments are also unique for each isomer, this provides a secondary, definitive layer of confirmation.[6][7]

Conclusion

The differentiation of dichloropyrazine regioisomers is a testament to the power and precision of ¹H NMR spectroscopy. By understanding the fundamental principles of symmetry, chemical shift, and spin-spin coupling, a researcher can move from a simple spectrum to an unambiguous structural assignment. The distinct spectral fingerprints—two doublets for the 2,3-isomer, and two singlets with unique chemical shifts for the 2,5- and 2,6-isomers—provide a rapid and definitive method for quality control, reaction monitoring, and final product characterization in any scientific endeavor involving these vital chemical building blocks.

References

  • Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Oxford Instruments. [Link]

  • Utilizing benchtop NMR spectroscopy to identify regioisomers in pharmaceutical compounds. AZoM.com. [Link]

  • Proton nuclear magnetic resonance spectra of monosubstituted pyrazines. The Journal of Physical Chemistry. [Link]

  • Proton nuclear magnetic resonance spectra of monosubstituted pyrazines. ACS Publications. [Link]

  • Pyrazines. Science of Synthesis. [Link]

  • distinguish between E2 regioisomers with NMR spectroscopy. YouTube. [Link]

  • distinguishing isomers by 1H NMR spectroscopy. YouTube. [Link]

  • Synthesis of Substituted Pyrazines from N-Allyl Malonamides. The Royal Society of Chemistry. [Link]

  • 1 H NMR and 13 C NMR spectra of pyrazine substituted phosphonium salt... ResearchGate. [Link]

  • How NMR Helps Identify Isomers in Organic Chemistry? Creative Biostructure. [Link]

  • Synthesis of 3,3'-Dichloro-2,2'-bipyrazine. MDPI. [Link]

  • Supporting information. The Royal Society of Chemistry. [Link]

  • Carbonyl and thiocarbonyl stabilized 1,4-dihydropyrazines: synthesis and characterization. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • 2, 3-and 2, 6-dichloropyrazine by chlorination.
  • Carbonyl and thiocarbonyl stabilized 1,4-dihydropyrazines: synthesis and characterization. Royal Society of Chemistry. [Link]

  • NMR Chemical Shift Values Table. Chemistry Steps. [Link]

  • NMR Spectroscopy – 1H NMR Chemical Shifts. Organic Chemistry Data & Info. [Link]

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Comparative

A Definitive Guide to the Structural Confirmation of 5-Amino-3,6-dichloropyrazine-2-carboxylic acid: A Comparative Analysis of Spectroscopic and Analytical Techniques

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical research and development, the unambiguous structural confirmation of novel and existing chemical entities is a cornerston...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the unambiguous structural confirmation of novel and existing chemical entities is a cornerstone of scientific rigor. This guide provides an in-depth, comparative analysis of the methodologies employed to definitively confirm the structure of 5-Amino-3,6-dichloropyrazine-2-carboxylic acid. Moving beyond a mere recitation of protocols, we will delve into the causality behind experimental choices, offering a self-validating system for the structural elucidation of this and similar heterocyclic compounds.

The Postulated Structure and the Analytical Imperative

5-Amino-3,6-dichloropyrazine-2-carboxylic acid, a substituted pyrazine derivative, presents a unique arrangement of functional groups that necessitates a multi-faceted analytical approach for its unequivocal structural confirmation. The presence of a carboxylic acid, an amino group, and two chlorine atoms on the pyrazine ring gives rise to distinct spectroscopic signatures. The primary objective of this guide is to establish a robust workflow for confirming the connectivity and spatial arrangement of these functionalities.

Due to the limited availability of direct spectroscopic data for 5-Amino-3,6-dichloropyrazine-2-carboxylic acid in publicly accessible literature, this guide will leverage the well-characterized data of its immediate precursor and derivative, Methyl 3-amino-5,6-dichloropyrazine-2-carboxylate , as a foundational reference. The logical progression from the ester to the carboxylic acid allows for a predictive and comparative approach to structural verification.

Primary Spectroscopic Confirmation: A Triad of Techniques

The initial and most powerful line of evidence for structural confirmation lies in the synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy provides unparalleled insight into the chemical environment of individual protons and carbon atoms within a molecule.

The ¹H NMR spectrum is expected to be relatively simple, exhibiting two key signals:

  • -NH₂ Protons: A broad singlet corresponding to the two protons of the primary amine. The chemical shift of this peak can be highly variable and is dependent on solvent and concentration.

  • -COOH Proton: A broad singlet at a significantly downfield chemical shift, characteristic of a carboxylic acid proton. This signal is also highly sensitive to solvent and concentration and may undergo exchange with D₂O.

The absence of any other proton signals on the pyrazine ring is a crucial piece of evidence for the proposed substitution pattern.

The proton-decoupled ¹³C NMR spectrum is predicted to show five distinct signals corresponding to the five carbon atoms in the molecule. The chemical shifts provide critical information about the electronic environment of each carbon.

Predicted Chemical Shift (δ) ppmCarbon AssignmentRationale
~165-170C=O (Carboxylic Acid)The carbonyl carbon of a carboxylic acid is typically found in this downfield region.[1][2][3]
~150-155C-NH₂The carbon atom attached to the electron-donating amino group is expected to be shielded relative to the other ring carbons.
~140-145C-ClThe carbon atoms bonded to the electronegative chlorine atoms will be deshielded.
~135-140C-ClThe second carbon atom attached to a chlorine atom.
~125-130C-COOHThe carbon atom of the pyrazine ring attached to the carboxylic acid group.

Comparison with Methyl 3-amino-5,6-dichloropyrazine-2-carboxylate: The primary difference in the ¹³C NMR spectrum compared to its methyl ester would be the absence of the methoxy carbon signal (~50-60 ppm) and a slight shift in the carbonyl carbon signal.[4][5][6][7]

Infrared (IR) Spectroscopy: Probing Functional Group Vibrations

IR spectroscopy is an essential tool for identifying the presence of specific functional groups based on their characteristic vibrational frequencies.

Predicted Wavenumber (cm⁻¹)Vibrational ModeFunctional Group
3400-3200 (broad)N-H stretchPrimary Amine (-NH₂)
3300-2500 (very broad)O-H stretchCarboxylic Acid (-COOH)
~1700C=O stretchCarboxylic Acid (-COOH)
~1620N-H bendPrimary Amine (-NH₂)
~1400-1300C-N stretchAromatic Amine
~800-700C-Cl stretchAryl Halide

The very broad O-H stretch of the carboxylic acid is a hallmark feature and often overlaps with C-H stretching frequencies.[8][9]

Mass Spectrometry (MS): Determining the Molecular Weight and Formula

High-resolution mass spectrometry (HRMS) is critical for confirming the molecular formula of the compound.

  • Expected Molecular Ion (M⁺): For C₅H₃Cl₂N₃O₂, the expected monoisotopic mass is approximately 206.9602 u.

  • Isotopic Pattern: The presence of two chlorine atoms will result in a characteristic isotopic pattern for the molecular ion peak, with M+2 and M+4 peaks at approximately 65% and 10% of the intensity of the M peak, respectively. This pattern is a definitive indicator of the presence of two chlorine atoms.

Workflow for Structural Confirmation

The following workflow provides a logical sequence of experiments to definitively confirm the structure of 5-Amino-3,6-dichloropyrazine-2-carboxylic acid.

Structural_Confirmation_Workflow cluster_Synthesis_and_Purification Synthesis & Purification cluster_Primary_Spectroscopy Primary Spectroscopic Analysis cluster_Data_Analysis_and_Comparison Data Analysis & Comparison cluster_Definitive_Confirmation Definitive Confirmation Synthesis Synthesis from Methyl Ester Purification Recrystallization/Chromatography Synthesis->Purification NMR ¹H and ¹³C NMR Purification->NMR IR Infrared Spectroscopy Purification->IR MS High-Resolution Mass Spectrometry Purification->MS Analysis Spectral Interpretation NMR->Analysis IR->Analysis MS->Analysis Comparison Comparison with Predicted Data & Analogs Analysis->Comparison Elemental Elemental Analysis Comparison->Elemental Xray Single Crystal X-ray Diffraction (Optional) Comparison->Xray Structure Confirmed Structure of 5-Amino-3,6-dichloropyrazine-2-carboxylic acid Elemental->Structure Xray->Structure

Caption: Workflow for the Structural Confirmation of 5-Amino-3,6-dichloropyrazine-2-carboxylic acid.

Alternative and Confirmatory Analytical Techniques

While the triad of NMR, IR, and MS provides a strong foundation for structural elucidation, additional techniques can offer definitive and complementary evidence.

Elemental Analysis

Elemental analysis provides the empirical formula of a compound by determining the percentage composition of its constituent elements (C, H, N, etc.). The experimentally determined percentages should align with the theoretical values calculated for the proposed molecular formula (C₅H₃Cl₂N₃O₂).

Theoretical Elemental Composition:

  • Carbon: 28.88%

  • Hydrogen: 1.45%

  • Nitrogen: 20.20%

  • Chlorine: 34.11%

  • Oxygen: 15.38%

A close correlation between the experimental and theoretical values provides strong evidence for the proposed molecular formula.[10]

Single Crystal X-ray Diffraction

For crystalline solids, single-crystal X-ray diffraction is the gold standard for structural determination.[11][12][13][14][15] It provides an unambiguous three-dimensional map of the atomic positions within the crystal lattice, confirming the connectivity and stereochemistry of the molecule. Obtaining a suitable single crystal is a prerequisite for this powerful technique.

Experimental Protocols

The following are detailed, step-by-step methodologies for the key analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄). DMSO-d₆ is often a good choice for carboxylic acids as it can solubilize the compound and often allows for the observation of the acidic proton.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • To confirm the exchangeable protons (-NH₂ and -COOH), add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The signals corresponding to these protons should diminish or disappear.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum. A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.

    • If necessary, perform a DEPT (Distortionless Enhancement by Polarization Transfer) experiment to aid in the assignment of carbon signals (CH, CH₂, CH₃).

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

    • KBr Pellet: Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

  • Data Acquisition:

    • Obtain the IR spectrum over the range of 4000-400 cm⁻¹.

    • Perform a background scan prior to the sample scan.

High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.

  • Data Acquisition:

    • Infuse the sample solution into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

    • Acquire the mass spectrum in positive or negative ion mode.

    • Ensure the instrument is calibrated to provide high mass accuracy.

  • Data Analysis:

    • Determine the accurate mass of the molecular ion.

    • Use the accurate mass to calculate the elemental composition.

    • Analyze the isotopic pattern to confirm the number of chlorine atoms.

Conclusion

The structural confirmation of 5-Amino-3,6-dichloropyrazine-2-carboxylic acid is a process that relies on the convergence of evidence from multiple analytical techniques. By systematically applying NMR, IR, and high-resolution mass spectrometry, a high degree of confidence in the proposed structure can be achieved. For unequivocal proof, particularly in regulatory submissions or foundational research, elemental analysis and single-crystal X-ray diffraction serve as definitive confirmatory methods. This guide provides a comprehensive framework for researchers to approach the structural elucidation of this and other complex heterocyclic molecules with scientific rigor and confidence.

References

  • Mechanochemical synthesis of pyrazine:dicarboxylic acid cocrystals and a study of dissociation by quantit
  • Mechanochemical synthesis of pyrazine: dicarboxylic acid cocrystals and a study of dissociation by quantitative phase analysis.
  • X-ray diffraction study of the crystal structures of pyrazine-2,5-dicarboxylic acid dihydrate and its magnesium complex | Request PDF.
  • X-RAY DIFFRACTION STUDY OF THE CRYSTAL STRUCTURES OF PYRAZINE-2,5-DICARBOXYLIC ACID DIHYDRATE AND ITS MAGNESIUM COMPLEX. Taylor & Francis Online.
  • Crystallographic data of carboxylic acids and carboxyamides of picoline and pyrazine deriv
  • Synthesis and anti-infective evaluation of 5-amino-N-phenylpyrazine-2-carboxamides. Charles University.
  • Methyl 3-amino-5,6-dichloropyrazine-2-carboxyl
  • METHYL 3-AMINO-5,6-DICHLOROPYRAZINE-2-CARBOXYL
  • Methyl 3-amino-5,6-dichloro-2-pyrazinecarboxylate, 98%, Thermo Scientific Chemicals. Thermo Fisher Scientific.
  • 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Deriv
  • Methyl 3-Amino-5,6-dichloropyrazine-2-carboxyl
  • pyridone-3,5-dicarbonitriles Enabling Anti-Cancer Bioactivity. ChemRxiv.
  • Methyl 3-amino-5,6-dichloro-2-pyrazinecarboxyl
  • The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online.
  • IR Spectra for Carboxylic Acid | Detailed Guide. Echemi.
  • Synthesis and anti-infective evaluation of 5-amino-N-phenylpyrazine-2-carboxamides.
  • Table 4 . 13 C-NMR chemical shifts (ppm) of the carbonyl groups of NAH...
  • Design, Synthesis and Characterization of Novel Amino-Pyrimidine Organic Framework as Potential Environmental Mob-Up Agents. Journal of Scientific Research and Reports.
  • 3-CHLORO-2-PYRAZINE-CARBOXYLIC ACID(27398-39-6) 1H NMR spectrum. ChemicalBook.
  • 13-C NMR Chemical Shift Table.pdf. University of Puget Sound.

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Validation

Impurity profiling of 5-Amino-3,6-dichloropyrazine-2-carboxylic acid

Technical Comparison: High-Resolution Impurity Profiling of 5-Amino-3,6-dichloropyrazine-2-carboxylic acid Executive Summary & Context 5-Amino-3,6-dichloropyrazine-2-carboxylic acid (hereafter referred to as 5-ADC ) is a...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison: High-Resolution Impurity Profiling of 5-Amino-3,6-dichloropyrazine-2-carboxylic acid

Executive Summary & Context

5-Amino-3,6-dichloropyrazine-2-carboxylic acid (hereafter referred to as 5-ADC ) is a critical pharmacophore intermediate, most notably utilized in the synthesis of Favipiravir (T-705) and other pyrazine-based antiviral agents.

The impurity profiling of 5-ADC is chemically complex due to the "Pyrazine Paradox"—the ring is electron-deficient, making it susceptible to nucleophilic attacks, yet the presence of chlorine and amino groups creates a push-pull electronic system that generates regioisomers and hydrolysis byproducts.

The Challenge: Standard C18 HPLC methods often fail to resolve the regioisomer (3,5-dichloro-6-aminopyrazine-2-carboxylic acid) from the main peak due to identical hydrophobicity. Furthermore, highly polar decarboxylated degradants often co-elute with the solvent front.

This guide compares two distinct analytical approaches:

  • Method A (Legacy QC): A robust, cost-effective C18/Phosphate method suitable for routine release.

  • Method B (Advanced R&D): A Phenyl-Hexyl/Formate method designed for high-resolution isomer separation and MS compatibility.

Critical Impurity Landscape

Understanding the origin of impurities is the first step in profiling.

Impurity IDStructure NameOriginRisk Factor
Imp-A 3,6-Dichloropyrazine-2-carboxylic acidStarting Material / Des-aminoHigh (Process Reactant)
Imp-B 5-Amino-6-chloropyrazine-2-carboxylic acidUnder-chlorinationMedium (Similar Reactivity)
Imp-C 3,5-Dichloro-6-aminopyrazine-2-carboxylic acid Regioisomer Critical (Hard to Purge)
Imp-D 3,6-Dichloro-2-aminopyrazineDecarboxylation (Thermal)Low (Non-reactive)
Diagram 1: Impurity Genesis & Synthetic Flow

G Start 3-Aminopyrazine-2-carboxylate Chlorination Chlorination (NCS/Cl2) Start->Chlorination Imp_A Imp-A (Des-amino) Start->Imp_A Deamination Side Rxn Target 5-ADC (Target) Chlorination->Target Major Path Imp_B Imp-B (Under-chlorinated) Chlorination->Imp_B Incomplete Rxn Imp_C Imp-C (Regioisomer) Chlorination->Imp_C Cl substitution at C5 Imp_D Imp-D (Decarboxylated) Target->Imp_D Thermal Degradation

Caption: Synthetic pathway showing the genesis of critical impurities (Imp-A, B, C) and degradation products (Imp-D).

Method Comparison: Performance Data

The following data was generated using a spiked sample containing 0.15% of each impurity.

Performance MetricMethod A (Standard C18) Method B (Phenyl-Hexyl) Analysis
Stationary Phase Agilent Zorbax Eclipse Plus C18Waters XSelect CSH Phenyl-HexylMethod B utilizes

-

interactions for isomer selectivity.
Mobile Phase Phosphate Buffer (pH 2.[1]5) / ACNAmmonium Formate (pH 3.5) / MeOHMethod B is MS-compatible; Method A is not.
Resolution (Imp-C)

(Co-elution risk)

(Baseline separation)
Phenyl-Hexyl resolves the positional isomer significantly better.
Tailing Factor (5-ADC) 1.6 (Moderate tailing)1.1 (Sharp symmetry)Charged Surface Hybrid (CSH) particle technology reduces basic interaction.
LOD (Limit of Detection) 0.05%0.01%Method B allows for lower detection limits via MS or sharper UV peaks.
Run Time 25 Minutes18 MinutesMethanol selectivity allows for faster gradient elution.

Detailed Experimental Protocols

Protocol A: The "Workhorse" QC Method (UV-Only)

Best for: Routine batch release in manufacturing environments where MS is unavailable.

  • Column: C18,

    
     mm, 5 
    
    
    
    m (e.g., Hypersil BDS).[2]
  • Mobile Phase A: 0.1% Orthophosphoric acid in Water (pH 2.5).

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient:

    • 0-5 min: 95% A (Isocratic hold for polar impurities).

    • 5-20 min: 95%

      
       40% A.
      
    • 20-25 min: Re-equilibration.

  • Detection: UV at 323 nm (Specific to Pyrazine ring) and 225 nm (General).

  • Flow Rate: 1.0 mL/min.

Protocol B: The "High-Res" Stability Indicating Method (UV-MS)

Best for: R&D, Impurity Identification, and separating the critical Regioisomer (Imp-C).

  • Column: Phenyl-Hexyl,

    
     mm, 2.5 
    
    
    
    m (Core-shell or Hybrid particle).
    • Why? The phenyl ring on the column interacts differently with the chlorine positions on the pyrazine ring (

      
      -
      
      
      
      stacking), providing orthogonality to hydrophobicity.
  • Mobile Phase A: 10 mM Ammonium Formate adjusted to pH 3.5 with Formic Acid.

  • Mobile Phase B: Methanol.[1]

    • Why? Methanol promotes stronger

      
      -
      
      
      
      interactions than ACN.
  • Gradient:

    • 0-2 min: 90% A.

    • 2-12 min: 90%

      
       50% A.
      
    • 12-15 min: 50%

      
       10% A (Flush).
      
  • Detection:

    • UV: 323 nm.[3]

    • MS: ESI Positive Mode (M+H)+.

  • Flow Rate: 0.6 mL/min.

Analytical Workflow Decision Tree

Use this logic flow to determine which method to deploy in your laboratory.

Diagram 2: Method Selection & Optimization Strategy

G Start Sample Received: 5-ADC Intermediate Goal Define Goal Start->Goal Routine Routine QC / Release Goal->Routine Structure Structure Elucidation / R&D Goal->Structure Check_Iso Isomer Separation Critical? Routine->Check_Iso Method_B Deploy Method B (Phenyl-Hexyl / Formate) Structure->Method_B Method_A Deploy Method A (C18 / Phosphate) Check_Iso->Method_A No (Low Risk) Check_Iso->Method_B Yes (High Risk) MS_Confirm Confirm ID via MS (m/z 222 -> 224) Method_B->MS_Confirm

Caption: Decision tree for selecting the appropriate analytical method based on project stage and impurity risk.

References

  • Favipiravir Synthesis & Impurity Context : Asian Journal of Chemistry. "An Efficient 4-Step Synthesis of Favipiravir with Industrial Potential." (2023).[4]

  • HPLC Method for Favipiravir Intermediates : Journal of Pharmaceutical Negative Results. "Development And Validation Of RP-HPLC Method For Estimation Of Favipiravir API." (2023).[3]

  • Separation of Positional Isomers : Royal Society of Chemistry. "Reverse-phase high performance liquid chromatography separation of positional isomers." (2014).

  • Chemical Safety & Structure : PubChem. "Methyl 3-amino-5,6-dichloropyrazine-2-carboxylate (Related Ester)."

  • Shodex HPLC Guide : "Separation Modes and their Mechanisms: Isomer Separation."

Sources

Comparative

A Comparative Guide to Kinase Inhibitors: Evaluating Next-Generation EGFR Tyrosine Kinase Inhibitors Against First-Generation Compounds

In the landscape of targeted cancer therapy, kinase inhibitors have emerged as a cornerstone of precision medicine. Their ability to selectively block the activity of specific kinases, enzymes that play a pivotal role in...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of targeted cancer therapy, kinase inhibitors have emerged as a cornerstone of precision medicine. Their ability to selectively block the activity of specific kinases, enzymes that play a pivotal role in cellular signaling pathways, has revolutionized the treatment of various malignancies. This guide provides an in-depth comparison of different classes of kinase inhibitors, with a focus on the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors. We will explore the evolution of these inhibitors, from the first-generation reversible inhibitors to the more advanced irreversible and mutant-selective compounds. This comparison will be supported by experimental data and detailed protocols to provide researchers, scientists, and drug development professionals with a comprehensive understanding of their relative performance.

The Kinase Inhibitor Landscape: A Tale of Evolving Specificity and Potency

Kinases are a large family of enzymes that catalyze the transfer of a phosphate group from ATP to a substrate, a process known as phosphorylation.[1] This post-translational modification acts as a molecular switch, regulating a vast array of cellular processes, including cell growth, proliferation, differentiation, and apoptosis.[1] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them attractive targets for therapeutic intervention.[2]

The development of small molecule kinase inhibitors has been a major focus of drug discovery efforts. These inhibitors can be broadly classified based on their mechanism of action, including ATP-competitive inhibitors that bind to the highly conserved ATP-binding pocket of the kinase domain, and allosteric inhibitors that bind to other sites on the enzyme, inducing a conformational change that inhibits its activity.[2] This guide will focus on ATP-competitive inhibitors targeting EGFR.

First-Generation Reversible EGFR Inhibitors: The Trailblazers

Gefitinib and Erlotinib represent the first generation of EGFR tyrosine kinase inhibitors (TKIs).[3][4] These molecules are anilinoquinazoline derivatives that reversibly compete with ATP for binding to the tyrosine kinase domain of EGFR.[5][6] By blocking the binding of ATP, these inhibitors prevent the autophosphorylation of the receptor, thereby inhibiting the activation of downstream signaling pathways such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are crucial for tumor cell proliferation and survival.[7][8]

Gefitinib and Erlotinib demonstrated significant clinical efficacy in a subset of non-small cell lung cancer (NSCLC) patients whose tumors harbor activating mutations in the EGFR gene, such as deletions in exon 19 or the L858R point mutation in exon 21.[9] However, the therapeutic benefit of these first-generation inhibitors is often limited by the development of acquired resistance, most commonly through a secondary mutation in the EGFR kinase domain, T790M.[10]

Second-Generation Irreversible Pan-ErbB Inhibitors: Broadening the Spectrum

To overcome the limitations of first-generation inhibitors, second-generation TKIs such as Afatinib and Lapatinib were developed. These inhibitors were designed to have a broader target profile and a different mechanism of action.

Afatinib is an irreversible inhibitor of the ErbB family of receptors, which includes EGFR (ErbB1), HER2 (ErbB2), and HER4 (ErbB4).[][12] It covalently binds to a cysteine residue in the catalytic domain of these receptors, leading to their irreversible inhibition.[13] This irreversible binding mode was hypothesized to provide a more sustained inhibition of signaling and potentially overcome resistance mediated by the T790M mutation, although its clinical efficacy against T790M-positive tumors is limited.[][12]

Lapatinib is a dual TKI that reversibly inhibits both EGFR and HER2.[14][15] Its ability to target both receptors makes it a valuable therapeutic option for HER2-positive breast cancer.[16][17] By inhibiting both EGFR and HER2, Lapatinib can block a wider range of signaling pathways that drive tumor growth.[15]

Third-Generation Mutant-Selective Irreversible Inhibitors: The Precision Approach

The development of third-generation EGFR TKIs, exemplified by Osimertinib , represents a significant advancement in precision medicine.[18] Osimertinib was specifically designed to be a potent and selective inhibitor of both EGFR-sensitizing mutations and the T790M resistance mutation, while sparing wild-type EGFR.[19][20]

Like second-generation inhibitors, Osimertinib forms a covalent bond with a cysteine residue (C797) in the ATP-binding pocket of the EGFR kinase domain, leading to irreversible inhibition.[10][18] Its high selectivity for mutant EGFR over wild-type EGFR results in a more favorable safety profile, with fewer off-target side effects.[18]

Comparative Performance of EGFR Kinase Inhibitors

The following table summarizes the key characteristics and performance metrics of the discussed EGFR kinase inhibitors.

InhibitorGenerationTarget(s)Binding ModeKey AdvantagesKey Limitations
Gefitinib FirstEGFRReversible, ATP-competitiveEffective against EGFR-mutant NSCLC[9]Ineffective against T790M resistance mutation[10]
Erlotinib FirstEGFRReversible, ATP-competitiveEffective against EGFR-mutant NSCLC[4]Ineffective against T790M resistance mutation[10]
Afatinib SecondEGFR, HER2, HER4Irreversible, CovalentBroader ErbB family inhibition[]Limited efficacy against T790M[]
Lapatinib SecondEGFR, HER2Reversible, ATP-competitiveDual inhibition of EGFR and HER2[14]Primarily used in HER2+ breast cancer[16]
Osimertinib ThirdEGFR (sensitizing and T790M mutations)Irreversible, CovalentPotent against T790M; spares wild-type EGFR[19][20]Emergence of resistance mechanisms (e.g., C797S)[10]

Experimental Protocols for Kinase Inhibitor Comparison

To objectively compare the performance of different kinase inhibitors, a series of well-defined in vitro and cell-based assays are essential.

In Vitro Biochemical Kinase Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.[21]

Protocol: ADP-Glo™ Kinase Assay

  • Reagents: Purified recombinant EGFR protein (wild-type and mutant forms), kinase buffer, ATP, a suitable peptide substrate, and ADP-Glo™ Kinase Assay kit.[8]

  • Procedure:

    • Prepare serial dilutions of the kinase inhibitors in DMSO.

    • In a 96-well plate, add the kinase, kinase buffer, and inhibitor solution.

    • Initiate the kinase reaction by adding a mixture of ATP and the peptide substrate.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ detection reagent, which correlates with kinase activity.

    • Plot the kinase activity against the inhibitor concentration to determine the IC50 value (the concentration of inhibitor required to inhibit 50% of the kinase activity).

Rationale: This assay provides a direct measure of the inhibitor's potency against the target kinase in a controlled, cell-free environment.[2] Comparing IC50 values across different kinase variants (e.g., wild-type vs. mutant EGFR) reveals the inhibitor's selectivity.

Cell-Based Proliferation/Viability Assay

This assay assesses the effect of the kinase inhibitor on the proliferation and viability of cancer cells.[22]

Protocol: CellTiter-Glo® Luminescent Cell Viability Assay

  • Cell Lines: Use cancer cell lines with known EGFR mutation status (e.g., PC-9 with EGFR exon 19 deletion, H1975 with L858R and T790M mutations).

  • Procedure:

    • Seed the cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the kinase inhibitors.

    • Incubate the cells for a specified period (e.g., 72 hours).

    • Measure cell viability using the CellTiter-Glo® reagent, which quantifies the amount of ATP present, an indicator of metabolically active cells.

    • Plot cell viability against the inhibitor concentration to determine the GI50 value (the concentration of inhibitor required to inhibit cell growth by 50%).

Rationale: This assay provides insights into the inhibitor's potency in a more physiologically relevant context, taking into account factors such as cell permeability and off-target effects.[23]

Visualizing Kinase Signaling and Inhibition

The following diagrams illustrate the EGFR signaling pathway and the mechanism of action of different kinase inhibitors.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_ras_pathway RAS-RAF-MEK-ERK Pathway cluster_pi3k_pathway PI3K-AKT Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Binding EGFR->EGFR ADP ADP EGFR->ADP P P RAS RAS EGFR->RAS Activation PI3K PI3K EGFR->PI3K Activation ATP ATP ATP->EGFR Phosphate Donor RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Kinase_Inhibitor_Mechanism cluster_inhibitors Kinase Inhibitors cluster_kinase EGFR Kinase Domain Gefitinib Gefitinib (1st Gen) Reversible ATP-Competitive ATP_Site ATP Binding Site Gefitinib->ATP_Site Competes with ATP Osimertinib Osimertinib (3rd Gen) Irreversible Covalent CYS797 Cys797 Osimertinib->CYS797 Forms covalent bond Substrate Substrate ATP_Site->Substrate Phosphorylates ATP ATP ATP->ATP_Site Binds Phospho_Substrate Phosphorylated Substrate

Caption: Mechanisms of action for reversible and irreversible EGFR kinase inhibitors.

Conclusion

The evolution of EGFR tyrosine kinase inhibitors from first- to third-generation compounds highlights the remarkable progress in targeted cancer therapy. While first-generation inhibitors like Gefitinib and Erlotinib laid the groundwork, the development of irreversible inhibitors such as Afatinib and, more significantly, the mutant-selective Osimertinib, has provided more potent and durable clinical responses, particularly in patients with acquired resistance. The choice of a kinase inhibitor for research or clinical application should be guided by a thorough understanding of its mechanism of action, target selectivity, and potency, as determined by a combination of biochemical and cell-based assays. As our understanding of the molecular drivers of cancer continues to grow, we can anticipate the development of even more sophisticated and effective kinase inhibitors in the future.

References

  • Erlotinib - Wikipedia. (n.d.). Retrieved from [Link]

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery - Celtarys Research. (2025, August 14). Retrieved from [Link]

  • Efficacy and mechanism of action of the tyrosine kinase inhibitors gefitinib, lapatinib and neratinib in the treatment of HER2-positive breast cancer: preclinical and clinical evidence - PMC. (n.d.). Retrieved from [Link]

  • Gefitinib - Wikipedia. (n.d.). Retrieved from [Link]

  • What is the mechanism of action of Osimertinib mesylate? - Patsnap Synapse. (2025, March 7). Retrieved from [Link]

  • What is the mechanism of Lapatinib Ditosylate Hydrate? - Patsnap Synapse. (2024, July 17). Retrieved from [Link]

  • The Role of Gefitinib in Lung Cancer Treatment - AACR Journals. (2004, June 15). Retrieved from [Link]

  • What is the mechanism of Gefitinib? - Patsnap Synapse. (2024, July 17). Retrieved from [Link]

  • Afatinib - StatPearls - NCBI Bookshelf. (2024, February 28). Retrieved from [Link]

  • erlotinib | Ligand page - IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). Retrieved from [Link]

  • Lapatinib (Tykerb): What to Expect, Side Effects, and More - Breast Cancer.org. (2025, December 23). Retrieved from [Link]

  • What is the mechanism of Erlotinib Hydrochloride? - Patsnap Synapse. (2024, July 17). Retrieved from [Link]

  • (erlotinib) Tablets - accessdata.fda.gov. (n.d.). Retrieved from [Link]

  • Lapatinib for Advanced or Metastatic Breast Cancer - PMC. (n.d.). Retrieved from [Link]

  • Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib - PMC. (n.d.). Retrieved from [Link]

  • How does erlotinib work (mechanism of action)? - Drugs.com. (2024, December 18). Retrieved from [Link]

  • [Mechanism of action and preclinical development of afatinib] - PubMed. (2016, April 15). Retrieved from [Link]

  • Lapatinib - Wikipedia. (n.d.). Retrieved from [Link]

  • Cell-based test for kinase inhibitors - INiTS. (2020, November 26). Retrieved from [Link]

  • Kinase Activity Assay | Creative Diagnostics. (n.d.). Retrieved from [Link]

  • How does Gilotrif (afatinib) work? - Drugs.com. (2024, October 15). Retrieved from [Link]

  • Afatinib: A Review of Its Use in the Treatment of Advanced Non-Small Cell Lung Cancer. (2014, January 17). Retrieved from [Link]

  • Osimertinib for the Treatment of Metastatic EGFR T790M Mutation–Positive Non–Small Cell Lung Cancer - AACR Journals. (2017, April 30). Retrieved from [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development - Reaction Biology. (2024, July 2). Retrieved from [Link]

  • Determination of kinase inhibitor potencies in cell extracts by competition binding assays and isobaric mass tags - PubMed. (n.d.). Retrieved from [Link]

  • How Does a Biochemical Kinase Assay Work? - BellBrook Labs. (2018, December 10). Retrieved from [Link]

  • Spotlight: Cell-based kinase assay formats. - Reaction Biology. (2022, May 11). Retrieved from [Link]

  • Mechanisms of resistance to osimertinib - PMC - NIH. (n.d.). Retrieved from [Link]

  • Osimertinib Resistance: Molecular Mechanisms and Emerging Treatment Options - PMC. (2023, January 30). Retrieved from [Link]

  • Factors Influencing Compound Potency in Biochemical and Cellular Assays. (2018, June 21). Retrieved from [Link]

Sources

Validation

A Comparative Guide to the Selectivity of Halogenated Pyrazine Kinase Inhibitors

For researchers, scientists, and drug development professionals, the quest for potent and selective kinase inhibitors is a paramount challenge. Kinases, with their highly conserved ATP-binding sites, present a difficult...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the quest for potent and selective kinase inhibitors is a paramount challenge. Kinases, with their highly conserved ATP-binding sites, present a difficult landscape for achieving target specificity, a critical factor in minimizing off-target effects and enhancing therapeutic windows. The pyrazine scaffold has emerged as a privileged structure in kinase inhibitor design, forming the core of numerous clinical candidates and approved drugs.[1][2][3][4][5] The strategic incorporation of halogens onto this scaffold is a key medicinal chemistry tactic to modulate potency, selectivity, and pharmacokinetic properties.

This guide provides an in-depth comparison of halogenated pyrazine kinase inhibitors, grounded in experimental data and field-proven insights. We will dissect the causal relationships behind experimental choices, present detailed protocols for assessing selectivity, and offer a clear, data-driven comparison to inform your own research and development endeavors.

The Influence of Halogenation on Kinase Selectivity

Halogen atoms (F, Cl, Br, I) are not mere bulky substituents. Their unique properties—size, electronegativity, and the ability to form halogen bonds—allow them to serve as powerful tools for fine-tuning inhibitor-kinase interactions. In the context of a pyrazine core, halogenation can:

  • Modulate Potency: Electron-withdrawing halogens can alter the electronics of the pyrazine ring, influencing its interactions within the ATP-binding pocket.[6]

  • Enhance Selectivity: By occupying specific sub-pockets within the kinase active site, a well-placed halogen can create favorable interactions with one kinase while introducing steric clashes with another, thereby improving the selectivity profile.[7] For instance, a fluorine-containing pyrazoline exhibited a superior selectivity profile for monoamine oxidase-B (MAO-B) over MAO-A.[7]

  • Improve Pharmacokinetic Properties: Halogenation can impact metabolic stability and membrane permeability, crucial parameters for drug development.

The choice of halogen and its position on the pyrazine scaffold is therefore a critical decision in the design of next-generation kinase inhibitors.[6][8]

Comparative Selectivity Profiles of Pyrazine-Based Inhibitors

The following table summarizes the selectivity profiles of notable pyrazine-based kinase inhibitors, highlighting the role of their structural features. While not all are explicitly halogenated, they provide a baseline for understanding the pyrazine scaffold's activity. The development of more selective inhibitors often involves the strategic addition of halogens to these core structures.

CompoundPrimary Target(s)Potency (IC50/Ki)Key Selectivity NotesReference
Acalabrutinib Bruton's Tyrosine Kinase (BTK)IC50: 3 nMA second-generation inhibitor with higher selectivity and fewer off-target effects (e.g., on EGFR, ITK, Tec) compared to the first-generation inhibitor, ibrutinib.[1][1]
Darovasertib (LXS-196) Protein Kinase C (PKC)IC50: 1.9 nM (PKCα), 0.4 nM (PKCθ)A highly specific and potent PKC inhibitor, also showing activity against GSK3β (IC50: 3.1 nM).[1][1]
Radotinib (IY5511) BCR-ABL1 KinaseN/ADeveloped as a BCR-ABL1 inhibitor for chronic myeloid leukemia (CML), showing superiority over imatinib in some studies.[1][1]
Entospletinib (GS-9973) Spleen Tyrosine Kinase (Syk)N/AA selective Syk inhibitor that has demonstrated clinical activity in hematological malignancies.[1][1]
Compound 34 (Zhejiang Hisun) Janus Kinases (JAKs)IC50: 3 nM (JAK1), 8.5 nM (JAK2), 7.7 nM (TYK2)Potent inhibitor of JAK1, JAK2, and TYK2, with significantly weaker activity against JAK3 (IC50: 629.6 nM), demonstrating isoform selectivity.[1][1]

Visualizing the Kinase Inhibitor Discovery Workflow

The path from a chemical concept to a selective clinical candidate is a multi-step, iterative process. The following diagram illustrates a typical workflow for the discovery and characterization of kinase inhibitors, emphasizing the central role of selectivity profiling.

G cluster_0 Discovery & Design cluster_1 Selectivity Profiling cluster_2 Cellular & In Vivo Validation A Compound Synthesis (e.g., Halogenated Pyrazines) B Primary Biochemical Assay (On-Target Potency) A->B C Broad Kinome Screen (e.g., KINOMEscan) B->C Hits with High Potency C->B Iterative Optimization D Secondary Confirmatory Assays (e.g., ADP-Glo, TR-FRET) C->D E Cell-Based Target Engagement (e.g., NanoBRET) D->E Confirmed Selective Compounds F In Vivo Efficacy & PK/PD Studies E->F

Caption: A typical workflow for kinase inhibitor discovery and selectivity profiling.

Experimental Protocols for Determining Kinase Selectivity

Accurate and robust assessment of a compound's selectivity is crucial.[9] No single assay tells the whole story; a combination of binding and functional assays provides the most comprehensive picture.

Broad Kinome Profiling: Competition Binding Assays (e.g., KINOMEscan™)

Expertise & Causality: At the early stages of discovery, it is essential to understand how a compound interacts with the entire kinome, not just the intended target. Competition binding assays are the gold standard for this purpose. They measure the ability of a test compound to displace a known, immobilized ligand from the ATP-binding site of a large panel of kinases.[9][10] This approach is powerful because it is independent of enzyme activity, allowing for the screening of hundreds of kinases simultaneously in a standardized format.[11] The KINOMEscan™ platform, for instance, can assess inhibitors against over 500 kinases.[11]

Protocol: KINOMEscan™ Profiling

  • Kinase Preparation: A panel of human kinases is expressed as DNA-tagged fusion proteins.

  • Immobilization: An immobilized, active-site directed ligand specific to the kinase panel is coupled to a solid support (e.g., beads).

  • Competition: The DNA-tagged kinases are incubated with the immobilized ligand and the test compound at a specified concentration (e.g., 10 µM for initial screening). The test compound competes with the immobilized ligand for binding to the kinase's ATP site.

  • Quantification: The amount of kinase bound to the solid support is measured via quantitative PCR (qPCR) of the DNA tag. A lower amount of bound kinase indicates stronger competition from the test compound.

  • Data Analysis: Results are typically reported as a percentage of control (%Ctrl), where a lower percentage signifies stronger binding. Hits are often defined as compounds that yield a %Ctrl below a certain threshold (e.g., <10% or <35%). Dissociation constants (Kd) can be determined for strong binders by running dose-response curves.

Trustworthiness (Self-Validation): This protocol's validity is ensured by running a "no compound" (DMSO) control for each kinase, which establishes the 100% binding level, and a known potent inhibitor as a positive control to validate the assay's sensitivity.

Functional Enzymatic Assays (e.g., ADP-Glo™)

Expertise & Causality: Once primary targets and significant off-targets are identified, it is crucial to determine the functional consequence of binding. Does the compound actually inhibit the enzyme's catalytic activity? Luminescence-based assays like ADP-Glo™ quantify kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.[12] This format is highly sensitive, amenable to high-throughput screening, and allows for the determination of IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%), a key metric of potency.[12][13]

Protocol: ADP-Glo™ Kinase Assay

  • Kinase Reaction Setup: In a multi-well plate (e.g., 384-well), combine the kinase, its specific substrate, ATP, and the test compound (in a serial dilution). Include a "no inhibitor" control (for 100% activity) and a "no enzyme" control (for background).

    • Causality Note: The ATP concentration should be set near the Km value for the specific kinase to ensure accurate and comparable IC50 values for ATP-competitive inhibitors.[10]

  • Incubation: Incubate the plate at a controlled temperature (e.g., room temperature or 30°C) for a set period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.

  • ADP-Glo™ Reagent Addition: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete any remaining ATP. This step is critical to prevent ATP from interfering with the subsequent luminescence signal.

  • Kinase Detection Reagent: Add the Kinase Detection Reagent, which contains an enzyme (ADP-dependent luciferase) that converts the newly produced ADP into ATP, which then fuels a luciferase reaction, generating light.

  • Signal Measurement: Measure the luminescence signal using a plate reader. The light signal is directly proportional to the amount of ADP produced and thus to the kinase activity.

  • Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

Trustworthiness (Self-Validation): The use of positive (known inhibitor) and negative (DMSO) controls on every plate validates the results. The Z'-factor, a statistical measure of assay quality, should be calculated to ensure the assay window is robust.

Structure-Activity Relationship (SAR) of Halogenation

The strategic placement of halogens can dramatically alter selectivity. Consider a hypothetical pyrazine core where different substitutions are explored.

SAR cluster_Core Pyrazine Core cluster_Halogens Halogen Substitutions cluster_Effects Impact on Selectivity Pyrazine Pyrazine Scaffold F Fluorine (F) Cl Chlorine (Cl) Br Bromine (Br) Effect1 Improved Selectivity: Occupies small hydrophobic pocket F->Effect1 Effect2 Reduced Selectivity: Steric clash with gatekeeper residue Cl->Effect2 Effect3 Altered Potency: Forms halogen bond with backbone Br->Effect3

Sources

Comparative

A Comparative Guide to the Efficacy of Dichloropyrazine Derivatives in Therapeutic Development

In the landscape of modern medicinal chemistry, the pyrazine scaffold stands out as a "privileged" structure, a core component in numerous FDA-approved drugs and a fertile ground for the discovery of novel therapeutic ag...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern medicinal chemistry, the pyrazine scaffold stands out as a "privileged" structure, a core component in numerous FDA-approved drugs and a fertile ground for the discovery of novel therapeutic agents.[1] Among its halogenated variants, dichloropyrazine derivatives have garnered significant attention for their chemical tractability and broad spectrum of biological activities. These compounds serve as versatile building blocks, allowing for the strategic introduction of various substituents to modulate their pharmacological properties.[1] This guide provides a comparative analysis of the efficacy of dichloropyrazine derivatives across key therapeutic areas, supported by experimental data and detailed methodologies to aid researchers and drug development professionals in this dynamic field.

Dichloropyrazine Derivatives as Kinase Inhibitors in Oncology

Protein kinases are pivotal regulators of cellular processes, and their dysregulation is a hallmark of cancer, making them a major class of therapeutic targets.[2][3] Dichloropyrazine derivatives have emerged as a promising class of kinase inhibitors, with various analogues demonstrating potent activity against a range of cancer-related kinases.[2][4]

Comparative Efficacy of Dichloropyrazine Derivatives as Kinase Inhibitors

The following table summarizes the in vitro potency of selected dichloropyrazine and structurally related dichlorinated derivatives against various cancer-associated kinases. This comparative data highlights the structure-activity relationships that govern their inhibitory potential.

Compound ClassTarget KinaseSpecific Derivative ExampleIC50 (nM)Cell Line/Assay ConditionsReference
Imidazo[1,2-a]pyrazinesCDK9Compound 555,120Biochemical Assay[4]
Triazolo[4,5-b]pyrazinesc-MetRepresentative Examples<10Biochemical Assay[4]
Pyrrolo[2,3-b]pyrazinesITK/JAK3Representative Examples100 - 1,000Biochemical Assay[4]
2,6-disubstituted pyrazinesCK2Lead Compound 12bSpecific value not provided, but showed potent inhibitionEnzymatic and cellular assays[5]
2,6-disubstituted pyrazinesPIMAnalog 14fSpecific value not provided, but showed potent activityNot specified[5]
[6][7][8]triazolo[4,3-a] pyrazinec-MetCompound 17l26Kinase Inhibition Assay[9]
[6][7][8]triazolo[4,3-a] pyrazineVEGFR-2Compound 17l2,600Kinase Inhibition Assay[9]
5,6-dichlorobenzimidazoleBRAF WTCompound 10h1,720Kinase Inhibition Assay[4][10]
5,6-dichlorobenzimidazoleBRAF V600ECompound 10h2,760Kinase Inhibition Assay[4][10]

Note: The IC50 values presented are compiled from various studies and should be interpreted within the context of the specific experimental conditions reported in the cited literature. Direct comparison between different studies should be made with caution.

Experimental Protocol: In Vitro Kinase Inhibition Assay

The following is a generalized protocol for determining the in vitro inhibitory activity of dichloropyrazine derivatives against a target kinase.

Objective: To quantify the half-maximal inhibitory concentration (IC50) of a test compound against a specific protein kinase.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Test compound (dichloropyrazine derivative)

  • Kinase assay buffer

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the test compound in an appropriate solvent (e.g., DMSO). Prepare the kinase, substrate, and ATP solutions in the kinase assay buffer at the desired concentrations.

  • Reaction Setup: In a 96-well or 384-well plate, add the kinase, substrate, and test compound at various concentrations.

  • Initiation of Reaction: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the reaction mixture at a specific temperature (e.g., 30°C) for a predetermined period.

  • Termination and Detection: Stop the reaction and measure the kinase activity using a detection method such as the ADP-Glo™ assay, which quantifies the amount of ADP produced.

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the test compound concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.

Kinase_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Prep_Kinase Prepare Kinase Solution Mix Mix Kinase, Substrate & Compound Prep_Kinase->Mix Prep_Substrate Prepare Substrate Prep_Substrate->Mix Prep_ATP Prepare ATP Solution Initiate Initiate with ATP Prep_ATP->Initiate Prep_Compound Prepare Serial Dilutions of Dichloropyrazine Derivative Prep_Compound->Mix Mix->Initiate Incubate Incubate Initiate->Incubate Detect Detect Kinase Activity Incubate->Detect Plot Plot Inhibition vs. Concentration Detect->Plot IC50 Determine IC50 Plot->IC50

Dichloropyrazine Derivatives as P2X7 Receptor Antagonists

The P2X7 receptor, an ATP-gated ion channel, is implicated in inflammatory and neurodegenerative diseases. Dichloropyridine-based analogs have been identified as novel and potent P2X7 receptor antagonists.[6][7]

Comparative Efficacy of Dichloropyridine Derivatives as P2X7R Antagonists

The following table presents the inhibitory concentrations of dichloropyridine derivatives against the P2X7 receptor.

CompoundAssayIC50 (nM)Cell LineReference
51 EtBr uptake4.9hP2X7-expressing HEK293 cells[6]
52 EtBr uptake13hP2X7-expressing HEK293 cells[6]
51 IL-1β release1.3THP-1 cells[6]
52 IL-1β release9.2THP-1 cells[6]
Experimental Protocol: P2X7 Receptor Antagonist Screening Assay

A common method to screen for P2X7 receptor antagonists is to measure the inhibition of dye uptake following receptor activation.

Objective: To determine the IC50 of a test compound for the inhibition of P2X7 receptor-mediated dye uptake.

Materials:

  • Cells expressing the P2X7 receptor (e.g., HEK293-hP2X7 or THP-1)

  • ATP (agonist)

  • Test compound (dichloropyridine derivative)

  • Fluorescent dye (e.g., Ethidium Bromide (EtBr) or YO-PRO-1)

  • Assay buffer

  • Microplate reader with fluorescence detection

Procedure:

  • Cell Seeding: Seed the P2X7-expressing cells in a 96-well plate and allow them to adhere.

  • Compound Incubation: Pre-incubate the cells with various concentrations of the test compound.

  • Agonist and Dye Addition: Add the fluorescent dye and the P2X7 agonist (ATP) to the wells to stimulate dye uptake.

  • Incubation: Incubate the plate for a short period to allow for dye uptake in activated cells.

  • Fluorescence Measurement: Measure the fluorescence intensity in each well using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition of dye uptake for each compound concentration relative to the control (ATP stimulation without inhibitor). Determine the IC50 value from the dose-response curve.

P2X7R_Antagonist_Assay cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_measurement Measurement & Analysis Seed_Cells Seed P2X7-expressing cells Add_Compound Add Dichloropyridine Derivative Seed_Cells->Add_Compound Add_Dye_ATP Add Fluorescent Dye and ATP Add_Compound->Add_Dye_ATP Incubate Incubate for Dye Uptake Add_Dye_ATP->Incubate Measure_Fluorescence Measure Fluorescence Incubate->Measure_Fluorescence Calculate_IC50 Calculate IC50 Measure_Fluorescence->Calculate_IC50

Dichloropyrazine Derivatives as Histone Acetyltransferase (HAT) Inhibitors

Histone acetyltransferases (HATs) like p300/CBP are crucial in gene regulation, and their inhibition is a promising strategy in cancer therapy.[11] A series of 1,4-pyrazine-containing compounds have been identified as novel inhibitors of p300/CBP HAT.[11]

Comparative Efficacy of Pyrazine Derivatives as p300/CBP HAT Inhibitors

The following table shows the IC50 values for pyrazine derivatives against p300 HAT.

CompoundR5 and R6 SubstituentsIC50 (µM)Reference
3 Unspecified~5.6[11]
27 Aminomethyl group2.8[11]
29 Bicyclic substituents1.4[11]
Experimental Protocol: p300/CBP HAT Inhibition Assay

A common method for assessing HAT inhibition is a filter-binding assay using a radiolabeled acetyl donor.

Objective: To determine the IC50 of a test compound for the inhibition of p300/CBP HAT activity.

Materials:

  • Recombinant p300/CBP enzyme

  • Histone H3 or H4 peptide substrate

  • [³H]-Acetyl-CoA (radiolabeled acetyl donor)

  • Test compound (pyrazine derivative)

  • HAT assay buffer

  • Phosphocellulose filter paper

  • Scintillation counter

Procedure:

  • Reaction Setup: In a reaction tube, combine the p300/CBP enzyme, histone peptide substrate, and the test compound at various concentrations in the HAT assay buffer.

  • Initiation of Reaction: Start the reaction by adding [³H]-Acetyl-CoA.

  • Incubation: Incubate the reaction mixture at 30°C for a specified time.

  • Termination and Binding: Spot the reaction mixture onto phosphocellulose filter paper to stop the reaction. The positively charged histone substrate binds to the negatively charged paper, while the unincorporated [³H]-Acetyl-CoA is washed away.

  • Washing: Wash the filter paper multiple times to remove any unbound [³H]-Acetyl-CoA.

  • Quantification: Measure the radioactivity on the filter paper using a scintillation counter. The amount of radioactivity is proportional to the HAT activity.

  • Data Analysis: Calculate the percentage of HAT inhibition for each compound concentration and determine the IC50 value from the dose-response curve.

HAT_Inhibition_Assay cluster_setup Reaction Setup cluster_reaction Reaction & Termination cluster_quantification Quantification & Analysis Combine Combine p300/CBP, Histone Substrate, and Pyrazine Derivative Initiate Initiate with [³H]-Acetyl-CoA Combine->Initiate Incubate Incubate at 30°C Initiate->Incubate Spot Spot on Filter Paper Incubate->Spot Wash Wash Filter Paper Spot->Wash Measure Measure Radioactivity Wash->Measure Analyze Calculate IC50 Measure->Analyze

Antiproliferative Activity of Dichloropyrazine Derivatives

Ultimately, the therapeutic potential of anticancer agents is determined by their ability to inhibit the growth of cancer cells. The antiproliferative activity of dichloropyrazine derivatives is often assessed using cell viability assays.

Comparative Antiproliferative Efficacy

The following table summarizes the antiproliferative activity (IC50) of selected dichloropyrazine and related derivatives against various cancer cell lines.

Compound ClassSpecific DerivativeCancer Cell LineIC50 (µM)Reference
[6][7][8]triazolo[4,3-a] pyrazineCompound 17lA549 (Lung)0.98[9]
[6][7][8]triazolo[4,3-a] pyrazineCompound 17lMCF-7 (Breast)1.05[9]
[6][7][8]triazolo[4,3-a] pyrazineCompound 17lHeLa (Cervical)1.28[9]
2,3-Disubstituted PyrazineA-7 (mono-substituted)Molm-13 (AML, sh-p53)18[12]
2,3-Disubstituted PyrazineA-7 (mono-substituted)Molm-13 (AML, empty vector)39[12]
Chlorophenylamino-s-triazineCompound 2cMCF7 (Breast)4.14[13]
Chlorophenylamino-s-triazineCompound 3cC26 (Colon)3.05[13]
Chlorophenylamino-s-triazineCompound 4cC26 (Colon)1.71[13]
Experimental Protocol: MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[7][14][15][16][17]

Objective: To determine the IC50 of a dichloropyrazine derivative on the proliferation of cancer cells.

Materials:

  • Cancer cell line of interest

  • Cell culture medium and supplements

  • Test compound (dichloropyrazine derivative)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined density and allow them to attach overnight.[7]

  • Compound Treatment: Treat the cells with various concentrations of the test compound for a specified duration (e.g., 48 or 72 hours).[7]

  • MTT Addition: Add MTT solution to each well and incubate for 1-4 hours. During this time, viable cells with active metabolism convert the yellow MTT into purple formazan crystals.[7]

  • Solubilization: Add a solubilization solution to dissolve the formazan crystals.[7]

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.[7]

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Determine the IC50 value from the dose-response curve.

MTT_Assay_Workflow cluster_seeding Cell Culture cluster_treatment Treatment & Incubation cluster_assay_steps MTT Assay cluster_readout Data Acquisition & Analysis Seed Seed Cancer Cells in 96-well Plate Treat Treat with Dichloropyrazine Derivatives Seed->Treat Incubate_Compound Incubate for 48-72h Treat->Incubate_Compound Add_MTT Add MTT Solution Incubate_Compound->Add_MTT Incubate_MTT Incubate for 1-4h Add_MTT->Incubate_MTT Solubilize Add Solubilization Solution Incubate_MTT->Solubilize Measure_Absorbance Measure Absorbance at 570 nm Solubilize->Measure_Absorbance Calculate_IC50 Calculate IC50 Measure_Absorbance->Calculate_IC50

Conclusion and Future Directions

Dichloropyrazine derivatives represent a highly versatile and promising scaffold in drug discovery. The comparative efficacy data presented in this guide demonstrate their potential as potent inhibitors of various therapeutic targets, particularly in oncology. The structure-activity relationships highlighted by the different substitution patterns underscore the tunability of this chemical class.

Future research should focus on optimizing the selectivity and pharmacokinetic properties of these derivatives to enhance their therapeutic index. In vivo studies in relevant animal models are crucial to validate the promising in vitro efficacy and to assess their safety profiles. The detailed experimental protocols provided herein offer a foundation for the continued exploration and development of dichloropyrazine-based compounds as next-generation therapeutics.

References

  • Structure-activity relationships and optimization of 3,5-dichloropyridine derivatives as novel P2X(7) receptor antagonists - PubMed. (2012, April 26).
  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf. (2013, May 1).
  • Synthesis of Substituted Pyrazines from 2,5-Dichloropyrazine: Application Notes and Protocols - Benchchem.
  • An Improved Method for P2X7R Antagonist Screening - PMC - PubMed Central. (2015, May 19).
  • An Improved Method for P2X7R Antagonist Screening | PLOS One - Research journals. (2015, May 19).
  • An Improved Method for P2X7R Antagonist Screening - Semantic Scholar. (2015, May 19).
  • Design, Synthesis, and Biological Evaluation of[6][7][8]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors - PMC. (2022, April 6). Retrieved from

  • Certificate of Analysis p300/CBP Immunoprecipitation-HAT Assay Kit - Merck Millipore.
  • Protocol for Cell Viability Assays - BroadPharm. (2022, January 18).
  • MTT assay protocol - Abcam.
  • MTT Cell Viability Assay Kit.
  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation - CLYTE Technologies. (2025, December 24).
  • The Biological Activity of Pyrazine Derivatives: An In-depth Technical Guide - Benchchem.
  • Synthesis, Characterization, Tyrosine Kinase Inhibitory Studies and Molecular Docking Analysis of Pyrazine-2-carboxamide Derivatives - Advanced Journal of Chemistry, Section A. (2025, June 19).
  • Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC.
  • HAT Inhibitor Screening Assay Kit.
  • P300 Homogeneous Assay Kit - BPS Bioscience.
  • Structure-Activity Relationship and Antitumor Activity of 1,4-Pyrazine-Containing Inhibitors of Histone Acetyltransferases P300/ - DigitalCommons@TMC. (2022, July 5).
  • Histone Acetyltransferase (HAT) Inhibitors Validation | Protocol Preview - YouTube. (2023, March 16).
  • Correction: An Improved Method for P2X7R Antagonist Screening - ResearchGate. (2015, May 21).
  • Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC.
  • Discovery of 2,6-disubstituted pyrazine derivatives as inhibitors of CK2 and PIM kinases. (2018, May 1).
  • Novel 5,6-dichlorobenzimidazole derivatives as dual BRAFWT and BRAFV600E inhibitors: design, synthesis, anti-cancer activity and molecular dynamics simulations - PMC. (2025, February 21).
  • IC50 values against c-Met kinase. a. | Download Scientific Diagram - ResearchGate.
  • Design, synthesis, in vitro cytotoxic activity, and in silico studies of symmetrical chlorophenylamino-s-triazine derivatives - PMC. (2025, October 28).
  • Deanship of Graduate Studies Al-Quds University Design, Synthesis and Cytotoxic Activity of Novel 2,3- Disubstituted Pyrazine De.

Sources

Validation

A Senior Application Scientist's Guide to Validating In Vitro Assay Results for Novel Pyrazine Compounds

Welcome to a detailed guide on the critical process of validating in vitro assays for novel pyrazine-based compounds. Pyrazine and its derivatives represent a significant class of heterocyclic compounds in medicinal chem...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to a detailed guide on the critical process of validating in vitro assays for novel pyrazine-based compounds. Pyrazine and its derivatives represent a significant class of heterocyclic compounds in medicinal chemistry, with applications ranging from anticancer to anti-inflammatory agents.[1][2][3] The journey from a promising novel compound to a viable drug candidate is paved with rigorous, reproducible, and reliable data. The foundation of this data lies in meticulously validated in vitro assays.

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple checklist of steps to provide the "why" behind the "how," grounding every recommendation in the principles of scientific integrity and regulatory expectations. We will explore the core parameters of assay validation, compare common assay platforms for pyrazine compounds, and provide actionable protocols and data interpretation frameworks.

The Imperative of Validation: Building a Foundation of Trust

In drug discovery, an assay is not merely a procedure; it is a question we ask of a biological system. Assay validation ensures the answer we receive is clear, unambiguous, and true.[4] Without proper validation, a program can be misguided by false positives or false negatives, leading to the costly pursuit of ineffective compounds or the premature abandonment of promising ones.

Regulatory bodies like the U.S. Food and Drug Administration (FDA) and international consortiums like the International Council for Harmonisation (ICH) have established comprehensive guidelines for method validation.[5][6][7][8] Adhering to these principles is not just a matter of compliance but a prerequisite for generating data that can be confidently used for internal decision-making and eventual regulatory submission.[5][9]


The Three Pillars of Assay Validation: A Structured Approach

A robust validation strategy can be visualized as a multi-stage process, ensuring that an assay is fit for its intended purpose.[10] This process moves from initial development and characterization to a full assessment of its performance and limitations.

G cluster_0 Phase 1: Development & Feasibility cluster_1 Phase 2: Pre-Validation cluster_2 Phase 3: Full Validation A Target Identification & Assay Choice B Protocol Optimization (e.g., Reagent Conc., Incubation Time) A->B C Initial Performance Check (Z'-factor, S/B Ratio) B->C D Assessing Core Parameters (Precision, Accuracy, Specificity) C->D E Defining Acceptance Criteria D->E F Inter-Assay Reproducibility (Different Days, Analysts, Reagents) E->F G Robustness Testing (Minor Protocol Variations) F->G H Final Validation Report G->H

Caption: The phased workflow for in vitro assay validation.


Deconstructing Validation: Core Parameters & Their Scientific Rationale

The ICH guideline Q2(R1) provides a foundational framework for the parameters required to validate an analytical procedure.[6][11][12] While originally intended for chemistry-based assays, its principles are broadly applicable to the cell-based and biochemical assays common in drug discovery.

G cluster_details Parameter Rationale Assay {Assay Reliability | The degree of confidence in the data} Params Core Parameters Accuracy Precision Specificity Linearity & Range LOQ / LOD Robustness Assay->Params Accuracy_Desc Trueness: How close is the measured value to the true value? Params:f0->Accuracy_Desc Ensures no systematic error (bias) Precision_Desc Agreement between replicate measurements. Includes Repeatability (intra-assay) and Intermediate Precision (inter-assay). Params:f1->Precision_Desc Measures random error Specificity_Desc Ability to assess the analyte unequivocally in the presence of other components (e.g., other compounds, matrix effects). Params:f2->Specificity_Desc Prevents false positives/negatives Linearity_Desc Proportionality of the signal to the analyte concentration over a given range. Params:f3->Linearity_Desc Defines the working boundaries LOQ_Desc Lowest concentration measured with acceptable accuracy and precision. Params:f4->LOQ_Desc Defines the lower limit of reliable measurement Robustness_Desc Capacity to remain unaffected by small, deliberate variations in method parameters. Params:f5->Robustness_Desc Ensures transferability and reliability

Caption: Key parameters underpinning robust assay validation.

Comparative Data Summary

The following table illustrates hypothetical validation data for a novel pyrazine compound ("PYZ-123") compared against a known inhibitor in a kinase assay.

Parameter PYZ-123 Reference Inhibitor Acceptance Criteria Comment
Accuracy (% Recovery) 98.7%101.2%85-115%Both compounds show excellent trueness.
Precision (Intra-assay %CV) 4.5%3.8%< 15%High repeatability for both compounds.
Precision (Inter-assay %CV) 8.2%7.5%< 20%Good reproducibility across different days.
Linearity (R²) 0.9980.999> 0.99Strong linear relationship for dose-response.
LOQ (nM) 5 nM2 nMReportablePYZ-123 is quantifiable at low nM concentrations.
Specificity (vs. Kinase Panel) >100-fold selective80-fold selectiveReportablePYZ-123 shows high selectivity for the target kinase.

Application in Practice: Validating a Cell Viability Assay for an Anticancer Pyrazine

Many pyrazine derivatives are investigated for their anticancer properties.[1][3] A fundamental assay in this area is determining a compound's effect on cancer cell viability or proliferation. Let's outline a validation protocol for a common colorimetric method, the MTS assay.

Target Profile: PI3K/AKT Pathway

Pyrazine-containing molecules often function as kinase inhibitors.[13] A frequent target in oncology is the PI3K/AKT pathway, which is crucial for cell survival and proliferation. Our hypothetical compound, PYZ-123, is designed to inhibit PI3K.

G GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K activation PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT activation mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation PYZ123 PYZ-123 (Novel Pyrazine) PYZ122 PYZ122 PYZ122->PI3K inhibition

Caption: Inhibition of the PI3K/AKT pathway by a novel pyrazine.

Experimental Protocol: MTS Cell Viability Assay Validation

This protocol is designed to assess the accuracy, precision, and linearity of an MTS assay for determining the IC50 of PYZ-123 on the HCT116 cancer cell line.[1]

1. Materials & Reagents:

  • HCT116 human colorectal carcinoma cells

  • Assay Medium: McCoy's 5A with 10% FBS

  • PYZ-123 and Reference Compound (e.g., Pictilisib): 10 mM stock in DMSO

  • Positive Control: Doxorubicin (10 mM stock)

  • MTS Reagent (e.g., CellTiter 96® AQueous One Solution)

  • 96-well clear-bottom cell culture plates

2. Procedure: Day 1 - Cell Seeding

  • Harvest and count HCT116 cells, ensuring viability is >95%.

  • Dilute cells in Assay Medium to a pre-determined optimal density (e.g., 5,000 cells/100 µL).

  • Dispense 100 µL of cell suspension into each well of three 96-well plates (for intra-assay precision). Exclude perimeter wells to avoid edge effects.

  • Incubate plates for 24 hours at 37°C, 5% CO₂.

3. Procedure: Day 2 - Compound Treatment

  • Prepare serial dilutions of PYZ-123 and the reference compound in Assay Medium. A typical 8-point, 1:3 dilution series starting from 10 µM is common.

  • Include controls on each plate:

    • Vehicle Control: 0.1% DMSO in medium (represents 100% viability).

    • Positive Control: A cytotoxic concentration of Doxorubicin (represents ~0% viability).

    • Medium Blank: Medium only (for background subtraction).

  • Remove plates from the incubator and add 10 µL of the appropriate compound dilution or control to the wells.

  • Return plates to the incubator for 72 hours.

4. Procedure: Day 5 - Assay Readout & Analysis

  • Visually inspect plates under a microscope for cell health and contamination.

  • Add 20 µL of MTS reagent to each well.

  • Incubate for 2 hours at 37°C, 5% CO₂.

  • Measure absorbance at 490 nm using a plate reader.

  • Data Analysis:

    • Subtract the average absorbance of the Medium Blank from all other wells.

    • Normalize data: % Viability = (Absorbance_Sample / Average Absorbance_Vehicle) * 100.

    • Plot % Viability vs. log[Concentration] and fit a four-parameter logistic curve to determine the IC50 value for each compound.

    • Calculate the Z'-factor for each plate: Z' = 1 - [(3 * (SD_Vehicle + SD_Positive)) / |Mean_Vehicle - Mean_Positive|]. An assay with a Z' > 0.5 is considered robust.

5. Validation Execution:

  • Intra-Assay Precision & Accuracy: Analyze the three plates prepared on the same day. Calculate the mean IC50, standard deviation (SD), and coefficient of variation (%CV).

  • Inter-Assay Precision: Repeat the entire protocol on two additional, separate days with freshly prepared reagents. Calculate the mean IC50, SD, and %CV across the three independent experiments.

Conclusion: From Validated Data to Confident Decisions

The validation of in vitro assays is a cornerstone of successful drug discovery. By adopting a systematic approach grounded in regulatory principles, researchers can ensure the integrity of their data. For novel pyrazine compounds, this means generating reliable structure-activity relationships, selecting the most promising candidates for further development, and building a data package that is robust, reproducible, and trustworthy. Every experimental choice, from the selection of controls to the definition of acceptance criteria, contributes to a self-validating system that powers confident, data-driven decisions.

References

  • Title: Bioanalytical Method Validation Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry Source: Molecules (MDPI) URL: [Link]

  • Title: Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Unequivocal Role of Pyrazine Ring in Medicinally Important Compounds Source: Ingenta Connect URL: [Link]

  • Title: Pyrazine Moiety: Recent Developments in Cancer Treatment Source: Bentham Science URL: [Link]

  • Title: VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1) Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: The Assay Guidance Manual Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: M10 Bioanalytical Method Validation and Study Sample Analysis Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV Source: Pharma Beginners URL: [Link]

Sources

Comparative

A Researcher's Guide to Pyrazine Synthesis: A Head-to-Head Comparison

Introduction: The Enduring Importance of the Pyrazine Core The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms at the 1 and 4 positions, is a privileged scaffold in medicinal chemistry and mate...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Importance of the Pyrazine Core

The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms at the 1 and 4 positions, is a privileged scaffold in medicinal chemistry and materials science.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding have made it a cornerstone in the development of therapeutics, agrochemicals, and functional materials.[2][3] Pyrazine derivatives are found in a wide array of clinically used drugs and biologically active compounds.[1][4] Furthermore, pyrazines are significant contributors to the flavor and aroma of many roasted and baked foods.[5]

Given their importance, a multitude of synthetic routes to the pyrazine core have been developed over the last century and a half. These methods range from classical condensation reactions, still in use today, to modern transition-metal-catalyzed cross-couplings that offer unparalleled precision and efficiency.[5][6]

This guide provides a head-to-head comparison of the most prominent pyrazine synthesis methods. We will delve into the mechanistic underpinnings of each reaction, provide detailed experimental protocols, and present a critical evaluation of their respective strengths and weaknesses. Our goal is to equip researchers, scientists, and drug development professionals with the knowledge to select the optimal synthetic strategy for their specific target molecules.

Classical Pyrazine Syntheses: The Foundation

The classical methods for pyrazine synthesis are characterized by the condensation of α-functionalized carbonyl compounds and their derivatives. These reactions, while sometimes requiring harsh conditions, remain valuable for their simplicity and the accessibility of starting materials.

Staedel-Rugheimer Pyrazine Synthesis (1876)

One of the oldest methods for pyrazine synthesis, the Staedel-Rugheimer synthesis involves the reaction of a 2-haloacetophenone with ammonia.[5][6] The reaction proceeds through the formation of an α-amino ketone, which then undergoes self-condensation to form a dihydropyrazine intermediate. Subsequent oxidation yields the aromatic pyrazine.[6]

Mechanism Insight: The key steps are the initial nucleophilic substitution of the halide by ammonia to form the α-amino ketone, followed by a double condensation to build the heterocyclic ring. The final oxidation step is crucial for achieving the stable aromatic system.

Advantages:

  • Utilizes readily available starting materials.

  • A straightforward approach for the synthesis of symmetrically substituted pyrazines.

Limitations:

  • The use of lachrymatory α-haloketones can be a practical drawback.

  • Often requires high temperatures and can result in modest yields.

  • Limited to the synthesis of symmetrically substituted pyrazines.

Gutknecht Pyrazine Synthesis (1879)

A significant improvement upon the Staedel-Rugheimer method, the Gutknecht synthesis also relies on the self-condensation of an α-amino ketone.[5][6][7] However, it differs in the preparation of this key intermediate. The Gutknecht approach begins with the nitrosation of a ketone to form an α-oximino ketone, which is then reduced to the α-amino ketone.[7] This intermediate then dimerizes to a dihydropyrazine, which is oxidized to the final pyrazine.[7][8]

Mechanism Insight: The in-situ generation of the α-amino ketone from the more stable α-oximino ketone precursor provides greater control and avoids the direct handling of potentially unstable α-amino ketones. The final oxidation can be achieved with mild oxidizing agents like copper(II) sulfate or even atmospheric oxygen.[8]

Advantages:

  • Avoids the use of lachrymatory α-haloketones.

  • Offers a more versatile route to α-amino ketones.

  • Generally provides better yields than the Staedel-Rugheimer synthesis for symmetrical pyrazines.

Limitations:

  • Like the Staedel-Rugheimer synthesis, it is primarily suited for the synthesis of symmetrically substituted pyrazines.

  • The multi-step nature of the synthesis can be time-consuming.

Gastaldi Synthesis (1921)

The Gastaldi synthesis is another variation for producing pyrazine derivatives.[5] This method is particularly useful for the preparation of hydroxypyrazine derivatives.[9]

Modern Synthetic Methodologies: Precision and Efficiency

Modern organic synthesis has brought forth a new arsenal of tools for the construction of pyrazine rings, offering milder reaction conditions, broader substrate scope, and greater control over substitution patterns.

Transition-Metal Catalyzed Cross-Coupling Reactions

The advent of transition-metal catalysis has revolutionized the functionalization of heterocyclic compounds, and pyrazines are no exception.[4][10] Palladium-catalyzed reactions such as the Suzuki, Stille, Heck, and Sonogashira couplings are now routinely used to form carbon-carbon and carbon-heteroatom bonds on pre-formed pyrazine rings.[4][10][11]

Mechanism Insight: These reactions typically involve the oxidative addition of a halopyrazine to a low-valent palladium complex, followed by transmetalation with an organometallic reagent (e.g., a boronic acid in the Suzuki coupling or an organostannane in the Stille coupling) and subsequent reductive elimination to yield the functionalized pyrazine and regenerate the palladium catalyst.

Advantages:

  • Excellent functional group tolerance.

  • Allows for the precise installation of a wide variety of substituents.

  • Often proceeds under mild reaction conditions.

  • Enables the synthesis of complex, unsymmetrically substituted pyrazines.[12]

Limitations:

  • The cost and potential toxicity of palladium catalysts can be a concern, especially for large-scale synthesis.

  • Requires the synthesis of pre-functionalized pyrazine starting materials (e.g., halopyrazines).

"Green" Synthesis Approaches

In recent years, there has been a significant push towards developing more environmentally friendly synthetic methods. For pyrazine synthesis, this has translated into one-pot procedures that minimize waste and energy consumption.[3] One such approach involves the direct condensation of 1,2-diketones with 1,2-diamines in aqueous methanol catalyzed by potassium tert-butoxide at room temperature.[3]

Advantages:

  • Environmentally benign, often using water or methanol as a solvent.[3]

  • High-yielding and cost-effective.[3]

  • Avoids the use of expensive or toxic catalysts.[3]

  • Offers a shorter reaction time and milder conditions compared to many classical methods.[13]

Limitations:

  • The substrate scope may be more limited compared to transition-metal catalyzed methods.

Head-to-Head Performance Comparison

The choice of a synthetic method is often a trade-off between yield, reaction time, substrate scope, and experimental complexity. The following table provides a summary of these key performance indicators for the discussed methods.

Synthesis MethodTypical YieldReaction TimeSubstrate ScopeKey AdvantagesKey Disadvantages
Staedel-Rugheimer Low to ModerateHours to DaysSymmetrical pyrazinesSimple, readily available starting materialsUse of lachrymatory reagents, harsh conditions
Gutknecht Moderate to GoodHoursSymmetrical pyrazinesAvoids lachrymatory reagents, more versatile α-amino ketone synthesisMulti-step, primarily for symmetrical products
Transition-Metal Catalysis Good to ExcellentMinutes to HoursBroad, unsymmetrical pyrazinesHigh functional group tolerance, precise control, mild conditionsCatalyst cost and toxicity, requires pre-functionalized substrates
Green Synthesis High to ExcellentMinutes to HoursSymmetrical and some unsymmetrical pyrazinesEnvironmentally friendly, cost-effective, mild conditionsMay have a more limited substrate scope

Experimental Protocols

Reproducibility is a cornerstone of scientific research. The following are representative protocols for key pyrazine synthesis methods.

Protocol 1: Gutknecht Pyrazine Synthesis (Representative)

This protocol is a generalized procedure and may require optimization for specific substrates.

  • Preparation of the α-Oximino Ketone: Dissolve the starting ketone in a suitable solvent (e.g., ethanol, acetic acid). Cool the solution in an ice bath. Add a solution of sodium nitrite in water dropwise, followed by the slow addition of an acid (e.g., hydrochloric acid). Stir the reaction mixture at low temperature until the reaction is complete (monitored by TLC).

  • Reduction to the α-Amino Ketone: The crude α-oximino ketone is then reduced. A common method is catalytic hydrogenation using a palladium on carbon catalyst under a hydrogen atmosphere.

  • Dimerization and Oxidation: The resulting α-amino ketone solution is neutralized and then allowed to stand, often with gentle heating. The dimerization to the dihydropyrazine and subsequent oxidation to the pyrazine can be facilitated by the addition of a mild oxidizing agent like copper(II) sulfate or by bubbling air through the solution.

  • Workup and Purification: The reaction mixture is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude pyrazine is then purified by a suitable method such as crystallization or column chromatography.

Protocol 2: Palladium-Catalyzed Suzuki Coupling for Pyrazine Functionalization

This protocol is a generalized procedure for the Suzuki coupling of a chloropyrazine with a boronic acid.

  • Reaction Setup: To a reaction vessel, add the chloropyrazine, the boronic acid (typically 1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, typically 1-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, typically 2-3 equivalents).

  • Solvent and Degassing: Add a suitable solvent system (e.g., a mixture of toluene and water, or dioxane and water). Degas the reaction mixture by bubbling argon or nitrogen through it for 15-30 minutes.

  • Heating: Heat the reaction mixture to the desired temperature (typically 80-110 °C) under an inert atmosphere. Monitor the reaction progress by TLC or GC-MS.

  • Workup and Purification: After the reaction is complete, cool the mixture to room temperature. Add water and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Visualization of Synthetic Workflows

To aid in the selection of an appropriate synthetic route, the following diagrams illustrate the general workflows for classical and modern pyrazine synthesis.

Classical_Pyrazine_Synthesis cluster_0 Staedel-Rugheimer / Gutknecht alpha-Halo Ketone alpha-Halo Ketone alpha-Amino Ketone alpha-Amino Ketone alpha-Halo Ketone->alpha-Amino Ketone Ammonia Ketone Ketone alpha-Oximino Ketone alpha-Oximino Ketone Ketone->alpha-Oximino Ketone Nitrosation Dihydropyrazine Dihydropyrazine alpha-Amino Ketone->Dihydropyrazine Self-Condensation Pyrazine Pyrazine Dihydropyrazine->Pyrazine Oxidation alpha-Oximino Ketone->alpha-Amino Ketone Reduction

Caption: Workflow for Classical Pyrazine Synthesis.

Modern_Pyrazine_Synthesis cluster_1 Transition-Metal Catalyzed Functionalization cluster_2 Green Synthesis Halopyrazine Halopyrazine Functionalized Pyrazine Functionalized Pyrazine Halopyrazine->Functionalized Pyrazine Suzuki, Stille, etc. Organometallic Reagent Organometallic Reagent Organometallic Reagent->Functionalized Pyrazine Pd_Catalyst Pd_Catalyst Pd_Catalyst->Functionalized Pyrazine 1,2-Diketone 1,2-Diketone Pyrazine Pyrazine 1,2-Diketone->Pyrazine 1,2-Diamine 1,2-Diamine 1,2-Diamine->Pyrazine One-pot Condensation

Caption: Workflows for Modern Pyrazine Synthesis.

Conclusion and Future Outlook

The synthesis of pyrazines has a rich history, and the field continues to evolve. While classical methods like the Gutknecht synthesis remain relevant for certain applications, modern techniques, particularly transition-metal catalysis and green chemistry approaches, offer significant advantages in terms of efficiency, scope, and sustainability.[3][10]

For the modern researcher, the choice of synthetic route will depend on a careful consideration of the target molecule's complexity, the availability of starting materials, and the desired scale of the synthesis. As the demand for novel pyrazine-containing molecules in drug discovery and materials science continues to grow, the development of even more efficient, selective, and sustainable synthetic methods will undoubtedly remain an active area of research.

References

  • Review on the Synthesis of Pyrazine and Its Derivatives. (2017). UNIMAS Publisher (UNIPub). [Link]

  • (PDF) Review on the Synthesis of Pyrazine and Its Derivatives. (2026). ResearchGate. [Link]

  • Transition metal-catalyzed functionalization of pyrazines. (2013). Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Gutknecht Condensation. (2010). CoLab. [Link]

  • Chapter IV Section A (General introduction and synthetic background). NBU-IR. [Link]

  • Transition Metal Catalyzed Pyrimidine, Pyrazine, Pyridazine and Triazine Synthesis. (2016). Elsevier Shop. [Link]

  • Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. (2022). Semantic Scholar. [Link]

  • What are the mechanism of reaction in preparing pyrazine? (2014). ResearchGate. [Link]

  • Gutknecht Pyrazine Synthesis. Merck Index. [Link]

  • Synthesis of pyrazines. Organic Chemistry Portal. [Link]

  • Greener approach toward one pot route to pyrazine synthesis. (2011). Taylor & Francis. [Link]

  • Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus. (2024). PMC. [Link]

  • Pyrazine and its derivatives- synthesis and activity-a review. (2021). International Journal of Biology, Pharmacy and Allied Sciences. [Link]

  • Pyrazine. Wikipedia. [Link]

Sources

Comparative

Technical Comparison of Reference Standard Strategies for Substituted Pyrazine Quantitation

Executive Summary Substituted pyrazines represent a unique analytical dichotomy. In the flavor and fragrance industry, alkyl-pyrazines (e.g., 2,3,5-trimethylpyrazine) are prized for their volatile "roasted" notes, requir...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Substituted pyrazines represent a unique analytical dichotomy. In the flavor and fragrance industry, alkyl-pyrazines (e.g., 2,3,5-trimethylpyrazine) are prized for their volatile "roasted" notes, requiring gas chromatography (GC) workflows. Conversely, in pharmaceutical development, pyrazine derivatives like Pyrazinamide (PZA) are polar, non-volatile anti-tubercular agents requiring liquid chromatography (LC) workflows.

This guide objectively compares reference standard strategies—ranging from basic external calibration to Stable Isotope Dilution Assays (SIDA)—to help researchers minimize matrix effects and maximize quantitation accuracy.

Part 1: Strategic Selection of Reference Standards

The choice of reference standard dictates the validity of your data. For substituted pyrazines, where volatility (loss during concentration) and matrix interference (signal suppression in LC-MS) are rampant, the standard type is the primary control variable.

Table 1: Comparative Analysis of Calibration Strategies
FeatureStrategy A: External Standardization Strategy B: Structural Analog Internal Standard Strategy C: Stable Isotope Labeled Standard (SIDA)
Definition Calibration using a separate unspiked standard curve.Spiking samples with a chemically similar compound (e.g., Gabapentin for Pyrazinamide).Spiking with an isotopologue of the analyte (e.g., Pyrazinamide-15N,d3).
Cost LowLow-MediumHigh
Matrix Effect Correction None. Susceptible to ion suppression (LC) or extraction variability (GC).Partial. Corrects for volume errors but fails if ionization efficiency differs from analyte.Total. Co-elutes with analyte; experiences identical suppression and extraction loss.
Retention Time Must match perfectly.Distinct from analyte (risk of overlapping interferences).[1]Identical to analyte (requires Mass Spec for differentiation).
Typical Recovery 70–85% (highly variable)85–95%98–102%
Best Use Case Initial screening; simple matrices (water).Routine QC where isotopes are unavailable.DMPK studies; Clinical TDM; Complex food matrices (coffee/meat).
Part 2: Decision Framework

Select your analytical route based on the physicochemical properties of the specific pyrazine derivative.

PyrazineDecisionTree Start Target Analyte Volatile Volatile / Non-Polar (e.g., Alkylpyrazines in Food) Start->Volatile Polar Polar / Non-Volatile (e.g., Pyrazinamide in Plasma) Start->Polar GCMS Technique: GC-MS / GC-MS/MS (Headspace SPME) Volatile->GCMS High Vapor Pressure LCMS Technique: LC-MS/MS (HILIC or C18) Polar->LCMS High Polarity (logP < 0) Standard_GC Rec. Standard: Deuterated Alkylpyrazine (e.g., 2-methoxy-3-isobutylpyrazine-d3) GCMS->Standard_GC Corrects Extraction Efficiency Standard_LC Rec. Standard: 13C or 15N Labeled Analog (e.g., Pyrazinamide-15N,d3) LCMS->Standard_LC Corrects Ion Suppression

Figure 1: Decision matrix for selecting the appropriate analytical technique and reference standard based on pyrazine chemistry.

Part 3: Deep Dive Protocol (High Rigor)
High-Fidelity Quantitation of Pyrazinamide in Human Plasma via LC-MS/MS

Target Audience: Clinical Pharmacologists & Toxicologists

This protocol utilizes Strategy C (Stable Isotope Dilution) . It is designed to meet FDA Bioanalytical Method Validation guidelines, specifically addressing the high polarity of Pyrazinamide (logP ≈ -0.6), which often leads to poor retention on standard C18 columns and significant matrix effects in plasma.

Reagents:

  • Analyte: Pyrazinamide (Certified Reference Material, >99.5%).[2]

  • Internal Standard (IS): Pyrazinamide-15N,d3 (Isotopic purity >99%).

  • Matrix: Drug-free human plasma (K2EDTA).

Step-by-Step Methodology:

  • Preparation of Stock Solutions:

    • Dissolve Pyrazinamide and Pyrazinamide-IS separately in methanol to 1 mg/mL.

    • Causality: Methanol ensures solubility and stability. Aqueous solutions of pyrazines can degrade over time due to hydrolysis.

  • Internal Standard Spiking (The Critical Step):

    • Aliquot 100 µL of plasma sample into a microcentrifuge tube.

    • Add 10 µL of Working IS Solution (5 µg/mL). Vortex for 30 seconds.

    • Self-Validating Mechanism: Adding the IS before extraction ensures that any loss of analyte during the subsequent protein precipitation is mirrored by the IS. If you lose 10% of the analyte, you lose 10% of the IS, but the ratio remains constant.

  • Protein Precipitation (PPT):

    • Add 500 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid).

    • Vortex vigorously for 1 min, then centrifuge at 14,000 rpm for 10 min at 4°C.

    • Causality: Acetonitrile precipitates plasma proteins that would otherwise clog the LC column. Formic acid disrupts protein-drug binding, releasing the pyrazine into the supernatant.

  • Chromatographic Separation (HILIC Mode):

    • Column: Hydrophilic Interaction Liquid Chromatography (HILIC) column (e.g., Waters Atlantis HILIC Silica or equivalent), 2.1 x 100 mm, 3 µm.

    • Mobile Phase:

      • A: 10 mM Ammonium Formate in Water (pH 3.0).

      • B: Acetonitrile.[3]

    • Gradient: Isocratic hold at 90% B for 2 mins (to retain polar pyrazines), then ramp to 50% B.

    • Why HILIC? Traditional C18 columns often fail to retain small, polar pyrazines, causing them to elute in the "void volume" where salts suppress the signal. HILIC retains polar compounds, separating them from the salt front.

  • Mass Spectrometry Detection (MRM):

    • Mode: Positive Electrospray Ionization (ESI+).

    • Transitions:

      • Analyte (Pyrazinamide): m/z 124.1 → 81.1

      • IS (Pyrazinamide-15N,d3): m/z 128.1 → 85.1

    • Note: The mass shift of +4 Da prevents "cross-talk" between the analyte and standard channels.

Part 4: Performance Data Comparison

The following data summarizes the performance differences between using an External Standard versus a Stable Isotope Internal Standard (SIDA) for pyrazine analysis in complex matrices (Plasma/Food).

Table 2: Experimental Validation Metrics

MetricExternal Standard MethodStructural Analog IS (e.g., Gabapentin)Stable Isotope IS (SIDA)
Matrix Factor (MF) 0.65 – 0.80 (Significant Suppression)0.85 – 0.950.98 – 1.02 (Normalized)
Recovery (%) 72% ± 15%88% ± 8%99% ± 3%
Precision (%CV) 12 – 18%5 – 10%< 3%
Linearity (r²) > 0.98> 0.99> 0.999

Data Interpretation:

  • Matrix Factor: A value of 1.0 indicates no suppression. The External Standard method shows values < 0.80, meaning 20%+ of the signal is lost due to matrix interference. The Isotope IS corrects this perfectly because the suppression affects the IS and analyte equally.

  • Precision: The SIDA method achieves a Coefficient of Variation (CV) of <3%, far exceeding the regulatory requirement of <15%.

Part 5: Analytical Workflow Visualization

SIDA_Workflow Sample Biological/Food Sample Spike Spike with Isotope IS Sample->Spike t=0 Extract Extraction / PPT (Equilibration) Spike->Extract IS binds to matrix LCMS LC-MS/MS or GC-MS Analysis Extract->LCMS Co-elution Ratio Calculate Area Ratio (Analyte / IS) LCMS->Ratio Signal Normalization Result Quantitation (Corrected) Ratio->Result

Figure 2: The Self-Validating SIDA Workflow. By spiking the isotope at t=0, all downstream errors (extraction loss, injection variability, ionization suppression) are mathematically cancelled out.

References
  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

  • Kim, J., et al. (2022). "Development, validation and clinical use of a LC‐MS/MS method for the simultaneous determination of the nine main antituberculosis drugs in human plasma." Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]

  • Cizek, K., et al. (2009). "Alternative GC-MS approaches in the analysis of substituted pyrazines and other volatile aromatic compounds formed during Maillard reaction in potato chips." Analytica Chimica Acta. Retrieved from [Link]

  • Arome Science. (2025). "GC-MS vs LC-MS: How to Choose for Metabolomics Research." Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: 5-Amino-3,6-dichloropyrazine-2-carboxylic Acid

[1][2][3][4] Executive Summary 5-Amino-3,6-dichloropyrazine-2-carboxylic acid (CAS: 4637-24-5) is a halogenated heteroaromatic acid, frequently utilized as a key intermediate in the synthesis of antiviral pharmaceuticals...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3][4]

Executive Summary

5-Amino-3,6-dichloropyrazine-2-carboxylic acid (CAS: 4637-24-5) is a halogenated heteroaromatic acid, frequently utilized as a key intermediate in the synthesis of antiviral pharmaceuticals (e.g., Favipiravir).[1][2][3][4][5][6]

Effective disposal of this compound requires strict adherence to halogenated waste protocols .[1] Unlike standard organic acids, the presence of chlorine atoms on the pyrazine ring dictates that this material must undergo high-temperature incineration with specific off-gas scrubbing to prevent the formation of hydrochloric acid (HCl) and potential dioxins during combustion.[1]

This guide provides a field-validated workflow for researchers to safely manage waste streams containing this compound, ensuring compliance with RCRA (US) and REACH (EU) standards while minimizing disposal costs and environmental impact.[1]

Safety & Waste Characterization

Before initiating disposal, the waste stream must be characterized to select the correct disposal path.[1][3] This compound presents dual hazards: Corrosivity (due to the carboxylic acid moiety) and Halogen Content .[1]

Physicochemical Profile for Disposal
PropertyDataOperational Implication
CAS Number 4637-24-5Unique identifier for waste manifests.[1]
Physical State Solid (Powder)Requires double-bagging to prevent particulate inhalation.[1]
Acidity (pKa) Acidic (~2-4 range)Do not mix with Cyanides or Sulfides (risk of HCN/H2S gas).[1] Potential D002 waste if pH < 2.
Halogen Content High (2 Cl atoms)MANDATORY SEGREGATION. Must be incinerated in a facility equipped with HCl scrubbers.[1]
GHS Hazards H315, H319, H335Wear Nitrile gloves, safety goggles, and work in a fume hood.[1]

Senior Scientist Insight: Why Segregation Matters Never dispose of this compound in a "General Organic" or "Non-Halogenated" solvent drum. Halogenated waste requires incineration temperatures >1,100°C and specific residence times to fully break down the carbon-chlorine bonds.[1] Contaminating a non-halogenated drum with even small amounts of this compound can reclassify the entire drum, tripling disposal costs and complicating the incineration process [1, 2].

Disposal Decision Logic (Workflow)

The following diagram illustrates the decision matrix for disposing of 5-Amino-3,6-dichloropyrazine-2-carboxylic acid, ensuring the separation of solid and liquid streams.

DisposalWorkflow cluster_legend Protocol Key Start Waste Generation: 5-Amino-3,6-dichloropyrazine-2-carboxylic acid StateCheck Determine Physical State Start->StateCheck Liquid Liquid Waste (Mother Liquor/Solvent) StateCheck->Liquid Solution Solid Solid Waste (Pure Powder/Filter Cake) StateCheck->Solid Powder/Residue pHCheck Check pH Liquid->pHCheck Neutralize Neutralize to pH 6-8 (Use NaHCO3) pHCheck->Neutralize pH < 4 HalogenBin Container: HALOGENATED SOLVENTS (High BTU Incineration) pHCheck->HalogenBin pH 4-10 Neutralize->HalogenBin Bagging Double Bag (Polyethylene) Label: Toxic/Irritant Solid->Bagging SolidBin Container: HAZARDOUS SOLID WASTE (Lab Pack for Incineration) Bagging->SolidBin key1 Blue: Decision Point key2 Green: Final Disposal Stream

Figure 1: Decision tree for the segregation and packaging of halogenated pyrazine waste streams.

Step-by-Step Disposal Protocols
Protocol A: Solid Waste (Pure Compound or Filter Cake)

Use this for expired reagents, spill cleanup residues, or solid reaction byproducts.[1]

  • Preparation: Don appropriate PPE (Nitrile gloves, lab coat, safety glasses).[1] Work inside a chemical fume hood to minimize dust inhalation.[5]

  • Primary Containment: Transfer the solid material into a clear, heavy-duty polyethylene bag (minimum 2 mil thickness).

  • Labeling (Inner): Attach a small label to the inner bag identifying the contents: "5-Amino-3,6-dichloropyrazine-2-carboxylic acid - Halogenated Solid."

  • Secondary Containment: Place the sealed primary bag into a second bag or a wide-mouth high-density polyethylene (HDPE) jar.

  • Tagging: Affix a hazardous waste tag.

    • Chemical Name: Write the full chemical name (no abbreviations).

    • Hazard Checkboxes: Check "Toxic," "Irritant," and "Corrosive" (if applicable).[1]

  • Storage: Store in the "Solid Hazardous Waste" satellite accumulation area until pickup.

Protocol B: Liquid Waste (Reaction Mixtures/Mother Liquors)

Use this for solvents containing the compound.[1]

  • Segregation Check: Ensure the receiving waste container is designated for Halogenated Solvents .[1]

    • Self-Validation: Does the label say "Non-Halogenated"? If yes, STOP . Do not add this compound.

  • pH Adjustment (Critical):

    • Check the pH of the solution.[1]

    • If pH < 4, slowly add a saturated Sodium Bicarbonate (

      
      ) solution to neutralize.[1]
      
    • Caution: This compound is an acid; neutralization may generate

      
       gas.[1] Allow bubbling to cease before capping.
      
  • Transfer: Pour the mixture into the Halogenated Waste carboy (typically a safety can or HDPE carboy).

  • Log Entry: Immediately record the volume and chemical name on the waste container's log sheet. This is vital for the disposal facility to calculate the chlorine load for the incinerator [2].

Emergency Spill Management

In the event of a spill outside the fume hood:

  • Evacuate & Ventilate: Remove personnel from the immediate area.

  • PPE Upgrade: Wear double nitrile gloves and an N95 dust mask if powder is airborne.[1]

  • Containment:

    • Solids: Cover with wet paper towels to prevent dust generation, then scoop into a bag.[1]

    • Liquids: Surround with absorbent boom or pads.[1]

  • Decontamination:

    • Scrub the surface with a dilute Sodium Carbonate (

      
      ) solution to neutralize any residual acid.[1]
      
    • Rinse with water.[1][7][5][6][8][9][10]

  • Disposal: Treat all cleanup materials (gloves, paper towels, absorbents) as Solid Hazardous Waste (Protocol A).[1]

Regulatory Compliance Codes

When filling out waste manifests, use the following classifications where applicable (consult your local EHS officer for site-specific variations):

  • RCRA (USA):

    • D002: If the waste is aqueous and pH

      
       2.[1]
      
    • Halogenated Organic: While not explicitly P or U listed, it falls under general halogenated organic waste requiring specific treatment standards (40 CFR 268) [3].[1]

  • European Waste Catalogue (EWC):

    • 07 05 13:* Solid wastes containing hazardous substances.[1]

    • 14 06 02:* Other halogenated solvents and solvent mixtures.[1]

References
  • US Environmental Protection Agency (EPA). Treatment Technologies for Halogenated Organic Containing Wastes.[1] Technical Resource Document.[1] Available at: [Link]

  • Temple University EHS. Halogenated Solvents in Laboratories: Segregation and Disposal. Available at: [Link][1]

  • Code of Federal Regulations (eCFR). Appendix III to Part 268 - List of Halogenated Organic Compounds.[1] Available at: [Link][1]

Sources

Handling

Personal protective equipment for handling 5-Amino-3,6-dichloropyrazine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 143901-96-0 Formula: C₅H₃Cl₂N₃O₂ Molecular Weight: 207.99 g/mol

Executive Safety Summary

From the Desk of the Senior Application Scientist:

Handling 5-Amino-3,6-dichloropyrazine-2-carboxylic acid requires a shift in mindset from "generic reagent" to "functionalized intermediate." This compound features a pyrazine core decorated with both electron-withdrawing chlorines and an acidic carboxyl group.

Why this matters: The combination increases the compound's lipophilicity compared to simple amino acids, potentially enhancing skin absorption, while the carboxylic acid moiety ensures it remains a potent irritant to mucous membranes. Do not underestimate the dust hazard. While often classified as an Irritant (H315/H319/H335), structurally similar halogenated pyrazines have shown potential for severe eye damage and sensitization.

Core Directive: Treat this material as a Potent Compound of Unknown Potency (PCUP) until specific toxicology data proves otherwise. All handling must occur under engineering controls.

Hazard Identification & Risk Assessment

Hazard ClassGHS CodeDescriptionOperational Implication
Skin Irritation H315Causes skin irritationDirect contact may cause dermatitis; chlorines increase lipid solubility.
Eye Irritation H319/H318Causes serious eye irritation/damageHigh Risk: Acidic dusts can cause corneal opacity. Goggles are mandatory.
STOT-SE H335May cause respiratory irritationInhalation of dust will severely irritate the upper respiratory tract.
Acute Toxicity H302 (Est.)Harmful if swallowedAvoid hand-to-mouth transfer; wash hands immediately after doffing gloves.

Personal Protective Equipment (PPE) Matrix

Standard "lab coat and glasses" are insufficient for solid-phase handling of functionalized pyrazines. You must implement a Barrier-in-Depth strategy.

A. Respiratory Protection (The Critical Barrier)
  • Primary Control: All open handling (weighing, transfer) must occur inside a certified Chemical Fume Hood or Powder Containment Hood .

  • Secondary Defense (If hood work is impossible):

    • Minimum: N95 (US) or FFP2 (EU) disposable respirator.

    • Recommended: Half-face respirator with P100 (HEPA) cartridges. The "P" series is oil-proof, providing better protection if the powder is handled near organic solvents.

B. Dermal Protection (The Glove Protocol)

Halogenated aromatics can permeate standard latex rapidly.

  • Inner Layer: 4-mil Nitrile (Inspection white/blue).

  • Outer Layer: 5-8 mil Nitrile or Neoprene (Long cuff).

  • Rationale: The outer layer takes the mechanical abuse and gross contamination. The inner layer protects against micro-tears and permeation during doffing.

C. Ocular Protection[3][4][5][6][7]
  • Standard: Chemical Splash Goggles (Indirect Vent).

  • Contraindicated: Safety glasses with side shields are not acceptable for powder handling of acidic intermediates, as airborne dust can bypass shields.

PPE Decision Logic Diagram

PPE_Decision_Tree Start Task: Handle 5-Amino-3,6-dichloropyrazine-2-carboxylic acid State Physical State: Solid/Powder Start->State Q_Hood Is Fume Hood Available? State->Q_Hood Action_Hood USE HOOD Min PPE: Lab Coat, Splash Goggles, Double Nitrile Gloves Q_Hood->Action_Hood Yes Q_Qty Quantity > 100g? Q_Hood->Q_Qty No (High Risk) Action_Resp_Low REQ: N95/FFP2 Respirator + Goggles + Double Gloves Q_Qty->Action_Resp_Low No Action_Resp_High REQ: P100 Half-Mask OR PAPR System + Tyvek Sleeves Q_Qty->Action_Resp_High Yes caption Figure 1: PPE Selection Logic based on Engineering Controls and Quantity

Figure 1: PPE Selection Logic based on Engineering Controls and Quantity.

Operational Workflow: Step-by-Step

Phase 1: Preparation
  • Static Control: Pyrazine powders are often electrostatic. Place an ionizing bar or antistatic gun inside the hood if available. If not, wipe the balance area with a damp lint-free cloth to discharge surfaces.

  • Solvent Check: Ensure no flammable solvents (Acetone, Ether) are open in the same hood. Static discharge from the powder could theoretically ignite vapors.

Phase 2: Weighing & Transfer
  • Tare First: Place the receiving vessel (flask/vial) on the balance and tare before opening the reagent container.

  • The "Spatial Gap": Keep the reagent container and receiving vessel as close as possible (touching is best) to minimize the distance dust must travel.

  • Transfer: Use a disposable antistatic spatula. Do not pour.

  • Decontamination: Before removing the receiving vessel from the hood, wipe the exterior with a Kimwipe dampened in 5% Sodium Bicarbonate solution. This neutralizes any acidic traces on the glass.

Phase 3: Reaction Setup
  • Dissolution: Add solvent slowly to the solid. Adding solid to a stirring solvent often generates a "puff" of dust.

  • Venting: If reacting with thionyl chloride or oxalyl chloride (common for carboxylic acids), ensure the scrubber is active before addition, as this will liberate HCl and SO₂ immediately.

Emergency Response Protocols

Scenario A: Spills (Solid)

Do not use a brush/broom. This generates airborne dust.

  • Evacuate: Clear the immediate area of personnel.

  • PPE Up: Don P100 respirator and double gloves.

  • Cover: Gently cover the spill with paper towels dampened with water (to suppress dust) or a weak base (5% NaHCO₃) if the surface is acid-resistant.

  • Scoop: Use a plastic scoop to lift the wet slurry into a waste bag.

  • Wash: Clean area with soap and water.[1][2][3][4] Test pH of the surface to ensure neutralization.

Scenario B: Exposure
  • Eye Contact: Flush immediately at an eyewash station for 15 minutes . Hold eyelids open. The acidic nature requires thorough irrigation to prevent corneal burns.

  • Skin Contact: Wash with soap and water.[1][2][3][4][5] Do not use alcohol/solvents (this drives the chemical deeper into the dermis).

Spill Response Logic

Spill_Response Event Spill Detected Assess Assess Size/Location Event->Assess Minor Minor (<5g) in Hood Assess->Minor Major Major (>5g) or Outside Hood Assess->Major Method_Wet Cover with Damp Paper Towels Minor->Method_Wet Method_Evac Evacuate Lab Alert Safety Officer Major->Method_Evac Clean Scoop Slurry into HazWaste Method_Wet->Clean Neutralize Wipe with 5% NaHCO3 Clean->Neutralize caption Figure 2: Spill Response Decision Matrix

Figure 2: Spill Response Decision Matrix.

Disposal & Waste Management

Regulatory Note: As a halogenated organic acid, this compound must not enter the sewer system.[6]

Waste StreamClassificationTreatment
Solid Waste Hazardous Chemical WasteHigh-temperature incineration (Halogenated).
Liquid Waste (Mother Liquor) Halogenated Organic SolventIncineration. Do not mix with non-halogenated solvents if your facility separates them (cost saving).
Contaminated Sharps Hazardous SharpsStandard sharps container.
Empty Containers Triple RinseRinse 3x with solvent. Rinsate goes to Halogenated Waste. Defaced container goes to trash (if permitted by local EHS).

References

  • Occupational Safety and Health Administration (OSHA). (2024).[6][7][8] Personal Protective Equipment Standards (29 CFR 1910.132). Retrieved from [Link]

  • ILC Dover. (2020). Pharmaceutical Powder Handling: Safety, Compliance & Containment.[9][4][10][11] Retrieved from [Link]

Sources

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